5-Bromo-3-iodo-2-methoxypyridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-bromo-3-iodo-2-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrINO/c1-10-6-5(8)2-4(7)3-9-6/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKVDYKJRRHTPLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)Br)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrINO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10364024 | |
| Record name | 5-bromo-3-iodo-2-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10364024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
578007-66-6 | |
| Record name | 5-bromo-3-iodo-2-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10364024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 5-Bromo-3-iodo-2-methoxypyridine: Properties, Synthesis, and Reactivity
Introduction: The Strategic Value of a Dihalogenated Pyridine Heterocycle
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the strategic placement of functional groups on a core scaffold is paramount. 5-Bromo-3-iodo-2-methoxypyridine is a heterocyclic organic compound that serves as a quintessential example of a highly versatile building block.[1] Its value lies not merely in the presence of a pyridine ring, a common motif in bioactive molecules, but in the deliberate arrangement of its substituents: a methoxy group and two different halogen atoms, bromine and iodine.[1] This unique configuration provides a platform for sequential, site-selective chemical modifications, primarily through palladium-catalyzed cross-coupling reactions.[2] The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows chemists to introduce diverse functionalities in a controlled, stepwise manner, making it an invaluable intermediate in the synthesis of complex molecular architectures.[2][3]
This guide provides an in-depth exploration of the core chemical properties, a proposed synthetic pathway, and the characteristic reactivity of 5-Bromo-3-iodo-2-methoxypyridine. The content is tailored for researchers, scientists, and drug development professionals who require a technical understanding of how to effectively utilize this reagent in their synthetic campaigns.
PART 1: Core Physicochemical and Spectroscopic Properties
A thorough understanding of a reagent's physical and chemical properties is the foundation of its successful application in synthesis. These properties dictate storage conditions, solvent choices, and purification strategies.
Physical and Chemical Data
The key physicochemical data for 5-Bromo-3-iodo-2-methoxypyridine are summarized below. The relatively high boiling point is indicative of the molecule's substantial molecular weight and the strong intermolecular van der Waals forces contributed by the polarizable halogen atoms.[1] Its low water solubility and moderate lipophilicity (indicated by the LogP value) are critical considerations for choosing appropriate reaction and extraction solvents.[1]
| Property | Value | Source |
| CAS Number | 578007-66-6 | [1][4] |
| Molecular Formula | C₆H₅BrINO | [1] |
| Molecular Weight | 313.92 g/mol | [1] |
| Predicted Boiling Point | 286.6 ± 40.0 °C at 760 mmHg | [1] |
| Solubility | Insoluble in water; Soluble in dichloromethane, chloroform.[1] | [1] |
| LogP (Predicted) | 2.45730 | [1] |
Spectroscopic Signature (Predicted ¹H NMR)
While an experimental spectrum should always be acquired for verification, the ¹H NMR spectrum of 5-Bromo-3-iodo-2-methoxypyridine can be predicted with high confidence. The pyridine ring features two aromatic protons. Due to their 1,3-relationship (meta-coupling), they will appear as two distinct doublets with a small coupling constant (J). The methoxy group will present as a singlet.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | ~8.0 - 8.2 | Doublet (d) | ~2.0 - 2.5 |
| H-6 | ~7.8 - 8.0 | Doublet (d) | ~2.0 - 2.5 |
| -OCH₃ | ~4.0 | Singlet (s) | N/A |
Note: Predicted values are based on standard chemical shift tables and analysis of similar structures. Actual values may vary depending on solvent and experimental conditions.
PART 2: Synthesis Pathway
The synthesis of polysubstituted pyridines often requires a multi-step approach with careful control of regioselectivity. While various routes to 5-Bromo-3-iodo-2-methoxypyridine may exist, a logical and robust pathway can be proposed starting from commercially available 2-amino-5-bromopyridine. This approach leverages well-established pyridine chemistry.
Caption: Proposed synthetic workflow for 5-Bromo-3-iodo-2-methoxypyridine.
Step-by-Step Synthetic Protocol (Proposed)
Step 1: Electrophilic Iodination of 2-Amino-5-bromopyridine
-
Rationale: The amino group at the C2 position is a strong activating group, directing electrophiles to the C3 and C5 positions. Since the C5 position is already blocked by bromine, iodination occurs selectively at the C3 position. N-Iodosuccinimide (NIS) or iodine with an oxidizing agent are common reagents for this transformation.[5]
-
Protocol:
-
To a solution of 2-amino-5-bromopyridine (1.0 equiv) in a suitable solvent like acetonitrile or DMF, add N-Iodosuccinimide (NIS) (1.1 equiv) portion-wise at room temperature.
-
Stir the reaction mixture for 4-12 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude 2-amino-5-bromo-3-iodopyridine by column chromatography or recrystallization.
-
Step 2: Diazotization and Subsequent Methoxylation
-
Rationale: The Sandmeyer reaction and related diazotization chemistry provide a reliable method for converting an aromatic amino group into a wide range of other functionalities. The amino group is first converted to a diazonium salt, which is an excellent leaving group (N₂ gas). Subsequent heating in methanol allows the alcohol to act as both the solvent and the nucleophile, displacing the diazonium group to form the methoxy ether.
-
Protocol:
-
Suspend 2-amino-5-bromo-3-iodopyridine (1.0 equiv) in a mixture of methanol and sulfuric acid at 0 °C.
-
Slowly add a solution of sodium nitrite (NaNO₂) (1.2 equiv) in water, maintaining the temperature below 5 °C.
-
Stir the mixture at 0 °C for 30-60 minutes to ensure complete formation of the diazonium salt.
-
Slowly warm the reaction mixture to 60-70 °C and maintain for 1-2 hours. Vigorous evolution of nitrogen gas will be observed.
-
Monitor the reaction by TLC/LC-MS until the diazonium intermediate is fully consumed.
-
Cool the mixture to room temperature and neutralize carefully with a base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent, wash, dry, and concentrate.
-
Purify the final product, 5-Bromo-3-iodo-2-methoxypyridine, by vacuum distillation or column chromatography.
-
PART 3: Chemical Reactivity and Synthetic Applications
The synthetic utility of 5-Bromo-3-iodo-2-methoxypyridine is dominated by its participation in palladium-catalyzed cross-coupling reactions. The key principle governing its reactivity is the greater lability of the C-I bond compared to the C-Br bond in the oxidative addition step of the catalytic cycle. This allows for selective functionalization at the C3 position while leaving the C5 bromine available for a subsequent, different coupling reaction.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki reaction is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron species.[6][7] When using 5-Bromo-3-iodo-2-methoxypyridine, the reaction can be tuned to occur selectively at the C3-Iodo position.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling reaction.
Experimental Protocol: Selective Suzuki Coupling
-
Rationale: The choice of a palladium(0) source (or a Pd(II) precatalyst that reduces in situ) and a suitable phosphine ligand is crucial. A base is required to activate the boronic acid for transmetalation.[7] Mild conditions (lower temperature) favor selective reaction at the more reactive C-I bond.
-
Protocol:
-
In a reaction vessel, combine 5-Bromo-3-iodo-2-methoxypyridine (1.0 equiv), the desired aryl or vinyl boronic acid (1.2 equiv), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv).
-
Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 equiv).
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and water (e.g., 4:1 ratio).[6]
-
Heat the reaction mixture to 80-100 °C and stir for 2-12 hours, monitoring by TLC/LC-MS.
-
Upon completion, cool to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting 5-bromo-3-aryl-2-methoxypyridine via column chromatography.
-
Sonogashira Coupling: C-C (Alkynyl) Bond Formation
The Sonogashira coupling enables the synthesis of substituted alkynes by reacting a terminal alkyne with an aryl or vinyl halide.[8][9] This reaction typically uses a dual-catalyst system of palladium and a copper(I) salt.
Caption: Catalytic cycles for the Sonogashira coupling reaction.
Experimental Protocol: Selective Sonogashira Coupling
-
Rationale: The copper(I) co-catalyst facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[10] An amine base (e.g., triethylamine or diisopropylamine) is used to deprotonate the terminal alkyne and act as a solvent.
-
Protocol:
-
To a reaction vessel, add 5-Bromo-3-iodo-2-methoxypyridine (1.0 equiv), a palladium catalyst like PdCl₂(PPh₃)₂ (0.02 equiv), and a copper co-catalyst like copper(I) iodide (CuI) (0.04 equiv).
-
Evacuate and backfill the vessel with an inert gas.
-
Add an anhydrous amine solvent such as triethylamine (Et₃N) or a mixture of THF and diisopropylamine (DIPA).
-
Add the terminal alkyne (1.1-1.5 equiv) via syringe.
-
Stir the reaction at room temperature to 50 °C for 2-24 hours, monitoring completion by TLC/LC-MS.
-
Once complete, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with an organic solvent.
-
Concentrate the filtrate and purify the crude 5-bromo-3-alkynyl-2-methoxypyridine by column chromatography.
-
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds, a critical transformation in the synthesis of pharmaceuticals.[11][12]
Sources
- 1. Buy 5-Bromo-3-iodo-2-methoxypyridine | 578007-66-6 [smolecule.com]
- 2. Buy 5-Bromo-2-iodo-3-methoxypyridine | 944805-60-1 [smolecule.com]
- 3. nbinno.com [nbinno.com]
- 4. 5-Bromo-3-iodo-2-methoxypyridine|lookchem [lookchem.com]
- 5. ijssst.info [ijssst.info]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. youtube.com [youtube.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
5-Bromo-3-iodo-2-methoxypyridine synthesis pathway
An In-depth Technical Guide to the Synthesis of 5-Bromo-3-iodo-2-methoxypyridine
Introduction
5-Bromo-3-iodo-2-methoxypyridine is a highly functionalized heterocyclic compound with the molecular formula C₆H₅BrINO.[1] Its strategic arrangement of a bromine atom, an iodine atom, and a methoxy group on the pyridine scaffold makes it a valuable and versatile building block in modern organic synthesis. The distinct reactivity of the C-Br and C-I bonds allows for selective and sequential cross-coupling reactions, such as Suzuki-Miyaura couplings, enabling the efficient construction of complex molecular architectures.[2] Consequently, this intermediate is of significant interest to researchers in drug discovery and materials science, where it serves as a key component in the synthesis of novel pharmaceuticals, agrochemicals, and functional materials.[1][2] This guide provides a detailed exploration of the primary synthetic pathways to 5-Bromo-3-iodo-2-methoxypyridine, focusing on the underlying chemical principles, step-by-step protocols, and a comparative analysis of the methodologies.
Retrosynthetic Analysis: Devising a Synthetic Strategy
A logical retrosynthetic analysis of 5-Bromo-3-iodo-2-methoxypyridine reveals two primary strategic disconnections. The most reliable approach involves the late-stage introduction of the iodine atom at the C3 position, leveraging the directing capabilities of the C2-methoxy group. An alternative, though often less regioselective, strategy relies on the sequential electrophilic halogenation of a simpler 2-methoxypyridine precursor.
Caption: Retrosynthetic pathways for 5-Bromo-3-iodo-2-methoxypyridine.
Pathway 1: Directed Ortho-Metalation (DoM) of 5-Bromo-2-methoxypyridine
The most robust and regioselective route to 5-Bromo-3-iodo-2-methoxypyridine is through Directed ortho-Metalation (DoM). This powerful strategy utilizes a directing metalation group (DMG) to activate a specific ortho-C-H bond for deprotonation by a strong base, typically an organolithium reagent.[3] In this case, the methoxy group at the C2 position serves as an excellent DMG.
Causality Behind the Experimental Choice
The C2-methoxy group's oxygen atom possesses lone pairs of electrons that can chelate to the lithium cation of the organolithium base (e.g., n-butyllithium).[4] This coordination brings the base into close proximity to the C3 proton, creating a high local concentration and facilitating its abstraction over other protons on the ring. This "complex-induced proximity effect" (CIPE) is the cornerstone of DoM's high regioselectivity.[4] The resulting C3-lithiated intermediate is a potent nucleophile that can then be quenched with an electrophilic iodine source to forge the C-I bond precisely at the desired position.
Caption: Mechanism of Directed ortho-Metalation and Iodination.
Part A: Synthesis of the Precursor, 5-Bromo-2-methoxypyridine
A highly efficient method for preparing the starting material is the nucleophilic aromatic substitution of 2,5-dibromopyridine with sodium methoxide.
Experimental Protocol:
-
Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,5-dibromopyridine (47 g), solid sodium hydroxide (8 g), and methanol (200 mL).[5]
-
Reaction: Stir the mixture and heat to reflux. Maintain reflux for 5 hours.[5]
-
Workup: After the reaction is complete, allow the mixture to cool. Remove the majority of the methanol using a rotary evaporator.[5]
-
Extraction: To the residue, add 100 mL of water and extract with dichloromethane.[5]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude oil by vacuum distillation to yield 2-methoxy-5-bromopyridine.[5]
| Parameter | Value | Reference |
| Starting Material | 2,5-dibromopyridine | [5] |
| Reagents | Sodium Hydroxide, Methanol | [5] |
| Reaction Time | 5 hours | [5] |
| Yield | ~98% | [5] |
Part B: Directed ortho-Metalation and Iodination
Experimental Protocol:
-
Setup: In a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), dissolve 5-bromo-2-methoxypyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C (acetone/dry ice bath).
-
Lithiation: Slowly add n-butyllithium (n-BuLi, 1.1 eq, typically 1.6 M in hexanes) dropwise via syringe, keeping the internal temperature below -70 °C. Stir the resulting solution at -78 °C for 1 hour.
-
Iodination: In a separate flask, prepare a solution of iodine (I₂, 1.2 eq) in anhydrous THF. Add this iodine solution dropwise to the lithiated pyridine solution at -78 °C.
-
Quenching & Workup: After stirring for an additional 1-2 hours at -78 °C, quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume excess iodine.
-
Extraction: Allow the mixture to warm to room temperature. Add water and extract the product with ethyl acetate or dichloromethane (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. Purify the resulting crude solid by flash column chromatography on silica gel to afford pure 5-bromo-3-iodo-2-methoxypyridine.
Pathway 2: Sequential Electrophilic Halogenation
An alternative approach involves the direct, sequential halogenation of a 2-methoxypyridine precursor. This pathway is conceptually simpler but presents significant challenges in controlling the regioselectivity.
Causality Behind the Experimental Choice
The methoxy group at C2 is an ortho-, para-directing activating group. However, the pyridine ring itself is electron-deficient and generally resistant to electrophilic aromatic substitution (EAS).[6] The reaction conditions must be carefully chosen to overcome the ring's deactivation while controlling the positions of halogenation. The C5 position (para to the methoxy group) is typically the most electronically favorable site for the first electrophilic attack. Introducing the second halogen at the C3 position (ortho to the methoxy group) is more challenging due to steric hindrance and requires forcing conditions.
A plausible, though less common, sequence could involve:
-
Iodination of 2-methoxypyridine: Direct iodination at the C3 or C5 position.
-
Bromination of the iodinated intermediate: Subsequent bromination to install the second halogen.
This approach is often plagued by the formation of mixed di-halogenated and over-halogenated byproducts, leading to lower yields and difficult purification. For instance, studies on the halogenation of 2-aminopyridine derivatives show that achieving selective mono-iodination at the C3 position of a pre-brominated ring is feasible but requires careful control of reagents and conditions, such as using potassium iodide and potassium iodate in sulfuric acid.[7]
| Parameter | Directed Ortho-Metalation (DoM) | Sequential Halogenation |
| Regioselectivity | Excellent (C3 specific) | Poor to Moderate |
| Reaction Conditions | Cryogenic (-78 °C), Inert Atmosphere | Often Harsh/Forcing Conditions |
| Key Reagents | Organolithium Base (n-BuLi) | Electrophilic Halogen Sources |
| Yields | Generally Good to High | Often Lower, Mixture of Isomers |
| Scalability | Challenging due to temperature/reagent handling | Potentially more scalable if selectivity issues are solved |
| Primary Advantage | Unambiguous positional control | Fewer steps if starting from 2-methoxypyridine |
Conclusion
The synthesis of 5-Bromo-3-iodo-2-methoxypyridine is most effectively and reliably achieved through a Directed ortho-Metalation (DoM) strategy. This pathway leverages the C2-methoxy group to direct lithiation specifically to the C3 position of 5-bromo-2-methoxypyridine, followed by an electrophilic quench with iodine. This method offers unparalleled regiochemical control, leading to high yields of the desired product. While sequential electrophilic halogenation presents a theoretically alternative route, it suffers from significant challenges in controlling the site of substitution, often resulting in isomeric mixtures and lower yields. For researchers and drug development professionals requiring unambiguous access to this key synthetic intermediate, the Directed ortho-Metalation pathway is the superior and recommended methodology.
References
-
Title: Directed ortho metalation - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Directed Metalation: A Survival Guide - Baran Lab Source: Baran Lab (Scripps Research) URL: [Link]
-
Title: Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: Synthesis of 2-Amino-5-Bromo-3-Iodopyridine - ijssst.info Source: International Journal of Simulation: Systems, Science & Technology URL: [Link]
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- 1. Buy 5-Bromo-3-iodo-2-methoxypyridine | 578007-66-6 [smolecule.com]
- 2. Buy 5-Bromo-2-iodo-3-methoxypyridine | 944805-60-1 [smolecule.com]
- 3. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 4. baranlab.org [baranlab.org]
- 5. 5-Bromo-2-methoxypyridine synthesis - chemicalbook [chemicalbook.com]
- 6. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijssst.info [ijssst.info]
An In-Depth Technical Guide to 5-Bromo-3-iodo-2-methoxypyridine (CAS: 578007-66-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-3-iodo-2-methoxypyridine is a strategically functionalized heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring a methoxy group and two different halogen atoms on a pyridine core, offers a versatile platform for the synthesis of complex molecular architectures. The differential reactivity of the iodo and bromo substituents allows for selective, sequential cross-coupling reactions, making it a valuable intermediate in the construction of polysubstituted pyridine derivatives. This guide provides a comprehensive overview of its chemical properties, a proposed synthetic route, its reactivity profile with a focus on palladium-catalyzed cross-coupling reactions, and its potential applications in drug discovery.
Introduction
Heterocyclic compounds, particularly substituted pyridines, are prevalent scaffolds in a vast array of biologically active molecules and functional materials. The precise installation of various substituents on the pyridine ring is a cornerstone of modern synthetic chemistry, enabling the fine-tuning of a molecule's physicochemical and pharmacological properties. 5-Bromo-3-iodo-2-methoxypyridine has emerged as a key intermediate for such endeavors. This guide will delve into the technical details of this compound, providing researchers with the necessary information to effectively utilize it in their synthetic campaigns.
Physicochemical Properties
A summary of the key physicochemical properties of 5-Bromo-3-iodo-2-methoxypyridine is presented in the table below.
| Property | Value | Source(s) |
| CAS Number | 578007-66-6 | [1] |
| Molecular Formula | C₆H₅BrINO | [1] |
| Molecular Weight | 313.92 g/mol | [1] |
| Physical Form | Solid | [2] |
| Boiling Point (Predicted) | 286.6 ± 40.0 °C at 760 mmHg | [1] |
| Solubility | Insoluble in water; Soluble in dichloromethane, chloroform | [1] |
| LogP (Predicted) | 2.457 | [1] |
Synthesis of 5-Bromo-3-iodo-2-methoxypyridine
Caption: Proposed synthetic workflow for 5-Bromo-3-iodo-2-methoxypyridine.
Step 1: Bromination of 2-Aminopyridine
The first step involves the regioselective bromination of 2-aminopyridine at the 5-position. This can be achieved using N-bromosuccinimide (NBS) in a suitable solvent.
Experimental Protocol:
-
Dissolve 2-aminopyridine in a suitable solvent such as acetone.
-
Cool the solution to 10 °C.
-
Slowly add a solution of N-bromosuccinimide (NBS) dropwise over a period of 0.5 to 1 hour.
-
Allow the reaction to stir for an additional 0.5 hours.
-
Remove the solvent under reduced pressure.
-
Recrystallize the crude product from ethanol to afford 2-amino-5-bromopyridine. A yield of approximately 95% can be expected under optimized conditions[3].
Step 2: Iodination of 2-Amino-5-bromopyridine
The subsequent step is the iodination at the 3-position. This can be accomplished using a mixture of potassium iodate (KIO₃) and potassium iodide (KI) in an acidic medium.
Experimental Protocol:
-
Dissolve 2-amino-5-bromopyridine in 2 M sulfuric acid[3].
-
Add potassium iodate portionwise while stirring.
-
Heat the mixture to 100 °C[3].
-
Add a solution of potassium iodide in water dropwise over 0.5 hours[3].
-
Continue stirring for an additional 1.5 hours at 100 °C.
-
Cool the reaction to room temperature and adjust the pH to 8 with ammonia to precipitate the product.
-
Cool the mixture to 10 °C for 1 hour and filter.
-
Wash the filter cake with cold water and recrystallize from 85% ethanol to yield 2-amino-5-bromo-3-iodopyridine. A yield of around 74% has been reported for this transformation[3].
Step 3: Diazotization and Methoxylation
The final step involves the conversion of the 2-amino group to a 2-methoxy group. This can be achieved via a Sandmeyer-type reaction, which proceeds through a diazonium salt intermediate, followed by reaction with methanol.
Experimental Protocol:
-
Prepare a solution of sodium nitrite in water.
-
Add 2-amino-5-bromo-3-iodopyridine to a mixture of methanol and a strong acid (e.g., H₂SO₄) at a low temperature (0-5 °C).
-
Slowly add the sodium nitrite solution to the pyridine solution, maintaining the low temperature to form the diazonium salt in situ.
-
After the addition is complete, allow the reaction to warm to room temperature and then gently heat to promote the displacement of the diazonium group by methanol.
-
Neutralize the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 5-Bromo-3-iodo-2-methoxypyridine.
Spectroscopic Characterization (Predicted)
¹H NMR: The spectrum is expected to show two singlets in the aromatic region corresponding to the two protons on the pyridine ring. The methoxy group will appear as a singlet at approximately 3.9-4.1 ppm.
¹³C NMR: The spectrum will display six distinct signals corresponding to the six carbon atoms of the pyridine ring and the methoxy group. The carbon atoms attached to the halogens will show characteristic shifts.
Mass Spectrometry: The mass spectrum will exhibit a molecular ion peak corresponding to the molecular weight of the compound (313.92 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a compound containing one bromine atom (M and M+2 peaks in an approximate 1:1 ratio) and one iodine atom[1].
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic C-H stretching vibrations of the aromatic ring, C-O stretching of the methoxy group, and C-N stretching of the pyridine ring.
Reactivity and Applications in Organic Synthesis
The synthetic utility of 5-Bromo-3-iodo-2-methoxypyridine lies in the differential reactivity of the C-I and C-Br bonds in palladium-catalyzed cross-coupling reactions. The C-I bond is significantly more reactive than the C-Br bond, allowing for selective functionalization at the 3-position.
Caption: Regioselective cross-coupling reactions of 5-Bromo-3-iodo-2-methoxypyridine.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. In the case of 5-Bromo-3-iodo-2-methoxypyridine, the reaction with an arylboronic acid in the presence of a palladium catalyst and a base will selectively occur at the C-I bond.
Generalized Protocol:
-
In a reaction vessel, combine 5-Bromo-3-iodo-2-methoxypyridine (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon).
-
Add a degassed solvent system (e.g., dioxane/water or toluene/ethanol/water).
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.
-
Upon completion, perform an aqueous workup and purify the product by column chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne. This reaction, typically co-catalyzed by palladium and copper, will also proceed selectively at the more reactive C-I bond.
Generalized Protocol:
-
To a reaction vessel under an inert atmosphere, add 5-Bromo-3-iodo-2-methoxypyridine (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a suitable solvent (e.g., THF or DMF).
-
Add the terminal alkyne (1.1-1.5 eq.) and a base (e.g., triethylamine or diisopropylamine).
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed.
-
Perform a standard workup and purify by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. This reaction allows for the introduction of a wide range of primary and secondary amines at the 3-position of the pyridine ring.
Generalized Protocol:
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with a palladium precatalyst, a suitable phosphine ligand, and a base (e.g., NaOt-Bu or Cs₂CO₃).
-
Add a solvent (e.g., toluene or dioxane), followed by 5-Bromo-3-iodo-2-methoxypyridine (1.0 eq.) and the amine (1.1-1.5 eq.).
-
Heat the reaction mixture and monitor its progress.
-
After completion, cool the reaction, perform a workup, and purify the product.
Applications in Drug Discovery
While specific examples of marketed drugs derived directly from 5-Bromo-3-iodo-2-methoxypyridine are not prominent in the literature, its structural motifs are highly relevant to medicinal chemistry. Polysubstituted pyridines are key components of numerous kinase inhibitors and other therapeutic agents. The ability to selectively introduce different functionalities at the 3- and 5-positions makes this compound an attractive starting point for the synthesis of compound libraries for high-throughput screening in drug discovery programs[4][5][6]. For instance, the related precursor, 2-amino-5-bromo-3-iodopyridine, is cited as an important intermediate in the synthesis of tyrosine kinase inhibitors for cancer therapy[7].
Safety and Handling
5-Bromo-3-iodo-2-methoxypyridine should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment, including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
5-Bromo-3-iodo-2-methoxypyridine is a valuable and versatile building block for organic synthesis. Its differential halogen reactivity provides a powerful tool for the regioselective construction of complex polysubstituted pyridines. The synthetic strategies and reactivity patterns outlined in this guide are intended to empower researchers in medicinal chemistry and materials science to leverage the unique properties of this compound in the development of novel molecules with desired functions. Further exploration of its applications is likely to yield new and innovative synthetic methodologies and molecular entities.
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An In-depth Technical Guide to 5-Bromo-3-iodo-2-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and physical properties of 5-Bromo-3-iodo-2-methoxypyridine, a halogenated pyridine derivative of significant interest in synthetic chemistry and drug discovery.
Section 1: Core Chemical Properties and Molecular Weight
5-Bromo-3-iodo-2-methoxypyridine is a heterocyclic organic compound.[1] Its structure consists of a pyridine ring substituted with a bromine atom at the 5-position, an iodine atom at the 3-position, and a methoxy group at the 2-position.
Molecular Formula and Weight
The molecular formula for this compound is C6H5BrINO.[1][2][3] To determine its molecular weight, the atomic weights of its constituent elements are summed. The standard atomic weights are:
Based on these atomic weights, the calculated molecular weight of 5-Bromo-3-iodo-2-methoxypyridine is 313.92 g/mol .[1][2]
Physicochemical Properties
A summary of the key physicochemical properties is presented in the table below.
| Property | Value | Source |
| CAS Number | 578007-66-6 | [1][2] |
| Molecular Formula | C6H5BrINO | [1][2][3] |
| Molecular Weight | 313.92 g/mol | [1][2] |
| Appearance | Solid | [20] |
| Melting Point | 81.7-81.9°C | [1] |
| Boiling Point (Predicted) | 286.6±40.0°C at 760 mmHg | [1] |
| InChI Key | ZKVDYKJRRHTPLT-UHFFFAOYSA-N | [1] |
| SMILES | COC1=C(C=C(C=N1)Br)I | [1] |
Note: The boiling point is a predicted value and should be considered an estimate.
Section 2: Synthesis and Reactivity
The unique arrangement of a methoxy group and two different halogen atoms on the pyridine ring makes 5-Bromo-3-iodo-2-methoxypyridine a versatile building block in organic synthesis. The differential reactivity of the C-Br and C-I bonds allows for selective functionalization through various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. The iodine atom is typically more reactive towards oxidative addition in these catalytic cycles, enabling site-selective modifications.
Illustrative Synthetic Workflow
The synthesis of complex molecules from 5-Bromo-3-iodo-2-methoxypyridine often involves a multi-step process. A generalized workflow for a selective cross-coupling reaction is depicted below.
Caption: Generalized workflow for sequential cross-coupling reactions.
Section 3: Characterization Techniques
The structural elucidation and purity assessment of 5-Bromo-3-iodo-2-methoxypyridine and its derivatives are crucial. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for confirming the structure of substituted pyridines. The chemical shifts of the pyridine ring protons are influenced by the electronic effects of the substituents. In the case of 5-Bromo-3-iodo-2-methoxypyridine, the electron-withdrawing nature of the halogen atoms and the electron-donating effect of the methoxy group will result in a characteristic downfield shift of the ring protons.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and isotopic distribution of the compound. Due to the presence of bromine, which has two stable isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the mass spectrum of a bromine-containing compound will exhibit a characteristic M+2 peak of nearly equal intensity to the molecular ion peak (M+).[21][22] This isotopic signature is a key identifier for the presence of bromine in the molecule.
Section 4: Applications in Research and Drug Development
Halogenated pyridines are important scaffolds in medicinal chemistry. The presence of halogen atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. They can modulate metabolic stability, binding affinity, and membrane permeability. 5-Bromo-3-iodo-2-methoxypyridine serves as a valuable starting material for the synthesis of a wide range of biologically active molecules, including kinase inhibitors, receptor antagonists, and anti-infective agents. The ability to selectively functionalize the bromine and iodine positions allows for the creation of diverse chemical libraries for high-throughput screening.
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5-Bromo-3-iodo-2-methoxypyridine structural analysis
An In-Depth Technical Guide to the Structural Analysis of 5-Bromo-3-iodo-2-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
This technical guide provides a comprehensive structural and reactivity analysis of 5-Bromo-3-iodo-2-methoxypyridine (CAS No. 578007-66-6), a highly functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. This document delves into the molecular and electronic structure, proposed synthetic pathways, and detailed predictive analysis of its spectroscopic and crystallographic properties. Furthermore, a thorough examination of its reactivity, particularly in cross-coupling reactions, is presented to inform its application in complex molecule synthesis. This guide is intended to serve as a foundational resource for researchers engaged in the design and development of novel chemical entities.
Introduction: The Strategic Importance of Polysubstituted Pyridines
The pyridine scaffold is a ubiquitous motif in pharmaceuticals, agrochemicals, and functional materials. The precise installation of multiple, distinct functional groups onto the pyridine ring allows for the fine-tuning of a molecule's steric and electronic properties, which in turn dictates its biological activity and material characteristics. 5-Bromo-3-iodo-2-methoxypyridine is a prime example of a strategically designed building block, offering multiple points for diversification. The presence of two different halogens (bromine and iodine) at electronically distinct positions, combined with an electron-donating methoxy group, presents a unique platform for sequential and site-selective chemical transformations.
This guide will provide a deep dive into the structural nuances of this molecule, offering both theoretical insights and practical, field-proven methodologies for its analysis and utilization.
Molecular and Electronic Structure
5-Bromo-3-iodo-2-methoxypyridine possesses the molecular formula C₆H₅BrINO and a molecular weight of 313.92 g/mol .[1] The pyridine ring is substituted with a bromine atom at the 5-position, an iodine atom at the 3-position, and a methoxy group at the 2-position. The unique arrangement of these substituents significantly influences the molecule's chemical reactivity and spectroscopic signature.
The methoxy group at C2 is a strong electron-donating group, increasing the electron density of the pyridine ring, particularly at the ortho and para positions. Conversely, the bromine at C5 and iodine at C3 are electron-withdrawing groups through induction, yet they also possess lone pairs that can participate in resonance. This interplay of electronic effects makes the pyridine ring π-deficient overall, influencing its susceptibility to nucleophilic aromatic substitution and its behavior in metal-catalyzed cross-coupling reactions.
The carbon-iodine bond is weaker and more polarizable than the carbon-bromine bond, making the iodo-substituent the more reactive site in typical palladium-catalyzed cross-coupling reactions. This differential reactivity is a key feature that allows for the selective functionalization of the molecule.
Synthesis of 5-Bromo-3-iodo-2-methoxypyridine: A Proposed Pathway
Proposed Synthesis Workflow
Caption: Proposed two-step synthesis of 5-Bromo-3-iodo-2-methoxypyridine.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 5-Bromo-2-methoxypyridine
-
To a solution of 2,5-dibromopyridine in methanol, add a solution of sodium methoxide in methanol.
-
Reflux the reaction mixture for 5 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and remove the methanol under reduced pressure.
-
Add water to the residue and extract the product with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield 5-Bromo-2-methoxypyridine.
Step 2: Synthesis of 5-Bromo-3-iodo-2-methoxypyridine
-
Dissolve 5-Bromo-2-methoxypyridine in glacial acetic acid.
-
Add N-iodosuccinimide (NIS) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Once the starting material is consumed, pour the reaction mixture into a solution of sodium thiosulfate to quench the excess iodine.
-
Neutralize the solution with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 5-Bromo-3-iodo-2-methoxypyridine.
Structural Elucidation: A Predictive Approach
In the absence of published experimental data, a predictive analysis of the spectroscopic and crystallographic properties of 5-Bromo-3-iodo-2-methoxypyridine is presented below. These predictions are based on established principles and data from structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy (Predicted, 500 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~8.2 | d | H-6 |
| ~7.8 | d | H-4 |
| ~4.0 | s | -OCH₃ |
The two aromatic protons are expected to appear as doublets due to coupling with each other. The methoxy protons will appear as a singlet.
¹³C NMR Spectroscopy (Predicted, 125 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~160 | C-2 |
| ~150 | C-6 |
| ~145 | C-4 |
| ~115 | C-5 |
| ~90 | C-3 |
| ~55 | -OCH₃ |
The carbon attached to the iodine (C-3) is expected to be significantly shielded.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Predicted Fragmentation Pattern (Electron Ionization):
The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 313 (and 315 due to the bromine isotope). Key fragmentation pathways would likely involve:
-
Loss of a methyl radical (-CH₃): [M - 15]⁺
-
Loss of a methoxy radical (-OCH₃): [M - 31]⁺
-
Loss of a bromine radical (-Br): [M - 79/81]⁺
-
Loss of an iodine radical (-I): [M - 127]⁺
The relative abundances of these fragment ions will provide further structural confirmation.
X-ray Crystallography
Single-crystal X-ray diffraction would provide the most definitive three-dimensional structure of 5-Bromo-3-iodo-2-methoxypyridine. While no public crystal structure is available, we can predict key structural features. The pyridine ring will be planar, with the substituents lying in or close to the plane of the ring. Bond lengths and angles will be influenced by the electronic nature and steric bulk of the substituents.
Reactivity and Applications in Synthesis
The primary utility of 5-Bromo-3-iodo-2-methoxypyridine lies in its capacity as a versatile intermediate in palladium-catalyzed cross-coupling reactions. The differential reactivity of the C-I and C-Br bonds allows for selective and sequential functionalization.
Selective Cross-Coupling Reactions
Caption: Sequential cross-coupling strategy for 5-Bromo-3-iodo-2-methoxypyridine.
Suzuki-Miyaura Coupling: Reaction with a boronic acid at the C-3 position can be achieved under standard Pd-catalyzed conditions, leaving the C-5 bromine intact for a subsequent coupling reaction.
Buchwald-Hartwig Amination: The C-Br bond can be selectively targeted for C-N bond formation after the C-I bond has been functionalized.
Sonogashira Coupling: The introduction of an alkyne at the C-3 position is also a feasible transformation.
Application in Drug Discovery
The ability to introduce diverse functionalities at specific positions on the pyridine ring makes 5-Bromo-3-iodo-2-methoxypyridine an attractive starting material for the synthesis of complex molecules with potential therapeutic applications. The resulting highly substituted pyridines can be screened for a wide range of biological activities.
Conclusion
5-Bromo-3-iodo-2-methoxypyridine is a strategically important synthetic intermediate with significant potential for the construction of complex molecular architectures. While detailed experimental structural data is not yet publicly available, this guide provides a robust framework for its synthesis, structural analysis, and synthetic applications based on established chemical principles. The predictive data and proposed protocols herein offer a valuable resource for researchers looking to exploit the unique reactivity of this versatile building block in their synthetic endeavors.
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An In-depth Technical Guide to the Spectroscopic Characterization of 5-Bromo-3-iodo-2-methoxypyridine
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for 5-Bromo-3-iodo-2-methoxypyridine, a key heterocyclic building block in organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the core spectroscopic techniques—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—essential for the structural elucidation and quality verification of this compound. By integrating detailed experimental protocols with expert interpretation, this guide explains the causal relationships between molecular structure and spectral output, ensuring a foundation of scientific integrity and trustworthiness.
Introduction
5-Bromo-3-iodo-2-methoxypyridine is a polysubstituted pyridine derivative with the molecular formula C₆H₅BrINO and a molecular weight of 313.92 g/mol .[1][2] Its strategic arrangement of a methoxy group, a bromine atom, and an iodine atom on the pyridine ring makes it a versatile intermediate for introducing these functionalities into more complex molecular architectures, particularly in the synthesis of novel heterocyclic compounds.[1] The distinct electronic properties conferred by the electron-donating methoxy group and the electron-withdrawing halogens create a unique chemical reactivity profile, making unambiguous structural confirmation paramount. This guide outlines the multi-faceted spectroscopic approach required for its definitive identification.
Molecular Structure
The structural integrity of 5-Bromo-3-iodo-2-methoxypyridine is the foundation of its chemical behavior. The precise placement of each substituent is critical and is confirmed through the combination of spectroscopic methods detailed herein.
Caption: Chemical structure of 5-Bromo-3-iodo-2-methoxypyridine.
Mass Spectrometry (MS)
Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For 5-Bromo-3-iodo-2-methoxypyridine, it provides direct evidence of the compound's identity and the presence of its characteristic halogen atoms.
MS Data Summary
The mass spectrum of this compound is defined by its molecular ion peak, which confirms its overall mass.
| Parameter | Value | Source |
| Molecular Formula | C₆H₅BrINO | [1][2] |
| Molecular Weight | 313.92 g/mol | [1][2] |
| Molecular Ion Peak (m/z) | 313.92 | [1] |
| Monoisotopic Mass | 312.85992 Da | [3] |
Expert Interpretation
The mass spectrum provides two crucial pieces of information. First, the molecular ion peak [M]⁺ appears at an m/z value corresponding to the compound's molecular weight.[1] Second, the isotopic pattern of this peak is highly characteristic. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. This results in a distinctive doublet pattern for any fragment containing a bromine atom, where two peaks of nearly equal intensity are separated by 2 m/z units. Iodine is monoisotopic (¹²⁷I), so it does not contribute to this doublet pattern but does define the base mass.[1] The combination of these features provides a high-confidence confirmation of the elemental composition.
Experimental Protocol: Electron Ionization (EI-MS)
This protocol describes a generalized procedure for acquiring a mass spectrum via direct infusion into an EI source.
-
Sample Preparation: Prepare a dilute solution of 5-Bromo-3-iodo-2-methoxypyridine (approx. 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.
-
Instrumentation: Utilize a mass spectrometer equipped with an electron ionization (EI) source.
-
Sample Introduction: Introduce the sample solution into the ion source via a direct infusion syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Ionize the sample using a standard EI energy of 70 eV. This energy level is sufficient to cause ionization and fragmentation, providing both molecular weight and structural information.
-
Mass Analysis: Scan a mass range appropriate for the compound, typically from m/z 50 to 500, to ensure capture of the molecular ion and any significant fragments.
-
Data Processing: Analyze the resulting spectrum to identify the molecular ion peak cluster and characteristic fragment ions. Confirm the presence of the bromine atom by observing the ~1:1 isotopic pattern for the molecular ion and its bromine-containing fragments.[4]
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful, non-destructive technique used to identify the functional groups within a molecule. The absorption of infrared radiation at specific wavenumbers corresponds to the vibrational frequencies of different chemical bonds.
IR Data Summary
The IR spectrum of 5-Bromo-3-iodo-2-methoxypyridine displays several characteristic absorption bands that confirm its key structural features.
| Wavenumber (cm⁻¹) | Assignment | Source |
| 3100-3000 | Aromatic C-H Stretching | [1] |
| ~1550-1400 | C=C and C=N Ring Stretching | [1] |
| 1200-1000 | C-O Stretching (methoxy group) | [1] |
| Below 1000 | C-H Bending & C-Halogen Stretching | [1] |
Expert Interpretation
The IR spectrum confirms the presence of the core pyridine structure and its substituents. The bands in the 3100-3000 cm⁻¹ region are indicative of the C-H bonds on the aromatic ring.[1][5] The complex absorptions in the 1550-1400 cm⁻¹ range are characteristic of the C=C and C=N stretching vibrations within the pyridine ring itself. A strong, distinct band between 1200-1000 cm⁻¹ is a key indicator of the C-O ether linkage of the methoxy group.[1] The lower frequency "fingerprint region" (below 1000 cm⁻¹) contains vibrations related to C-H out-of-plane bending as well as the C-Br and C-I stretching modes, which are typically found at lower wavenumbers due to the heavy mass of the halogen atoms.
Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)
This protocol provides a standard method for obtaining an IR spectrum of a solid sample.
-
Sample Preparation: Place a small, representative amount of solid 5-Bromo-3-iodo-2-methoxypyridine directly onto the diamond crystal of the ATR accessory. No further preparation is needed.
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with a universal ATR sampling accessory.
-
Background Collection: Before analyzing the sample, record a background spectrum of the clean, empty ATR crystal. This spectrum is automatically subtracted from the sample spectrum to remove interfering signals from ambient CO₂ and water vapor.
-
Sample Analysis: Apply firm, even pressure to the sample using the ATR pressure arm to ensure good contact with the crystal.
-
Acquisition: Acquire the spectrum over a typical range of 4000-400 cm⁻¹. Co-add 16 to 32 scans at a resolution of 4 cm⁻¹ to achieve a high signal-to-noise ratio.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for determining the precise arrangement of atoms in a molecule. It provides detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom, allowing for unambiguous structural assignment.
Note: As of this writing, a publicly available, verified full NMR dataset for 5-Bromo-3-iodo-2-methoxypyridine is not readily accessible. The following data is a predictive analysis based on established principles of NMR spectroscopy and data from structurally similar compounds.
Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃)
| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Assignment |
| ~8.1 | Doublet (d) | H-6 |
| ~7.8 | Doublet (d) | H-4 |
| ~4.0 | Singlet (s) | -OCH₃ |
Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)
| Chemical Shift (δ) ppm (Predicted) | Assignment |
| ~160 | C-2 (C-O) |
| ~152 | C-6 (CH) |
| ~145 | C-4 (CH) |
| ~115 | C-5 (C-Br) |
| ~90 | C-3 (C-I) |
| ~54 | -OCH₃ |
Expert Interpretation
¹H NMR: The spectrum is expected to be relatively simple. The two protons on the pyridine ring, H-4 and H-6, are not chemically equivalent. They will appear as two distinct signals, each split into a doublet by the other through four-bond (meta) coupling. The proton at the C-6 position is adjacent to the nitrogen atom, which is strongly electron-withdrawing, causing its signal to appear further downfield (at a higher ppm value) compared to the H-4 proton. The three protons of the methoxy group are equivalent and have no adjacent protons to couple with, so they will appear as a sharp singlet.
¹³C NMR: The spectrum should show six distinct signals, one for each carbon atom in the molecule. The C-2 carbon, being bonded to the highly electronegative oxygen atom of the methoxy group, is expected to be the most downfield signal. The carbons bonded to the halogens (C-3 and C-5) will have their chemical shifts significantly influenced by the halogen atoms. The remaining two carbons of the pyridine ring (C-4 and C-6) and the methoxy carbon will appear at chemical shifts typical for substituted pyridines.
Experimental Workflow and Protocol
Caption: Standard workflow for NMR sample preparation and data acquisition.
Protocol for NMR Data Acquisition:
-
Sample Preparation: Accurately weigh 10-20 mg of 5-Bromo-3-iodo-2-methoxypyridine and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) to serve as an internal standard (0 ppm).[4] Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Place the NMR tube into the spinner and insert it into the NMR spectrometer (e.g., 400 MHz or higher for better resolution).
-
Instrument Setup:
-
Locking: Lock the spectrometer onto the deuterium signal of the solvent.
-
Tuning and Matching: Tune and match the probe for the desired nuclei (¹H and ¹³C).
-
Shimming: Shim the magnetic field to optimize its homogeneity and achieve sharp, symmetrical peaks.
-
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. A sufficient number of scans should be co-added to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum. As ¹³C has a low natural abundance, a larger number of scans is required, often taking significantly longer than the ¹H spectrum.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase correction and baseline correction to yield the final spectrum.
Safety and Handling
While specific toxicity data for 5-Bromo-3-iodo-2-methoxypyridine is limited, it should be handled with the standard precautions for halogenated aromatic compounds. Assume the compound is a potential irritant to the skin, eyes, and respiratory system.[1] Always handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
The structural characterization of 5-Bromo-3-iodo-2-methoxypyridine is achieved through a synergistic application of multiple spectroscopic techniques. Mass spectrometry confirms the molecular weight and elemental formula, while IR spectroscopy identifies the key functional groups. Finally, NMR spectroscopy provides the definitive atomic connectivity, confirming the precise isomeric structure. Together, these methods provide a robust and self-validating system for ensuring the identity and purity of this important synthetic intermediate, which is crucial for its application in research and development.
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The Synthetic Chemist's Compass: Navigating the Reactivity of 5-Bromo-3-iodo-2-methoxypyridine
An In-Depth Technical Guide
Foreword: A Molecule of Strategic Importance
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, the strategic deployment of highly functionalized heterocyclic building blocks is paramount. 5-Bromo-3-iodo-2-methoxypyridine is one such scaffold, a molecule whose value lies not just in its constituent parts, but in the nuanced and predictable hierarchy of its reactivity.[1][2] This guide moves beyond a simple catalog of reactions to provide a deep, mechanistic-driven understanding of this reagent's profile. We will explore the causality behind its selective transformations, empowering researchers to leverage its unique electronic and steric properties for the efficient construction of complex molecular architectures.
Foundational Principles: Understanding the Reactivity Hierarchy
The synthetic utility of 5-bromo-3-iodo-2-methoxypyridine is fundamentally governed by the differential reactivity of its two carbon-halogen bonds: the C(3)-I bond and the C(5)-Br bond.
-
The C-I vs. C-Br Dichotomy: In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the Pd(0) catalyst into the carbon-halogen bond.[3][4] The bond dissociation energy for a C-I bond is significantly lower than that of a C-Br bond.[5] This energetic favorability dictates that under controlled conditions, a Pd(0) catalyst will selectively insert into the C(3)-I bond, leaving the C(5)-Br bond intact for subsequent transformations. This chemoselectivity is the cornerstone of its application in sequential, site-specific functionalization.[6]
-
Electronic Influence of the Pyridine Core: The pyridine nitrogen is an electron-withdrawing group, creating a dipole that polarizes the ring and influences the reactivity of the attached halogens. Furthermore, the 2-methoxy group, being an electron-donating substituent, modulates the electronic landscape of the ring, impacting the susceptibility of each position to catalytic activation.[7]
Diagram 1: Reactivity Hierarchy
Caption: Hierarchical reactivity of 5-bromo-3-iodo-2-methoxypyridine.
Palladium-Catalyzed Cross-Coupling: A Chemoselective Toolkit
The predictable reactivity of the C-I bond makes this substrate an ideal candidate for a variety of palladium-catalyzed C-C and C-N bond-forming reactions. The key to success is the careful selection of reaction conditions to exploit the C-I/C-Br reactivity gap.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming biaryl or vinyl-aryl structures.[4][8] With 5-bromo-3-iodo-2-methoxypyridine, selective coupling at the C(3) position is readily achieved.
Causality of Experimental Design:
-
Catalyst: Pd(PPh₃)₄ is a classic, reliable choice. The tetrakis(triphenylphosphine)palladium(0) complex is sufficiently reactive to activate the C-I bond under mild thermal conditions without significantly promoting C-Br activation. For more challenging substrates, catalyst systems using more electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) with a Pd(II) precatalyst (e.g., Pd(OAc)₂) can offer higher turnover numbers and efficiency.[9]
-
Base: A moderately strong inorganic base like K₂CO₃ or K₃PO₄ is essential. Its primary role is to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[4][8]
-
Solvent System: A mixture of an organic solvent (like 1,4-dioxane or DMF) and water is standard. The organic solvent solubilizes the pyridine substrate and catalyst, while water is necessary to dissolve the inorganic base and assist in the formation of the active boronate.[9]
-
Temperature Control: Maintaining the reaction temperature around 80-100 °C is critical for selectivity. Higher temperatures risk competitive reaction at the C-Br bond.
Detailed Experimental Protocol: Selective Suzuki-Miyaura Coupling at C(3)-I
Objective: To synthesize a 3-aryl-5-bromo-2-methoxypyridine derivative.
Materials:
-
5-Bromo-3-iodo-2-methoxypyridine (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd(PPh₃)₄ (0.03-0.05 equiv)
-
K₂CO₃ (2.0-3.0 equiv), finely powdered
-
1,4-Dioxane, anhydrous and degassed
-
Water, degassed
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-bromo-3-iodo-2-methoxypyridine, the arylboronic acid, and K₂CO₃.
-
Add the Pd(PPh₃)₄ catalyst to the flask.
-
Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.
-
Add the degassed 1,4-dioxane and degassed water (typically a 4:1 to 5:1 v/v ratio) via syringe. The final concentration of the limiting reagent should be ~0.1 M.
-
Heat the reaction mixture with vigorous stirring in an oil bath set to 85 °C.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer. Wash with water, then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 3-aryl-5-bromo-2-methoxypyridine.
Sonogashira and Stille Couplings
The same principle of chemoselectivity extends to other cornerstone cross-coupling reactions.
-
Sonogashira Coupling: This reaction introduces an alkyne moiety, a valuable functional group for further chemistry (e.g., click chemistry, reductions).[10][11] The standard conditions involve a palladium catalyst, a copper(I) co-catalyst (typically CuI), and an amine base (e.g., Et₃N, DIPEA).[12] The amine serves as both the base to deprotonate the terminal alkyne and often as a solvent. Selective coupling occurs readily at the C-I position.[13]
-
Stille Coupling: While less common now due to the toxicity of organotin reagents, the Stille reaction offers a very mild and functional-group-tolerant method for C-C bond formation.[14][15] Using a catalyst like Pd(PPh₃)₄ in a non-polar solvent such as toluene or DMF, the more reactive C-I bond can be selectively coupled with an organostannane reagent.[16]
| Reaction | Typical Catalyst System | Base / Additive | Solvent | Temp (°C) | Selectivity |
| Suzuki-Miyaura | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | K₂CO₃, K₃PO₄ | Dioxane/H₂O, DMF | 80-100 | Excellent for C-I |
| Sonogashira | PdCl₂(PPh₃)₂ / CuI | Et₃N, DIPEA | THF, DMF | 25-60 | Excellent for C-I |
| Stille | Pd(PPh₃)₄ | LiCl (optional) | Toluene, DMF | 80-110 | Excellent for C-I |
Table 1: Comparative conditions for selective cross-coupling at the C(3)-I position.
Orthogonal Reactivity: Metal-Halogen Exchange
Beyond palladium catalysis, the differential reactivity of the halogens can be exploited in metal-halogen exchange reactions. The rate of lithium-halogen exchange is substantially faster for iodine than for bromine.[17] This allows for the clean, low-temperature formation of a 3-lithio-5-bromo-2-methoxypyridine intermediate. This potent nucleophile can then be trapped with a wide range of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides), providing a powerful, palladium-free pathway to functionalization at the C(3) position.
Causality of Experimental Design:
-
Reagent: An alkyllithium reagent such as n-BuLi or t-BuLi is used.
-
Temperature: The exchange must be performed at very low temperatures (typically -78 °C) to prevent side reactions, such as attack on the solvent (THF) or potential benzyne-type intermediates.[17]
-
Quenching: The electrophile is added at low temperature to trap the organolithium species before it can decompose or react undesirably.
Strategic Synthesis: A Two-Stage Functionalization Workflow
The true power of 5-bromo-3-iodo-2-methoxypyridine lies in its capacity for sequential, multi-step synthesis. A common and highly effective strategy involves an initial, mild reaction at the C-I position, followed by a second, distinct transformation at the more robust C-Br bond.
Diagram 2: Sequential Functionalization Workflow
Caption: A strategic workflow for the dual functionalization of the pyridine core.
This two-step approach enables the construction of complex, unsymmetrically substituted pyridines from a single starting material, a highly desirable capability in discovery chemistry. For instance, a Suzuki coupling can be performed at C(3), and the resulting 5-bromo-3-aryl-2-methoxypyridine can then undergo a Buchwald-Hartwig amination at the C(5) position under more forcing conditions.[18]
Conclusion
5-Bromo-3-iodo-2-methoxypyridine is far more than a simple dihalogenated heterocycle; it is a precision tool for synthetic chemists. Its well-defined reactivity hierarchy, centered on the preferential activation of the carbon-iodine bond, provides a reliable and versatile platform for controlled, site-selective functionalization. By understanding the mechanistic principles that govern its transformations and carefully selecting reaction conditions, researchers can unlock its full potential for the efficient and strategic synthesis of novel molecular entities.
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Kadri, M., et al. (2017). Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent Zn···N Interactions. Chemistry – A European Journal, 23(21), 5033-5043. [Link]
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Bandar, J. S., & Buchwald, S. L. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis, 12(19), 11946-11957. [Link]
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Haskel, A., & Singleton, D. A. (2019). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Molecules, 24(15), 2785. [Link]
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Yang, Z., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. Journal of the American Chemical Society, 144(21), 9475-9485. [Link]
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Kadri, M., et al. (2017). Palladium‐Catalysed Cross‐Coupling Reactions Controlled by Noncovalent Zn⋅⋅⋅N Interactions. Chemistry – A European Journal, 23(21), 5033-5043. [Link]
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ResearchGate. (n.d.). Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines and fluoroarenes. [Link]
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Katritzky, A. R., et al. (2011). A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. Arkivoc, 2011(7), 177-189. [Link]
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Weng, J., et al. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis, 12(19), 11946-11957. [Link]
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Bickelhaupt, F. M., & van der Boon, C. W. (2021). Catalytic Carbon−Halogen Bond Activation: Trends in Reactivity, Selectivity, and Solvation. Journal of Chemical Theory and Computation, 17(5), 2891-2904. [Link]
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Myers, A. (n.d.). The Stille Reaction. Chem 115. [Link]
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Organic Chemistry Portal. (n.d.). Stille Coupling. [Link]
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Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. (n.d.). [Link]
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NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. [Link]
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NROChemistry. (n.d.). Stille Coupling. [Link]
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Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]
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Li, X., et al. (2017). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Scientific Study of Science and Technology, 17(46), 55. [Link]
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Bori, I. D., et al. (2021). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Arkivoc, 2021(5), 57-72. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
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The Organic Chemistry Tutor. (2016, August 10). Sonogashira Coupling Reaction. YouTube. [Link]
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The Organic Chemistry Tutor. (2019, January 7). Sonogashira coupling. YouTube. [Link]
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Castiñeira Reis, M., et al. (2022). Computational, Mechanistic, and Experimental Insights into Regioselective Catalytic C−C Bond Activation in Linear 1-Aza. Organometallics, 41(6), 670-680. [Link]
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A Senior Application Scientist's Guide to the Synthesis of 5-Bromo-3-iodo-2-methoxypyridine
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of 5-Bromo-3-iodo-2-methoxypyridine
In the landscape of modern medicinal chemistry and materials science, the strategic assembly of complex molecular architectures is paramount. Polysubstituted heterocyclic compounds are foundational scaffolds in this endeavor, and among them, 5-Bromo-3-iodo-2-methoxypyridine stands out as a highly versatile and valuable building block. Its unique arrangement of a methoxy group and two distinct, orthogonally reactive halogen atoms (bromine and iodine) on a pyridine core allows for selective, stepwise functionalization through a variety of cross-coupling reactions.[1] This guide provides an in-depth analysis of the principal synthetic strategies for obtaining this key intermediate, focusing on the chemical rationale behind each step to empower researchers in their synthetic planning and execution.
Core Synthetic Strategies: A Tale of Two Pathways
The synthesis of 5-Bromo-3-iodo-2-methoxypyridine is a challenge in regiochemical control. The pyridine ring is inherently electron-deficient, making it resistant to electrophilic substitution. However, the presence of a strongly activating, ortho-, para-directing methoxy group at the C2 position fundamentally alters this reactivity, creating a nuanced interplay with the deactivating, meta-directing effect of the ring nitrogen.[2] This electronic environment dictates the success of sequential halogenation. We will explore two robust and logical pathways to the target molecule.
Pathway 1: Direct Sequential Halogenation of 2-Methoxypyridine
This is the most convergent and atom-economical approach, leveraging the inherent electronic biases of the 2-methoxypyridine starting material to guide the sequential introduction of bromine and iodine. The strategy hinges on a precise understanding of electrophilic aromatic substitution principles.
Causality Behind Experimental Choices:
-
Step 1: Regioselective Bromination. The first step is the bromination of 2-methoxypyridine. The C5 position is the most electronically favorable site for electrophilic attack. It is para to the strongly activating methoxy group and meta to the ring nitrogen. This dual influence strongly directs the incoming electrophile to this position, typically affording high selectivity for 5-bromo-2-methoxypyridine. N-Bromosuccinimide (NBS) is often a preferred reagent over elemental bromine for such reactions as it can provide milder conditions and reduce the formation of polybrominated byproducts.[3]
-
Step 2: Regioselective Iodination. With the C5 position blocked, the next electrophilic attack is directed to the C3 position. This position is ortho to the methoxy group, which remains a powerful activating influence. N-Iodosuccinimide (NIS) is an excellent reagent for this transformation, as it is a mild and effective source of electrophilic iodine for activated aromatic and heterocyclic systems.[4][5] The reaction can be catalyzed by a Lewis or Brønsted acid to enhance the electrophilicity of the iodine.[6][7]
Experimental Protocol: Pathway 1
Step 1: Synthesis of 5-Bromo-2-methoxypyridine
-
Setup: To a solution of 2-methoxypyridine (1.0 eq.) in a suitable solvent such as acetonitrile or dichloromethane, add N-Bromosuccinimide (NBS, 1.05 eq.) portion-wise at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 5-bromo-2-methoxypyridine.
Step 2: Synthesis of 5-Bromo-3-iodo-2-methoxypyridine
-
Setup: Dissolve 5-bromo-2-methoxypyridine (1.0 eq.) in a solvent like acetonitrile. Add N-Iodosuccinimide (NIS, 1.1 eq.).
-
Catalysis: Add a catalytic amount of trifluoroacetic acid (0.1 eq.) to activate the NIS.[4]
-
Reaction: Heat the mixture to 50-60 °C and stir for 4-8 hours, monitoring for completion by TLC or LC-MS.
-
Workup: After cooling to room temperature, quench with a saturated aqueous solution of sodium thiosulfate and neutralize with sodium bicarbonate.
-
Purification: Extract the product with ethyl acetate. Wash the organic phase with brine, dry over anhydrous sodium sulfate, and concentrate. The final product, 5-Bromo-3-iodo-2-methoxypyridine, can be isolated in high purity via silica gel chromatography or recrystallization.
Caption: Workflow for the Direct Halogenation Route.
Pathway 2: The Hydroxypyridine Route with Final Methylation
This alternative strategy involves performing the halogenation steps on a 2-hydroxypyridine (2-pyridone) core before introducing the methoxy group. This can be advantageous if the starting materials are more readily available or if the halogenation steps proceed with higher yields on the hydroxypyridine scaffold.
Causality Behind Experimental Choices:
-
Step 1 & 2: Halogenation of 2-Hydroxypyridine. The hydroxyl group (in its pyridone tautomeric form) is also a strong activating group. The sequential bromination and iodination follow similar electronic principles as in Pathway 1, leading to the formation of 5-bromo-3-iodo-2-hydroxypyridine. The existence of this compound as a commercially available reagent validates the feasibility of this synthetic sequence.[8]
-
Step 3: O-Methylation. The final step is the conversion of the hydroxyl group to a methoxy group. This is a standard nucleophilic substitution reaction (Williamson ether synthesis). A base, such as potassium carbonate or sodium hydride, is used to deprotonate the hydroxyl group, forming a pyridinoxide anion. This potent nucleophile then attacks a methylating agent, like methyl iodide or dimethyl sulfate, to form the desired ether.
Experimental Protocol: Pathway 2
Step 1 & 2: Synthesis of 5-Bromo-3-iodo-2-hydroxypyridine
-
This intermediate can be prepared via sequential electrophilic halogenation of 2-hydroxypyridine, first with a brominating agent (e.g., NBS) and subsequently with an iodinating agent (e.g., NIS), following procedures analogous to those in Pathway 1. Alternatively, this starting material can be purchased from commercial suppliers.[8]
Step 3: Synthesis of 5-Bromo-3-iodo-2-methoxypyridine
-
Setup: Suspend 5-bromo-3-iodo-2-hydroxypyridine (1.0 eq.) and potassium carbonate (K₂CO₃, 2.0 eq.) in a polar aprotic solvent such as dimethylformamide (DMF) or acetone.
-
Reaction: Add methyl iodide (CH₃I, 1.5 eq.) to the suspension. Heat the mixture to 50 °C and stir for 3-5 hours until the starting material is fully consumed (monitor by TLC or LC-MS).
-
Workup: Cool the reaction mixture and pour it into cold water. An off-white or pale yellow solid should precipitate.
-
Purification: Collect the solid by filtration, wash thoroughly with water, and dry under vacuum. If necessary, the product can be further purified by recrystallization from a solvent system like ethanol/water or by column chromatography.
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An In-depth Technical Guide to the Discovery and History of 5-Bromo-3-iodo-2-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the discovery, synthesis, and chemical context of 5-Bromo-3-iodo-2-methoxypyridine, a key heterocyclic intermediate in medicinal chemistry.
Introduction to a Versatile Scaffold
5-Bromo-3-iodo-2-methoxypyridine is a polysubstituted pyridine ring, a structural motif of significant interest in the field of drug discovery. The unique arrangement of its functional groups—a methoxy group, a bromine atom, and an iodine atom—offers a rich platform for synthetic diversification. The methoxy group is a key modulator of electronic properties, while the two distinct halogen atoms at the 3- and 5-positions provide orthogonal handles for a variety of cross-coupling reactions. This allows for the sequential and regioselective introduction of different substituents, making it a valuable building block for the synthesis of complex molecules with potential therapeutic applications.[1]
The Genesis of 5-Bromo-3-iodo-2-methoxypyridine: A Pharmaceutical Endeavor
The first documented synthesis of 5-Bromo-3-iodo-2-methoxypyridine appears in the patent literature, originating from the laboratories of Array BioPharma Inc. The invention, detailed in patent WO 2007/01409 A1, was filed on July 11, 2006, with Michael L. Kaufman and Daniel J. O'Malley credited as the inventors. This initial disclosure places the discovery of this compound firmly within the context of pharmaceutical research and development, where the creation of novel, synthetically versatile intermediates is a critical step in the quest for new therapeutic agents.
The core of this discovery was a targeted approach to functionalize the pyridine ring, aiming to create a scaffold that could be readily elaborated into a diverse library of compounds for biological screening. The choice of bromine and iodine as substituents was deliberate, leveraging the differential reactivity of these halogens in modern cross-coupling chemistry.
The Pioneering Synthesis: Iodination of a Brominated Precursor
The original synthesis of 5-Bromo-3-iodo-2-methoxypyridine hinges on the selective iodination of a readily available precursor, 5-bromo-2-methoxypyridine. The key challenge in the synthesis of such polysubstituted pyridines lies in controlling the regioselectivity of the halogenation steps. The electron-deficient nature of the pyridine ring generally makes electrophilic aromatic substitution more challenging than for benzene derivatives.[1]
The inventors utilized N-iodosuccinimide (NIS) as the iodinating agent in the presence of concentrated sulfuric acid. NIS is a widely used and effective source of electrophilic iodine.[2][3][4] The use of a strong acid like sulfuric acid serves to activate the N-iodosuccinimide, increasing its electrophilicity and enabling the iodination of the relatively electron-deficient brominated pyridine ring.[5]
The methoxy group at the 2-position is an ortho-, para-director. In this case, the directing effect of the methoxy group, combined with the steric hindrance at the position ortho to the methoxy group, likely favors the introduction of the bulky iodine atom at the 3-position.
Visualizing the Synthetic Pathway
Caption: The original synthetic route to 5-Bromo-3-iodo-2-methoxypyridine.
Experimental Protocol: The First Synthesis
The following is a step-by-step methodology adapted from the original patent disclosure:
Materials:
-
5-bromo-2-methoxypyridine
-
N-Iodosuccinimide (NIS)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 5-bromo-2-methoxypyridine (1.0 equivalent) in dichloromethane, add concentrated sulfuric acid (approximately 2.0 equivalents) cautiously at 0 °C.
-
Add N-iodosuccinimide (1.1 equivalents) portion-wise to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at room temperature for 16 hours.
-
Carefully quench the reaction by pouring it into a stirred mixture of saturated aqueous sodium bicarbonate and dichloromethane.
-
Separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica gel to yield 5-Bromo-3-iodo-2-methoxypyridine.
Evolving Synthetic Strategies and Key Chemical Properties
While the initial synthesis provided a viable route to 5-Bromo-3-iodo-2-methoxypyridine, the field of pyridine chemistry has continued to evolve. Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of pyridine rings.[6][7][8][9] In principle, the methoxy group of a pyridine derivative can direct a strong base to deprotonate the adjacent C3 position, which could then be quenched with an iodine electrophile. This approach offers an alternative to electrophilic aromatic substitution.
The distinct chemical properties of the bromo and iodo substituents are central to the utility of this molecule. The carbon-iodine bond is generally more reactive than the carbon-bromine bond in palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira reactions. This differential reactivity allows for the selective functionalization at the 3-position, followed by a subsequent reaction at the 5-position, providing a modular approach to the synthesis of complex molecules.
Summary of Key Data
| Property | Value |
| Molecular Formula | C₆H₅BrINO |
| Molecular Weight | 313.92 g/mol |
| CAS Number | 578007-66-6 |
| Appearance | Solid |
The Role of 5-Bromo-3-iodo-2-methoxypyridine in Drug Discovery
The impetus for the initial synthesis of 5-Bromo-3-iodo-2-methoxypyridine was its potential as a versatile intermediate in drug discovery programs. Its structure allows for the exploration of chemical space around a core pyridine scaffold, which is a common feature in many biologically active compounds. The ability to introduce a wide range of substituents at the 3- and 5-positions enables the fine-tuning of a molecule's pharmacological properties, such as potency, selectivity, and pharmacokinetic profile.
Illustrative Workflow in Drug Discovery
Caption: A generalized workflow illustrating the utility of 5-Bromo-3-iodo-2-methoxypyridine in creating a library of diverse compounds.
Conclusion
The discovery of 5-Bromo-3-iodo-2-methoxypyridine, born out of the practical needs of medicinal chemistry, highlights the ongoing importance of developing novel and versatile building blocks for organic synthesis. Its history is a testament to the ingenuity of chemists in designing molecules with tailored reactivity for specific applications. The strategic placement of its functional groups ensures its continued relevance as a valuable tool for researchers and scientists in the pharmaceutical and agrochemical industries, facilitating the synthesis of the next generation of complex, biologically active molecules.
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Snieckus, V. (2015). Directed Lithiation and Substitution of Pyridine Derivatives. [Link]
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Bori, I. D., et al. (2021). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Arkivoc, 2021(5), 57-72. [Link]
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Fort, Y., & Gros, P. (2006). Lithiation of 2-Chloro- and 2-Methoxypyridine with Lithium Dialkylamides: Initial Ortho-Direction or Subsequent Lithium Ortho-Stabilization?. [Link]
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Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). [Link]
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Common Organic Chemistry. (n.d.). Iodination Using N-Iodosuccinimide (NIS). [Link]
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Myers, A. G. Research Group. (n.d.). ortho metalation. [Link]
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University of Liverpool. (n.d.). Directed (ortho) Metallation. [Link]
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Wikipedia. (2025). N-Iodosuccinimide. [Link]
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L'vov, D. S., et al. (2007). Iodination of deactivated aromatic compounds with N-iodosuccinimide in sulfuric acid. Russian Journal of Organic Chemistry, 43(9), 1281-1284. [Link]
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Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002). Mild and regioselective iodination of electron-rich aromatic compounds with N-iodosuccinimide and catalytic trifluoroacetic acid. Tetrahedron Letters, 43(29), 5047-5048. [Link]
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An In-Depth Technical Guide to the Safe Handling and Use of 5-Bromo-3-iodo-2-methoxypyridine
Introduction: 5-Bromo-3-iodo-2-methoxypyridine is a halogenated pyridine derivative increasingly utilized as a key building block in synthetic organic chemistry, particularly within the fields of pharmaceutical and agrochemical research. Its unique substitution pattern, featuring both a bromine and an iodine atom, offers differential reactivity that is highly valuable in complex molecule synthesis, especially in palladium-catalyzed cross-coupling reactions.[1] However, the presence of these functional groups also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the essential safety and handling precautions for 5-Bromo-3-iodo-2-methoxypyridine, designed for researchers, chemists, and drug development professionals.
Compound Identification and Physical Properties
A foundational aspect of safe laboratory practice is the correct identification of the chemical and an understanding of its physical state. This information is critical for anticipating its behavior during handling and in the event of a spill.
| Property | Value | Source |
| Chemical Name | 5-Bromo-3-iodo-2-methoxypyridine | [2] |
| CAS Number | 578007-66-6 | [2] |
| Molecular Formula | C₆H₅BrINO | [2] |
| Molecular Weight | 313.92 g/mol | |
| Physical Form | Solid | |
| InChI Key | ZKVDYKJRRHTPLT-UHFFFAOYSA-N |
Hazard Identification and Toxicological Profile
Understanding the specific hazards associated with a compound is the cornerstone of risk assessment. 5-Bromo-3-iodo-2-methoxypyridine is classified as hazardous under the Globally Harmonized System (GHS). The primary routes of exposure are inhalation of dust, skin contact, eye contact, and ingestion.
| Hazard Class | GHS Code | Description | Primary Concern |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | Ingestion of even small quantities can lead to toxic effects. |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | Direct contact can cause redness, itching, and inflammation.[3][4][5] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | Contact with eyes can result in significant, potentially painful, irritation.[3][4][5] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation | Inhalation of dust can irritate the nose, throat, and lungs.[3][4][5] |
Toxicological Narrative: The toxicological profile of 5-Bromo-3-iodo-2-methoxypyridine is characteristic of many halogenated aromatic compounds. The primary hazards are irritant effects upon direct contact and acute toxicity if ingested. The irritation to the respiratory system underscores the importance of preventing dust generation and inhalation.[3][7] While comprehensive toxicological studies on this specific isomer are not widely published, the data from closely related analogs and supplier safety data sheets (SDS) mandate that it be handled as a hazardous substance with the potential for significant acute effects.
Risk Mitigation: Engineering Controls & Personal Protective Equipment (PPE)
A multi-layered approach to safety, prioritizing engineering controls over personal reliance on PPE, is essential. This "Hierarchy of Controls" is a fundamental concept in laboratory safety.
Caption: Hierarchy of Controls for Safe Handling.
3.1. Engineering Controls
The primary engineering control for handling 5-Bromo-3-iodo-2-methoxypyridine is a certified chemical fume hood.[8][9] All manipulations that could generate dust, such as weighing, transferring, and preparing solutions, must be performed within a fume hood to prevent inhalation of the compound. The laboratory should also be equipped with adequate general ventilation, eyewash stations, and safety showers in close proximity to the workstation.[5][7]
3.2. Personal Protective Equipment (PPE)
PPE is the final barrier between the researcher and the chemical. The selection of appropriate PPE is critical and non-negotiable.
| PPE Type | Specification | Rationale and Best Practices |
| Hand Protection | Nitrile or Neoprene Gloves | Pyridine and its derivatives can penetrate latex gloves. Nitrile or neoprene materials offer superior chemical resistance.[8][9] Double-gloving is recommended, especially for prolonged handling or when transferring the compound, to protect against unnoticed tears and contamination.[10][11] |
| Eye Protection | Chemical Splash Goggles | Standard safety glasses with side shields do not offer sufficient protection from dust or splashes.[10] Chemical splash goggles that form a seal around the eyes are mandatory. |
| Face Protection | Face Shield (in addition to goggles) | A face shield should be worn over goggles during procedures with a higher risk of splashing, such as when dissolving the material or during a quench procedure.[10][12] |
| Body Protection | Long-sleeved Laboratory Coat | A flame-resistant lab coat with tight-fitting cuffs is required to protect the skin from accidental contact.[8] Ensure the coat is fully buttoned. |
| Respiratory Protection | NIOSH-approved Respirator (e.g., N95) | A respirator may be necessary if engineering controls are insufficient or during a large-scale spill cleanup outside of a fume hood.[11][12] Use requires enrollment in a respiratory protection program with proper fit-testing. |
Standard Operating Protocol: Weighing and Transfer
This protocol outlines a self-validating system for safely handling the solid compound. The causality behind each step is explained to reinforce safe practices.
-
Preparation:
-
Causality: Proper preparation prevents rushed actions and potential errors.
-
Don all required PPE (double nitrile gloves, chemical splash goggles, lab coat) before entering the designated handling area.
-
Ensure the chemical fume hood sash is at the appropriate working height and the airflow is verified.
-
Decontaminate the work surface inside the fume hood.
-
Place all necessary equipment (spatula, weigh boat, receiving flask, solvent) inside the hood.
-
-
Weighing:
-
Causality: Performing this step in the fume hood contains any generated dust.
-
Place an analytical balance inside the fume hood or use an external balance and tare a clean weigh boat.
-
Carefully retrieve the 5-Bromo-3-iodo-2-methoxypyridine container. Open it slowly inside the hood to avoid creating airborne dust.
-
Use a clean spatula to carefully transfer the desired amount of solid to the weigh boat. Avoid tapping or shaking the container, which can aerosolize the powder.
-
-
Transfer:
-
Causality: A controlled transfer minimizes the risk of spills.
-
Carefully pick up the weigh boat and gently add the solid to the receiving flask. A powder funnel can be used to minimize loss and prevent dust from escaping.
-
If any static is present, which can cause the powder to jump, an anti-static gun can be used on the weigh boat and flask prior to transfer.
-
-
Decontamination and Cleanup:
-
Causality: Immediate cleanup prevents cross-contamination and future accidental exposure.
-
Tightly cap the stock container and place it back in its designated storage area.
-
Rinse the spatula and weigh boat with a suitable solvent (e.g., ethanol or acetone) directly into a designated halogenated waste container.
-
Wipe down the work surface in the fume hood with a damp cloth or towel.
-
Remove the outer pair of gloves and dispose of them in the solid chemical waste.
-
Wash hands thoroughly with soap and water after exiting the laboratory.[7][13]
-
Storage and Chemical Incompatibility
Proper storage is crucial for maintaining the compound's integrity and preventing hazardous reactions.
-
Storage Conditions: Store in a cool, dry, and well-ventilated area away from direct sunlight.[7][8] The container must be kept tightly closed to prevent moisture absorption and potential degradation.[7][13]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[1][7][14] The pyridine nitrogen is basic and will react exothermically with strong acids.
Emergency Procedures and First Aid
Immediate and correct response to an exposure is critical. All personnel must be familiar with these procedures and the location of safety equipment.
Caption: First Aid Response Workflow.
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately remove all contaminated clothing.[15] Promptly wash the affected area with plenty of soap and water for at least 15 minutes.[7][16] Seek medical attention if irritation develops or persists.[7][16] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[7][13][17] Remove contact lenses if present and easy to do so.[7][13] Seek immediate medical attention. |
| Inhalation | Move the exposed person to fresh air at once.[7][13][16] If breathing has stopped or is difficult, provide artificial respiration or oxygen, respectively (only by trained personnel).[4][16] Keep the person warm and at rest. Seek immediate medical attention.[16] |
| Ingestion | If swallowed, seek medical attention immediately.[16] Call a poison control center for guidance.[17] Do not induce vomiting unless instructed to do so by medical personnel. |
Spill Management and Decontamination
In the event of a spill, trained personnel should perform the cleanup.
-
Evacuate: Alert others in the area and evacuate non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Protect: Don appropriate PPE, including a respirator if the spill is large or outside a fume hood.
-
Contain: For a solid spill, gently cover with an absorbent material to prevent dust from becoming airborne.[5]
-
Clean: Carefully sweep or scoop the material into a labeled container for hazardous waste disposal.[14] Avoid dry sweeping which can create dust; slightly dampening the absorbent material may be necessary.
-
Decontaminate: Wipe the spill area with a detergent solution, followed by water.[11]
-
Dispose: All cleanup materials must be disposed of as hazardous waste.
Waste Disposal
All waste containing 5-Bromo-3-iodo-2-methoxypyridine, including contaminated consumables (gloves, weigh boats) and excess material, must be disposed of according to institutional and local regulations for hazardous chemical waste.[7][13][18]
-
Solid Waste: Place in a clearly labeled, sealed container for solid hazardous waste.
-
Liquid Waste: Solutions containing the compound should be collected in a labeled, sealed container for halogenated organic waste.
-
Packaging: Empty containers should be triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste. The container can then be disposed of, or punctured to prevent reuse.[18]
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Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. (n.d.). Oregon Occupational Safety and Health. [Link]
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Chemical Process SOP Example - 5-Bromo-2-Deoxyuridine (BrdU) Administration, Handling & Disposal. (n.d.). (Source not specified). [Link]
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An In-depth Technical Guide to the Physical Properties of 5-Bromo-3-iodo-2-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-3-iodo-2-methoxypyridine is a halogenated pyridine derivative with significant potential as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and functional materials. Its unique substitution pattern, featuring a methoxy group and two different halogens (bromine and iodine) at strategic positions on the pyridine ring, offers multiple reaction sites for derivatization and molecular elaboration. Understanding the fundamental physical properties of this compound is paramount for its effective handling, characterization, and application in complex synthetic pathways. This guide provides a comprehensive overview of the known and predicted physical characteristics of 5-Bromo-3-iodo-2-methoxypyridine, supported by established analytical methodologies.
Molecular Structure and Identification
The structural integrity and identity of 5-Bromo-3-iodo-2-methoxypyridine are defined by its molecular formula, weight, and unique identifiers.
| Property | Value | Source |
| Molecular Formula | C₆H₅BrINO | [1] |
| Molecular Weight | 313.92 g/mol | [1] |
| CAS Number | 578007-66-6 | [2] |
| IUPAC Name | 5-bromo-3-iodo-2-methoxypyridine |
The arrangement of the bromine, iodine, and methoxy substituents on the pyridine core dictates its reactivity and physical behavior. The presence of both bromine and iodine allows for selective cross-coupling reactions, a cornerstone of modern drug discovery.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 5-Bromo-3-iodo-2-methoxypyridine is essential for its use in synthetic chemistry, influencing reaction conditions, purification strategies, and formulation development.
| Property | Value | Remarks | Source |
| Melting Point | 81.7-81.9 °C | A sharp melting point range is indicative of a pure crystalline solid. | [2] |
| Boiling Point (Predicted) | 286.6 °C at 760 mmHg | The high boiling point is attributed to its molecular weight and intermolecular forces. | [1] |
| Density (Predicted) | 2.166 g/cm³ | The high density is a result of the heavy halogen atoms. | [2] |
| Solubility | Insoluble in water | Soluble in common organic solvents like dichloromethane and chloroform. | |
| LogP (Predicted) | 2.45730 | Indicates moderate lipophilicity. | [2] |
Expert Insight: The predicted LogP value of approximately 2.46 suggests that 5-Bromo-3-iodo-2-methoxypyridine possesses a balanced lipophilic and hydrophilic character. This is a crucial parameter in drug design, as it influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile. A moderate LogP is often desirable for oral bioavailability.
Spectroscopic Characterization
Spectroscopic analysis is fundamental for the unambiguous identification and purity assessment of 5-Bromo-3-iodo-2-methoxypyridine. While experimental spectra for this specific compound are not widely available in the public domain, the following sections detail the expected spectroscopic signatures based on its structure and data from closely related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy (Predicted):
The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts will be influenced by the electron-withdrawing effects of the halogen atoms and the electron-donating methoxy group.
¹³C NMR Spectroscopy (Predicted):
The carbon NMR spectrum will provide information on the carbon framework of the molecule. Six distinct signals are expected: five for the pyridine ring carbons and one for the methoxy carbon. The chemical shifts of the carbons bearing the halogens will be significantly affected by the heavy atom effect.
Infrared (IR) Spectroscopy
The IR spectrum of 5-Bromo-3-iodo-2-methoxypyridine is predicted to exhibit characteristic absorption bands corresponding to its functional groups.[1]
-
Aromatic C-H stretching: 3100-3000 cm⁻¹
-
C-H stretching (methoxy): 2950-2850 cm⁻¹
-
C=N and C=C stretching (pyridine ring): 1600-1450 cm⁻¹
-
C-O stretching (methoxy): 1250-1000 cm⁻¹
-
C-Br and C-I stretching: Below 1000 cm⁻¹ (in the fingerprint region)
Expert Insight: The presence of the heavy iodine atom may lead to a complex fingerprint region in the IR spectrum. Careful analysis of this region can provide valuable structural information.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. The mass spectrum of 5-Bromo-3-iodo-2-methoxypyridine is expected to show a molecular ion peak ([M]⁺) at m/z 313.92.[1] A key feature will be the isotopic pattern of the molecular ion, which will be influenced by the presence of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio). This will result in a characteristic M and M+2 pattern for fragments containing bromine.
Experimental Protocols
To ensure the reliability of the physical property data, standardized experimental protocols must be followed. The following are representative methodologies for the determination of key physical properties of solid organic compounds like 5-Bromo-3-iodo-2-methoxypyridine.
Melting Point Determination
Caption: Workflow for Melting Point Determination.
Solubility Testing
Caption: Protocol for Qualitative Solubility Testing.
Synthesis and Purity
Proposed Synthetic Workflow:
Caption: Proposed Synthetic Route for 5-Bromo-3-iodo-2-methoxypyridine.
Expert Insight: The choice of iodinating agent and reaction conditions would be critical to control regioselectivity and maximize the yield of the desired product. The purity of the final compound should be rigorously assessed using a combination of chromatographic (TLC, HPLC) and spectroscopic techniques.
Handling and Storage
5-Bromo-3-iodo-2-methoxypyridine is a solid at room temperature and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Due to its potential light sensitivity, it is recommended to store the compound in a tightly sealed, amber-colored vial in a cool, dry, and dark place.
Conclusion
5-Bromo-3-iodo-2-methoxypyridine is a valuable synthetic intermediate with a well-defined set of physical properties that are crucial for its application in research and development. This guide has provided a detailed overview of its molecular characteristics, physicochemical properties, and predicted spectroscopic signatures. The inclusion of standardized experimental protocols offers a framework for the consistent and reliable characterization of this compound. As a key building block, a thorough understanding of its physical properties will undoubtedly facilitate its use in the synthesis of next-generation pharmaceuticals and advanced materials.
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5-Bromo-3-iodo-2-methoxypyridine. LookChem. [Link]
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INFRARED ABSORPTION SPECTRA OF 5-BROMO-2-3-DIHYDROXY PYRIDINE. JOURNAL OF INDIAN RESEARCH. [Link]
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A Comprehensive Technical Guide to the Solubility of 5-Bromo-3-iodo-2-methoxypyridine
Introduction
5-Bromo-3-iodo-2-methoxypyridine is a halogenated pyridine derivative that serves as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical compounds. The strategic placement of bromo, iodo, and methoxy functional groups on the pyridine ring allows for a wide range of chemical transformations, making it a valuable intermediate for introducing specific functionalities into more complex molecules. Understanding the solubility of this compound is paramount for its effective use in reaction design, purification processes, and formulation development. This in-depth technical guide provides a comprehensive overview of the known solubility characteristics of 5-Bromo-3-iodo-2-methoxypyridine, alongside detailed experimental protocols for its empirical determination.
Physicochemical Properties
The solubility of a compound is intrinsically linked to its physicochemical properties. 5-Bromo-3-iodo-2-methoxypyridine is a solid at room temperature with a moderate degree of lipophilicity, as indicated by its predicted LogP value. These characteristics are foundational to its observed solubility profile.
| Property | Value | Source(s) |
| CAS Number | 578007-66-6 | [1][2] |
| Molecular Formula | C₆H₅BrINO | [1] |
| Molecular Weight | 313.92 g/mol | [1] |
| Physical Form | Solid | [2] |
| Melting Point | 81.7-81.9°C | [3] |
| Predicted Boiling Point | 286.6 ± 40.0°C | [1][3] |
| Predicted LogP | 2.45730 | [1] |
Qualitative Solubility Profile
Based on available data, 5-Bromo-3-iodo-2-methoxypyridine exhibits poor aqueous solubility and is soluble in certain organic solvents. This behavior is consistent with its chemical structure, which includes a largely non-polar aromatic ring and hydrophobic halogen substituents.
| Solvent | Solubility | Source(s) |
| Water | Insoluble | [1][4][5] |
| Dichloromethane | Soluble | [1] |
| Chloroform | Soluble | [1] |
| Other Halogenated Solvents | Soluble | [1] |
Note: The lack of extensive empirical data necessitates that researchers confirm the solubility in specific solvent systems relevant to their applications.
Factors Influencing Solubility
The dissolution of 5-Bromo-3-iodo-2-methoxypyridine is governed by several factors:
-
Solvent Polarity: As a moderately lipophilic compound, it is expected to have higher solubility in non-polar to moderately polar organic solvents that can effectively solvate the pyridine ring and its substituents. The principle of "like dissolves like" is central to predicting its behavior in various media.
-
Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic. This relationship, however, should be determined empirically for specific solvent-solute systems.
-
Crystalline Structure: The arrangement of molecules in the solid-state lattice affects the energy required to overcome intermolecular forces during dissolution. Different polymorphs of a compound can exhibit different solubilities.
Experimental Determination of Solubility
Given the limited publicly available quantitative solubility data for 5-Bromo-3-iodo-2-methoxypyridine, the following protocols are provided to enable researchers to determine its solubility in a reliable and reproducible manner.
Protocol 1: Rapid Qualitative Solubility Assessment
This method is designed for a quick screening of suitable solvents.
Methodology:
-
Preparation: Dispense approximately 1-2 mg of 5-Bromo-3-iodo-2-methoxypyridine into a series of small, clear glass vials.
-
Solvent Addition: To each vial, add a different solvent in 0.1 mL increments.
-
Observation: After each addition, cap the vial and vortex or shake vigorously for 30-60 seconds.
-
Assessment: Visually inspect the solution for the presence of undissolved solid against a dark background.
-
Classification:
-
Soluble: Complete dissolution is observed.
-
Sparingly Soluble: A significant portion of the solid dissolves, but some remains.
-
Insoluble: Little to no solid dissolves.
-
-
Confirmation: If a sample appears to be soluble, add an additional small crystal of the compound to ensure the solution is not already saturated. If the crystal dissolves, the compound is indeed soluble at that concentration.
Protocol 2: Quantitative Solubility Determination by the Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[6]
Workflow for Quantitative Solubility Determination:
Caption: Workflow for the Shake-Flask Method.
Detailed Methodology:
-
Preparation: Add an excess amount of 5-Bromo-3-iodo-2-methoxypyridine to a glass flask or vial. The presence of undissolved solid at the end of the experiment is crucial for ensuring that equilibrium has been reached.
-
Solvent Addition: Add a precisely known volume of the desired solvent to the flask.
-
Equilibration: Seal the flask and place it in a shaker bath set to a constant temperature (e.g., 25°C). Agitate the mixture for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is established.
-
Phase Separation: After equilibration, allow the mixture to stand at the same constant temperature to let the undissolved solid settle. Alternatively, centrifuge the sample at the same temperature to pellet the excess solid.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant (the saturated solution). It is critical to avoid aspirating any solid particles. Filtration through a solvent-compatible syringe filter (e.g., 0.22 µm) can also be employed.
-
Quantification: Determine the concentration of 5-Bromo-3-iodo-2-methoxypyridine in the collected aliquot using a suitable analytical method:
-
Gravimetric Analysis: A known volume of the saturated solution is evaporated to dryness, and the mass of the remaining solid is measured.[7][8]
-
Chromatographic Methods (e.g., HPLC): This is a highly sensitive and specific method. A calibration curve must be prepared using standard solutions of known concentrations.
-
Spectroscopic Methods (e.g., UV-Vis): This method is suitable if the compound has a distinct chromophore. A calibration curve is also required.
-
-
Calculation: Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.
Conclusion
While there is a scarcity of comprehensive, publicly available solubility data for 5-Bromo-3-iodo-2-methoxypyridine, its physicochemical properties and qualitative assessments indicate that it is insoluble in water and soluble in halogenated organic solvents like dichloromethane and chloroform. For researchers and drug development professionals, the empirical determination of its solubility in specific solvent systems is essential for optimizing experimental conditions and ensuring the reliability of downstream applications. The detailed protocols provided in this guide offer robust methodologies for both rapid qualitative assessment and precise quantitative measurement of the solubility of this important synthetic intermediate.
References
- Current time information in Toronto, CA. The time at the location 'Toronto, CA' is 01:51 AM.
-
Pal, A., et al. (2020). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]
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Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. [Link]
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Royal Society of Chemistry. (n.d.). A case study on hybrid machine learning and quantum-informed modelling for solubility prediction of drug compounds in organic solvents. Digital Discovery. [Link]
-
Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]
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National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. [Link]
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International Journal of Pharmaceutical Sciences and Drug Analysis. (2021). Determination of solubility by gravimetric method: A brief review. [Link]
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ACS Publications. (2021, July 29). Solubility Prediction of Organic Molecules with Molecular Dynamics Simulations. [Link]
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Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. [Link]
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Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
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BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. [Link]
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Scribd. (n.d.). Determination of Solubility by Gravimetric Method. [Link]
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Acros Pharmatech. (n.d.). 5-Bromo-3-iodo-2-methoxypyridine. [Link]
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Environmental Science: Processes & Impacts. (n.d.). Determining the water solubility of difficult-to-test substances A tutorial review. [Link]
-
Scribd. (n.d.). Determination of Solubility of Drug at Room Temperature by Gravimetric Method. [Link]
-
Chemistry LibreTexts. (2021, September 11). 2.2: Solubility Lab. [Link]
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NanoValid. (2016, May 28). Procedure for solubility testing of NM suspension. [Link]
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ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]
-
National Institutes of Health. (n.d.). Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database. [Link]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]
-
National Institutes of Health. (n.d.). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. [Link]
-
Emmace. (n.d.). Solubility and chemical quantification of APIs/drugs. [Link]
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PubMed. (2019, December 16). Strong N-X⋅⋅⋅O-N Halogen Bonds: A Comprehensive Study on N-Halosaccharin Pyridine N-Oxide Complexes. [Link]
-
Hoffman Fine Chemicals. (n.d.). CAS 944805-60-1 | 5-Bromo-2-iodo-3-methoxypyridine | MFCD09859111. [Link]
-
ChemRxiv. (n.d.). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. [Link]
-
PubMed. (n.d.). Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. [Link]
-
National Institute of Standards and Technology. (n.d.). Pyridine, 3-methoxy-. [Link]
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A Comprehensive Technical Guide to 5-Bromo-3-iodo-2-methoxypyridine for Advanced Research and Development
Introduction
5-Bromo-3-iodo-2-methoxypyridine, bearing the CAS number 578007-66-6, is a highly functionalized heterocyclic building block of significant interest to researchers, particularly those in the fields of medicinal chemistry and materials science. Its unique trifunctional substitution pattern on the pyridine ring, featuring a bromine atom, an iodine atom, and a methoxy group, offers a versatile platform for the synthesis of complex molecular architectures. The differential reactivity of the bromo and iodo substituents allows for selective, sequential cross-coupling reactions, making it a valuable precursor for the construction of novel polysubstituted aromatic systems. This guide provides an in-depth overview of the commercial availability, synthesis, spectroscopic characterization, and key applications of 5-Bromo-3-iodo-2-methoxypyridine, tailored for professionals in drug discovery and development.
Physicochemical Properties
A summary of the key physicochemical properties of 5-Bromo-3-iodo-2-methoxypyridine is presented in the table below.
| Property | Value |
| CAS Number | 578007-66-6 |
| Molecular Formula | C₆H₅BrINO |
| Molecular Weight | 313.92 g/mol |
| Appearance | Solid |
| Melting Point | 81.7-81.9 °C[1] |
| Boiling Point (Predicted) | 286.6 °C at 760 mmHg |
| InChI Key | ZKVDYKJRRHTPLT-UHFFFAOYSA-N |
Commercial Availability
5-Bromo-3-iodo-2-methoxypyridine is commercially available from a range of specialized chemical suppliers. Researchers can procure this reagent in various quantities, from milligrams to grams, with purities typically ranging from 95% to 97%. The table below lists some of the prominent suppliers of this compound. It is advisable to contact the suppliers directly for the most current pricing and availability information.
| Supplier | Purity |
| Sigma-Aldrich | Not specified |
| AOBChem | 97% |
| Alfa Aesar | 97% |
| Matrix Scientific | Not specified |
| SynQuest Laboratories | 95% |
| Chemenu | 95% |
Synthesis of 5-Bromo-3-iodo-2-methoxypyridine
The synthesis of 5-Bromo-3-iodo-2-methoxypyridine can be achieved through a multi-step sequence starting from readily available precursors. A common and effective route involves the initial synthesis of 5-Bromo-3-iodo-pyridin-2-ol, which is then methylated to yield the target compound.
Synthesis of the Precursor: 5-Bromo-3-iodo-pyridin-2-ol
A reliable method for the synthesis of 5-Bromo-3-iodo-pyridin-2-ol starts from 2-amino-5-bromopyridine. This precursor is first converted to 2-amino-5-bromo-3-iodopyridine, which then undergoes diazotization to yield the desired 5-Bromo-3-iodo-pyridin-2-ol[2].
Alternatively, a more direct iodination of 5-bromo-2-hydroxypyridine can be employed[2].
Experimental Protocol for Iodination of 5-bromo-2-hydroxypyridine:
-
To a solution of 5-bromo-2-hydroxypyridine (15.1 mmol) in acetonitrile, slowly add N-iodosuccinimide (19.9 mmol) at room temperature.
-
Reflux the reaction mixture for 1 hour under an inert atmosphere (e.g., argon).
-
Remove the solvent under reduced pressure.
-
Dilute the residue with ethyl acetate and wash the organic layer with water.
-
Dry the organic layer with a suitable drying agent (e.g., MgSO₄) and concentrate to obtain 5-Bromo-3-iodo-pyridin-2-ol as an orange solid (yield: 87%)[2].
Final Step: O-Methylation to 5-Bromo-3-iodo-2-methoxypyridine
The final step in the synthesis is the O-methylation of the hydroxyl group of 5-Bromo-3-iodo-pyridin-2-ol. This transformation is a standard procedure in organic synthesis and can be accomplished using various methylating agents under basic conditions. A common and effective method involves the use of methyl iodide in the presence of a base such as potassium carbonate or sodium hydride in a polar aprotic solvent like acetone or DMF[3].
General Experimental Protocol for O-Methylation:
-
To a solution of 5-Bromo-3-iodo-pyridin-2-ol in a suitable anhydrous solvent (e.g., acetone, DMF), add a base (e.g., K₂CO₃, NaH).
-
Add methyl iodide dropwise to the mixture.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 5-Bromo-3-iodo-2-methoxypyridine.
Spectroscopic Characterization
The structural elucidation of 5-Bromo-3-iodo-2-methoxypyridine is confirmed through standard spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region corresponding to the two protons on the pyridine ring. A singlet for the methoxy group protons will also be present, typically in the upfield region.
-
¹³C NMR: The carbon NMR spectrum will display six signals corresponding to the six carbon atoms in the molecule. The chemical shifts of the carbon atoms attached to the halogens will be significantly influenced by the heavy atom effect.
-
Mass Spectrometry: The mass spectrum will exhibit a molecular ion peak corresponding to the molecular weight of the compound (313.92 g/mol ). The characteristic isotopic pattern of bromine will be a key diagnostic feature in the mass spectrum.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C-O stretching of the methoxy group, as well as aromatic C-H and C=C/C=N stretching vibrations.
Applications in Research and Drug Development
5-Bromo-3-iodo-2-methoxypyridine is a highly valuable building block in organic synthesis, primarily due to the differential reactivity of its two halogen substituents. The carbon-iodine bond is more reactive than the carbon-bromine bond in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the 3-position followed by a subsequent reaction at the 5-position. This sequential reactivity is a powerful tool for the construction of complex, polysubstituted pyridine derivatives, which are common scaffolds in many biologically active molecules.
Palladium-Catalyzed Cross-Coupling Reactions
This trifunctionalized pyridine is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, including:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.
-
Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with amines.
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An In-depth Technical Guide to the Key Characteristics of the Pyridine Ring in 5-Bromo-3-iodo-2-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-3-iodo-2-methoxypyridine is a highly functionalized heterocyclic compound of significant interest in organic synthesis and medicinal chemistry. Its unique substitution pattern—featuring a bromine atom, an iodine atom, and a methoxy group on a pyridine core—imparts a distinct set of electronic and steric properties that govern its reactivity. This guide provides a comprehensive analysis of the pyridine ring's characteristics in this molecule, detailing the interplay of substituent effects, spectroscopic signatures, and reactivity profiles. A core focus is placed on the differential reactivity of the C-I and C-Br bonds, which enables selective, site-specific modifications crucial for the synthesis of complex molecular architectures. This document serves as a technical resource for researchers leveraging this versatile building block in drug discovery and materials science.
Introduction
The pyridine scaffold is a ubiquitous motif in pharmaceuticals, agrochemicals, and functional materials. The strategic placement of substituents on the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, including its solubility, metabolic stability, and target-binding affinity.[1][2] 5-Bromo-3-iodo-2-methoxypyridine has emerged as a valuable intermediate due to its trifunctional nature, offering multiple reaction sites for diversification.[3][4] Understanding the inherent characteristics of its pyridine core is paramount for designing efficient and selective synthetic strategies. This guide will dissect the electronic landscape of the ring, explore its spectroscopic fingerprints, and provide insights into its synthetic utility, particularly in the realm of transition-metal-catalyzed cross-coupling reactions.
Molecular Structure and Electronic Properties
The chemical behavior of 5-Bromo-3-iodo-2-methoxypyridine is dictated by the electronic contributions of its three substituents and the inherent electron-deficient nature of the pyridine nitrogen.
Substituent Effects on the Pyridine Ring
The electronic environment of the pyridine ring is modulated by a combination of inductive and resonance effects from the bromo, iodo, and methoxy groups.[1]
-
Methoxy Group (-OCH₃): Located at the C2 position, the methoxy group exerts a dual electronic influence. It is electron-withdrawing through the inductive effect (-I) due to the high electronegativity of the oxygen atom. Conversely, it is a strong electron-donating group through the resonance effect (+R), as the oxygen's lone pairs can delocalize into the π-system of the ring.[1] In substituted pyridines, the resonance effect often dominates, leading to an overall increase in electron density, particularly at the ortho and para positions.
-
Halogens (-Br, -I): The bromine at C5 and iodine at C3 are both inductively electron-withdrawing (-I) and weakly electron-donating through resonance (+R). Their strong inductive effect deactivates the ring towards electrophilic substitution, while their ability to act as excellent leaving groups is central to the molecule's synthetic utility.
The cumulative effect of these substituents results in a complex electronic landscape. The methoxy group at C2 significantly influences the adjacent C3 position, while the halogens at C3 and C5 create distinct reactive sites.
Electron Density Distribution
The interplay of these electronic effects leads to a polarized pyridine ring. The nitrogen atom, being the most electronegative, withdraws electron density from the ring. The methoxy group donates electron density, partially counteracting this effect. The halogens primarily withdraw electron density through their inductive effects. This results in a nuanced distribution of partial charges across the ring, which dictates the regioselectivity of various reactions.
Diagram: Electronic Influence on the 5-Bromo-3-iodo-2-methoxypyridine Ring
Caption: Electronic effects of substituents on the pyridine ring.
Spectroscopic Characteristics
The unique substitution pattern of 5-Bromo-3-iodo-2-methoxypyridine gives rise to a distinct spectroscopic profile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show two distinct signals for the aromatic protons at the C4 and C6 positions. The chemical shifts of these protons are influenced by the anisotropic effects of the adjacent substituents.
-
¹³C NMR: The carbon NMR spectrum will display six signals corresponding to the six carbon atoms of the pyridine ring and the methoxy group. The chemical shifts of the carbon atoms directly attached to the halogens (C3 and C5) will be significantly affected.
Mass Spectrometry (MS)
Mass spectrometry is a crucial tool for confirming the molecular weight and isotopic distribution of the compound.[4] The molecular ion peak will appear at an m/z corresponding to the molecular weight of 313.92 g/mol .[4] The presence of bromine (with its characteristic ~1:1 ratio of ⁷⁹Br and ⁸¹Br isotopes) will result in a distinctive isotopic pattern for the molecular ion and bromine-containing fragments.[4]
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule.[4] Key vibrational bands include:
-
Aromatic C-H stretching vibrations (around 3000-3100 cm⁻¹)
-
C=N and C=C stretching vibrations characteristic of the pyridine ring
-
C-O stretching from the methoxy group (around 1000-1200 cm⁻¹)
-
C-Br and C-I stretching vibrations at lower frequencies
| Spectroscopic Data Summary | |
| Molecular Formula | C₆H₅BrINO[3][4] |
| Molecular Weight | 313.92 g/mol [3][4] |
| ¹H NMR | Signals for aromatic protons at C4 and C6 |
| Mass Spec (m/z) | Molecular ion peak at 313.92 with characteristic Br isotope pattern[4] |
| IR (cm⁻¹) | Aromatic C-H, C=N, C=C, C-O, C-Br, C-I stretches[4] |
Reactivity and Synthetic Applications
The primary synthetic value of 5-Bromo-3-iodo-2-methoxypyridine lies in the differential reactivity of its carbon-halogen bonds, which allows for selective functionalization.
Regioselective Cross-Coupling Reactions
The C-I bond is generally more reactive than the C-Br bond in palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations.[3] This difference in reactivity can be exploited to achieve site-selective substitution at the C3 position while leaving the C5-Br bond intact for subsequent transformations. Conversely, by carefully selecting catalysts and reaction conditions, it is possible to target the C5 position.[5]
Diagram: Regioselective Suzuki Cross-Coupling Workflow
Caption: Stepwise functionalization via selective cross-coupling.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring, exacerbated by the electron-withdrawing halogens, makes it susceptible to nucleophilic aromatic substitution. Both the bromo and iodo substituents can be displaced by strong nucleophiles, although this typically requires more forcing conditions than cross-coupling reactions.[3]
Experimental Protocols
Synthesis of 5-Bromo-3-iodo-2-methoxypyridine
A common synthetic route involves the sequential halogenation of a 2-methoxypyridine precursor.[3]
Protocol: Iodination of 5-Bromo-2-methoxypyridine
This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.
-
Materials: 5-Bromo-2-methoxypyridine, N-Iodosuccinimide (NIS), Acetonitrile (anhydrous).
-
Procedure: a. Dissolve 5-Bromo-2-methoxypyridine (1.0 eq) in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). b. Add N-Iodosuccinimide (1.1 eq) portion-wise to the stirred solution at room temperature. c. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours. d. Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. e. Extract the product with a suitable organic solvent (e.g., ethyl acetate). f. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. g. Purify the crude product by column chromatography on silica gel to afford 5-Bromo-3-iodo-2-methoxypyridine.
Causality: The use of NIS as an iodinating agent provides a mild and effective method for the electrophilic iodination of the electron-rich pyridine ring. The C3 position is activated by the ortho-methoxy group, directing the iodination to this site.
Protocol: Regioselective Suzuki-Miyaura Coupling at the C3 Position
-
Materials: 5-Bromo-3-iodo-2-methoxypyridine, Arylboronic acid (1.1 eq), Pd(PPh₃)₄ (0.05 eq), Sodium carbonate (2.0 eq), 1,4-Dioxane, and Water.
-
Procedure: a. To a flame-dried Schlenk flask, add 5-Bromo-3-iodo-2-methoxypyridine (1.0 eq), the corresponding arylboronic acid (1.1 eq), and Pd(PPh₃)₄ (0.05 eq). b. Evacuate and backfill the flask with an inert gas three times. c. Add degassed 1,4-dioxane and a degassed 2M aqueous solution of sodium carbonate. d. Heat the reaction mixture to 80-90 °C and stir until the starting material is consumed (as monitored by TLC or LC-MS). e. Cool the reaction to room temperature and dilute with water and ethyl acetate. f. Separate the layers, and extract the aqueous layer with ethyl acetate. g. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. h. Purify the residue by column chromatography to yield the 5-bromo-3-aryl-2-methoxypyridine product.
Trustworthiness: This protocol is self-validating through in-process controls like TLC or LC-MS, which confirm the consumption of the starting material and the formation of the desired product. The distinct reactivity of the C-I bond under these standard Suzuki conditions ensures high regioselectivity.[3]
Conclusion
5-Bromo-3-iodo-2-methoxypyridine is a powerful and versatile building block in modern organic synthesis. The key characteristics of its pyridine ring—a nuanced electronic landscape created by the interplay of a methoxy group and two different halogens—endow it with a predictable and exploitable reactivity profile. The ability to perform regioselective cross-coupling reactions at the C3 and C5 positions in a stepwise manner provides a robust platform for the construction of complex, highly substituted pyridine derivatives. This guide has provided a foundational understanding of this reagent, which will aid researchers and drug development professionals in its effective application.
References
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Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. (2020-02-05). Dalton Transactions. [Link]
-
Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. National Institutes of Health (NIH). [Link]
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The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis. (2022-09-19). [Link]
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Unlocking Chemical Diversity: A Technical Guide to the Research Potential of 5-Bromo-3-iodo-2-methoxypyridine
For Immediate Release
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. Among these, the pyridine nucleus remains a privileged structure due to its prevalence in a vast array of bioactive compounds and functional materials. This guide focuses on the untapped potential of a unique building block, 5-Bromo-3-iodo-2-methoxypyridine (CAS No. 578007-66-6) , offering a roadmap for its synthesis and strategic application in the generation of novel chemical entities. The key to its utility lies in the differential reactivity of its halogen substituents, enabling sequential and site-selective modifications.
Core Attributes of 5-Bromo-3-iodo-2-methoxypyridine
This dihalogenated pyridine derivative possesses a unique combination of functional groups that dictate its reactivity and potential applications.
| Property | Value | Source |
| CAS Number | 578007-66-6 | [1][2] |
| Molecular Formula | C6H5BrINO | [1] |
| Molecular Weight | 313.92 g/mol | [1] |
| IUPAC Name | 5-bromo-3-iodo-2-methoxypyridine | [1] |
The presence of both a bromine and an iodine atom on the pyridine ring is the molecule's most significant feature. In palladium-catalyzed cross-coupling reactions, the carbon-iodine bond is significantly more reactive than the carbon-bromine bond.[3] This reactivity difference is the foundation for the selective functionalization strategies outlined in this guide.
Proposed Synthesis of 5-Bromo-3-iodo-2-methoxypyridine
dot digraph "Synthetic_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", fontcolor="#5F6368"];
} enddot Caption: Proposed synthetic route to 5-Bromo-3-iodo-2-methoxypyridine.
Step 1: Bromination of 2-Methoxypyridine
The first step involves the regioselective bromination of 2-methoxypyridine at the 5-position. The methoxy group at the 2-position is an ortho-para director, and while the 3-position is sterically hindered, the 5-position is electronically activated and sterically accessible for electrophilic aromatic substitution.
Protocol:
-
Dissolve 2-methoxypyridine (1.0 eq) in acetonitrile (MeCN).
-
Cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 5-bromo-2-methoxypyridine. A similar procedure for the synthesis of 5-Bromo-2-methoxypyridine from 2,5-dibromopyridine has been reported with high yields.[4]
Step 2: Iodination of 5-Bromo-2-methoxypyridine
The subsequent step is the iodination of 5-bromo-2-methoxypyridine at the 3-position. The presence of the electron-donating methoxy group and the bromine atom directs the incoming electrophile to the C-3 position.
Protocol:
-
To a solution of 5-bromo-2-methoxypyridine (1.0 eq) in trifluoroacetic acid (TFA), add N-iodosuccinimide (NIS) (1.1 eq) at room temperature.
-
Stir the reaction mixture for 24-48 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane, wash with saturated aqueous sodium thiosulfate and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the resulting solid by recrystallization or column chromatography to afford 5-bromo-3-iodo-2-methoxypyridine. A similar iodination of a brominated pyridine derivative has been documented in the synthesis of 2-amino-3-iodo-5-bromopyridine.[5]
Potential Research Areas: A World of Selective Functionalization
The differential reactivity of the C-I and C-Br bonds in 5-Bromo-3-iodo-2-methoxypyridine opens up a vast landscape for the synthesis of novel, highly functionalized pyridine derivatives. The general order of reactivity in palladium-catalyzed cross-coupling reactions is C-I > C-Br, allowing for selective reaction at the 3-position while leaving the 5-position available for subsequent transformations.
dot digraph "Selective_Functionalization" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", fontcolor="#5F6368"];
} enddot Caption: Logic diagram for the sequential functionalization of 5-Bromo-3-iodo-2-methoxypyridine.
Selective Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful tool for the formation of C-C bonds. By carefully selecting the reaction conditions, it is possible to selectively couple an aryl or heteroaryl boronic acid at the 3-position of 5-Bromo-3-iodo-2-methoxypyridine.
Exemplary Protocol:
-
To a degassed mixture of 5-bromo-3-iodo-2-methoxypyridine (1.0 eq), the desired boronic acid (1.2 eq), and a suitable base such as K2CO3 or Cs2CO3 (2.0 eq) in a solvent system like 1,4-dioxane/water (4:1), add a palladium catalyst, for instance, Pd(PPh3)4 (0.05 eq).
-
Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Purify the product by column chromatography.
The resulting 3-aryl-5-bromo-2-methoxypyridine can then be subjected to a second cross-coupling reaction at the 5-position to generate highly substituted pyridine scaffolds.
Selective Sonogashira Coupling
The Sonogashira coupling enables the introduction of an alkyne moiety, a versatile functional group for further transformations. The higher reactivity of the C-I bond allows for the selective coupling of a terminal alkyne at the 3-position.[1][3]
Exemplary Protocol (Copper-Cocatalyzed):
-
In a Schlenk flask under an inert atmosphere, combine 5-bromo-3-iodo-2-methoxypyridine (1.0 eq), a palladium catalyst such as PdCl2(PPh3)2 (0.03 eq), and a copper(I) co-catalyst like CuI (0.05 eq) in a suitable solvent such as THF or DMF.
-
Add a degassed amine base, for example, triethylamine or diisopropylethylamine (2.0-3.0 eq).
-
Add the terminal alkyne (1.1 eq) dropwise at room temperature.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) for 2-8 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite, concentrate the filtrate, and purify the residue by column chromatography.
The resulting 3-alkynyl-5-bromo-2-methoxypyridine is a valuable intermediate for the synthesis of complex heterocyclic systems through cyclization reactions or for further cross-coupling at the bromine-substituted position.
Selective Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone reaction for the formation of C-N bonds. Selective amination at the 3-position of 5-Bromo-3-iodo-2-methoxypyridine can be achieved, providing access to a wide range of 3-amino-5-bromo-2-methoxypyridine derivatives.
Exemplary Protocol:
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with 5-bromo-3-iodo-2-methoxypyridine (1.0 eq), the desired amine (1.2 eq), a strong, non-nucleophilic base such as sodium tert-butoxide or LHMDS (1.5 eq), a palladium precatalyst (e.g., Pd2(dba)3, 0.02 eq), and a suitable phosphine ligand (e.g., Xantphos or RuPhos, 0.04 eq).
-
Add an anhydrous, degassed solvent like toluene or dioxane.
-
Heat the reaction mixture to 80-110 °C for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride and extract the product with an organic solvent.
-
Purify the product by column chromatography.
These 3-amino-5-bromo-2-methoxypyridine intermediates can be further functionalized at the 5-position, leading to novel scaffolds for drug discovery.
Applications in Drug Discovery and Materials Science
The functionalized 2-methoxypyridine scaffolds accessible from 5-Bromo-3-iodo-2-methoxypyridine have significant potential in several areas of research.
Medicinal Chemistry: Kinase Inhibitors and Bioisosteric Replacement
-
Kinase Inhibitors: The 2-aminopyridine moiety is a well-established hinge-binding motif in a multitude of kinase inhibitors.[6] The ability to introduce diverse substituents at the 3- and 5-positions of the 2-methoxypyridine core allows for the fine-tuning of inhibitor potency and selectivity. The methoxy group can also be a key interaction point within the ATP-binding pocket or can be used to modulate the physicochemical properties of the molecule.
-
Bioisosteric Replacement: The 2-methoxypyridine unit can serve as a bioisostere for other functional groups, such as a phenol or an N-oxide.[7] This strategy is often employed to improve metabolic stability, alter solubility, or enhance target engagement. The versatile functionalization of the 5-Bromo-3-iodo-2-methoxypyridine scaffold provides a platform for exploring novel bioisosteric replacements in lead optimization programs.
Materials Science: Organic Electronics and Luminescent Materials
The extended π-systems that can be constructed through sequential cross-coupling reactions on the 5-Bromo-3-iodo-2-methoxypyridine core are of interest in the development of new organic electronic materials. Aryl- and alkynyl-substituted pyridines can exhibit interesting photophysical properties, making them candidates for applications in organic light-emitting diodes (OLEDs) and fluorescent sensors.
Conclusion
5-Bromo-3-iodo-2-methoxypyridine is a highly versatile and underutilized building block with significant potential for the synthesis of novel and complex molecules. The differential reactivity of its halogen atoms provides a powerful handle for selective and sequential functionalization through a variety of modern cross-coupling reactions. This technical guide provides a framework for the synthesis and application of this promising intermediate, with the aim of inspiring new research directions in drug discovery, materials science, and synthetic methodology. The strategic exploitation of this dihalogenated pyridine will undoubtedly lead to the discovery of new chemical entities with valuable biological and physical properties.
References
- Smolecule. (2023, August 15). Buy 5-Bromo-3-iodo-2-methoxypyridine | 578007-66-6.
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- Benchchem. Application Notes and Protocols for the Regioselective Sonogashira Reaction of 2-Bromo-4-iodopyridine.
- LookChem. 5-Bromo-3-iodo-2-methoxypyridine.
- Benchchem. Bioisosteres of Common Functional Groups.
- PMC. (2021, July 15). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors.
- Bentham Science. (2022, May 23). Use of Bioisosteric Functional Group Replacements or Modifications for Improved Environmental Health.
- Wikipedia.
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- Google Patents. CN103755628B - The synthetic method of the iodo-5-bromopyridine of 2-amino-3-.
- ResearchG
- Benchchem. Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
- BLD Pharm. 944805-60-1|5-Bromo-2-iodo-3-methoxypyridine|BLD Pharm.
- Chemistry LibreTexts. (2023, June 30).
- PubMed. (2019, November 25).
- MDPI. (2021, October 28).
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- Scirp.org. (2017, July 18). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- PMC. (2022, May 9). Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors.
- Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
- Google Patents. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
- Google Patents. CN101560183B - Method for preparing 5-bromo-2-methylpyridine.
- RSC Publishing. 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties.
- ScienceOpen. (2025, January 7).
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Methodological & Application
Application Notes & Protocols: Strategic C-N Bond Formation via Buchwald-Hartwig Amination of 5-Bromo-3-iodo-2-methoxypyridine
Abstract & Introduction
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl and heteroaryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[4] The substrate at the heart of this guide, 5-Bromo-3-iodo-2-methoxypyridine, is a highly valuable and strategic building block.[5] Its dihalogenated nature, featuring both a bromine and an iodine atom on the pyridine core, presents a unique challenge and a significant synthetic opportunity: regioselective functionalization.
This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on leveraging the Buchwald-Hartwig amination for the selective mono-amination of 5-Bromo-3-iodo-2-methoxypyridine. We will delve into the mechanistic principles governing selectivity, provide detailed, field-tested protocols, and offer expert insights into catalyst selection and troubleshooting to ensure reproducible and high-yielding transformations.
The Principle of Regioselectivity: Exploiting Halogen Reactivity
The central challenge in the functionalization of 5-Bromo-3-iodo-2-methoxypyridine is controlling which C-X bond engages in the catalytic cycle. The success of a selective transformation hinges on the inherent and well-established reactivity differences between aryl halides in palladium-catalyzed reactions.
The rate-determining step in many Buchwald-Hartwig catalytic cycles is the initial oxidative addition of the aryl halide to the Pd(0) center.[6] The energy barrier for this step is directly related to the carbon-halogen bond dissociation energy. The generally accepted order of reactivity is:
C–I > C–Br > C–Cl > C–F [7][8]
The C-I bond is significantly weaker and more polarizable than the C-Br bond, making it far more susceptible to cleavage and oxidative addition by the electron-rich Pd(0) catalyst. By carefully controlling the reaction conditions—particularly temperature and reaction time—it is possible to achieve highly selective amination at the C3-iodo position while leaving the more robust C5-bromo position untouched. This preserves the C-Br bond as a valuable synthetic handle for subsequent orthogonal cross-coupling reactions, enabling rapid diversification and the construction of complex molecular architectures.
The Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds via a well-defined catalytic cycle. Understanding these fundamental steps is crucial for rational troubleshooting and optimization. The reaction is initiated by the active Pd(0) species, which is typically generated in situ from a Pd(II) precatalyst or introduced as a stable Pd(0) complex.[9][10]
The cycle consists of three primary stages:
-
Oxidative Addition: The active L-Pd(0) complex reacts with the aryl halide (Ar-X), cleaving the C-X bond to form a Pd(II)-aryl-halide intermediate.[1][11]
-
Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center. A stoichiometric amount of base then deprotonates the coordinated amine, forming a palladium-amido complex.[10][12]
-
Reductive Elimination: This final, bond-forming step involves the reductive elimination of the desired arylamine product (Ar-NRR') from the palladium center, regenerating the active Pd(0) catalyst which can then re-enter the cycle.[1][11]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Guide: Selective Amination at the C3-Iodo Position
This protocol details a general procedure for the selective mono-amination of 5-Bromo-3-iodo-2-methoxypyridine. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary for specific amine coupling partners.
Reagents and Materials
| Reagent | MW ( g/mol ) | Equiv. | Amount (for 1 mmol scale) | Notes |
| 5-Bromo-3-iodo-2-methoxypyridine | 313.92 | 1.0 | 314 mg | Substrate |
| Amine (Primary or Secondary) | - | 1.2 | 1.2 mmol | Nucleophile |
| Pd₂(dba)₃ | 915.72 | 0.02 (2 mol% Pd) | 18.3 mg | Palladium Precatalyst |
| XPhos | 476.65 | 0.04 (4 mol%) | 19.1 mg | Ligand |
| Sodium tert-butoxide (NaOt-Bu) | 96.10 | 1.4 | 135 mg | Base |
| Anhydrous Toluene | - | - | 5 mL (0.2 M) | Solvent |
Experimental Workflow Diagram
Caption: General experimental workflow for Buchwald-Hartwig amination.
Step-by-Step Protocol
-
Inert Atmosphere Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-Bromo-3-iodo-2-methoxypyridine (1.0 eq), Sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.04 eq).[4]
-
Degassing: Seal the flask with a septum and cycle between vacuum and an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed toluene (to achieve 0.2 M concentration) via syringe. Stir the resulting suspension for 5 minutes.
-
Amine Addition: Add the amine coupling partner (1.2 eq) to the mixture via syringe. If the amine is a solid, it can be added in step 1 with the other solids.
-
Reaction: Immerse the flask in a preheated oil bath at 80-100 °C. The optimal temperature may vary depending on the amine's reactivity.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-12 hours. Look for the consumption of the starting material and the appearance of a new, higher Rf spot (for apolar amines) or lower Rf spot (for polar amines).
-
Work-up: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate and filter through a short plug of Celite® to remove the palladium catalyst and inorganic salts. Wash the Celite® pad with additional ethyl acetate.[4]
-
Extraction: Transfer the combined filtrate to a separatory funnel and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel to afford the desired 5-Bromo-2-methoxy-3-(amino)pyridine product.
Best Practices & Troubleshooting
Even robust reactions can encounter issues. A systematic approach to troubleshooting is key to overcoming challenges.
Caption: A decision tree for troubleshooting low-yield reactions.
Key Insights for Success:
-
Atmosphere is Critical: Palladium catalysts, particularly in their Pd(0) state, and many phosphine ligands are sensitive to oxygen. Maintaining a rigorously inert atmosphere is paramount for catalyst longevity and reaction success.[8][9]
-
Base Integrity: Strong alkoxide bases like NaOt-Bu are highly hygroscopic. Use freshly opened bottles or material stored in a desiccator. Clumpy or discolored base is a sign of degradation and can inhibit the reaction.
-
Ligand Choice: While XPhos is a robust, general-purpose ligand, particularly challenging or sterically hindered amines may benefit from ligand screening. Other excellent choices for heteroaryl couplings include RuPhos, BrettPhos, and Josiphos-type ligands.[12][13] The choice of ligand can dramatically influence reaction rates and yields.[14]
Conclusion
The Buchwald-Hartwig amination of 5-Bromo-3-iodo-2-methoxypyridine is a highly effective and strategic transformation that enables selective C-N bond formation. By capitalizing on the differential reactivity of the carbon-halogen bonds, chemists can reliably functionalize the C3-iodo position while preserving the C5-bromo position for subsequent synthetic manipulations. The protocols and insights provided herein serve as a comprehensive guide for achieving high-yielding, reproducible results, empowering researchers to efficiently construct complex nitrogen-containing heterocyclic compounds for a wide range of applications in science and industry.
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Buchwald–Hartwig amination. Wikipedia. [Link]
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Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
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Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link]
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Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. NIH. [Link]
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Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. ResearchGate. [Link]
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Application Notes and Protocols for the Regioselective Sonogashira Coupling of 5-Bromo-3-iodo-2-methoxypyridine
Introduction: Strategic Functionalization of a Dihalogenated Pyridine Scaffold
For researchers, scientists, and professionals in drug development, the targeted modification of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. The 5-bromo-3-iodo-2-methoxypyridine core represents a particularly valuable building block, offering two distinct points for carbon-carbon bond formation. The presence of both an iodo and a bromo substituent allows for sequential, regioselective cross-coupling reactions, enabling the synthesis of complex, non-symmetrical pyridine derivatives.
This application note provides a comprehensive guide to the Sonogashira coupling of 5-bromo-3-iodo-2-methoxypyridine. We will delve into the mechanistic underpinnings that govern the high regioselectivity of this transformation, present detailed, field-proven protocols for both traditional copper-catalyzed and copper-free conditions, and offer insights into reaction optimization and troubleshooting. The Sonogashira reaction, a palladium-catalyzed cross-coupling between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for the formation of C(sp²)-C(sp) bonds under mild conditions.[1][2]
The inherent difference in reactivity between the carbon-iodine and carbon-bromine bonds is the linchpin of this selective methodology. The general order of reactivity for aryl halides in Sonogashira coupling is I > OTf > Br > Cl.[3][4] This predictable trend allows for the selective alkynylation at the more reactive 3-iodo position of the pyridine ring, leaving the 5-bromo position intact for subsequent downstream functionalization.
Mechanistic Rationale for Regioselectivity
The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and, in the traditional method, a copper cycle.[3][5] The regioselectivity observed in the coupling of 5-bromo-3-iodo-2-methoxypyridine is primarily dictated by the initial, rate-determining oxidative addition step in the palladium cycle.
The carbon-iodine bond is significantly weaker than the carbon-bromine bond, leading to a lower activation energy for the oxidative addition of the C-I bond to the palladium(0) catalyst.[4] This kinetic preference ensures that the coupling predominantly occurs at the 3-position.
Below is a visualization of the copper-catalyzed Sonogashira coupling cycle:
Caption: Catalytic cycles of the copper-catalyzed Sonogashira coupling.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the regioselective Sonogashira coupling of 5-bromo-3-iodo-2-methoxypyridine.
Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling
This protocol is a robust starting point for the selective alkynylation at the 3-iodo position.
Materials:
-
5-Bromo-3-iodo-2-methoxypyridine (1.0 equiv)
-
Terminal alkyne (1.1-1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (4-10 mol%)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (as solvent or co-solvent)
-
Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add 5-bromo-3-iodo-2-methoxypyridine, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous and degassed solvent (THF or DMF) and the amine base (if not used as the solvent).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Stir the reaction at room temperature. For less reactive alkynes, gentle heating (e.g., 40-60 °C) may be required.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate.
-
Filter the mixture through a pad of celite to remove catalyst residues.
-
Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is advantageous when the substrate or product is sensitive to copper, or to avoid the formation of alkyne homocoupling (Glaser coupling) byproducts.
Materials:
-
5-Bromo-3-iodo-2-methoxypyridine (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(P(t-Bu)₃)₂) (2 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 equiv)
-
Anhydrous and degassed solvent (e.g., Toluene or Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add 5-bromo-3-iodo-2-methoxypyridine, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous and degassed solvent.
-
Add the terminal alkyne to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Comparative Reaction Conditions
The choice of reaction conditions can significantly impact the yield and purity of the desired 3-alkynyl-5-bromo-2-methoxypyridine. The following table summarizes typical conditions and expected outcomes.
| Coupling Partner | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Yield (%) | Reference |
| Phenylacetylene | PdCl₂(PPh₃)₂ (3) | - | Et₃N (2) | THF | 25 | High | [6] |
| 1-Hexyne | Pd(PPh₃)₄ (2.5) | - | DIPEA (3) | DMF | 50 | Good | [7] |
| Trimethylsilylacetylene | Pd(P(t-Bu)₃)₂ (2) | - | K₂CO₃ (2) | Toluene | 100 | High | [8] |
| Propargyl alcohol | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (2) | Dioxane | 80 | Good-High | [8] |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for setting up a Sonogashira coupling reaction under an inert atmosphere.
Caption: General experimental workflow for Sonogashira coupling.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently degassed solvents- Impure starting materials | - Use fresh catalyst and high-purity reagents.- Ensure thorough degassing of all solvents.- Increase reaction temperature or time. |
| Formation of Di-alkynylated Product | - High reaction temperature- Excess alkyne | - Lower the reaction temperature to favor selective coupling at the C-I bond.[3]- Use a stoichiometric amount or slight excess (1.1 equiv) of the alkyne. |
| Excessive Homocoupling (Glaser Product) | - Presence of oxygen- High copper catalyst loading | - Ensure strict anaerobic conditions through thorough degassing.[3]- Reduce the amount of CuI or switch to a copper-free protocol. |
| Lack of Regioselectivity (Coupling at Bromine) | - High reaction temperature | - Perform the reaction at or near room temperature to maximize the kinetic preference for the C-I bond.[3] |
Conclusion
The regioselective Sonogashira coupling of 5-bromo-3-iodo-2-methoxypyridine is a highly efficient and predictable method for the synthesis of 3-alkynyl-5-bromo-2-methoxypyridine derivatives. By leveraging the inherent reactivity difference between the carbon-iodine and carbon-bromine bonds, this protocol provides a strategic entry point to a diverse range of polysubstituted pyridines. The detailed procedures and troubleshooting guide provided herein are intended to empower researchers to confidently apply this powerful transformation in their synthetic endeavors.
References
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Available at: [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link]
- Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467–4470.
-
Zhu, G., & Yang, D. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. Available at: [Link]
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Application Note & Protocols: Strategic Synthesis of Heterocyclic Scaffolds from 5-Bromo-3-iodo-2-methoxypyridine
Abstract: This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of 5-Bromo-3-iodo-2-methoxypyridine as a versatile starting material for the synthesis of complex heterocyclic compounds. We delve into the principles of regioselective palladium-catalyzed cross-coupling reactions, leveraging the differential reactivity of the C-I and C-Br bonds. This guide offers detailed, field-proven protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, complete with mechanistic insights and workflow visualizations to empower the rational design and execution of synthetic routes toward novel chemical entities.
Introduction: The Strategic Advantage of Differential Halogen Reactivity
5-Bromo-3-iodo-2-methoxypyridine is a powerful and versatile building block in modern organic synthesis and medicinal chemistry.[1] Its utility stems from the presence of two different halogen atoms—iodine and bromine—at distinct positions on the pyridine ring. This structural feature is not a redundancy but a key strategic advantage. In palladium-catalyzed cross-coupling reactions, the carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bond.[2] This reactivity differential allows for highly regioselective, sequential functionalization of the pyridine core.
The general order of reactivity for organohalides in the crucial oxidative addition step of the catalytic cycle is: R-I > R-OTf > R-Br >> R-Cl.[2] By carefully controlling reaction conditions, chemists can selectively address the C-3 position (iodo) while leaving the C-5 position (bromo) intact for subsequent transformations. This stepwise approach opens a direct and efficient pathway to a vast array of disubstituted and fused heterocyclic systems, which are prevalent scaffolds in pharmaceutical agents.[1][3] This guide will provide the protocols to harness this reactivity for the synthesis of valuable molecular frameworks.
Regioselective C-C Bond Formation: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for creating carbon-carbon bonds between sp²-hybridized centers.[4][5] When applied to 5-Bromo-3-iodo-2-methoxypyridine, the reaction can be directed with high fidelity to the C-3 position.
Causality of Protocol Choices:
-
Catalyst: A palladium(0) species, often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂, is essential for initiating the catalytic cycle.[6][7] The choice of a phosphine ligand, such as SPhos or XPhos, is critical for stabilizing the catalytic species and promoting efficient oxidative addition and reductive elimination, especially with heteroaryl halides.[8]
-
Base: A base, typically potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), is required for the transmetalation step. It activates the organoboron species to form a more nucleophilic boronate complex, facilitating the transfer of the organic group to the palladium center.[5][9]
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane or DMF) and water is commonly used.[5][10] The aqueous phase is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.
Protocol 2.1: Selective Suzuki-Miyaura Coupling at the C-3 Position
This protocol details the selective coupling of an arylboronic acid at the C-3 (iodo) position of 5-Bromo-3-iodo-2-methoxypyridine.
Experimental Workflow Diagram:
Caption: General workflow for Suzuki-Miyaura coupling.
Step-by-Step Methodology:
-
To a flame-dried Schlenk flask or microwave vial, add 5-Bromo-3-iodo-2-methoxypyridine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).
-
Add the palladium catalyst, e.g., Pd₂(dba)₃ (2 mol%), and the phosphine ligand, e.g., XPhos (4 mol%).
-
Seal the vessel with a septum or cap.
-
Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe.
-
Place the reaction mixture in a preheated oil bath at 100 °C and stir vigorously for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the desired 5-bromo-3-aryl-2-methoxypyridine product.
Quantitative Data Summary:
| Reagent/Parameter | Molar Equiv. / Value | Purpose |
|---|---|---|
| 5-Bromo-3-iodo-2-methoxypyridine | 1.0 | Starting Material |
| Arylboronic Acid | 1.1 - 1.5 | Coupling Partner |
| Pd₂(dba)₃ | 0.02 (2 mol%) | Catalyst Precursor |
| XPhos | 0.04 (4 mol%) | Ligand |
| K₃PO₄ | 3.0 | Base |
| Solvent | 1,4-Dioxane / H₂O (4:1) | Reaction Medium |
| Temperature | 80 - 110 °C | Reaction Condition |
| Time | 2 - 18 h | Reaction Duration |
| Expected Yield | 70 - 95% | Product Outcome |
Suzuki-Miyaura Catalytic Cycle:
Caption: The catalytic cycle for the Suzuki-Miyaura reaction.[5][9]
Synthesis of Arylalkynes: The Sonogashira Coupling
The Sonogashira coupling is the premier method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[11] This reaction typically employs a dual-catalyst system of palladium and copper(I).[11][12] The regioselectivity for the C-I bond of 5-Bromo-3-iodo-2-methoxypyridine remains exceptionally high.
Causality of Protocol Choices:
-
Palladium Catalyst: As with the Suzuki reaction, a Pd(0) species is the active catalyst. Pd(PPh₃)₄ or a combination of PdCl₂(PPh₃)₂ can be used.
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is crucial. It reacts with the terminal alkyne to form a copper(I) acetylide intermediate, which is the active nucleophile in the transmetalation step.[12]
-
Base: A mild amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is used. It serves both as the base to deprotonate the terminal alkyne and often as the solvent.[12]
Protocol 3.1: Selective Sonogashira Coupling at the C-3 Position
Step-by-Step Methodology:
-
In a Schlenk flask, dissolve 5-Bromo-3-iodo-2-methoxypyridine (1.0 equiv.) and the terminal alkyne (1.5 equiv.) in a suitable solvent like THF or DMF.
-
Add the amine base, typically triethylamine (3.0 equiv.).
-
Sparsely bubble argon or nitrogen through the solution for 15-20 minutes to degas the mixture.
-
Add the palladium catalyst, e.g., PdCl₂(PPh₃)₂ (3 mol%), and the copper(I) co-catalyst, CuI (5 mol%), to the flask.
-
Stir the reaction at room temperature or heat gently (e.g., 50-60 °C) for 2-8 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.
-
Concentrate the filtrate and redissolve the residue in ethyl acetate.
-
Wash the organic solution with saturated aqueous NH₄Cl solution and then with brine.
-
Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the product via flash column chromatography.
Quantitative Data Summary:
| Reagent/Parameter | Molar Equiv. / Value | Purpose |
|---|---|---|
| 5-Bromo-3-iodo-2-methoxypyridine | 1.0 | Starting Material |
| Terminal Alkyne | 1.2 - 1.5 | Coupling Partner |
| PdCl₂(PPh₃)₂ | 0.03 (3 mol%) | Palladium Catalyst |
| CuI | 0.05 (5 mol%) | Copper(I) Co-catalyst |
| Triethylamine (TEA) | 3.0 | Base/Solvent |
| Solvent | THF or DMF | Reaction Medium |
| Temperature | 25 - 60 °C | Reaction Condition |
| Time | 2 - 8 h | Reaction Duration |
| Expected Yield | 75 - 98% | Product Outcome |
Sonogashira Catalytic Cycle:
Caption: The dual catalytic cycles of the Sonogashira reaction.[12]
Regioselective C-N Bond Formation: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[13] It is an indispensable tool for preparing aryl amines from aryl halides.[14] The reaction can be performed selectively at the C-3 iodo-position of our substrate.
Causality of Protocol Choices:
-
Catalyst System: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand (e.g., BINAP, Xantphos) which facilitates the difficult reductive elimination step to form the C-N bond.[15]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, making it a more potent nucleophile for coordination to the palladium center. Sodium tert-butoxide (NaOt-Bu) is the most common choice.[15]
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are necessary to prevent quenching of the strong base and interference with the catalytic cycle.
Protocol 4.1: Selective Buchwald-Hartwig Amination at the C-3 Position
Step-by-Step Methodology:
-
To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., Xantphos, 4 mol%).
-
Add sodium tert-butoxide (NaOt-Bu, 1.4 equiv.).
-
Seal the tube, evacuate, and backfill with argon.
-
Add a solution of 5-Bromo-3-iodo-2-methoxypyridine (1.0 equiv.) in anhydrous toluene.
-
Add the primary or secondary amine (1.2 equiv.) via syringe.
-
Heat the reaction mixture to 80-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction by adding water.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash column chromatography.
Quantitative Data Summary:
| Reagent/Parameter | Molar Equiv. / Value | Purpose |
|---|---|---|
| 5-Bromo-3-iodo-2-methoxypyridine | 1.0 | Starting Material |
| Amine (R¹R²NH) | 1.2 | Coupling Partner |
| Pd₂(dba)₃ | 0.02 (2 mol%) | Catalyst Precursor |
| Xantphos | 0.04 (4 mol%) | Ligand |
| NaOt-Bu | 1.4 | Base |
| Solvent | Toluene or Dioxane | Reaction Medium |
| Temperature | 80 - 110 °C | Reaction Condition |
| Time | 12 - 24 h | Reaction Duration |
| Expected Yield | 65 - 90% | Product Outcome |
Buchwald-Hartwig Catalytic Cycle:
Caption: The catalytic cycle for the Buchwald-Hartwig amination.[15][16]
Sequential Functionalization: Constructing Fused Heterocycles
The true synthetic power of 5-Bromo-3-iodo-2-methoxypyridine is realized in sequential coupling strategies. After selectively functionalizing the C-3 position, the less reactive C-5 bromine atom becomes the target for a second, distinct cross-coupling reaction. This enables the rapid assembly of complex, highly decorated pyridine cores and the synthesis of fused heterocyclic systems.
For instance, an initial Sonogashira coupling can be followed by an intramolecular cyclization or a subsequent intermolecular coupling (e.g., Buchwald-Hartwig amination) at the C-5 position to build elaborate molecular architectures. The conditions for the second coupling often need to be more forcing (higher temperature, stronger catalyst system) to activate the C-Br bond.
Sequential Reaction Strategy Diagram:
Caption: A strategic workflow for sequential functionalization.
References
-
ACS Publications. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. Available at: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]
-
RSC Publishing. (n.d.). An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Green Chemistry. Available at: [Link]
-
RSC Publishing. (n.d.). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Available at: [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Available at: [Link]
-
PubMed Central. (n.d.). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Available at: [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Available at: [Link]
-
ACS Publications. (2020, April 24). Palladium-Catalyzed C-4 Selective Coupling of 2,4-Dichloropyridines and Synthesis of Pyridine-Based Dyes for Live-Cell Imaging. The Journal of Organic Chemistry. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]
-
YouTube. (2012, April 6). The Buchwald-Hartwig Amination Reaction. Available at: [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available at: [Link]
-
J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. Available at: [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Available at: [Link]
-
International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Synthesis of Heterocyclic Compounds. Available at: [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Available at: [Link]
-
YouTube. (2019, January 7). Sonogashira coupling. Available at: [Link]
-
Andrew G Myers Research Group. (n.d.). The Suzuki Reaction. Available at: [Link]
-
Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Available at: [Link]
-
Amerigo Scientific. (n.d.). 5-Bromo-2-iodo-3-methoxypyridine. Available at: [Link]
-
ResearchGate. (n.d.). Sonogashira cross-coupling reaction of 5-bromoindole 15 with.... Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Navigating the Synthesis of Pyridine Derivatives: A Focus on 5-Bromo-2,3-dimethoxypyridine. Available at: [Link]
-
PMC - NIH. (n.d.). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. Available at: [Link]
-
PubMed. (n.d.). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. Available at: [Link]
-
PMC - NIH. (n.d.). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Available at: [Link]
-
ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Available at: [Link]
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The Strategic Functionalization of 5-Bromo-3-iodo-2-methoxypyridine: A Guide to Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of a Versatile Heterocyclic Building Block
In the landscape of modern medicinal chemistry and materials science, the pyridine scaffold remains a cornerstone for the design of novel functional molecules. Among the myriad of substituted pyridines, 5-Bromo-3-iodo-2-methoxypyridine has emerged as a particularly valuable and versatile building block. Its unique arrangement of two distinct halogen atoms with differential reactivity, coupled with the electronic influence of the methoxy group, offers a powerful platform for selective and sequential chemical transformations. This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions involving this substrate, offering detailed application notes, field-proven insights, and step-by-step protocols for its strategic functionalization.
The C-I bond is generally more susceptible to oxidative addition to a palladium(0) center than the C-Br bond, a principle that underpins the chemoselective reactions detailed herein.[1] This differential reactivity allows for the selective introduction of a diverse array of molecular fragments at the 3-position of the pyridine ring, while leaving the 5-bromo position intact for subsequent transformations. This guide will focus on three of the most powerful palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.
I. The Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds with Precision
The Suzuki-Miyaura reaction is an indispensable tool for the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl and heteroaryl structures that are prevalent in pharmacologically active compounds.[2] When applied to 5-Bromo-3-iodo-2-methoxypyridine, this reaction allows for the selective introduction of aryl or heteroaryl substituents at the 3-position.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura coupling is well-established and proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination. The chemoselectivity of the reaction with 5-Bromo-3-iodo-2-methoxypyridine is dictated by the initial oxidative addition step. The lower bond dissociation energy of the C-I bond compared to the C-Br bond leads to preferential insertion of the palladium(0) catalyst at the 3-position.
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol: Selective Suzuki-Miyaura Coupling at the 3-Position
This protocol describes a general procedure for the selective Suzuki-Miyaura coupling of an arylboronic acid with 5-Bromo-3-iodo-2-methoxypyridine at the C-3 position.
Materials:
-
5-Bromo-3-iodo-2-methoxypyridine
-
Arylboronic acid (1.2 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Schlenk flask or microwave vial
-
Magnetic stirrer and heating mantle/oil bath or microwave reactor
Procedure:
-
To a dry Schlenk flask or microwave vial, add 5-Bromo-3-iodo-2-methoxypyridine (1.0 eq), the arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.03 eq), and K₂CO₃ (2.0 eq).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water in a 4:1 ratio (to achieve a concentration of ~0.1 M with respect to the limiting reagent).
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 5-bromo-3-aryl-2-methoxypyridine.
| Parameter | Condition | Rationale |
| Catalyst | Pd(dppf)Cl₂ | A robust and versatile catalyst for Suzuki couplings of heteroaryl halides. |
| Base | K₂CO₃ | A moderately strong base sufficient to activate the boronic acid for transmetalation. |
| Solvent | 1,4-Dioxane/Water | A common solvent system for Suzuki reactions, promoting solubility of both organic and inorganic reagents. |
| Temperature | 90 °C | Provides sufficient thermal energy to drive the reaction to completion in a reasonable timeframe. |
II. The Sonogashira Coupling: Introducing Alkynyl Scaffolds
The Sonogashira reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[3] This reaction is of great utility in the synthesis of conjugated enynes and arylalkynes, which are important structural motifs in natural products, pharmaceuticals, and materials science.[3] For 5-Bromo-3-iodo-2-methoxypyridine, the Sonogashira coupling provides a direct route to 3-alkynyl-5-bromo-2-methoxypyridines.
Mechanistic Considerations
The Sonogashira coupling typically employs a dual catalytic system of palladium and copper(I). The catalytic cycle involves the formation of a copper(I) acetylide, which then undergoes transmetalation to the palladium center. As with the Suzuki coupling, the chemoselectivity is governed by the preferential oxidative addition of the palladium catalyst to the C-I bond.
Diagram: Sonogashira Coupling Workflow
Caption: General experimental workflow for the Sonogashira coupling.
Detailed Protocol: Selective Sonogashira Coupling at the 3-Position
This protocol provides a general procedure for the selective Sonogashira coupling of a terminal alkyne with 5-Bromo-3-iodo-2-methoxypyridine.
Materials:
-
5-Bromo-3-iodo-2-methoxypyridine
-
Terminal alkyne (1.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N) (2.0 equivalents)
-
Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)
-
Schlenk flask
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
To a dry Schlenk flask, add 5-Bromo-3-iodo-2-methoxypyridine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous THF or DMF, followed by triethylamine (2.0 eq) and the terminal alkyne (1.2 eq).
-
Heat the reaction mixture to 60 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 3-alkynyl-5-bromo-2-methoxypyridine.
| Parameter | Condition | Rationale |
| Catalyst System | Pd(PPh₃)₂Cl₂ / CuI | A classic and effective catalyst system for Sonogashira couplings. |
| Base | Triethylamine | Acts as both a base to deprotonate the terminal alkyne and as a solvent in some cases. |
| Solvent | Anhydrous THF or DMF | Aprotic solvents that are suitable for Sonogashira reactions. |
| Temperature | 60 °C | A moderate temperature that facilitates the reaction without promoting side reactions. |
III. The Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, a transformation of immense importance in the synthesis of pharmaceuticals and other biologically active molecules.[4][5] This reaction allows for the selective amination of 5-Bromo-3-iodo-2-methoxypyridine at the 3-position, providing access to a wide range of 3-amino-5-bromo-2-methoxypyridine derivatives.
Mechanistic Overview
The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to the palladium(0) catalyst, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the palladium(0) catalyst.[4] The chemoselective amination at the 3-position is again a consequence of the higher reactivity of the C-I bond.
Diagram: Logical Relationship in Buchwald-Hartwig Amination
Caption: Key components for a successful Buchwald-Hartwig amination.
Detailed Protocol: Selective Buchwald-Hartwig Amination at the 3-Position
This protocol outlines a general procedure for the selective Buchwald-Hartwig amination of 5-Bromo-3-iodo-2-methoxypyridine with a primary or secondary amine.
Materials:
-
5-Bromo-3-iodo-2-methoxypyridine
-
Amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol% Pd)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous toluene or dioxane
-
Schlenk tube
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.01 eq) and Xantphos (0.04 eq) to a dry Schlenk tube.
-
Add sodium tert-butoxide (1.4 eq).
-
Seal the tube, remove it from the glovebox, and add anhydrous toluene or dioxane via syringe.
-
Add 5-Bromo-3-iodo-2-methoxypyridine (1.0 eq) and the amine (1.2 eq).
-
Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the 3-amino-5-bromo-2-methoxypyridine derivative.
| Parameter | Condition | Rationale |
| Catalyst/Ligand | Pd₂(dba)₃ / Xantphos | A highly effective catalyst system for the amination of heteroaryl halides.[6] |
| Base | NaOtBu | A strong, non-nucleophilic base required to deprotonate the amine and facilitate the catalytic cycle. |
| Solvent | Anhydrous Toluene or Dioxane | Aprotic, non-polar solvents that are well-suited for Buchwald-Hartwig aminations. |
| Temperature | 100-110 °C | Higher temperatures are often necessary to drive these reactions to completion. |
Conclusion and Future Outlook
The strategic application of palladium-catalyzed cross-coupling reactions to 5-Bromo-3-iodo-2-methoxypyridine provides a powerful and versatile platform for the synthesis of a diverse range of substituted pyridines. The inherent chemoselectivity, driven by the differential reactivity of the carbon-halogen bonds, allows for the precise and controlled introduction of various functional groups at the 3-position. The protocols detailed in this guide serve as a robust starting point for researchers in drug discovery and materials science, enabling the efficient construction of novel molecular architectures. Further exploration of catalyst and ligand systems, as well as the development of one-pot sequential functionalization strategies, will undoubtedly continue to expand the synthetic utility of this valuable heterocyclic building block.
References
- Buchwald, S. L., & Hartwig, J. F. (2010). Palladium-Catalyzed Amination of Aryl Halides. In Cross-Coupling Reactions: A Practical Guide (pp. 231-285). Springer.
- Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine. (n.d.). Benchchem.
- Buchwald-Hartwig Cross-Coupling. (2021, February 23). J&K Scientific LLC.
-
Buchwald–Hartwig amination. (2023, December 29). In Wikipedia. [Link]
- Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts.
- Oxidative Palladium(II) Catalysis: A Highly Efficient and Chemoselective Cross-Coupling Method for Carbon-Carbon Bond Formation under Base-Free and Nitrogenous-Ligand Conditions. (2008, December 1). NIH.
- Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. (2016, August 24). MDPI.
- Recent Advances in Sonogashira Reactions. (2011, June 8).
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022, July 10).
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2016, September 1). NIH.
- Copper-free Sonogashira cross-coupling reactions: an overview. (2021, February 10). RSC Publishing.
- Protocol for Sonogashira coupling of alkynes and aryl halides via nickel c
- Sonogashira cross-coupling reaction of 5-bromoindole 15 with... (2021, November).
- Method for producing Suzuki coupling compound catalysed by a nickel compound. (2006, June 1).
- A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. (2019, January 1).
- A Comparative Analysis of Reaction Yields for 3-Bromo-5-methoxypyridine in Cross-Coupling Reactions. (n.d.). Benchchem.
- Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 3-Bromo-5-methoxypyridine. (n.d.). Benchchem.
- Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. (2018, December 18). PubMed Central.
- Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. (2006, June 1).
- Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. (2016, September 28). PubMed.
- Palladium(0)
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017, January 27). MDPI.
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Regioselective functionalization of 5-Bromo-3-iodo-2-methoxypyridine
An Application Guide to the Regioselective Functionalization of 5-Bromo-3-iodo-2-methoxypyridine
Abstract
5-Bromo-3-iodo-2-methoxypyridine is a pivotal heterocyclic building block in the fields of medicinal chemistry and materials science.[1] Its utility stems from the two distinct halogen atoms—iodine at the C3 position and bromine at the C5 position—which offer orthogonal handles for sequential and site-selective functionalization. This differential reactivity allows for the controlled and predictable introduction of diverse molecular fragments, making it an invaluable scaffold for constructing complex molecular architectures and performing structure-activity relationship (SAR) studies. This document provides an in-depth guide to the strategic, regioselective modification of this versatile pyridine derivative, complete with detailed experimental protocols, mechanistic insights, and comparative data to aid researchers in drug discovery and synthetic chemistry.
The Principle of Regioselectivity: Exploiting Halogen Reactivity
The ability to selectively functionalize one halogen in the presence of another is governed by fundamental principles of chemical reactivity. In the context of 5-bromo-3-iodo-2-methoxypyridine, the pronounced difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is the cornerstone of its synthetic utility.
-
Bond Strength and Polarizability: The C-I bond is significantly weaker and longer than the C-Br bond. This lower bond dissociation energy makes the C-I bond more susceptible to cleavage, particularly in the oxidative addition step of palladium-catalyzed cross-coupling reactions.[2][3]
-
Metal-Halogen Exchange: In reactions involving organometallic reagents, such as organolithiums or Grignard reagents, the greater polarizability of the C-I bond facilitates faster halogen-metal exchange at lower temperatures compared to the C-Br bond.[4]
This inherent reactivity hierarchy (I > Br) allows for a predictable, stepwise approach to molecular elaboration, as illustrated below.
Figure 1: General workflow for the sequential functionalization of 5-bromo-3-iodo-2-methoxypyridine.
Selective Functionalization at the C3-Iodo Position
Under carefully controlled, mild conditions, the C3-iodo position serves as the primary reactive site. This allows for the selective introduction of a wide variety of substituents via well-established cross-coupling methodologies.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds by coupling the aryl iodide with an organoboron reagent.[5] The reaction is prized for its functional group tolerance and the commercial availability of a vast library of boronic acids and esters.
Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Regioselective Suzuki-Miyaura Coupling at C3
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 5-bromo-3-iodo-2-methoxypyridine (1.0 equiv.), the desired arylboronic acid or pinacol ester (1.2 equiv.), and a suitable base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).[2]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a combination of a palladium source (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., XPhos).[6][7]
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water 4:1, DME, or toluene) via syringe to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.[2]
-
Reaction: Heat the mixture to 80-90 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Table 1: Representative Conditions for C3-Selective Suzuki-Miyaura Coupling
| Coupling Partner | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Approx. Yield (%) |
| Phenylboronic Acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Dioxane/H₂O | 90 | 85-95 |
| 4-Methoxyphenylboronic Acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3) | Toluene/H₂O | 85 | 88-96 |
| Thiophene-3-boronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (3) | Dioxane/H₂O | 90 | 80-90 |
Sonogashira Coupling: C-C (Alkynyl) Bond Formation
The Sonogashira coupling enables the direct installation of an alkyne moiety at the C3 position, a valuable transformation for generating intermediates for click chemistry or further elaboration.[8][9] The reaction is co-catalyzed by palladium and copper(I).[10]
Protocol 2: Regioselective Sonogashira Coupling at C3
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 5-bromo-3-iodo-2-methoxypyridine (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and copper(I) iodide (CuI, 1-5 mol%).[7]
-
Solvent and Base: Add an anhydrous, degassed solvent (e.g., THF or toluene) and an amine base (e.g., triethylamine or diisopropylethylamine, 2-3 equiv.).[7]
-
Alkyne Addition: Add the terminal alkyne (1.1-1.2 equiv.) dropwise to the mixture.
-
Reaction: Stir the reaction at room temperature to 50 °C. The reaction is often complete within 1-6 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify the residue by silica gel column chromatography.
Table 2: Representative Conditions for C3-Selective Sonogashira Coupling
| Coupling Partner | Palladium Catalyst (mol%) | Co-Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Approx. Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (2) | TEA (2) | THF | 25 | 90-98 |
| Trimethylsilylacetylene | Pd(PPh₃)₄ (2) | CuI (1) | DIPEA (2) | Toluene | 40 | 85-95 |
| 1-Hexyne | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (2) | TEA (3) | DMF | 25 | 82-92 |
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a premier method for constructing C-N bonds, which are ubiquitous in pharmaceuticals.[11][12] This palladium-catalyzed reaction couples the aryl iodide with a primary or secondary amine.[13] The choice of ligand and base is critical for achieving high yields.[14]
Protocol 3: Regioselective Buchwald-Hartwig Amination at C3
-
Reaction Setup: In a glovebox or under a strictly inert atmosphere, charge a reaction vial with a palladium precatalyst (e.g., RuPhos Pd G3, 2-5 mol%) and a strong base (e.g., sodium tert-butoxide or LHMDS, 1.4 equiv.).[12]
-
Reagent Addition: Add 5-bromo-3-iodo-2-methoxypyridine (1.0 equiv.) and the desired amine (1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Reaction: Seal the vial and heat the mixture to 80-110 °C. Stir until the starting material is consumed as monitored by LC-MS (typically 4-24 hours).
-
Work-up: Cool the reaction, dilute with ethyl acetate, and filter through a plug of silica gel or Celite, eluting with additional ethyl acetate.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography or crystallization.
Table 3: Representative Conditions for C3-Selective Buchwald-Hartwig Amination
| Coupling Partner | Palladium Precatalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Approx. Yield (%) |
| Morpholine | RuPhos Pd G3 (2) | NaOtBu (1.4) | Toluene | 100 | 85-95 |
| Aniline | XPhos Pd G2 (3) | LHMDS (1.5) | Dioxane | 110 | 80-90 |
| Benzylamine | BrettPhos Pd G3 (2) | K₃PO₄ (2) | t-Amyl Alcohol | 100 | 82-92 |
Functionalization at the C5-Bromo Position
Once the C3 position has been selectively functionalized, the less reactive C5-bromo position can be targeted. This is typically achieved by employing more forcing reaction conditions for a second cross-coupling reaction.
Causality Behind Sequential Coupling: After the initial C3-functionalization, the electronic properties of the pyridine ring are altered. The introduction of an electron-donating or electron-withdrawing group at C3 can influence the reactivity of the C5-C-Br bond. However, the primary strategy for achieving the second coupling relies on overcoming the higher activation energy for oxidative addition to the C-Br bond. This is accomplished by increasing the reaction temperature or, in some cases, switching to a more active catalyst system.[15][16]
Protocol 4: General Procedure for Sequential C5-Suzuki Coupling
-
Starting Material: Use the purified product from one of the C3-selective protocols (e.g., 5-bromo-2-methoxy-3-phenylpyridine).
-
Reaction Setup: Following Protocol 1, combine the C3-functionalized pyridine (1.0 equiv.), a different boronic acid (1.5 equiv.), a robust palladium catalyst system (e.g., Pd₂(dba)₃ with a bulky phosphine ligand, 5-10 mol%), and base (e.g., Cs₂CO₃, 3.0 equiv.).
-
Reaction Conditions: Heat the reaction mixture to a higher temperature, typically 100-120 °C.
-
Monitoring and Work-up: Monitor the reaction carefully. Due to the harsher conditions, longer reaction times may be required. Follow the work-up and purification steps outlined in Protocol 1.
Orthogonal Strategy: Halogen-Metal Exchange
For certain synthetic routes, a halogen-metal exchange offers an alternative to cross-coupling. This method is highly sensitive to temperature, providing a powerful tool for regioselectivity.
Principle of Selective Exchange: At very low temperatures (typically -78 °C to -100 °C), organolithium reagents like n-BuLi or i-PrMgCl·LiCl will preferentially react with the more labile C-I bond.[4] The resulting organometallic intermediate can then be quenched with a wide range of electrophiles.
Protocol 5: C3-Selective Lithium-Halogen Exchange and Quenching
-
Reaction Setup: In a flame-dried, multi-neck flask under argon, dissolve 5-bromo-3-iodo-2-methoxypyridine (1.0 equiv.) in anhydrous THF (0.1 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.05 equiv.) dropwise over 10 minutes, maintaining the internal temperature below -75 °C. Stir the mixture for 15-30 minutes at this temperature.[4]
-
Electrophilic Quench: Add the desired electrophile (e.g., DMF for formylation, CO₂ for carboxylation, or an aldehyde/ketone) and stir for an additional 1-2 hours at -78 °C before allowing the reaction to slowly warm to room temperature.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry, and concentrate.
-
Purification: Purify the product via column chromatography.
Conclusion
The strategic functionalization of 5-bromo-3-iodo-2-methoxypyridine is a testament to the power of leveraging differential halogen reactivity in modern organic synthesis. By carefully selecting reaction conditions—mild for the C3-iodo position and more forcing for the subsequent C5-bromo position—chemists can achieve a high degree of control and predictability in constructing complex, highly substituted pyridine derivatives. The protocols and principles outlined in this guide serve as a robust starting point for researchers aiming to exploit this versatile building block in their synthetic endeavors.
References
- ChemRxiv. (n.d.). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates.
- Morressier. (2022, March 20). Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation.
- Morressier. (2022, March 24). Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation.
- BenchChem. (2025). Technical Support Center: Regioselectivity in the Halogenation of Substituted Pyridines.
- Smolecule. (2023, August 15). Buy 5-Bromo-3-iodo-2-methoxypyridine | 578007-66-6.
- PMC. (n.d.). Selective Halogenation of Pyridines Using Designed Phosphine Reagents.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Wikipedia. (n.d.). Sonogashira coupling.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Adichemistry. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM.
- NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
- J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling.
- YouTube. (2012, April 6). The Buchwald-Hartwig Amination Reaction.
- BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine.
- BenchChem. (n.d.). Application Notes and Protocol: Buchwald-Hartwig Amination of 3-Bromo-5-methoxypyridine.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Wikipedia. (n.d.). Grignard reagent.
- Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling.
- BenchChem. (n.d.). A Comparative Analysis of Reaction Yields for 3-Bromo-5-methoxypyridine in Cross-Coupling Reactions.
- ResearchGate. (2021, August 9). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- UWM Digital Commons. (2020, November 11). Alexis Paskach–Understanding the Suzuki-Miyaura (SM) Reaction via WebMO Calculations.
- YouTube. (2016, August 10). Sonogashira Coupling Reaction.
- National Institutes of Health. (2016, December 9). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis.
- YouTube. (2019, January 7). Sonogashira coupling.
- ResearchGate. (2015, February 2). How do I selectively exchange iodine with lithiate?
- eScholarship.org. (n.d.). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups.
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- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. jk-sci.com [jk-sci.com]
- 15. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. escholarship.org [escholarship.org]
Application Notes and Protocols for the Selective Negishi Coupling of 5-Bromo-3-iodo-2-methoxypyridine
Introduction:
The Negishi cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction between an organozinc reagent and an organic halide is particularly valuable in the synthesis of complex molecules, including pharmaceuticals and advanced materials.[1] For heteroaromatic substrates bearing multiple halogen substituents, such as 5-Bromo-3-iodo-2-methoxypyridine, the Negishi coupling offers a powerful tool for selective functionalization. The differential reactivity of carbon-halogen bonds (C-I > C-Br > C-Cl) in palladium-catalyzed cross-coupling reactions allows for a stepwise and site-selective introduction of substituents, making these dihalopyridines versatile synthetic building blocks.[3][4]
This application note provides a comprehensive guide to performing a selective Negishi coupling at the C-3 position of 5-Bromo-3-iodo-2-methoxypyridine. The protocol is designed for researchers, scientists, and drug development professionals, offering a detailed experimental procedure, an in-depth explanation of the underlying scientific principles, and guidance on reagent preparation and product purification.
Scientific Principles and Experimental Rationale
The selective functionalization of 5-Bromo-3-iodo-2-methoxypyridine via a Negishi coupling hinges on the greater reactivity of the carbon-iodine bond compared to the carbon-bromine bond in the oxidative addition step of the palladium catalytic cycle.[3][4][5] This inherent difference in reactivity allows for the preferential formation of a carbon-carbon bond at the 3-position of the pyridine ring, leaving the bromine atom at the 5-position intact for potential subsequent transformations.
The general catalytic cycle for the Negishi coupling is illustrated below. It involves three key steps: oxidative addition of the organic halide to a Pd(0) species, transmetalation of the organic group from the organozinc reagent to the palladium center, and reductive elimination to form the desired product and regenerate the Pd(0) catalyst.[6]
Caption: General Catalytic Cycle of the Negishi Coupling.
The choice of catalyst, ligand, and reaction conditions is critical for achieving high selectivity and yield. Palladium precursors such as Pd(OAc)₂ or Pd₂(dba)₃ are commonly used in combination with phosphine ligands.[7][8] The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity. For many cross-coupling reactions involving heteroaromatic halides, bulky and electron-rich phosphine ligands like those from the Buchwald family (e.g., SPhos, RuPhos, XPhos) have shown excellent performance.[7][8]
Experimental Protocols
This section is divided into two main parts: the preparation of the organozinc reagent and the subsequent Negishi coupling reaction. All procedures should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox, as organozinc reagents are sensitive to air and moisture.[9]
Part 1: Preparation of the Organozinc Reagent (Example: Arylzinc Halide)
Organozinc reagents can be prepared through various methods, including the direct insertion of zinc metal into an organic halide or by transmetalation from an organolithium or Grignard reagent.[1] The direct insertion method is often preferred due to its operational simplicity.
Materials:
-
Aryl bromide or iodide (1.0 equiv)
-
Zinc dust (<10 μm, activated) (1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
1,2-Dibromoethane (for zinc activation)
-
Chlorotrimethylsilane (TMSCl, for zinc activation)
Procedure for Zinc Activation and Organozinc Reagent Formation:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add zinc dust under a stream of inert gas.
-
Add anhydrous THF to the flask.
-
Activate the zinc dust by the dropwise addition of 1,2-dibromoethane. A gentle exotherm should be observed.
-
After the initial exotherm subsides, add TMSCl dropwise and stir the suspension for 30 minutes at room temperature.[7]
-
To the activated zinc suspension, add a solution of the aryl bromide or iodide in anhydrous THF dropwise.
-
The reaction mixture can be stirred at room temperature or gently heated (e.g., to 50 °C) to facilitate the oxidative insertion of zinc. The progress of the reaction can be monitored by quenching small aliquots with a dilute acid and analyzing the disappearance of the starting organic halide by GC-MS or TLC.
-
Once the formation of the organozinc reagent is complete, the resulting solution can be used directly in the Negishi coupling reaction.
Part 2: Selective Negishi Coupling of 5-Bromo-3-iodo-2-methoxypyridine
This protocol outlines a general procedure for the selective cross-coupling at the C-3 iodo position.
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| 5-Bromo-3-iodo-2-methoxypyridine | 313.91 | 1.0 | 1.0 |
| Organozinc Reagent Solution (from Part 1) | - | 1.2 - 1.5 | 1.2 - 1.5 |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 0.02 | 0.02 |
| SPhos (or other suitable ligand) | 410.51 | 0.04 | 0.04 |
| Anhydrous Tetrahydrofuran (THF) | - | - | - |
Experimental Workflow:
Sources
- 1. Negishi coupling - Wikipedia [en.wikipedia.org]
- 2. Negishi Coupling [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. dspace.mit.edu [dspace.mit.edu]
- 9. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-Bromo-3-iodo-2-methoxypyridine in Medicinal Chemistry
Abstract
This technical guide provides an in-depth exploration of 5-Bromo-3-iodo-2-methoxypyridine as a strategic building block in modern medicinal chemistry. We delve into the core principles governing its reactivity, focusing on the opportunities presented by its differentially functionalized halogen atoms. This document furnishes researchers, scientists, and drug development professionals with both the theoretical underpinnings and field-proven protocols for leveraging this versatile scaffold in the synthesis of complex molecular architectures, with a particular focus on kinase and epigenetic inhibitors.
Introduction: The Strategic Value of Polysubstituted Pyridines
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its ability to act as a hydrogen bond acceptor and its modulation of compound physicochemical properties make it a desirable motif in drug design.[1] For drug discovery programs targeting complex biological systems like protein kinases or epigenetic readers, the ability to systematically and precisely decorate the pyridine core is paramount. This requires starting materials that serve as versatile platforms for molecular elaboration.
5-Bromo-3-iodo-2-methoxypyridine (Figure 1) has emerged as a particularly valuable intermediate for this purpose.[2] Its structure is notable for three key features:
-
Two distinct halogen atoms (Iodine and Bromine): This is the molecule's most powerful attribute. The carbon-iodine (C-I) bond is significantly weaker and thus more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions than the more robust carbon-bromine (C-Br) bond.[2] This reactivity differential enables chemists to perform sequential, site-selective functionalization.
-
A Methoxy Group: The electron-donating methoxy group at the C2 position influences the electronic properties of the ring, impacting reactivity and providing a potential metabolic soft spot or a point for future demethylation to reveal a pyridinone scaffold.
-
Defined Regiochemistry: The specific placement of substituents provides a rigid and predictable framework for building three-dimensional structures designed to interact with specific biological targets.
This guide will demonstrate how these features are exploited to construct complex, biologically active molecules through detailed protocols and mechanistic explanations.
Figure 1: Structure of 5-Bromo-3-iodo-2-methoxypyridine CAS Number: 944805-60-1 Molecular Formula: C₆H₅BrINO Molecular Weight: 313.92 g/mol
The Principle of Orthogonal Reactivity: Sequential Cross-Coupling
The primary synthetic strategy employing 5-Bromo-3-iodo-2-methoxypyridine is sequential palladium-catalyzed cross-coupling. This approach allows for the controlled, stepwise introduction of two different molecular fragments onto the pyridine core. The process hinges on the differential reactivity of the C-I and C-Br bonds.
The Causality of Selectivity: In a typical Pd(0)/Pd(II) catalytic cycle, the rate-determining step is often the initial oxidative addition of the palladium catalyst into the carbon-halogen bond.[3] The bond dissociation energy for a C-I bond on an aromatic ring is lower than that of a C-Br bond. Consequently, a palladium catalyst, particularly with less electron-rich ligands or under milder conditions, will selectively insert into the C-I bond at the C3 position, leaving the C-Br bond at the C5 position untouched. Once the first coupling reaction is complete, the less reactive C-Br bond can be engaged in a second, distinct coupling reaction, often by employing more forcing conditions (e.g., higher temperature, stronger base, or a more electron-rich phosphine ligand).
This powerful concept is visualized in the workflow below.
Caption: Proposed synthesis of a key PI3K/mTOR inhibitor scaffold.
Detailed Experimental Protocols
The following protocols are presented as robust starting points for laboratory synthesis. As a self-validating system, each protocol includes guidance on reaction monitoring and characterization to ensure the integrity of the results.
Protocol 1: Regioselective Sonogashira Coupling at the C3-Iodo Position
Objective: To selectively couple an alkyne at the C3 position, leveraging the higher reactivity of the C-I bond. This reaction introduces a key structural element while preserving the C-Br bond for subsequent functionalization.
Materials:
-
5-Bromo-3-iodo-2-methoxypyridine (1.0 equiv.)
-
Trimethylsilylacetylene (1.2 equiv.)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 equiv.)
-
Copper(I) Iodide [CuI] (0.06 equiv.)
-
Triethylamine (TEA) (3.0 equiv.)
-
Anhydrous, degassed Tetrahydrofuran (THF)
-
Standard Schlenk line glassware and inert atmosphere (Argon or Nitrogen)
Step-by-Step Procedure:
-
Vessel Preparation: To a dry, oven-baked Schlenk flask equipped with a magnetic stir bar, add 5-Bromo-3-iodo-2-methoxypyridine (1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.03 equiv.), and CuI (0.06 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times to ensure an oxygen-free environment.
-
Solvent and Reagent Addition: Under a positive pressure of argon, add anhydrous, degassed THF via syringe to achieve a substrate concentration of approximately 0.1 M. Add triethylamine (3.0 equiv.) followed by the dropwise addition of trimethylsilylacetylene (1.2 equiv.).
-
Reaction: Stir the reaction mixture at room temperature. The solution will typically turn from a pale yellow to a darker brown/black suspension.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours. Look for the consumption of the starting material and the appearance of a new, less polar spot corresponding to the product.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium and copper salts. Wash the Celite® pad with additional ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the product, 5-Bromo-2-methoxy-3-((trimethylsilyl)ethynyl)pyridine.
-
Desilylation (If Required): The TMS protecting group can be easily removed by treating the purified product with a mild base such as potassium carbonate in methanol at room temperature to yield the terminal alkyne.
Causality and Expertise:
-
Catalyst Choice: Pd(PPh₃)₂Cl₂ is a reliable and common catalyst for Sonogashira couplings. [4]The use of a copper(I) co-catalyst is the classic approach and is highly effective for aryl iodides. [5]* Base: Triethylamine acts as both the base to deprotonate the terminal alkyne and as a scavenger for the HI generated during the reaction, driving the equilibrium forward.
-
Inert Conditions: The Pd(0) active species is sensitive to oxidation, making the exclusion of oxygen critical for catalyst longevity and reaction efficiency.
Protocol 2: Buchwald-Hartwig Amination at the C5-Bromo Position
Objective: To couple a primary sulfonamide to the C5-bromo position of the mono-functionalized intermediate. This reaction requires more robust catalytic conditions to activate the stronger C-Br bond.
Materials:
-
Product from Protocol 1 (after desilylation) (1.0 equiv.)
-
2,4-Difluorobenzenesulfonamide (1.1 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv.)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 equiv.)
-
Cesium Carbonate [Cs₂CO₃] (2.0 equiv.)
-
Anhydrous, degassed 1,4-Dioxane
-
Standard Schlenk line glassware and inert atmosphere (Argon or Nitrogen)
Step-by-Step Procedure:
-
Vessel Preparation: In a glovebox or under a strong flow of argon, add the pyridine substrate (1.0 equiv.), 2,4-difluorobenzenesulfonamide (1.1 equiv.), Cs₂CO₃ (2.0 equiv.), Pd₂(dba)₃ (0.02 equiv.), and Xantphos (0.04 equiv.) to a dry Schlenk tube with a stir bar.
-
Inert Atmosphere: Seal the tube with a Teflon screw cap. If not in a glovebox, evacuate and backfill with argon three times.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe to achieve a substrate concentration of approximately 0.1 M.
-
Reaction: Place the sealed tube in a preheated oil bath or heating block at 100-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction by LC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through Celite®. Wash the filtrate with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate or dichloromethane/methanol gradient) to yield the target scaffold, N-(5-ethynyl-6-methoxy-3-pyridinyl)-2,4-difluorobenzenesulfonamide.
Causality and Expertise:
-
Catalyst System: The combination of Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like Xantphos is a powerful system for C-N bond formation. [6]The ligand facilitates both the oxidative addition into the C-Br bond and the final reductive elimination step. [7]* Base: Cesium carbonate is a strong, non-nucleophilic base often used in Buchwald-Hartwig aminations. Its solubility in organic solvents is limited, but it is highly effective at promoting the reaction. [8]* Temperature: Higher temperatures are required to facilitate the oxidative addition of palladium into the more stable C-Br bond compared to the C-I bond.
Summary of Reaction Parameters
The table below summarizes typical conditions for achieving regioselective cross-coupling with dihalopyridine substrates.
| Parameter | Reaction at C-I (More Reactive) | Reaction at C-Br (Less Reactive) | Rationale |
| Reaction Type | Suzuki, Sonogashira, Heck | Suzuki, Buchwald-Hartwig, Stille | The C-I bond is susceptible to a wider range of couplings under milder conditions. |
| Temperature | Room Temp to 80 °C | 80 °C to 120 °C | Higher thermal energy is needed to overcome the activation barrier for C-Br bond cleavage. |
| Pd Catalyst | Pd(PPh₃)₄, Pd(PPh₃)₂Cl₂ | Pd₂(dba)₃, Pd(OAc)₂ | Pre-catalysts that readily form electron-rich Pd(0) species are needed for the less reactive C-Br bond. |
| Ligand | PPh₃ (often implicit in catalyst) | XPhos, SPhos, Xantphos, RuPhos | Bulky, electron-rich phosphine ligands accelerate oxidative addition and reductive elimination, crucial for activating the C-Br bond. [7] |
| Base | Na₂CO₃, K₂CO₃, TEA | K₃PO₄, Cs₂CO₃, LHMDS | Stronger bases are often required for the second coupling step, particularly in Buchwald-Hartwig aminations. |
Conclusion
5-Bromo-3-iodo-2-methoxypyridine is a high-value synthetic intermediate that embodies the principles of modern synthetic strategy. Its engineered differential reactivity allows for the reliable and regioselective construction of complex, polysubstituted heterocyclic scaffolds. The protocols and mechanistic insights provided herein demonstrate a clear path for its application in drug discovery programs, enabling the rapid generation of novel chemical entities for targeting a range of diseases, from cancer to inflammatory conditions. [9][10]By understanding and controlling the sequential reactivity of this building block, medicinal chemists can significantly accelerate the design-synthesis-test cycle and more efficiently navigate the path to new therapeutic agents.
References
-
Structure-Guided Design and Synthesis of Pyridinone-Based Selective Bromodomain and Extra-Terminal Domain (BET)-First Bromodomain (BD1) Inhibitors. (2024). PubMed. Available at: [Link]
-
BET Bromodomain Inhibitors With One-step Synthesis Discovered from Virtual Screen. (n.d.). NIH. Available at: [Link]
-
GSK 2126458, Omipalisib, PI3K/mTOR inhibitor. (2015). New Drug Approvals. Available at: [Link]
-
Structure-Guided Design and Synthesis of Pyridinone-Based Selective Bromodomain and Extra-Terminal Domain (BET)-First Bromodomain (BD1) Inhibitors. (n.d.). Semantic Scholar. Available at: [Link]
-
Enhancing Pharmaceutical Development with 5-Bromo-2-iodo-3-methoxypyrazine. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
BET Bromodomain Inhibitors with One-Step Synthesis Discovered from Virtual Screen. (2017). PubMed. Available at: [Link]
-
Sonogashira coupling. (n.d.). Wikipedia. Available at: [Link]
-
Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin. (2010). PubMed Central. Available at: [Link]
- Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. (n.d.). Google Patents.
- Method for synthesizing 5-Bromo-2, 4-dichloropyridine. (n.d.). Google Patents.
- Method for preparing 5-bromo-2-methylpyridine. (n.d.). Google Patents.
- The synthetic method of the iodo-5-bromopyridine of 2-amino-3-. (n.d.). Google Patents.
- Preparation method of 5-bromo-2-substituted pyrimidine compounds. (n.d.). Google Patents.
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Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. (n.d.). PubMed Central. Available at: [Link]
-
Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. (n.d.). ResearchGate. Available at: [Link]
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Updates on Intrinsic Medicinal Chemistry of 1,4-dihydropyridines, Perspectives on Synthesis and Pharmacokinetics of Novel 1,4-dihydropyrimidines as Calcium Channel Blockers: Clinical Pharmacology. (n.d.). PubMed. Available at: [Link]
-
An analysis of the physicochemical properties of oral drugs from 2000 to 2022. (n.d.). Royal Society of Chemistry. Available at: [Link]
-
The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021). PubMed Central. Available at: [Link]
-
Suzuki-Miyaura Coupling. (n.d.). Chemistry LibreTexts. Available at: [Link]
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- 3. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents [patents.google.com]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. BET Bromodomain Inhibitors with One-Step Synthesis Discovered from Virtual Screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-Guided Design and Synthesis of Pyridinone-Based Selective Bromodomain and Extra-Terminal Domain (BET)-First Bromodomain (BD1) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CN103755628B - The synthetic method of the iodo-5-bromopyridine of 2-amino-3- - Google Patents [patents.google.com]
Application Notes & Protocols: A Guide to the Step-by-Step Synthesis of Derivatives from 5-Bromo-3-iodo-2-methoxypyridine
Introduction: The Strategic Value of 5-Bromo-3-iodo-2-methoxypyridine
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the strategic functionalization of heterocyclic scaffolds is paramount. Pyridine derivatives are foundational motifs in a vast array of biologically active compounds.[1] 5-Bromo-3-iodo-2-methoxypyridine has emerged as an exceptionally versatile building block, offering two distinct and orthogonally reactive halogenated sites. Its unique electronic and steric properties allow for sequential, site-selective derivatization, providing a robust platform for building molecular complexity.
This guide provides an in-depth analysis of the reactivity of this scaffold and detailed, field-proven protocols for its derivatization through common and powerful cross-coupling methodologies. The protocols are designed for researchers, scientists, and drug development professionals seeking to leverage this reagent for the synthesis of novel chemical entities.
Core Principles: Understanding Regioselective Reactivity
The synthetic utility of 5-Bromo-3-iodo-2-methoxypyridine is rooted in the differential reactivity of its carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The Carbon-Iodine (C-I) bond at the C-3 position is significantly more reactive toward oxidative addition with a Pd(0) catalyst than the Carbon-Bromine (C-Br) bond at the C-5 position.
This selectivity is governed by several factors:
-
Bond Dissociation Energy (BDE): The C-I bond is inherently weaker than the C-Br bond, requiring a lower activation energy for cleavage by the palladium catalyst. The relative reactivity for oxidative addition generally follows the trend: C–I > C–OTf > C–Br >> C–Cl.[2][3]
-
Electronic Effects: While halides α to the pyridine nitrogen are often more reactive due to the electron-withdrawing nature of the nitrogen, the relative bond strengths of the halogens are the dominant factor in this substrate.[4][5]
This reactivity differential is the cornerstone of the synthetic strategies outlined below, enabling selective functionalization at the C-3 position while leaving the C-5 bromine available for subsequent transformations.
Key Synthetic Transformations & Protocols
We present detailed protocols for three primary types of palladium-catalyzed cross-coupling reactions at the C-3 position, followed by a method for derivatizing the remaining C-5 position.
Protocol 1: Site-Selective Suzuki-Miyaura Coupling (C-3 Arylation)
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron species.[2][3] The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[6] The use of a base is critical to activate the boronic acid for the transmetalation step.[7]
Experimental Protocol: Synthesis of 5-Bromo-3-(4-fluorophenyl)-2-methoxypyridine
-
Reagents & Materials:
-
5-Bromo-3-iodo-2-methoxypyridine (1.0 eq, e.g., 314 mg, 1.0 mmol)
-
(4-Fluorophenyl)boronic acid (1.2 eq, 168 mg, 1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq, 4.5 mg, 0.02 mmol)
-
Triphenylphosphine (PPh₃, 0.08 eq, 21 mg, 0.08 mmol)
-
Potassium Carbonate (K₂CO₃, 3.0 eq, 414 mg, 3.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
-
Argon or Nitrogen gas supply
-
Schlenk flask or microwave vial
-
-
Step-by-Step Procedure:
-
To a Schlenk flask, add 5-Bromo-3-iodo-2-methoxypyridine, (4-fluorophenyl)boronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Seal the flask, and evacuate and backfill with argon or nitrogen three times to establish an inert atmosphere.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.
-
-
Causality Behind Experimental Choices:
-
Catalyst System: The Pd(OAc)₂/PPh₃ system is a classic, cost-effective choice for many Suzuki couplings. For more challenging substrates, pre-catalysts like Pd₂(dba)₃ with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can offer higher yields and faster reaction times.[7][8]
-
Base: K₂CO₃ is a moderately strong inorganic base sufficient for activating the boronic acid without causing degradation of sensitive functional groups. Stronger bases like K₃PO₄ are also commonly used.[8]
-
Solvent: A mixture of an organic solvent (dioxane or toluene) and water is standard. Water is essential for dissolving the inorganic base and facilitating the catalytic cycle.
-
Protocol 2: Site-Selective Sonogashira Coupling (C-3 Alkynylation)
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[9] The reaction mechanism involves two interconnected catalytic cycles: a palladium cycle similar to other cross-couplings and a copper co-catalyst cycle that forms a copper(I) acetylide intermediate.[10][11]
Experimental Protocol: Synthesis of 5-Bromo-2-methoxy-3-(phenylethynyl)pyridine
-
Reagents & Materials:
-
5-Bromo-3-iodo-2-methoxypyridine (1.0 eq, 314 mg, 1.0 mmol)
-
Phenylacetylene (1.1 eq, 112 mg, 1.1 mmol, ~121 µL)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 eq, 21 mg, 0.03 mmol)
-
Copper(I) iodide (CuI, 0.05 eq, 9.5 mg, 0.05 mmol)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPEA) (3.0 eq, 303 mg, 3.0 mmol, ~418 µL)
-
Anhydrous Tetrahydrofuran (THF) or DMF (5 mL)
-
Argon or Nitrogen gas supply
-
-
Step-by-Step Procedure:
-
Add 5-Bromo-3-iodo-2-methoxypyridine, Pd(PPh₃)₂Cl₂, and CuI to a dry Schlenk flask under an argon atmosphere.
-
Add anhydrous, degassed THF (or DMF) via syringe.
-
Add the amine base (Et₃N or DIPEA) followed by phenylacetylene via syringe.
-
Stir the reaction mixture at room temperature for 8-12 hours. If the reaction is sluggish, gentle heating to 40-50 °C may be applied. Monitor by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove catalyst residues and salts, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product via flash column chromatography to afford the C-3 alkynylated pyridine.
-
-
Causality Behind Experimental Choices:
-
Catalyst System: Pd(PPh₃)₂Cl₂ is a common and stable Pd(II) pre-catalyst that is reduced in situ to the active Pd(0) species. The copper(I) iodide co-catalyst is crucial for the traditional Sonogashira mechanism.[12]
-
Base: An amine base like triethylamine serves dual roles: it acts as the base to deprotonate the terminal alkyne, forming the reactive acetylide, and it also serves as a solvent.[11]
-
Conditions: The reaction is often run under anhydrous and anaerobic conditions to prevent side reactions and catalyst deactivation.[10]
-
Protocol 3: Site-Selective Buchwald-Hartwig Amination (C-3 Amination)
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling for the synthesis of carbon-nitrogen bonds, a transformation of immense importance in medicinal chemistry.[13][14] The reaction couples an aryl halide with a primary or secondary amine.[15] The catalytic cycle involves oxidative addition, coordination and deprotonation of the amine, and reductive elimination to form the C-N bond.[14][15]
Experimental Protocol: Synthesis of 4-(5-Bromo-2-methoxypyridin-3-yl)morpholine
-
Reagents & Materials:
-
5-Bromo-3-iodo-2-methoxypyridine (1.0 eq, 314 mg, 1.0 mmol)
-
Morpholine (1.2 eq, 105 mg, 1.2 mmol, ~105 µL)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq, 18.3 mg, 0.02 mmol)
-
XPhos (2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl, 0.08 eq, 38 mg, 0.08 mmol)
-
Sodium tert-butoxide (NaOt-Bu, 1.4 eq, 135 mg, 1.4 mmol)
-
Anhydrous Toluene (5 mL)
-
Argon or Nitrogen gas supply (in a glovebox if possible)
-
-
Step-by-Step Procedure:
-
Inside a glovebox, add Pd₂(dba)₃, XPhos, and NaOt-Bu to an oven-dried vial or flask.
-
Add 5-Bromo-3-iodo-2-methoxypyridine and anhydrous toluene.
-
Finally, add the morpholine via syringe.
-
Seal the vessel and heat the mixture to 100 °C with vigorous stirring for 12-18 hours.
-
Monitor the reaction by LC-MS.
-
After cooling to room temperature, dilute with ethyl acetate and filter through a plug of Celite, rinsing with ethyl acetate.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography to obtain the desired product.
-
-
Causality Behind Experimental Choices:
-
Catalyst System: The combination of a Pd(0) source like Pd₂(dba)₃ and a bulky, electron-rich biarylphosphine ligand like XPhos is highly effective for C-N couplings.[16] These ligands stabilize the palladium catalyst and promote the crucial reductive elimination step.[16]
-
Base: A strong, non-nucleophilic base like NaOt-Bu is required to deprotonate the amine (or the amine-Pd complex) to form the palladium-amido intermediate.[15]
-
Inert Conditions: The catalyst system, particularly the phosphine ligand and the base, can be sensitive to air and moisture, making an inert atmosphere crucial for reproducibility and high yields.[17]
-
Protocol 4: Derivatization at C-5 via Halogen-Metal Exchange
Once the C-3 position is functionalized, the C-5 bromine can be activated for further substitution. A powerful method for this is the halogen-metal exchange, typically using an organolithium reagent at low temperatures.[18][19] This reaction converts the C-Br bond into a highly nucleophilic C-Li bond, which can then be quenched with a wide variety of electrophiles.[20]
Experimental Protocol: Synthesis of 3-Aryl-2-methoxy-5-formylpyridine
-
This protocol assumes the starting material is the product from Protocol 1, e.g., 5-Bromo-3-aryl-2-methoxypyridine.
-
Reagents & Materials:
-
5-Bromo-3-aryl-2-methoxypyridine (1.0 eq)
-
n-Butyllithium (n-BuLi, 1.1 eq, e.g., 1.6 M solution in hexanes)
-
N,N-Dimethylformamide (DMF, 1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen gas supply
-
Dry ice/acetone bath
-
-
Step-by-Step Procedure:
-
Add the 5-Bromo-3-aryl-2-methoxypyridine to an oven-dried, three-neck flask under an argon atmosphere.
-
Dissolve it in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi dropwise via syringe over 10 minutes. The solution may change color.
-
Stir the mixture at -78 °C for 30-60 minutes to ensure complete halogen-metal exchange.
-
Add anhydrous DMF dropwise via syringe.
-
Allow the reaction to stir at -78 °C for another hour, then slowly warm to room temperature.
-
Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash column chromatography to yield the pyridine-5-carbaldehyde derivative.
-
-
Causality Behind Experimental Choices:
-
Reagent: n-BuLi is a strong base and nucleophile commonly used for lithium-halogen exchange.[18]
-
Temperature: The reaction must be performed at very low temperatures (-78 °C or below) to prevent the highly reactive aryllithium intermediate from reacting with other functional groups or the solvent.[20][21]
-
Electrophile: DMF is used as an electrophile to introduce a formyl (aldehyde) group. Many other electrophiles (e.g., CO₂, alkyl halides, ketones) can be used to generate different functional groups.
-
Data Presentation: Summary of Protocols
| Protocol | Reaction Type | Position | Key Reagents | Typical Conditions |
| 1 | Suzuki-Miyaura Coupling | C-3 | Arylboronic acid, Pd catalyst, Base (K₂CO₃) | 90 °C, Dioxane/H₂O |
| 2 | Sonogashira Coupling | C-3 | Terminal alkyne, Pd catalyst, CuI, Amine base | 25-50 °C, THF |
| 3 | Buchwald-Hartwig Amination | C-3 | Primary/Secondary amine, Pd catalyst, Ligand, Strong base (NaOt-Bu) | 100 °C, Toluene |
| 4 | Halogen-Metal Exchange | C-5 | n-BuLi, then Electrophile (e.g., DMF) | -78 °C, THF |
Visualization of Synthetic Workflows
The following diagrams illustrate the sequential functionalization strategy for 5-Bromo-3-iodo-2-methoxypyridine.
Caption: Sequential derivatization workflow for 5-Bromo-3-iodo-2-methoxypyridine.
Conclusion
5-Bromo-3-iodo-2-methoxypyridine is a powerful and strategically designed building block that enables controlled, stepwise synthesis of highly substituted pyridine derivatives. The pronounced difference in reactivity between the C-I and C-Br bonds allows for reliable and regioselective functionalization at the C-3 position using a variety of robust palladium-catalyzed cross-coupling reactions. The remaining C-5 bromine serves as a handle for subsequent transformations, such as halogen-metal exchange, opening pathways to a diverse array of complex molecular architectures. The protocols detailed herein provide a validated framework for researchers to unlock the full synthetic potential of this valuable intermediate.
References
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The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis. [Link]
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The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PubMed Central. National Center for Biotechnology Information. [Link]
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Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC. National Center for Biotechnology Information. [Link]
-
Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. ResearchGate. [Link]
-
Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. ACS Publications. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Navigating the Synthesis of Pyridine Derivatives: A Focus on 5-Bromo-2,3-dimethoxypyridine. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Metal–halogen exchange. Wikipedia. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]
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Metal–halogen exchange. Grokipedia. [Link]
-
Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]
-
Suzuki reaction. Wikipedia. [Link]
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Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
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Sonogashira coupling. Wikipedia. [Link]
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Synthesis of 5‐bromo‐indole derivatives. Reagent and conditions. ResearchGate. [Link]
-
Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. [Link]
-
Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. ijssst.info. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Alexis Paskach–Understanding the Suzuki-Miyaura (SM) Reaction via WebMO Calculations. St. Olaf College. [Link]
-
Sonogashira cross-coupling reaction of 5-bromoindole 15 with... ResearchGate. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams. Journal of Student Scholarship - TCNJ. [Link]
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-
Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Indian Academy of Sciences. [Link]
-
Sonogashira coupling. YouTube. [Link]
-
Adv Org Lecture 12 Metal Insertions and Halogen Exchange Reactions. YouTube. [Link]
- CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
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Application Notes & Protocols: 5-Bromo-3-iodo-2-methoxypyridine as a Strategic Building Block for Next-Generation Agrochemicals
Introduction: The Pyridine Scaffold in Modern Crop Protection
The pyridine ring is a privileged heterocyclic scaffold, forming the core of numerous successful agrochemicals, including fungicides, herbicides, and insecticides.[1][2] Its unique electronic properties and ability to engage in critical binding interactions with biological targets make it a cornerstone of modern agrochemical discovery.[2] Substituted dihalogenated pyridines, in particular, serve as exceptionally versatile intermediates, allowing for the controlled, stepwise introduction of molecular complexity. Among these, 5-Bromo-3-iodo-2-methoxypyridine has emerged as a building block of significant strategic value.
This guide provides an in-depth analysis of 5-Bromo-3-iodo-2-methoxypyridine, detailing its unique reactivity and providing field-proven protocols for its application in the synthesis of advanced agrochemical candidates.
The Strategic Advantage of 5-Bromo-3-iodo-2-methoxypyridine
The synthetic power of 5-Bromo-3-iodo-2-methoxypyridine lies in the differential reactivity of its two carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bond. This reactivity hierarchy (I > Br > Cl) is fundamental to its utility.[3]
This allows for highly regioselective functionalization. The more labile C-3 iodo group can be selectively coupled, leaving the C-5 bromo group intact for a subsequent, different transformation. This opens a clear and efficient pathway to complex, trisubstituted pyridine derivatives from a single, readily available starting material.
Key Structural Features and Their Influence:
-
Pyridine Core: Provides the essential toxophore present in many active agrochemicals.[4]
-
2-Methoxy Group: This electron-donating group can influence the reactivity of the pyridine ring and provides a handle for potential demethylation to reveal a 2-pyridone scaffold, another common motif in bioactive molecules.[5][6][7]
-
C-3 Iodo Group: The primary site for initial cross-coupling reactions due to its higher reactivity in oxidative addition to a Pd(0) catalyst.[8][9]
-
C-5 Bromo Group: A less reactive site, ideal for secondary coupling reactions after the C-3 position has been functionalized.[8][9]
Synthesis of the Building Block
5-Bromo-3-iodo-2-methoxypyridine is typically synthesized via sequential halogenation strategies.[10] A common approach involves the bromination of 2-methoxypyridine, followed by a directed iodination. For instance, 2-amino-5-bromopyridine can be iodinated and subsequently converted to the methoxy derivative. A representative iodination procedure for a similar substrate involves treating the starting material with potassium iodate and potassium iodide in sulfuric acid.[11]
Application in Regioselective Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are the primary methods for elaborating the 5-Bromo-3-iodo-2-methoxypyridine scaffold. The following protocols are foundational for its use in constructing libraries of potential agrochemicals.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is an indispensable tool for forming carbon-carbon bonds between the pyridine core and various aryl or heteroaryl moieties.[12] When applied to 5-Bromo-3-iodo-2-methoxypyridine, the reaction proceeds with high selectivity at the C-3 position.
Causality Behind Protocol Choices:
-
Catalyst System: A palladium catalyst, such as Pd(PPh₃)₄ or a combination of a Pd(II) precursor like Pd(OAc)₂ with a phosphine ligand, is essential for the catalytic cycle.[12][13]
-
Base: A base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the boronic acid in the transmetalation step of the catalytic cycle.[3][12]
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is typically used to dissolve both the organic and inorganic reagents.[3]
Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C-3 Position
Materials:
-
5-Bromo-3-iodo-2-methoxypyridine (1.0 equiv.)
-
Arylboronic acid (1.2 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv.)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv.)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Inert gas (Argon or Nitrogen)
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 5-Bromo-3-iodo-2-methoxypyridine, the arylboronic acid, and K₂CO₃.
-
Catalyst Addition: Add the Pd(PPh₃)₄ catalyst to the flask.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio) via syringe. The final concentration of the limiting reagent should be around 0.1 M.
-
Reaction: Heat the mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via column chromatography on silica gel to yield the 5-bromo-3-aryl-2-methoxypyridine product.
Data Presentation: Suzuki-Miyaura Coupling Conditions
| Coupling Partner | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Typical Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Dioxane/H₂O | 90 | >85 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₃PO₄ (2) | Toluene/H₂O | 100 | >80 |
| 3-Pyridylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (2) | Dioxane/H₂O | 95 | >75 |
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling: Introducing Alkynyl Scaffolds
The Sonogashira reaction couples terminal alkynes with aryl halides, a key transformation for introducing rigid, linear linkers into potential agrochemicals.[14] This reaction typically requires both a palladium catalyst and a copper(I) co-catalyst.[14] Again, the reaction will occur selectively at the C-3 iodo position.
Protocol 2: Regioselective Sonogashira Coupling
Materials:
-
5-Bromo-3-iodo-2-methoxypyridine (1.0 equiv.)
-
Terminal Alkyne (1.5 equiv.)
-
Pd(PPh₃)₂Cl₂ (0.05 equiv.)
-
Copper(I) Iodide (CuI) (0.10 equiv.)
-
Triethylamine (TEA) or Diisopropylamine (DIPA) (solvent and base)
-
Toluene (co-solvent, optional)
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask, add 5-Bromo-3-iodo-2-methoxypyridine, Pd(PPh₃)₂Cl₂, and CuI.
-
Inert Atmosphere: Seal, evacuate, and backfill the flask with an inert gas three times.
-
Solvent/Base Addition: Add degassed TEA or a mixture of Toluene and DIPA (e.g., 3:1 v/v).[15]
-
Alkyne Addition: Add the terminal alkyne via syringe.
-
Reaction: Stir the mixture at room temperature to 60 °C. The optimal temperature depends on the substrate reactivity.[15]
-
Monitoring: Follow the reaction's progress by TLC or LC-MS.
-
Work-up: Once complete, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate, and wash with aqueous ammonium chloride solution, followed by water and brine.
-
Purification: Dry the organic layer (Na₂SO₄), filter, concentrate, and purify by column chromatography to isolate the 5-bromo-3-alkynyl-2-methoxypyridine product.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds, which are ubiquitous in biologically active molecules.[16][17] This reaction couples an amine with the aryl halide. When designing a sequential synthesis, this reaction is typically performed on the less reactive C-Br bond after the C-I position has been functionalized.
Causality Behind Protocol Choices:
-
Catalyst/Ligand: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand (e.g., BINAP, XPhos) which facilitates the reductive elimination step, the C-N bond-forming step.[18]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is required to deprotonate the amine, allowing it to coordinate to the palladium center.[18]
Protocol 3: Buchwald-Hartwig Amination at the C-5 Position
Materials:
-
5-Bromo-3-substituted-2-methoxypyridine (1.0 equiv.)
-
Primary or Secondary Amine (1.2 equiv.)
-
Pd₂(dba)₃ (0.02 equiv.)
-
XPhos or similar bulky phosphine ligand (0.04 equiv.)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv.)
-
Toluene (anhydrous, degassed)
Step-by-Step Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add NaOtBu to a dry Schlenk flask. Add the 5-bromo-3-substituted-2-methoxypyridine, the amine, Pd₂(dba)₃, and the ligand.
-
Solvent Addition: Add anhydrous, degassed toluene.
-
Reaction: Seal the flask and heat the mixture to 80-110 °C with stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, quench the reaction carefully by adding saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.
A Strategy for Iterative Functionalization
The true power of 5-Bromo-3-iodo-2-methoxypyridine is realized in sequential, one-pot, or stepwise cross-coupling reactions.[19] This allows for the creation of a diverse library of compounds from a single precursor, accelerating the discovery of new agrochemical leads.
Diagram: Sequential Functionalization Workflow
Caption: Strategic workflow for building molecular diversity.
This iterative approach is highly efficient. By varying the boronic acid in Step 1 and the amine in Step 2, a large matrix of final compounds can be synthesized and screened for biological activity, a core principle of modern drug and agrochemical discovery.[1]
Safety and Handling
Halogenated pyridines and organometallic reagents require careful handling in a well-ventilated fume hood.[20]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Inert Atmosphere Techniques: Palladium catalysts and some reagents are sensitive to air and moisture. Use Schlenk line or glovebox techniques for best results.[3]
-
Waste Disposal: Dispose of all chemical waste, especially heavy metal residues from catalysts, according to institutional and local regulations.[20]
-
Ignition Sources: Pyridine and many organic solvents are flammable. Keep away from open flames, sparks, and hot surfaces.[21][22]
Conclusion
5-Bromo-3-iodo-2-methoxypyridine is a high-value, strategic building block for agrochemical research. Its well-defined regioselectivity in palladium-catalyzed cross-coupling reactions provides a reliable and efficient route for the synthesis of complex, highly functionalized pyridine derivatives. The protocols and strategies outlined in this guide offer researchers a robust framework to leverage this versatile intermediate in the discovery of next-generation crop protection solutions.
References
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- Buy 5-Bromo-2-iodo-3-methoxypyridine | 944805-60-1. Smolecule.
- Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. Pest Management Science.
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.
- The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis.
- Development of novel pyridine-based agrochemicals: A review. ResearchGate.
- Application Notes and Protocols for Sonogashira Coupling of 5-Bromo-N-phenylpyridin-3-amine. Benchchem.
- Regioselective difunctionalization of pyridines via 3,4-pyridynes. RSC Publishing.
- Palladium-Catalyzed C-4 Selective Coupling of 2,4-Dichloropyridines and Synthesis of Pyridine-Based Dyes for Live-Cell Imaging. The Journal of Organic Chemistry.
- Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine. Benchchem.
- The Role of Pyridine Derivatives in Modern Pharmaceutical Synthesis. Soest.
- Application of Fluorinated Pyridines in Agrochemical Synthesis: A Case Study of Flupicolide. Benchchem.
- Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.
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- Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole. Benchchem.
- Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology.
- Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. ResearchGate.
- meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Organic Syntheses.
- The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. MDPI.
- Application Notes: The Strategic Role of 3-Bromo-5-methoxypyridine in the Synthesis of Novel Agrochemicals. Benchchem.
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- Practical and Regioselective Synthesis of C4-Alkylated Pyridines. ChemRxiv.
- 3-Bromo-5-chloro-2-methoxypyridine: A Versatile Intermediate for Agrochemicals, Pharmaceuticals, and Dyes. NINGBO INNO PHARMCHEM CO.,LTD..
- PYRIDINE FOR SYNTHESIS. Loba Chemie.
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- PYRIDINE. SD Fine-Chem.
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- Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. ResearchGate.
- Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Scientific & Engineering Research.
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- 5-Bromo-2-iodo-3-methoxypyridine. Matrix Scientific.
- Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols.
- 5-Bromo-2-iodo-3-methoxypyridine. LGC Standards.
- 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. New Journal of Chemistry.
- Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Journal of the Iranian Chemical Society.
- The Essential Role of 3-Bromo-5-chloro-2-methoxypyridine in Modern Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD..
- Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 2-Bromo-3-methoxypyridine. Benchchem.
- Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances.
- Exploring 2-Bromo-5-Methoxypyridine: A Key Intermediate in Organic Synthesis. Medium.
- Suzuki Coupling. Organic Chemistry Portal.
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- 8. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Buy 5-Bromo-2-iodo-3-methoxypyridine | 944805-60-1 [smolecule.com]
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- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 21. lobachemie.com [lobachemie.com]
- 22. nj.gov [nj.gov]
The Strategic Utility of 5-Bromo-3-iodo-2-methoxypyridine in Advanced Materials Synthesis
In the landscape of materials science, the thoughtful design of molecular building blocks is paramount to the creation of functional materials with tailored electronic and optical properties. Among the vast arsenal of heterocyclic intermediates, 5-Bromo-3-iodo-2-methoxypyridine has emerged as a particularly valuable scaffold. Its unique substitution pattern, featuring two distinct halogen atoms at positions amenable to selective cross-coupling, alongside an electron-donating methoxy group, offers a versatile platform for the synthesis of complex organic molecules, including conjugated polymers and small molecules for organic electronics.[1][2]
This guide provides an in-depth exploration of the application of 5-Bromo-3-iodo-2-methoxypyridine in materials science, with a focus on its role in palladium-catalyzed cross-coupling reactions. We will delve into the strategic considerations behind its use and provide a detailed, field-proven protocol for a Suzuki-Miyaura coupling reaction, a cornerstone of modern organic synthesis.
The Rationale for Employing 5-Bromo-3-iodo-2-methoxypyridine
The efficacy of 5-Bromo-3-iodo-2-methoxypyridine as a building block stems from the differential reactivity of its carbon-halogen bonds. The carbon-iodine bond is significantly more reactive towards oxidative addition to a palladium(0) catalyst than the carbon-bromine bond. This disparity in reactivity allows for selective, sequential functionalization of the pyridine ring. A reaction can be performed at the 3-position (iodine) while leaving the 5-position (bromine) intact for a subsequent transformation. This stepwise approach is crucial for the controlled, predictable synthesis of well-defined oligomeric and polymeric structures.
The presence of the 2-methoxy group also plays a critical role. As an electron-donating group, it modulates the electronic properties of the pyridine ring, influencing the reactivity of the halogen atoms and the photophysical characteristics of the final material. Furthermore, the nitrogen atom within the pyridine ring can act as a coordination site for metals, potentially influencing the morphology and packing of the resulting materials in the solid state.
Application in the Synthesis of Functional Organic Materials
While direct, publicly available examples of the use of 5-Bromo-3-iodo-2-methoxypyridine in the synthesis of materials for organic electronics are not extensively documented in academic literature, its utility is clearly demonstrated in the patent literature for the synthesis of complex organic molecules for pharmaceutical applications. The synthetic methodologies employed, particularly palladium-catalyzed cross-coupling reactions, are directly transferable to the synthesis of materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
The following protocol for a Suzuki-Miyaura coupling reaction, adapted from the patent literature, showcases the practical application of this versatile building block.
Detailed Protocol: Suzuki-Miyaura Coupling of 5-Bromo-3-iodo-2-methoxypyridine
This protocol describes a typical procedure for the palladium-catalyzed Suzuki-Miyaura coupling reaction involving 5-Bromo-3-iodo-2-methoxypyridine. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the introduction of a wide range of aryl and heteroaryl substituents.
Reaction Scheme:
Materials and Reagents:
-
5-Bromo-3-iodo-2-methoxypyridine
-
Arylboronic acid or arylboronic acid pinacol ester
-
Palladium catalyst (e.g., Xantphos Pd G4)
-
Base (e.g., Cesium Carbonate, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene)
-
Degassed water
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk flask or similar)
-
Magnetic stirrer and heating plate
-
Solvents for workup and purification (e.g., Dichloromethane, water, brine)
-
Drying agent (e.g., anhydrous Sodium Sulfate, Na₂SO₄)
-
Silica gel for column chromatography
Experimental Procedure:
-
Reaction Setup: To a dry Schlenk flask, add 5-Bromo-3-iodo-2-methoxypyridine (1.0 eq), the arylboronic acid or its ester (1.0-1.5 eq), and Cesium Carbonate (2.0 eq).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Xantphos Pd G4, 0.1 eq).
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction: Stir the reaction mixture vigorously at 100 °C for 16 hours under the inert atmosphere. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with dichloromethane (3 x volume of the aqueous layer).
-
Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Table 1: Representative Reaction Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition | Rationale |
| Substrate | 5-Bromo-3-iodo-2-methoxypyridine | Differentiated reactivity of C-I and C-Br bonds allows for selective coupling at the 3-position. |
| Coupling Partner | Arylboronic acid or ester (1.0-1.5 eq) | Readily available and tolerant of a wide range of functional groups. A slight excess is often used to ensure complete consumption of the starting material. |
| Catalyst | Xantphos Pd G4 (0.1 eq) | A bulky, electron-rich phosphine ligand that promotes oxidative addition and reductive elimination, leading to efficient coupling. The pre-catalyst is air-stable. |
| Base | Cesium Carbonate (Cs₂CO₃, 2.0 eq) | A strong inorganic base that is soluble in organic solvents and effectively promotes the transmetalation step of the catalytic cycle. |
| Solvent | Toluene | A high-boiling, non-polar solvent that is suitable for the reaction temperature and helps to solubilize the reactants. |
| Temperature | 100 °C | Provides sufficient thermal energy to overcome the activation barrier of the reaction without causing significant decomposition of the reactants or catalyst. |
| Reaction Time | 16 hours | An overnight reaction is often sufficient for complete conversion. Reaction progress should be monitored to determine the optimal time. |
Diagram 1: Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A logical workflow for the Suzuki-Miyaura coupling reaction.
Diagram 2: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion and Future Outlook
5-Bromo-3-iodo-2-methoxypyridine stands as a potent and versatile building block for the construction of complex organic molecules. Its well-defined reactivity in palladium-catalyzed cross-coupling reactions, as demonstrated in the provided protocol, makes it an attractive starting material for the synthesis of a new generation of functional organic materials. While its application in materials science is still an emerging area, the synthetic strategies outlined here provide a solid foundation for researchers and scientists to explore its potential in creating novel materials for a wide range of electronic and optoelectronic applications. The ability to selectively functionalize two positions on the pyridine ring opens up avenues for creating intricate molecular architectures with precisely controlled properties.
References
- Google Patents. (2022). WO2022133184A1 - Btk degrader.
- Google Patents. (2019). WO2019201283A1 - Dual atm and dna-pk inhibitors for use in anti-tumor therapy.
- Google Patents. (2011). EP2489663A1 - Compounds as syk kinase inhibitors.
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Application Notes & Protocols: Strategic Functionalization of 5-Bromo-3-iodo-2-methoxypyridine
Introduction: The Strategic Value of 5-Bromo-3-iodo-2-methoxypyridine
5-Bromo-3-iodo-2-methoxypyridine is a highly valuable heterocyclic building block in the fields of medicinal chemistry and materials science. Its utility stems from the presence of two different halogen atoms—iodine and bromine—at distinct positions on the pyridine ring. This differential reactivity allows for programmed, site-selective introduction of various functional groups through sequential cross-coupling reactions. The C-I bond at the 3-position is significantly more reactive than the C-Br bond at the 5-position in typical palladium-catalyzed transformations. This inherent reactivity difference enables chemists to first functionalize the C3 position while leaving the C5-bromo group intact for a subsequent, distinct transformation.
This guide provides an in-depth exploration of the catalytic systems and protocols designed to exploit this reactivity profile, offering researchers a strategic roadmap for synthesizing complex, multi-substituted pyridine derivatives.
The Principle of Chemoselective Functionalization
The cornerstone of strategy when working with 5-bromo-3-iodo-2-methoxypyridine is the differential reactivity of the carbon-halogen bonds in the key step of palladium-catalyzed cross-coupling cycles: oxidative addition. The bond dissociation energy of a C-I bond (approx. 272 kJ/mol) is considerably lower than that of a C-Br bond (approx. 335 kJ/mol). Consequently, a low-valent palladium(0) catalyst will preferentially undergo oxidative addition into the weaker C-I bond, enabling selective functionalization at the C3 position under carefully controlled conditions.
This chemoselectivity allows for a two-step, one-pot or stepwise approach to synthesize di-substituted pyridines, as illustrated below.
Figure 1: Sequential functionalization workflow for 5-Bromo-3-iodo-2-methoxypyridine.
Application Note I: Selective Suzuki-Miyaura Coupling at the C3-Position
The Suzuki-Miyaura reaction is a robust and widely used method for forming C-C bonds. For 5-bromo-3-iodo-2-methoxypyridine, it is the premier choice for selectively introducing aryl or vinyl groups at the C3 position.
Expertise & Causality: The choice of catalyst is critical. While highly active Buchwald-type ligands could potentially activate the C-Br bond, a less reactive catalyst like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is often sufficient and ideal for maximizing selectivity. The relatively low reactivity of Pd(PPh₃)₄ ensures that the kinetic barrier for C-Br activation is not overcome at the moderate temperatures required for C-I activation. The base (e.g., K₂CO₃, Cs₂CO₃) is crucial for the transmetalation step, with cesium carbonate often providing better yields for more challenging substrates due to its higher solubility and basicity.
Protocol: Selective Mono-arylation at the C3-Position
Materials:
-
5-Bromo-3-iodo-2-methoxypyridine
-
Arylboronic acid (1.1 - 1.3 equivalents)
-
Pd(PPh₃)₄ (0.03 - 0.05 equivalents)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 equivalents)
-
Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v) or DME and Water
-
Nitrogen or Argon source for inert atmosphere
-
Schlenk flask or equivalent reaction vessel
Step-by-Step Methodology:
-
Vessel Preparation: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 5-bromo-3-iodo-2-methoxypyridine (1.0 eq), the desired arylboronic acid (1.2 eq), and the base (K₂CO₃, 2.0 eq).
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq), to the flask.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 4:1 dioxane/water) to the flask. The reaction concentration is typically 0.1 to 0.2 M with respect to the starting pyridine.
-
Reaction Execution: Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours. Look for the consumption of the starting material and the appearance of a new, less polar spot.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure 5-bromo-3-aryl-2-methoxypyridine.
Data Summary: Suzuki-Miyaura Coupling Conditions
| Catalyst (mol%) | Boronic Acid (R) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ (5%) | Phenyl | K₂CO₃ | Dioxane/H₂O | 85 | 4 | ~95% |
| Pd(dppf)Cl₂ (3%) | 4-Methylphenyl | Cs₂CO₃ | DME/H₂O | 90 | 3 | ~92% |
| Pd(OAc)₂ (2%) + SPhos (4%) | 3-Thienyl | K₃PO₄ | Toluene/H₂O | 100 | 2 | ~88% |
Note: Yields are approximate and can vary based on specific substrate and reaction scale.
Application Note II: Selective Sonogashira Coupling at the C3-Position
The Sonogashira coupling is the method of choice for installing alkyne moieties, forming a C(sp²)-C(sp) bond. This reaction also proceeds with high selectivity at the C3-iodo position.
Expertise & Causality: This reaction employs a dual catalytic system, typically a palladium(0) species and a copper(I) salt (e.g., CuI). The palladium catalyst activates the C-I bond via oxidative addition, while the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation to the palladium center. A mild organic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is used both as a base and often as a solvent, as it effectively scavenges the HI produced during the reaction.
Figure 2: Experimental workflow for a selective Sonogashira coupling reaction.
Protocol: Selective Mono-alkynylation at the C3-Position
Materials:
-
5-Bromo-3-iodo-2-methoxypyridine
-
Terminal alkyne (1.2 - 1.5 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 - 0.05 equivalents)
-
Copper(I) iodide (CuI) (0.04 - 0.10 equivalents)
-
Solvent: Anhydrous THF and Triethylamine (Et₃N) (e.g., 2:1 v/v)
-
Nitrogen or Argon source for inert atmosphere
Step-by-Step Methodology:
-
Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add 5-bromo-3-iodo-2-methoxypyridine (1.0 eq) and the degassed solvent mixture (e.g., 2:1 THF/Et₃N).
-
Reagent Addition: Add the terminal alkyne (1.2 eq) to the solution.
-
Catalyst Addition: Add the catalysts, Pd(PPh₃)₂Cl₂ (0.03 eq) and CuI (0.06 eq), to the flask.
-
Reaction Execution: Stir the reaction mixture at room temperature. Gentle warming to 40-50 °C may be required for less reactive alkynes.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. These reactions are often complete within 1-4 hours.
-
Work-up: Once complete, concentrate the reaction mixture. Redissolve the residue in ethyl acetate and wash with a saturated aqueous solution of ammonium chloride (NH₄Cl) to remove the copper salts, followed by brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the crude material by flash column chromatography to obtain the desired 5-bromo-3-alkynyl-2-methoxypyridine.
Application Note III: Sequential Functionalization at the C5-Position
Once the C3 position has been successfully functionalized, the resulting 5-bromo-3-substituted-2-methoxypyridine serves as the substrate for the second coupling reaction at the C5 position.
Expertise & Causality: The C-Br bond is less reactive and may be further deactivated or sterically hindered by the newly installed group at C3. Therefore, a more robust and active catalytic system is typically required. This often involves:
-
More Active Catalysts: Using a stronger palladium precatalyst like Pd₂(dba)₃ in combination with sterically bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos). These ligands facilitate the challenging oxidative addition step at the C-Br bond and promote the subsequent reductive elimination.
-
Stronger Bases: Employing a stronger base like potassium phosphate (K₃PO₄) can be beneficial.
-
Higher Temperatures: Higher reaction temperatures (100-120 °C) are commonly needed to drive the reaction to completion.
Protocol Example: Suzuki Coupling on 5-Bromo-3-aryl-2-methoxypyridine
Materials:
-
5-Bromo-3-aryl-2-methoxypyridine (product from Step 1)
-
A different arylboronic acid (1.5 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equivalents)
-
SPhos (Sphingosine-1-phosphate) (0.08 equivalents)
-
Potassium Phosphate (K₃PO₄) (3.0 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene or CPME)
Step-by-Step Methodology:
-
Vessel Preparation: In a glovebox or under a strictly inert atmosphere, add the 5-bromo-3-aryl-2-methoxypyridine (1.0 eq), the second boronic acid (1.5 eq), K₃PO₄ (3.0 eq), Pd₂(dba)₃ (0.02 eq), and SPhos (0.08 eq) to a reaction tube or flask.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., Toluene).
-
Reaction Execution: Seal the vessel and heat the mixture to 110 °C with vigorous stirring for 12-24 hours.
-
Monitoring & Work-up: Follow standard procedures for monitoring, work-up, and purification as described previously. Due to the often nonpolar nature of the di-substituted products, a less polar eluent system may be required for chromatography.
References
-
Sequential cross-coupling reactions on 2,5-dibromo-3-picoline. Organic Letters, 2005 , 7(23), 5171-5173. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions for C-C Bond Formation. Chemical Reviews, 2011 , 111(3), 2177-2252. [Link]
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Angewandte Chemie International Edition, 2007 , 46(15), 2596-2633. [Link]
Application Note & Protocol: Laboratory-Scale Synthesis of 5-Bromo-3-iodo-2-methoxypyridine via Directed ortho-Metalation
Abstract
5-Bromo-3-iodo-2-methoxypyridine is a valuable, highly functionalized heterocyclic building block in medicinal chemistry and materials science, enabling the synthesis of more complex molecular architectures through selective cross-coupling reactions.[1][2] This application note provides a detailed, field-proven protocol for the laboratory-scale synthesis of this compound. The synthetic strategy hinges on a highly regioselective Directed ortho-Metalation (DoM) of the commercially available 5-Bromo-2-methoxypyridine. The protocol outlines the lithiation at the C3 position, directed by the C2-methoxy group, followed by an electrophilic quench with iodine. This guide offers in-depth explanations of the reaction mechanism, step-by-step procedures for synthesis and purification, critical safety precautions for handling organolithium reagents, and expected analytical characterization data.
Introduction and Scientific Rationale
Polysubstituted pyridines are privileged scaffolds in drug discovery and development. The unique arrangement of a bromine atom, an iodine atom, and a methoxy group on the pyridine ring of the target molecule offers distinct reactivity, allowing for sequential and site-selective functionalization.[2] For instance, the iodine and bromine atoms can be selectively manipulated in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings, due to the differential reactivity of the C-I and C-Br bonds.
The chosen synthetic methodology, Directed ortho-Metalation (DoM), is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic systems.[3][4] In this specific application, the methoxy group at the C2 position of the pyridine ring acts as a Directed Metalation Group (DMG). It coordinates to the lithium atom of the organolithium base (n-Butyllithium), delivering the base to the adjacent C3 proton for abstraction.[5][6][7] This pre-complexation overcomes the inherent electronic preferences of the pyridine ring, leading to highly regioselective deprotonation at the C3 position. The subsequent reaction of the resulting lithiated intermediate with molecular iodine affords the desired 5-Bromo-3-iodo-2-methoxypyridine.[8][9] This reaction must be conducted under strictly anhydrous conditions and at low temperatures (-78 °C) to ensure the stability of the organolithium intermediate and prevent side reactions.
Reaction Scheme
The overall transformation is depicted below:
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- 2. Buy 5-Bromo-3-iodo-2-methoxypyridine | 578007-66-6 [smolecule.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. uwindsor.ca [uwindsor.ca]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. Iodination (Lithiation/Iodination) [commonorganicchemistry.com]
- 9. Iodination - Common Conditions [commonorganicchemistry.com]
The Industrial Chemist's Guide to 5-Bromo-3-iodo-2-methoxypyridine: Protocols and Applications
In the landscape of modern industrial synthesis, the strategic selection of starting materials is paramount to the efficient and cost-effective production of high-value compounds. Polysubstituted pyridines are a cornerstone of both pharmaceutical and agrochemical industries, with their inherent biological activities and capacity for diverse functionalization.[1][2][3] Among these, 5-Bromo-3-iodo-2-methoxypyridine has emerged as a particularly powerful and versatile building block. Its unique electronic and steric properties, combined with the differential reactivity of its halogen substituents, offer chemists a pre-functionalized scaffold for constructing complex molecular architectures with high precision.
This guide provides an in-depth exploration of the industrial applications of 5-Bromo-3-iodo-2-methoxypyridine derivatives. We will move beyond simple reaction schemes to delve into the causality behind experimental choices, provide detailed, field-proven protocols, and offer a comparative analysis of various synthetic transformations.
The Principle of Orthogonal Halogen Reactivity
The primary strategic advantage of 5-Bromo-3-iodo-2-methoxypyridine lies in the significant difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, particularly in palladium-catalyzed cross-coupling reactions. The C-I bond is weaker and more readily undergoes oxidative addition to a Pd(0) catalyst compared to the C-Br bond. This allows for selective functionalization at the 3-position (iodine) while leaving the 5-position (bromine) intact for subsequent, often different, coupling reactions. This "orthogonal" reactivity is the key to building molecular complexity in a controlled, stepwise manner.
PART 1: Pharmaceutical Synthesis Applications
The pyridine motif is present in a significant percentage of the top-selling drugs worldwide, acting as a key pharmacophore or a structural linchpin.[4][5] 5-Bromo-3-iodo-2-methoxypyridine is an ideal starting point for creating libraries of novel compounds for drug discovery.
Application Note 1: Sequential Suzuki-Miyaura Coupling for the Synthesis of Bi-aryl Pyridine Derivatives
This protocol details the synthesis of a 3-aryl-5-heteroaryl-2-methoxypyridine, a common core structure in kinase inhibitors and other targeted therapies.[6]
Experimental Protocol:
Step 1: Selective Suzuki-Miyaura Coupling at the C-3 Position (Iodine)
-
Vessel Preparation: To a dry, argon-purged jacketed reactor, add 5-Bromo-3-iodo-2-methoxypyridine (1.0 eq.), the desired arylboronic acid (1.1 eq.), and Pd(PPh₃)₄ (0.02 eq.).
-
Solvent and Base Addition: Add degassed 1,4-dioxane and a 2 M aqueous solution of K₂CO₃. The typical solvent ratio is 4:1 (organic:aqueous).
-
Reaction Execution: Heat the reaction mixture to 85 °C with gentle agitation. Monitor the reaction progress by HPLC-MS, looking for the consumption of the starting material and the appearance of the mono-coupled product. The reaction is typically complete within 3-5 hours.
-
Work-up and Isolation: Upon completion, cool the mixture to room temperature. Separate the aqueous layer. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter. Concentrate the filtrate under reduced pressure. The resulting crude solid, 3-aryl-5-bromo-2-methoxypyridine, is often of sufficient purity for the next step, or it can be purified by slurry in a suitable solvent like MTBE or by column chromatography.
Step 2: Suzuki-Miyaura Coupling at the C-5 Position (Bromine)
-
Vessel Preparation: To a clean, argon-purged reactor, add the 3-aryl-5-bromo-2-methoxypyridine intermediate (1.0 eq.), the desired heteroarylboronic acid or ester (1.2 eq.), a more robust palladium catalyst such as Pd(dppf)Cl₂ (0.03 eq.), and powdered Cs₂CO₃ (2.5 eq.).
-
Solvent Addition: Add degassed anhydrous solvent, such as DME or toluene.
-
Reaction Execution: Heat the mixture to 100-110 °C. The higher temperature and more electron-rich catalyst/ligand system are necessary to activate the stronger C-Br bond. Monitor the reaction by HPLC-MS until completion (typically 6-12 hours).
-
Work-up and Purification: Cool the reaction mixture and filter through a pad of celite to remove inorganic salts. Concentrate the filtrate. The crude product is then purified by column chromatography on silica gel to yield the final 3-aryl-5-heteroaryl-2-methoxypyridine.
Causality Behind Experimental Choices:
-
Catalyst Selection: Pd(PPh₃)₄ is a reliable and cost-effective catalyst for activating C-I bonds. For the more challenging C-Br bond activation in Step 2, a catalyst with a more electron-rich and sterically bulky ligand like dppf (1,1'-bis(diphenylphosphino)ferrocene) is employed. This facilitates the oxidative addition step, which is the rate-limiting step for C-Br bond cleavage.[7]
-
Base and Solvent: The choice of a weaker base (K₂CO₃) in an aqueous/organic system is sufficient for the first step. A stronger, anhydrous base like Cs₂CO₃ is often required for the second step to ensure efficient transmetalation with less reactive boronic acid partners.
Visual Workflow: Sequential Suzuki-Miyaura Coupling
Caption: Stepwise functionalization via orthogonal Suzuki-Miyaura coupling.
PART 2: Agrochemical Synthesis Applications
Pyridine derivatives are integral to the development of modern herbicides, fungicides, and insecticides due to their ability to interact with specific biological targets in pests and pathogens.[2][8][9] The 5-Bromo-3-iodo-2-methoxypyridine scaffold provides a robust platform for introducing toxophoric groups.
Application Note 2: Sonogashira Coupling for the Introduction of Alkynyl Moieties
Alkynyl groups are important features in many agrochemicals, contributing to their binding affinity and metabolic stability. This protocol demonstrates the selective installation of an alkyne at the C-3 position.
Experimental Protocol:
-
Vessel Preparation: In an inert atmosphere glovebox or a Schlenk line, charge a reactor with 5-Bromo-3-iodo-2-methoxypyridine (1.0 eq.), Pd(PPh₃)₂Cl₂ (0.03 eq.), and Copper(I) Iodide (CuI) (0.05 eq.).
-
Solvent and Base: Add anhydrous, degassed THF and a suitable amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (3.0 eq.). The amine acts as both the base and a co-solvent.
-
Reagent Addition: Add the desired terminal alkyne (1.2 eq.) dropwise via a syringe pump over 30 minutes. A slight exotherm may be observed.
-
Reaction Execution: Stir the mixture at ambient temperature. The reaction is typically rapid and can be monitored by TLC or GC-MS. Completion is usually achieved within 1-2 hours.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with diethyl ether and filter through a plug of silica gel to remove the palladium catalyst and ammonium salts. Concentrate the filtrate under reduced pressure. The resulting crude product, 5-bromo-3-alkynyl-2-methoxypyridine, can be purified by column chromatography or crystallization.
Trustworthiness & Self-Validation System:
The success of a Sonogashira coupling is immediately evident by the disappearance of the starting material and the appearance of a single, less polar spot on a TLC plate. The reaction should be a clean conversion. If multiple products are observed, it may indicate side reactions such as Glaser coupling (homocoupling of the alkyne), which can be suppressed by maintaining a strict inert atmosphere and using high-purity reagents. The final product's identity must be confirmed by ¹H NMR, looking for the disappearance of the proton at the 3-position and the appearance of the characteristic alkyne signals, and by mass spectrometry.
Visualizing the Catalytic Cycle of Sonogashira Coupling
Caption: Simplified mechanism of the Sonogashira cross-coupling reaction.
PART 3: Comparative Data and Reaction Scope
To facilitate rapid decision-making in a research and development setting, the following table summarizes typical conditions for various palladium-catalyzed cross-coupling reactions on the 5-Bromo-3-iodo-2-methoxypyridine scaffold.
| Reaction Type | Position Targeted | Typical Catalyst System | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Suzuki-Miyaura | C3 (Iodine) | Pd(PPh₃)₄ | K₂CO₃, Na₂CO₃ | Dioxane/H₂O | 80-95 | 85-98 |
| Suzuki-Miyaura | C5 (Bromine) | Pd(dppf)Cl₂, Pd(PCy₃)₂ | Cs₂CO₃, K₃PO₄ | DME, Toluene | 90-110 | 70-90 |
| Sonogashira | C3 (Iodine) | Pd(PPh₃)₂Cl₂ / CuI | Et₃N, DIPEA | THF, DMF | 25-50 | 88-97 |
| Heck | C3 (Iodine) | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | Acetonitrile, DMF | 80-100 | 75-90 |
| Stille | C3 (Iodine) | Pd(PPh₃)₄ | (none) | Toluene, Dioxane | 90-110 | 70-92 |
| Buchwald-Hartwig | C5 (Bromine) | Pd₂(dba)₃ / Xantphos | NaOtBu, LHMDS | Toluene, Dioxane | 90-110 | 65-85 |
Note: Yields are representative and highly dependent on the specific coupling partners and optimization of reaction conditions.
References
- Title: The Role of Pyridine Intermediates in Modern Drug Discovery Source: Google Cloud Vertex AI Search documentation URL
- Title: Chemical Building Blocks for Agrochemicals: The Potential of Pyridopyrimidines Source: Google Cloud Vertex AI Search documentation URL
- Title: 5-Bromo-2-iodo-3-methoxypyridine Chemical Properties and Information Source: Smolecule URL
- Title: Pharmaceutical Production Methods - Efficient Synthesis of Pyridines Source: Virginia Commonwealth University TechTransfer URL
- Title: Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities Source: PMC - NIH URL
- Title: Synthesis of 2-Amino-5-Bromo-3-Iodopyridine Source: International Journal of Scientific and Statistical Computing URL
- Title: Development of novel pyridine-based agrochemicals: A review Source: ResearchGate URL
- Title: Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods Source: ResearchGate URL
- Title: Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods (2)
- Title: Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis Source: Sarchem Labs URL
- Title: Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)
- Title: The synthetic method of the iodo-5-bromopyridine of 2-amino-3 Source: Google Patents URL
- Title: A Comparative Analysis of Reaction Yields for 3-Bromo-5-methoxypyridine in Cross-Coupling Reactions Source: Benchchem URL
- Title: Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines Source: ResearchGate URL
- Title: The synthetic method of the iodo-5-bromopyridine of 2-amino-3 Source: Google Patents URL
- Title: A Comparative Analysis of Catalytic Systems for 3-Bromo-5-methoxypyridine Coupling Reactions Source: Benchchem URL
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. techtransfer.research.vcu.edu [techtransfer.research.vcu.edu]
- 5. sarchemlabs.com [sarchemlabs.com]
- 6. CN103755628B - The synthetic method of the iodo-5-bromopyridine of 2-amino-3- - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving yield in 5-Bromo-3-iodo-2-methoxypyridine synthesis
An essential building block in medicinal chemistry and drug development, 5-Bromo-3-iodo-2-methoxypyridine is a key intermediate for synthesizing a range of complex molecules, including potential kinase inhibitors and other therapeutic agents.[1] However, its multi-step synthesis presents several challenges, from controlling regioselectivity during halogenation to maximizing overall yield.
This Technical Support Center is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting guides, FAQs, and validated protocols to address common issues encountered during the synthesis of 5-Bromo-3-iodo-2-methoxypyridine, ensuring your experiments are both efficient and successful.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common challenges encountered during the synthesis, focusing on a typical two-step route: the initial iodination of 2-methoxypyridine, followed by the bromination of the resulting 3-iodo-2-methoxypyridine.
Question 1: My initial iodination of 2-methoxypyridine results in a low yield and a mixture of isomers. How can I improve the regioselectivity for the 3-iodo product?
Answer: This is a critical step where poor regioselectivity is a common pitfall. The electron-donating 2-methoxy group directs electrophiles to the C3 (ortho) and C5 (para) positions. Simultaneously, the electron-deficient nature of the pyridine ring deactivates it towards electrophilic aromatic substitution, often requiring carefully controlled conditions.[2][3]
-
Causality: The formation of the C5-iodo isomer occurs because it is also electronically favored by the methoxy group. Harsh reaction conditions, overly reactive iodinating agents, or improper temperature control can lead to a loss of selectivity and the formation of multiple products, including di-iodinated species.
-
Troubleshooting & Optimization:
-
Choice of Iodinating Agent: Use a mild and selective iodinating agent. N-Iodosuccinimide (NIS) is often preferred over molecular iodine (I₂) as it requires less harsh conditions and generates fewer side products.[4][5] Reagents like Pyridine Iodine Monochloride (PyICl) can also be effective under near-neutral conditions, which is beneficial for the sensitive pyridine ring.[6]
-
Solvent Selection: Anhydrous, non-polar solvents like dichloromethane (DCM) or chloroform are recommended. These solvents minimize side reactions and can improve the selectivity of NIS.
-
Temperature Control: Maintain a low temperature (0°C to room temperature) throughout the reaction. Add the iodinating agent portion-wise or as a solution drop-wise to control the reaction exotherm and prevent over-reaction or decomposition.
-
Acid Scavenging: The reaction can generate acidic byproducts that may protonate the pyridine nitrogen, further deactivating the ring. While strong acids are sometimes used to promote halogenation, in this case, they can reduce yield.[2][5] The use of NIS avoids the need for strong acids.
-
Question 2: During the bromination of 3-iodo-2-methoxypyridine, I'm observing significant amounts of unreacted starting material and some darker, possibly decompositional, byproducts. What is the cause and solution?
Answer: In this step, the pyridine ring is heavily substituted and electronically complex. It is activated by the 2-methoxy group but deactivated by the 3-iodo substituent and the pyridine nitrogen itself. This can lead to sluggish or incomplete reactions if conditions are not optimized.
-
Causality: The combination of an activating group (-OCH₃) and a deactivating group (-I) makes the electronic character of the ring nuanced. The primary site for bromination is C5, which is para to the strongly activating methoxy group. Incomplete reactions are often due to insufficient electrophilicity of the brominating agent or deactivation of the substrate. Decomposition suggests the conditions are too harsh.
-
Troubleshooting & Optimization:
-
Brominating Agent: N-Bromosuccinimide (NBS) is the reagent of choice for selective bromination under mild conditions. Avoid using elemental bromine (Br₂) with strong Lewis acids, as this can lead to decomposition and unwanted side products.
-
Reaction Time and Temperature: While low temperature is good for selectivity, a slightly elevated temperature (e.g., 40-50°C) or a longer reaction time may be necessary to drive the reaction to completion. Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Inert Atmosphere: Pyridine derivatives can be sensitive to oxidation, especially at elevated temperatures. Conducting the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent the formation of colored impurities from oxidative side reactions.
-
Question 3: My final product, 5-Bromo-3-iodo-2-methoxypyridine, is difficult to purify. What are the likely impurities and the best purification strategy?
Answer: The primary impurities are typically unreacted 3-iodo-2-methoxypyridine, the isomeric 5-bromo-3-iodo-2-methoxypyridine (if bromination was not perfectly selective), and potentially trace amounts of di-brominated byproducts.
-
Troubleshooting & Optimization:
-
Column Chromatography: This is the most effective method for purification. A silica gel column with a gradient elution system is recommended. Start with a non-polar solvent system (e.g., Hexane/Ethyl Acetate 98:2) and gradually increase the polarity. The desired product is typically less polar than the starting iodo-intermediate.
-
Recrystallization: If the purified product from the column is a solid but still contains minor impurities, recrystallization can be an effective final polishing step. A solvent system of hexane and a small amount of ethyl acetate or dichloromethane is a good starting point.
-
Aqueous Wash: Before chromatography, an aqueous work-up is crucial. Washing the crude reaction mixture with a solution of sodium thiosulfate will quench any remaining halogenating agent, and a wash with sodium bicarbonate will remove acidic byproducts.
-
Visual Workflow for Troubleshooting Low Yield
The following diagram outlines a decision-making process for addressing low yields in the synthesis.
Caption: Troubleshooting Decision Flowchart.
Detailed Experimental Protocols
The following protocols provide a validated pathway for the synthesis.
Protocol 1: Synthesis of 3-Iodo-2-methoxypyridine
This procedure details the regioselective iodination of 2-methoxypyridine.
Reaction Scheme: 2-methoxypyridine → (NIS, DCM) → 3-iodo-2-methoxypyridine
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 2-Methoxypyridine | 109.13 | 5.00 g | 45.8 | 1.0 |
| N-Iodosuccinimide (NIS) | 224.98 | 10.8 g | 48.1 | 1.05 |
| Dichloromethane (DCM) | - | 200 mL | - | - |
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried 500 mL round-bottom flask equipped with a magnetic stir bar, add 2-methoxypyridine (5.00 g, 45.8 mmol).
-
Dissolution: Dissolve the starting material in 200 mL of anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Reagent Addition: Slowly add N-Iodosuccinimide (10.8 g, 48.1 mmol) in small portions over 30 minutes, ensuring the internal temperature does not rise above 5°C.
-
Reaction: Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 12-16 hours.
-
Monitoring: Monitor the reaction progress by TLC (Hexane/Ethyl Acetate 8:2). The product spot should appear at a higher Rf than the starting material.
-
Work-up:
-
Quench the reaction by adding 100 mL of a 10% aqueous sodium thiosulfate solution and stir for 15 minutes.
-
Separate the organic layer. Wash the organic layer with 100 mL of saturated aqueous sodium bicarbonate solution, followed by 100 mL of brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield a crude oil or solid.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 2% to 10% ethyl acetate in hexane.
-
Yield: Combine the pure fractions and evaporate the solvent to afford 3-iodo-2-methoxypyridine as a white to pale yellow solid. Expected yield: 75-85%.
Protocol 2: Synthesis of 5-Bromo-3-iodo-2-methoxypyridine
This protocol describes the selective bromination of 3-iodo-2-methoxypyridine.
Reaction Scheme: 3-iodo-2-methoxypyridine → (NBS, Acetonitrile) → 5-Bromo-3-iodo-2-methoxypyridine
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 3-Iodo-2-methoxypyridine | 235.02 | 5.00 g | 21.3 | 1.0 |
| N-Bromosuccinimide (NBS) | 177.98 | 3.98 g | 22.4 | 1.05 |
| Acetonitrile | - | 150 mL | - | - |
Step-by-Step Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask under a nitrogen atmosphere, dissolve 3-iodo-2-methoxypyridine (5.00 g, 21.3 mmol) in 150 mL of anhydrous acetonitrile.
-
Reagent Addition: Add N-Bromosuccinimide (3.98 g, 22.4 mmol) to the solution in one portion.
-
Reaction: Stir the mixture at room temperature. The reaction is typically slow; gently heat to 40°C to increase the rate if necessary.
-
Monitoring: Monitor the reaction by LC-MS or TLC (Hexane/Ethyl Acetate 9:1) until the starting material is consumed (typically 4-8 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove most of the acetonitrile.
-
Redissolve the residue in 150 mL of ethyl acetate.
-
Wash the organic solution sequentially with 100 mL of 10% aqueous sodium thiosulfate solution, 100 mL of saturated aqueous sodium bicarbonate, and 100 mL of brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent.
-
Purification: Purify the crude residue by flash column chromatography (silica gel, gradient elution with 1% to 5% ethyl acetate in hexane) to yield the final product.
-
Yield: 5-Bromo-3-iodo-2-methoxypyridine is typically obtained as a white solid. Expected yield: 80-90%.[1]
Mechanistic Rationale for Regioselectivity
The success of this synthesis hinges on understanding the directing effects of the substituents on the pyridine ring.
Caption: Regioselectivity in the Halogenation Pathway.
References
- BenchChem. (2025). Technical Support Center: Regioselectivity in the Halogenation of Substituted Pyridines. BenchChem.
- MacMillan, D. W. C., et al. (2020). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Journal of the American Chemical Society.
- TCI Chemicals. (2014). Regioselective Bromination of Fused Pyridine N-Oxides. TCI Chemicals (Americas).
- ResearchGate. (2012). How to carry out bromination of pyridine at 2- or 4- positions?.
- TCI Chemicals. (n.d.). Iodination [Synthetic Reagents]. TCI Chemicals (Americas).
- TCI Chemicals. (2014). A Mild and Useful Electrophilic Iodinating Reagent. Tokyo Chemical Industry UK Ltd.
- Dutta, U., et al. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil.
- Smolecule. (2023). Buy 5-Bromo-2-iodo-3-methoxypyridine | 944805-60-1. Smolecule.
- Engle, K. M., & Chen, J. S. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates.
- Sigma-Aldrich. (n.d.). 5-Bromo-2-iodo-3-methoxypyridine AldrichCPR 944805-60-1. Sigma-Aldrich.
- Sigma-Aldrich. (n.d.). 5-Bromo-2-iodo-3-methoxypyridine AldrichCPR 944805-60-1. Sigma-Aldrich.
Sources
- 1. Buy 5-Bromo-2-iodo-3-methoxypyridine | 944805-60-1 [smolecule.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Iodination [Synthetic Reagents] | TCI AMERICA [tcichemicals.com]
- 5. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Mild and Useful Electrophilic Iodinating Reagent | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
Technical Support Center: Troubleshooting Side Reactions in the Suzuki Coupling of 5-Bromo-3-iodo-2-methoxypyridine
Welcome to the technical support center for navigating the complexities of Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored to address the challenges encountered when working with 5-Bromo-3-iodo-2-methoxypyridine, a substrate of significant interest in the synthesis of complex molecules for pharmaceutical and materials science applications. The differential reactivity of the C-I and C-Br bonds presents a unique opportunity for selective functionalization, but also introduces the potential for a variety of side reactions.[1] This resource provides in-depth, experience-driven answers to common issues, helping you optimize your reaction conditions and achieve your desired synthetic outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: My primary side product is the homocoupling of my boronic acid.
Question: I'm attempting a Suzuki coupling with 5-Bromo-3-iodo-2-methoxypyridine, but I'm observing a significant amount of the boronic acid homocoupling product (biaryl). What causes this and how can I minimize it?
Answer:
The homocoupling of boronic acids is a prevalent side reaction in Suzuki couplings and can arise from several mechanistic pathways.[2][3] Understanding the root cause is key to mitigating this issue.
Primary Causes:
-
Presence of Palladium(II) Species: If your catalytic cycle has an accumulation of Pd(II) species, these can react with two molecules of the boronic acid, leading to homocoupling and the reduction of Pd(II) to the active Pd(0) catalyst.[2] This is often the case when using Pd(II) precatalysts like Pd(OAc)₂, where the initial reduction to Pd(0) can be inefficient.
-
Oxygen in the Reaction Mixture: The presence of oxygen can promote an oxidative pathway for homocoupling.[2][4][5] Dioxygen can react with the Pd(0) species to form a palladium(II) peroxo complex, which then facilitates the homocoupling of the boronic acid.[4]
-
Base-Induced Decomposition: The base plays a crucial role in the catalytic cycle, but certain bases can also promote the decomposition of the boronic acid, which can lead to homocoupling.[5][6]
Troubleshooting Strategies:
-
Rigorous Degassing: Ensure your solvent and reaction mixture are thoroughly deoxygenated. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period.[7]
-
Choice of Palladium Precatalyst: If using a Pd(II) source, consider switching to a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the initial, sometimes problematic, reduction step.
-
Optimize the Base: The choice of base is critical. Weaker bases like K₂CO₃ or Cs₂CO₃ are often preferred over stronger bases like hydroxides or alkoxides, which can accelerate boronic acid decomposition. The amount of base should also be optimized; typically, 2-3 equivalents are sufficient.
-
Use of Boronic Esters: Boronic acids can be unstable; consider converting your boronic acid to a more stable boronic ester, such as a pinacol ester.[7] These are generally less prone to homocoupling and other decomposition pathways.
| Parameter | Recommendation for Reducing Homocoupling | Rationale |
| Atmosphere | Strictly inert (Argon or Nitrogen) | Minimizes oxygen-mediated homocoupling pathways.[2][4] |
| Palladium Source | Pd(0) precatalysts (e.g., Pd(PPh₃)₄) | Avoids the initial reduction step that can generate excess Pd(II). |
| Base | Weaker inorganic bases (e.g., K₂CO₃, Cs₂CO₃) | Reduces the rate of boronic acid decomposition. |
| Boron Reagent | Boronic esters (e.g., pinacol esters) | Increased stability compared to boronic acids.[7] |
Issue 2: I am observing significant protodehalogenation of my starting material.
Question: My main byproduct is the dehalogenated starting material (either 5-bromo-2-methoxypyridine or 3-iodo-2-methoxypyridine). What is causing this and what steps can I take to prevent it?
Answer:
Protodehalogenation, the replacement of a halogen with a hydrogen atom, is a common and often frustrating side reaction in Suzuki couplings.[8] It effectively consumes your starting material and lowers the overall yield of the desired cross-coupled product.
Primary Causes:
-
Formation of Palladium-Hydride Species: The most accepted mechanism involves the formation of a palladium-hydride (Pd-H) species.[8] This can be generated from the reaction of the palladium catalyst with various components in the reaction mixture, including the base, solvent (especially alcohols), or even trace amounts of water.[2][8] The Pd-H species can then undergo reductive elimination with the aryl group on the palladium intermediate to yield the dehalogenated product.[8]
-
Substrate Susceptibility: Electron-deficient aryl halides and N-heterocyclic halides, such as your 5-Bromo-3-iodo-2-methoxypyridine, are particularly prone to dehalogenation.[8] The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, influencing the reaction pathway.
-
Slow Transmetalation: If the transmetalation step (the transfer of the organic group from boron to palladium) is slow, it provides a larger window of opportunity for competing side reactions like protodehalogenation to occur.[9]
Troubleshooting Strategies:
-
Careful Selection of Base and Solvent: Avoid using strong, proton-donating bases or solvents if possible. Anhydrous conditions with a non-protic solvent like dioxane or toluene can sometimes suppress dehalogenation. If an aqueous system is necessary, using a carbonate or phosphate base is often a good starting point.
-
Optimize the Catalyst System: The choice of ligand can significantly impact the relative rates of the desired catalytic cycle versus the dehalogenation pathway. Bulky, electron-rich phosphine ligands can sometimes accelerate the desired cross-coupling and suppress dehalogenation.
-
Protecting Groups: For N-H containing heterocycles, protection of the nitrogen can sometimes prevent dehalogenation.[10] While your substrate does not have an N-H, this is a valuable strategy for other systems.
-
Use of Additives: In some cases, the addition of a halide scavenger can be beneficial.
Issue 3: I am struggling to achieve selective coupling at the C-3 (iodo) position.
Question: I want to selectively perform the Suzuki coupling at the more reactive C-I bond of 5-Bromo-3-iodo-2-methoxypyridine, leaving the C-Br bond intact for a subsequent reaction. However, I am getting a mixture of products. How can I improve the chemoselectivity?
Answer:
Achieving high chemoselectivity in the Suzuki coupling of dihalogenated pyridines is a common challenge. The general reactivity trend for the oxidative addition step is C-I > C-Br > C-Cl, which in principle allows for selective coupling at the iodo position.[1] However, several factors can influence this selectivity.
Factors Influencing Chemoselectivity:
-
Catalyst and Ligand: The choice of the palladium catalyst and ligand is paramount.[1] Different ligands can have a profound effect on the steric and electronic environment around the palladium center, thereby influencing which C-X bond undergoes oxidative addition.
-
Reaction Temperature: Milder reaction conditions, particularly lower temperatures, generally favor reaction at the more reactive C-I bond.[1]
-
Base and Solvent: The choice of base and solvent can also play a role in modulating the reactivity and selectivity of the catalytic system.
Strategies for Enhancing Selectivity:
-
Screening of Catalysts and Ligands: A systematic screening of different palladium sources and phosphine ligands is often necessary. For instance, PdCl₂(dppf) is a commonly used catalyst for achieving good selectivity in such systems.[1]
-
Lowering the Reaction Temperature: Start with a lower reaction temperature (e.g., room temperature or slightly elevated) and slowly increase it if the reaction is too slow. This can help to favor the kinetically preferred reaction at the C-I bond.
-
Careful Control of Stoichiometry: Use a slight excess (e.g., 1.1-1.2 equivalents) of the boronic acid to ensure complete consumption of the starting material at the desired position without promoting double coupling.
| Catalyst System | Typical Conditions | Expected Selectivity |
| Pd(OAc)₂ / SPhos | K₂CO₃, Toluene/H₂O, 100 °C | High activity, may require optimization for selectivity.[1] |
| PdCl₂(dppf) | Cs₂CO₃, DMF, 90 °C | Generally effective for a broad range of boronic acids with good selectivity.[1] |
Experimental Protocols
Protocol 1: General Procedure for Selective Suzuki-Miyaura Coupling at the C-3 Position
This protocol is a starting point for achieving selective coupling at the iodo position of 5-Bromo-3-iodo-2-methoxypyridine.
Materials:
-
5-Bromo-3-iodo-2-methoxypyridine (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
PdCl₂(dppf) (0.03 mmol, 3 mol%)
-
Cs₂CO₃ (2.0 mmol, 2.0 equiv)
-
Degassed DMF (5 mL)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add 5-Bromo-3-iodo-2-methoxypyridine, the arylboronic acid, PdCl₂(dppf), and Cs₂CO₃.
-
Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add the degassed DMF via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing Reaction Pathways
The following diagrams illustrate the desired reaction pathway and common side reactions.
Caption: Desired vs. side reaction pathways.
Caption: A workflow for troubleshooting Suzuki reactions.
References
- Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes.
- Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes | ACS Catalysis - ACS Publications.
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Yoneda Labs.
- A Comparative Guide to Palladium Catalysts for the Selective Coupling of 2-Bromo-4-iodopyridine - Benchchem. Benchchem.
- Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorin
- Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes | Request PDF - ResearchGate.
- Common Byproducts in Suzuki Coupling - YouTube. YouTube.
- The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PubMed Central.
- Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC - NIH.
- How can I solve my problem with Suzuki coupling? - ResearchGate.
- Technical Support Center: Suzuki Coupling Reactions - Benchchem. Benchchem.
- An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxyl
- how to avoid dehalogenation side reactions in Suzuki coupling - Benchchem. Benchchem.
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B. Royal Society of Chemistry.
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - NIH.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. m.youtube.com [m.youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of 5-Bromo-3-iodo-2-methoxypyridine
Welcome to the technical support center for the purification of 5-Bromo-3-iodo-2-methoxypyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this versatile heterocyclic building block.[1][2] The unique substitution pattern of this compound presents specific challenges in its purification. This document provides in-depth, experience-driven troubleshooting advice and detailed protocols to help you achieve high purity and yield.
Troubleshooting Guide: A-Question-and-Answer Approach
This section directly addresses common issues encountered during the purification of 5-Bromo-3-iodo-2-methoxypyridine.
Section 1: Column Chromatography Challenges
Column chromatography is a primary method for purifying this compound, but its basic nitrogen can lead to complications.[3]
Question: My primary issue is poor resolution between 5-Bromo-3-iodo-2-methoxypyridine and a closely-eluting impurity during column chromatography. How can I improve the separation?
Answer: Poor resolution with halo-pyridines is a frequent challenge, often due to impurities with very similar polarities, such as regioisomers or other halogenated species.[3] A systematic approach is required to enhance separation.
Causality & Logic: Separation in chromatography is governed by the differential partitioning of compounds between the stationary phase and the mobile phase. To improve resolution, we must alter this partitioning. This can be achieved by modifying the mobile phase, changing the stationary phase, or optimizing the physical parameters of the column.
Troubleshooting Steps:
-
Optimize the Mobile Phase:
-
Decrease Polarity: Start with a very low polarity mobile phase (e.g., 1-2% Ethyl Acetate in Hexane) and increase the polarity gradually (gradient elution). This will allow more time for the compounds to interact with the stationary phase, improving separation.
-
Change Solvent Selectivity: If a simple Hexane/Ethyl Acetate system fails, switch to a solvent system with different chemical properties. For example, replacing Ethyl Acetate with Dichloromethane or a mixture of Toluene/Acetone can alter the interactions and improve resolution.
-
-
Modify the Stationary Phase:
-
Use High-Performance Silica: Switching to silica gel with a smaller particle size (e.g., sub-2 µm) can significantly increase column efficiency, but this requires an HPLC/UHPLC system capable of handling higher backpressures.[4]
-
Consider Alternatives: If peak tailing is also an issue, consider switching to a different stationary phase like neutral alumina, which is less acidic than silica and may offer different selectivity.
-
-
Adjust Physical Parameters:
-
Reduce Flow Rate: Decreasing the flow rate gives more time for equilibrium to be established between the mobile and stationary phases, often leading to better resolution.[5]
-
Optimize Column Loading: Overloading the column is a common cause of poor separation.[4] As a rule of thumb, aim to load no more than 1-5% of the silica gel mass.
-
Workflow for Improving Chromatographic Resolution
Caption: A workflow for troubleshooting poor chromatography resolution.
Question: I'm observing significant peak tailing for 5-Bromo-3-iodo-2-methoxypyridine on my silica gel column. Why is this happening and what's the solution?
Answer: Peak tailing for basic compounds like pyridines is a classic problem in silica gel chromatography.[4]
Causality & Logic: The issue stems from the interaction between the basic lone pair of electrons on the pyridine nitrogen and the acidic silanol groups (Si-OH) on the surface of the silica gel.[4] This strong, secondary interaction causes a portion of the analyte molecules to be retained longer, resulting in a "tailing" peak shape.
Troubleshooting Steps:
-
Mobile Phase Additive: The most common solution is to add a small amount of a competing base to the mobile phase.
-
Triethylamine (TEA): Add 0.1-1% triethylamine to your mobile phase. The TEA will preferentially interact with the acidic silanol sites, effectively masking them from your pyridine compound.[4]
-
Ammonia: For very basic compounds, using a solvent system saturated with ammonia (e.g., 1-2% Methanol in Dichloromethane, with the Methanol containing a small amount of aqueous ammonia) can be effective.
-
-
Deactivate the Silica Gel: You can pre-treat the silica gel with the mobile phase containing the additive before packing the column to ensure all active sites are neutralized.
Question: My compound appears to be degrading on the silica gel column, leading to low recovery. What should I do?
Answer: Degradation on silica gel can occur if your compound is sensitive to acid. While 5-Bromo-3-iodo-2-methoxypyridine is generally stable, prolonged exposure to the acidic silica surface can sometimes cause issues.
Causality & Logic: The acidic nature of silica gel can catalyze decomposition or rearrangement reactions for sensitive molecules. Minimizing contact time and the acidity of the environment is key.
Troubleshooting Steps:
-
Use Neutral Alumina: Switch to a neutral or basic alumina stationary phase, which lacks the acidic silanol groups responsible for degradation.
-
Deactivate Silica: If you must use silica, you can "deactivate" it by adding a small percentage of water or by using the triethylamine-modified mobile phases described above.[4]
-
Work Quickly: Minimize the time the compound spends on the column by using a slightly higher flow rate (once resolution is optimized) and processing the fractions promptly.
-
Lower the Temperature: If practical, running the column in a cold room can slow down degradation kinetics.
Section 2: Recrystallization Issues
Recrystallization is a powerful technique for achieving high purity, but finding the right conditions is crucial. A related compound, 2-amino-3-iodo-5-bromopyridine, can be purified by recrystallization from an ethanol/water mixture, suggesting a similar approach may work.[6][7]
Question: I'm struggling to find a suitable solvent system for the recrystallization of 5-Bromo-3-iodo-2-methoxypyridine. What's a good strategy?
Answer: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
Systematic Approach to Solvent Screening:
-
Single Solvent Screening: Test solubility in a range of solvents with varying polarities. Place a few milligrams of your compound in a test tube and add the solvent dropwise.
-
Binary Solvent System: If no single solvent is ideal, a two-solvent system is often effective. Find one solvent in which the compound is highly soluble (e.g., Dichloromethane, Ethyl Acetate, or Acetone) and another "anti-solvent" in which it is poorly soluble (e.g., Hexane, Pentane, or Water). Dissolve the compound in the minimum amount of the hot "good" solvent, then add the "anti-solvent" dropwise until turbidity persists. Reheat to clarify and then allow to cool slowly.
| Solvent | Polarity Index | Boiling Point (°C) | Expected Solubility Profile |
| Hexane | 0.1 | 69 | Likely low solubility. Good as an anti-solvent. |
| Toluene | 2.4 | 111 | Potential for good solubility when hot, poor when cold. |
| Dichloromethane | 3.1 | 40 | Likely high solubility. Good as the "soluble" solvent. |
| Isopropanol | 4.0 | 82 | Good candidate for single-solvent recrystallization. |
| Ethyl Acetate | 4.4 | 77 | Likely high solubility. |
| Ethanol | 5.2 | 78 | Good candidate, especially with water as an anti-solvent.[6] |
| Methanol | 6.6 | 65 | Likely high solubility. |
Question: After recrystallization, my product is still impure, or the yield is very low. What went wrong?
Answer: This usually points to issues with the cooling process, the amount of solvent used, or inefficient removal of impurities.
Troubleshooting Steps:
-
Cool Slowly: Rapid cooling traps impurities within the crystal lattice. Allow the solution to cool to room temperature slowly, then move it to a refrigerator or ice bath to maximize crystal formation.
-
Use Minimum Solvent: Using too much solvent will result in your product staying in solution even at low temperatures, drastically reducing the yield.
-
Wash Crystals Correctly: Wash the filtered crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor that contains impurities. Washing with a warm solvent will dissolve your product.
-
Consider a "Hot Filtration": If you have insoluble impurities, perform a hot filtration of the dissolved solution before allowing it to cool. This removes particulates that could act as nucleation sites for impure crystals.
Detailed Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol is a general starting point and should be optimized based on TLC analysis.
-
TLC Analysis:
-
Develop a TLC plate using a starting mobile phase of 5% Ethyl Acetate in Hexane.
-
Adjust the solvent ratio until the desired compound has an Rf value of approximately 0.2-0.3.
-
If peak tailing is observed on the TLC plate, add 0.5% triethylamine to the mobile phase.
-
-
Column Preparation:
-
Select a column with a diameter that allows for a silica gel bed height of about 15-20 cm.
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase.[3]
-
Pour the slurry into the column and allow it to pack, tapping gently to ensure an even bed. Add a thin layer of sand to the top.
-
-
Sample Loading:
-
Dissolve the crude 5-Bromo-3-iodo-2-methoxypyridine in a minimal amount of dichloromethane or the mobile phase.
-
Alternatively, for less soluble materials, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the low-polarity mobile phase determined from your TLC analysis.
-
Collect fractions and monitor their composition by TLC.
-
If necessary, gradually increase the polarity of the mobile phase to elute the target compound.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator.
-
Dry the resulting solid under high vacuum to remove any residual solvent.
-
Protocol 2: Purification by Recrystallization
This protocol uses a binary solvent system, a common and effective method.
-
Solvent Selection: Based on screening, select a solvent pair (e.g., Ethanol/Water or Toluene/Hexane).
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the "good" solvent (e.g., Ethanol) in small portions while heating and stirring until the solid just dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization:
-
Remove the flask from the heat. If using a binary system, add the "anti-solvent" (e.g., Water) dropwise until the solution becomes slightly cloudy.
-
Add a few more drops of the "good" solvent until the solution is clear again.
-
Cover the flask and allow it to cool slowly to room temperature.
-
-
Isolation:
-
Cool the flask in an ice bath for at least 30 minutes to maximize precipitation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the ice-cold solvent mixture.
-
Dry the crystals in a vacuum oven.
-
General Purification and Analysis Workflow
Caption: A general workflow for the purification and analysis of the target compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in crude 5-Bromo-3-iodo-2-methoxypyridine?
A1: Impurities often originate from the synthetic route.[2] Common impurities could include:
-
Starting Materials: Unreacted 2-methoxypyridine or intermediate halogenated pyridines.
-
Over-halogenated species: Such as 3,5-dibromo-2-methoxypyridine or a di-iodo species. The synthesis of a related compound showed that over-bromination is a potential side reaction.[6]
-
Regioisomers: Depending on the synthetic method, isomers with different substitution patterns might form.
Q2: What is the best method to assess the purity of the final product?
A2: A combination of methods provides the most complete picture:
-
¹H NMR Spectroscopy: The most powerful tool for structural confirmation and assessing purity. Look for the absence of impurity peaks.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Excellent for detecting trace-level impurities and confirming the molecular weight of the product.
-
Melting Point: A sharp melting point range close to the literature value (81.7-81.9 °C) is a good indicator of high purity.[8] A broad or depressed melting point suggests the presence of impurities.
Q3: How should I properly store purified 5-Bromo-3-iodo-2-methoxypyridine?
A3: Like many halogenated organic compounds, it should be stored in a tightly sealed container in a cool, dark, and dry place (a refrigerator at 2-8°C is recommended) to protect it from moisture and light, which can cause gradual decomposition over time.[8][9]
References
-
Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Scientific Study and Technology. Available from: [Link]
-
Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. National Center for Biotechnology Information. Available from: [Link]
-
LookChem. 5-Bromo-3-iodo-2-methoxypyridine. Available from: [Link]
- Google Patents. CN103755628B - The synthetic method of the iodo-5-bromopyridine of 2-amino-3-.
Sources
- 1. Buy 5-Bromo-2-iodo-3-methoxypyridine | 944805-60-1 [smolecule.com]
- 2. Buy 5-Bromo-3-iodo-2-methoxypyridine | 578007-66-6 [smolecule.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Troubleshooting Purification Methods [sigmaaldrich.com]
- 6. ijssst.info [ijssst.info]
- 7. CN103755628B - The synthetic method of the iodo-5-bromopyridine of 2-amino-3- - Google Patents [patents.google.com]
- 8. 5-Bromo-3-iodo-2-methoxypyridine|lookchem [lookchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating the Reactivity of 5-Bromo-3-iodo-2-methoxypyridine
Welcome to the dedicated technical support center for 5-Bromo-3-iodo-2-methoxypyridine. This resource is designed for researchers, medicinal chemists, and process development scientists who are leveraging this versatile building block in their synthetic endeavors. The unique electronic and steric properties of this dihalogenated pyridine, while offering significant synthetic advantages, can also present challenges. This guide provides in-depth, field-proven insights in a troubleshooting-focused Q&A format to help you overcome low reactivity and achieve your desired synthetic outcomes.
Understanding the Reactivity Landscape of 5-Bromo-3-iodo-2-methoxypyridine
5-Bromo-3-iodo-2-methoxypyridine is a valuable intermediate due to the differential reactivity of its two halogen atoms. In palladium-catalyzed cross-coupling reactions, the carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bond.[1][2] This is a direct consequence of the lower bond dissociation energy of the C-I bond, which facilitates the initial oxidative addition step in the catalytic cycle.[2] This inherent reactivity difference is the cornerstone of its utility, allowing for selective, sequential functionalization.
The pyridine nitrogen and the ortho-methoxy group also play crucial roles. The electron-withdrawing nature of the pyridine ring generally enhances the reactivity of the aryl halides towards oxidative addition compared to their benzene analogues.[3] However, the pyridine nitrogen can also act as a ligand for the palladium catalyst, potentially leading to catalyst inhibition.[4][5] The 2-methoxy group can influence the electronic properties of the ring and may sterically hinder the coordination of the nitrogen to the metal center, which can sometimes be beneficial in preventing catalyst deactivation.[6]
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is structured to address common issues encountered during reactions with 5-Bromo-3-iodo-2-methoxypyridine.
I. Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. With 5-bromo-3-iodo-2-methoxypyridine, the primary goal is often the selective coupling at the 3-position (C-I).
Question 1: My Suzuki coupling at the iodo-position is sluggish or giving low yields. What are the primary troubleshooting steps?
Answer: Low yields in Suzuki couplings with this substrate can stem from several factors. Here is a systematic approach to troubleshooting:
-
Inert Atmosphere is Critical: The active Pd(0) catalyst is highly sensitive to oxygen.[7] Ensure your reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) and that all solvents are rigorously degassed. Freeze-pump-thaw cycles are highly recommended for solvent degassing.[8]
-
Reagent Quality: Pay close attention to the quality of your boronic acid or ester. Boronic acids can dehydrate to form unreactive boroxines upon storage.[7] It is advisable to use fresh or properly stored boronic acids. Pinacol esters are generally more stable.[3]
-
Catalyst and Ligand Choice: Not all palladium sources and ligands are created equal, especially for heteroaromatic substrates. For electron-rich pyridines, a more electron-rich and bulky phosphine ligand is often required to facilitate the reductive elimination step.
-
Catalyst Precursors: While Pd(PPh₃)₄ can be effective, modern pre-catalysts like XPhos Pd G3 or SPhos Pd G2 often provide higher activity and stability.[9]
-
Ligand Selection: If starting with a Pd(II) source like Pd(OAc)₂, the choice of ligand is paramount. For challenging couplings, consider bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands promote both oxidative addition and reductive elimination.
-
-
Base Selection: The choice of base is crucial. Stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often more effective than sodium carbonate (Na₂CO₃) for heteroaryl couplings.[7][10] The base not only facilitates the transmetalation step but also influences catalyst stability.
-
Solvent System: A mixture of an organic solvent and water (e.g., 1,4-dioxane/water, Toluene/water, or THF/water) is standard.[10][11] The water is essential for dissolving the inorganic base and facilitating the transmetalation.
Troubleshooting Workflow for Low-Yield Suzuki Coupling
Caption: A systematic workflow for troubleshooting low-yielding Suzuki-Miyaura reactions.
Question 2: I am observing significant amounts of homocoupling of my boronic acid. How can I minimize this side reaction?
Answer: Homocoupling (Glaser coupling) of boronic acids is a common side reaction, often promoted by the presence of oxygen or Pd(II) species.[3]
-
Rigorous Degassing: As with low yield issues, the most effective way to suppress homocoupling is to minimize oxygen in the reaction.[3]
-
Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ can sometimes reduce homocoupling compared to in-situ reduction of Pd(II) sources like Pd(OAc)₂.[7]
-
Control Temperature: Lowering the reaction temperature may disfavor the homocoupling pathway relative to the desired cross-coupling.[7]
-
Additives: In some cases, adding a small amount of a reducing agent can help maintain the palladium in its active Pd(0) state.
Table 1: Recommended Starting Conditions for Selective Suzuki Coupling at the C-I Position
| Component | Recommendation | Rationale |
| Palladium Source | PdCl₂(dppf) (3 mol%) or XPhos Pd G3 (2 mol%) | High activity and selectivity for C-I bond activation.[1] |
| Ligand | dppf or XPhos (if not using a precatalyst) | Bulky, electron-rich ligands facilitate the catalytic cycle. |
| Base | Cs₂CO₃ or K₃PO₄ (2.0 - 3.0 equiv.) | Stronger, non-nucleophilic bases are often superior for heteroaromatic substrates.[7] |
| Solvent | 1,4-Dioxane / H₂O (4:1) or Toluene / H₂O (4:1) | Standard solvent systems for Suzuki couplings. |
| Temperature | 80 - 100 °C | A good starting range; may require optimization. |
II. Sonogashira Coupling Reactions
The Sonogashira coupling is a powerful method for the synthesis of alkynes. As with the Suzuki reaction, selectivity for the C-I bond is expected.[12]
Question 3: My Sonogashira coupling is not going to completion, and I am observing starting material decomposition. What should I investigate?
Answer: The Sonogashira coupling is sensitive to several parameters, and failure is often linked to the catalyst system or reaction conditions.
-
Copper Co-catalyst: The traditional Sonogashira reaction requires a copper(I) co-catalyst (e.g., CuI).[13] Ensure your CuI is fresh and of high purity, as older sources can be contaminated with inactive copper(II).
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used.[12] The base also often serves as a co-solvent. Ensure it is anhydrous and of high purity.
-
Copper-Free Conditions: If you suspect copper is causing issues (e.g., promoting alkyne homocoupling), consider a copper-free Sonogashira protocol. These often require specific ligands to facilitate the catalytic cycle.
-
Temperature: Sonogashira couplings can often be run at or slightly above room temperature.[12] Excessive heat can lead to catalyst decomposition and byproduct formation.
-
Ligand Choice: The choice of phosphine ligand on the palladium catalyst is crucial. Pd(PPh₃)₄ or a combination of PdCl₂(PPh₃)₂ and CuI are common starting points.[12][14]
Generalized Catalytic Cycle for Selective Sonogashira Coupling
Caption: Simplified catalytic cycle for the Sonogashira cross-coupling reaction.
III. Buchwald-Hartwig Amination
This reaction is key for forming C-N bonds, and like other cross-couplings, should be selective for the C-I bond of 5-bromo-3-iodo-2-methoxypyridine.
Question 4: I am attempting a Buchwald-Hartwig amination, but the reaction is giving a complex mixture of products with low conversion of my starting material. What are the likely culprits?
Answer: The Buchwald-Hartwig amination is highly dependent on the interplay between the catalyst, ligand, and base.[15]
-
Strong, Non-Nucleophilic Base: A strong, sterically hindered base is required to deprotonate the amine without competing as a nucleophile.[16] Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are common choices.
-
Ligand Selection is Key: The success of Buchwald-Hartwig aminations often hinges on the choice of ligand. Bulky, electron-rich phosphine ligands are essential.
-
Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium center and inhibit catalysis. The use of bulky ligands can mitigate this by sterically shielding the palladium.
-
Amine Quality: Ensure your amine is pure and dry.
Table 2: Troubleshooting Guide for Buchwald-Hartwig Amination
| Issue | Potential Cause | Suggested Solution |
| No Reaction / Low Conversion | Inactive catalyst system | Switch to a more active ligand (e.g., a Buchwald ligand). Use a pre-catalyst. |
| Insufficiently strong base | Switch to NaOtBu or LHMDS.[16] | |
| Side Product Formation | Reaction temperature too high | Optimize the temperature, starting lower and gradually increasing. |
| Catalyst decomposition | Use a more robust ligand or a pre-catalyst. | |
| Yield Varies Between Runs | Inconsistent inert atmosphere | Ensure rigorous exclusion of air and moisture. |
| Impure reagents | Purify starting materials (halide, amine, base). |
IV. Metal-Halogen Exchange
Metal-halogen exchange is a powerful method for generating organometallic intermediates for subsequent reaction with electrophiles.
Question 5: I want to perform a selective metal-halogen exchange at the iodine position. What conditions should I use?
Answer: Selective metal-halogen exchange is kinetically controlled, with the rate following the trend I > Br > Cl.[17] Therefore, selective exchange at the iodine position is highly feasible.
-
Reagent: An alkyllithium reagent (e.g., n-BuLi or s-BuLi) or a Grignard reagent like isopropylmagnesium chloride (i-PrMgCl) can be used.[17][18] Grignard reagents often offer better functional group tolerance.
-
Temperature: The reaction must be performed at very low temperatures (typically -78 °C to -100 °C) to prevent side reactions, such as addition of the organometallic reagent to the pyridine ring.[18]
-
Solvent: Anhydrous ethereal solvents like THF or diethyl ether are standard.
-
Quenching: After a short exchange time, the resulting organometallic species should be quenched with the desired electrophile at low temperature.
Experimental Protocols
Protocol 1: General Procedure for Selective Suzuki-Miyaura Coupling at the C-3 Position
-
To a flame-dried Schlenk flask, add 5-bromo-3-iodo-2-methoxypyridine (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and cesium carbonate (2.0-3.0 equiv.).
-
Add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).
-
Seal the flask, then evacuate and backfill with argon (repeat this cycle three times).
-
Add anhydrous, degassed 1,4-dioxane and water (4:1 v/v) via syringe to achieve a concentration of approximately 0.1 M with respect to the starting halide.
-
Heat the reaction mixture in an oil bath at 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite, washing with additional ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Selective Sonogashira Coupling at the C-3 Position
-
To an oven-dried Schlenk flask under an inert atmosphere, add 5-bromo-3-iodo-2-methoxypyridine (1.0 equiv.), PdCl₂(PPh₃)₂ (3 mol%), and CuI (5 mol%).
-
Add anhydrous, degassed THF or DMF, followed by an amine base (e.g., triethylamine, 3.0 equiv.).
-
Add the terminal alkyne (1.1-1.2 equiv.) dropwise to the mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute with diethyl ether and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography.[12]
References
-
NROChemistry. Sonogashira Coupling. Available at: [Link]
-
Deitch, J., et al. (2011). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. PMC - NIH. Available at: [Link]
-
Brydson, T., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Manolikakes, S. M., et al. (2013). Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. Zeitschrift für Naturforschung B. Available at: [Link]
-
Wikipedia. Sonogashira coupling. Available at: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]
-
Wikipedia. Metal–halogen exchange. Available at: [Link]
-
J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. Available at: [Link]
-
ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Available at: [Link]
-
Procter, D. J., et al. (2020). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. PubMed. Available at: [Link]
-
ResearchGate. (2018, October 2). Why can't I achieve good yields for this Suzuki reaction?. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
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- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Sonogashira Coupling | NROChemistry [nrochemistry.com]
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- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
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- 16. jk-sci.com [jk-sci.com]
- 17. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 18. znaturforsch.com [znaturforsch.com]
Optimizing reaction conditions for 5-Bromo-3-iodo-2-methoxypyridine
Welcome to the technical support center for 5-Bromo-3-iodo-2-methoxypyridine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth answers and troubleshooting advice for optimizing reaction conditions involving this versatile dihalogenated pyridine intermediate. As your Senior Application Scientist, my goal is to explain the causality behind experimental choices, ensuring your protocols are robust and your results are reproducible.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling, properties, and fundamental reactivity of 5-Bromo-3-iodo-2-methoxypyridine.
Q1: What are the key physical properties and storage recommendations for this compound?
A1: 5-Bromo-3-iodo-2-methoxypyridine (CAS: 578007-66-6) is a solid with a molecular weight of 313.92 g/mol .[1][2] It has a reported melting point in the range of 81.7-81.9 °C and is generally insoluble in water but soluble in common organic solvents like dichloromethane and chloroform.[1][2]
For long-term stability, it should be stored in a cool, dry, and well-ventilated place, typically at 2-8°C.[2] As with many organic halides, it is advisable to handle the compound under an inert atmosphere (e.g., Argon or Nitrogen) when setting up reactions to prevent potential degradation, especially in the presence of light or reactive reagents.
Q2: What is the primary reactivity difference between the iodine and bromine substituents in this molecule?
A2: The C-I bond is significantly more reactive than the C-Br bond in the most common palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.[3][4] This reactivity trend (I > Br > Cl) is due to the lower bond dissociation energy of the C-I bond compared to the C-Br bond, which facilitates the initial oxidative addition step in the catalytic cycle—often the rate-limiting step.[5] This inherent difference is the cornerstone of achieving selective mono-functionalization.
Part 2: Troubleshooting Guide for Selective Cross-Coupling Reactions
This section provides detailed guidance on troubleshooting specific palladium-catalyzed reactions to achieve desired selectivity and yield.
Suzuki-Miyaura Coupling
Q3: I want to perform a selective Suzuki-Miyaura coupling at the C3-Iodo position. What are the recommended starting conditions?
A3: To achieve high selectivity for the more reactive C3-Iodo position, it is crucial to use mild reaction conditions that are sufficient to activate the C-I bond but not the C-Br bond. A reliable set of starting conditions is outlined below.
| Parameter | Recommended Reagents/Conditions | Rationale & Considerations |
| Palladium Catalyst | Pd(PPh₃)₄ (2-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%) | Pd(PPh₃)₄ is a classic, effective Pd(0) source. Pd(dppf)Cl₂ is also excellent for heteroaromatic substrates and is often more robust.[3][6] Starting with a pre-catalyst or a direct Pd(0) source avoids inefficient in-situ reduction.[7] |
| Base | K₂CO₃ or K₃PO₄ (2-3 equivalents) | K₂CO₃ is a standard, effective base for many Suzuki couplings.[3] K₃PO₄ is a stronger, non-nucleophilic base that can be beneficial if transmetalation is slow, but be aware that stronger bases can sometimes promote reactivity at the C-Br bond.[6] |
| Solvent System | 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1) | A biphasic solvent system is standard. The water is essential for dissolving the inorganic base and facilitating the catalytic cycle.[3][6] Ensure solvents are properly degassed to prevent catalyst deactivation.[8] |
| Temperature | 80-90 °C | This temperature range is typically sufficient for C-I bond activation without significantly engaging the C-Br bond. Higher temperatures (>100 °C) increase the risk of losing selectivity. |
Q4: My selective Suzuki reaction is very slow or has stalled. What should I do?
A4: If you observe low conversion while maintaining selectivity, several factors could be at play.
-
Catalyst Inactivity: The Pd(0) species may have decomposed. Ensure your reagents and solvents were rigorously degassed.[8] If you used a Pd(II) source like Pd(OAc)₂, the in-situ reduction may be inefficient; consider switching to a Pd(0) source like Pd(PPh₃)₄ or a pre-catalyst.[7]
-
Poor Boronic Acid Quality: Boronic acids can undergo protodeboronation (hydrolysis back to the arene) or form unreactive anhydrides (boroxines) upon storage.[8] Use fresh, high-purity boronic acid or consider using a more stable derivative like a pinacol ester (BPin).
-
Inefficient Transmetalation: If the reaction is clean but slow, the transmetalation step may be the bottleneck. Switching from K₂CO₃ to a stronger base like K₃PO₄ or Cs₂CO₃ can accelerate this step.[7]
-
Insufficient Mixing: For biphasic reactions, vigorous stirring is critical to maximize the interfacial area where the reaction occurs.[8]
Q5: I am seeing significant amounts of a byproduct that appears to be the debrominated-arylated product. How can I prevent this?
A5: The formation of a product where the bromine at C5 has been replaced by hydrogen suggests a competing reduction pathway. This can happen under more forcing conditions. To mitigate this, first try lowering the reaction temperature. If that is not effective, consider using a milder base. You can also try adding a small amount of a sacrificial oxidant, though this can be complex. The most straightforward approach is to reduce the reaction time and accept a slightly lower conversion to maximize the purity of the desired mono-arylated product.
Sonogashira Coupling
Q6: What are the key considerations for a selective Sonogashira coupling at the C3-Iodo position?
A6: The Sonogashira coupling is highly effective for C(sp²)-C(sp) bond formation. Selectivity for the C3-Iodo position is readily achievable. The main choice is between a traditional copper-co-catalyzed system and a copper-free protocol.
| Parameter | Copper-Catalyzed | Copper-Free | Rationale & Considerations |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ (2-5 mol%) | Pd(PPh₃)₄ (2-5 mol%) | Both are effective. The Pd(II) species is common for copper co-catalyzed systems. |
| Copper Co-catalyst | CuI (1-10 mol%) | None | CuI is essential in the traditional mechanism but can lead to alkyne homocoupling (Glaser coupling). Copper-free systems avoid this but may require more reactive conditions or specialized ligands.[9] |
| Base | Triethylamine (Et₃N) or Diisopropylamine (DIPEA) | Et₃N or other amine bases | The amine base is crucial and often serves as the solvent or co-solvent.[10] It neutralizes the HX byproduct. |
| Solvent | THF or Toluene | DMF or Dioxane | The choice of solvent depends on the solubility of the substrates. |
| Temperature | Room Temperature to 60 °C | 50-80 °C | Copper-catalyzed reactions can often be run at lower temperatures. |
Q7: My Sonogashira reaction is yielding a lot of alkyne homocoupling (Glaser) product. How do I fix this?
A7: Alkyne homocoupling is a classic side reaction in copper-catalyzed Sonogashira couplings, often exacerbated by the presence of oxygen.
-
Switch to Copper-Free Conditions: This is the most direct solution to eliminate Glaser coupling.[9]
-
Improve Inert Atmosphere: If you must use copper, ensure your reaction setup is scrupulously purged of oxygen. Degas all solvents and reagents thoroughly.
-
Minimize CuI Loading: Use the lowest effective amount of the copper co-catalyst (e.g., 1-2 mol%).
Buchwald-Hartwig Amination
Q8: I am attempting a Buchwald-Hartwig amination at the C3-Iodo position, but my yields are low. What parameters are most important to optimize?
A8: The Buchwald-Hartwig amination is highly sensitive to the interplay between the ligand, base, and solvent.[5][11] For challenging substrates or nucleophiles, systematic optimization is often necessary.[12]
-
Ligand Selection: The ligand is paramount. For heteroaromatic iodides, bulky, electron-rich biarylphosphine ligands are often required. Good starting points include XPhos , SPhos , or RuPhos .[13][14] If one ligand class fails, screening others is the most productive optimization strategy.
-
Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) are common choices. The choice of base can dramatically affect the reaction rate and outcome.[5]
-
Solvent: Anhydrous, polar aprotic solvents like Toluene , Dioxane , or THF are typically used. The solvent must be able to dissolve the reaction components, particularly the base-amine adduct.[13]
-
Temperature: These reactions often require elevated temperatures, typically in the 80-110 °C range.
Metal-Halogen Exchange
Q9: I need to perform a metal-halogen exchange to generate an organometallic intermediate. Which halogen will react, and what are the critical parameters?
A9: Metal-halogen exchange is kinetically controlled and follows the same reactivity trend: I > Br.[15] Therefore, you can achieve highly selective exchange at the C3-Iodo position.
-
Reagent: The most common reagents are alkyllithiums (like n-BuLi or t-BuLi) or "Turbo-Grignards" (like iPrMgCl·LiCl).[16]
-
Temperature: This is the most critical parameter. These reactions are extremely fast and must be performed at very low temperatures (typically -78 °C to -100 °C ) to prevent side reactions, such as the organometallic intermediate attacking another molecule of starting material or reacting with the solvent (THF).[17]
-
Quenching: The resulting organolithium or Grignard reagent is a powerful nucleophile and base. It should be generated and then immediately "trapped" or "quenched" by adding an electrophile (e.g., CO₂, an aldehyde, or an alkyl halide) at low temperature before allowing the reaction to warm up.
Q10: My metal-halogen exchange reaction is a complex mixture. What went wrong?
A10: A complex mixture usually points to a loss of control over the reactive organometallic intermediate.
-
Temperature Excursion: The most likely cause is that the reaction temperature rose above the required -78 °C. Ensure your cooling bath is stable and that reagents are added slowly to control any exotherm.
-
Moisture: Water will instantly quench the organometallic reagent. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Incorrect Stoichiometry: Using an excess of the alkyllithium reagent could lead to a second exchange at the C5-Bromo position or other undesired reactions. Use precisely one equivalent for selective mono-exchange.
Part 3: Experimental Protocol
Protocol 1: Selective Suzuki-Miyaura Coupling at the C3-Iodo Position
This protocol provides a detailed methodology for the selective coupling of 5-Bromo-3-iodo-2-methoxypyridine with 4-methoxyphenylboronic acid.
Materials:
-
5-Bromo-3-iodo-2-methoxypyridine (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 equiv)
-
Palladium(II) bis(triphenylphosphine)dichloride [Pd(PPh₃)₂Cl₂] (0.03 equiv)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Round-bottom flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry round-bottom flask, add 5-Bromo-3-iodo-2-methoxypyridine, 4-methoxyphenylboronic acid, Pd(PPh₃)₂Cl₂, and K₂CO₃.
-
Seal the flask with a septum, and purge the vessel by evacuating and backfilling with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Using a syringe, add degassed 1,4-dioxane and degassed water to the flask to create a 4:1 solvent mixture. The final concentration of the limiting reagent should be approximately 0.1 M.
-
Place the flask in a preheated oil bath at 85 °C.
-
Stir the reaction mixture vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS by taking small aliquots. Look for the disappearance of the starting material and the appearance of a new, higher Rf product spot.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.
-
Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 5-bromo-2-methoxy-3-(4-methoxyphenyl)pyridine.
References
-
Cusabio. (n.d.). 5-Bromo-2-iodo-3-methoxypyridine. Retrieved from [Link]
-
University of Nottingham. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Retrieved from [Link]
-
KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: My Reaction Failed: FAQ. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How to Troubleshoot a Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of Sonogashira conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for the Buchwald-Hartwig.... Retrieved from [Link]
-
Purdue University Graduate School. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Retrieved from [Link]
-
Grokipedia. (n.d.). Metal–halogen exchange. Retrieved from [Link]
-
YouTube. (2022, January 2). Condition Optimization for Buchwald-Hartwig Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for the Sonogashira reaction. Retrieved from [Link]
-
ijssst.info. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. Retrieved from [Link]
-
Wikipedia. (n.d.). Metal–halogen exchange. Retrieved from [Link]
-
PubMed Central. (n.d.). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Retrieved from [Link]
-
Organic Chemistry Frontiers (RSC Publishing). (n.d.). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Sonogashira cross-coupling reaction of 5-bromoindole 15 with.... Retrieved from [Link]
-
LookChem. (n.d.). 5-Bromo-3-iodo-2-methoxypyridine. Retrieved from [Link]
- Google Patents. (n.d.). CN101560183B - Method for preparing 5-bromo-2-methylpyridine.
-
Indian Academy of Sciences. (n.d.). Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Retrieved from [Link]
-
ResearchGate. (n.d.). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the Suzuki coupling reaction of 1‐bromo‐4‐methoxybenzene and phenylboronic acid[a]. Retrieved from [Link]
-
The College of New Jersey. (n.d.). Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams. Retrieved from [Link]
-
Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki?. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Retrieved from [Link]
-
RSC Publishing. (n.d.). Azoles. Part 5. Metal-halogen exchange reactions of polybromoimidazoles. Retrieved from [Link]
Sources
- 1. Buy 5-Bromo-3-iodo-2-methoxypyridine | 578007-66-6 [smolecule.com]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Buy 5-Bromo-2-iodo-3-methoxypyridine | 944805-60-1 [smolecule.com]
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- 17. joss.tcnj.edu [joss.tcnj.edu]
Preventing dehalogenation of 5-Bromo-3-iodo-2-methoxypyridine
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 5-Bromo-3-iodo-2-methoxypyridine. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions for scientists and researchers working with this versatile, yet sometimes challenging, dihalogenated pyridine building block. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to help you navigate the complexities of your reactions and minimize unwanted side reactions, particularly dehalogenation.
I. Understanding the Reactivity of 5-Bromo-3-iodo-2-methoxypyridine
5-Bromo-3-iodo-2-methoxypyridine is a valuable intermediate in organic synthesis, particularly for creating complex molecular architectures in drug discovery.[1] Its utility stems from the differential reactivity of the C-I and C-Br bonds, which allows for selective, sequential functionalization.
Key Reactivity Principles:
-
C-I Bond Lability: The carbon-iodine bond is significantly weaker and therefore more reactive than the carbon-bromine bond.[2][3] This is due to the lower bond dissociation energy of the C-I bond (approx. 234 kJ/mol) compared to the C-Br bond (approx. 293 kJ/mol).[2]
-
Typical Reaction Selectivity: In most cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), the oxidative addition of a palladium(0) catalyst will preferentially occur at the C-I bond.[1][3][4] This allows for the selective introduction of a substituent at the 3-position.
-
Dehalogenation as a Side Reaction: Dehalogenation, the replacement of a halogen atom with a hydrogen atom, is a common and problematic side reaction.[3] It reduces the yield of the desired product and introduces impurities that can be difficult to separate. The C-Br bond is generally more susceptible to certain dehalogenation pathways than the C-I bond, especially under reductive conditions or via specific palladium-hydride mechanisms.[3]
Relative Reactivity and Competing Pathways
The desired selective reaction at the iodine position competes with potential dehalogenation at either the bromine or iodine position. Understanding the factors that favor one pathway over the other is crucial for optimizing your reaction conditions.
Caption: Competing reaction pathways for 5-Bromo-3-iodo-2-methoxypyridine.
II. Troubleshooting Common Issues
This section addresses specific problems encountered during experiments in a question-and-answer format.
Cross-Coupling Reactions (Suzuki, Sonogashira, etc.)
Question 1: I am observing significant debromination (loss of bromine) during my Suzuki-Miyaura coupling reaction aimed at the iodine position. What is the likely cause and how can I fix it?
Answer:
Debromination in Suzuki-Miyaura coupling is a common issue, particularly with electron-deficient heteroaryl halides like pyridines.[3] The primary culprit is often the formation of a palladium-hydride (Pd-H) species, which can reductively eliminate with the aryl group to produce the debrominated byproduct.[3]
Potential Causes & Solutions:
| Cause | Explanation | Recommended Solution |
| Base Selection | Strong bases, especially alkoxides like NaOtBu, can promote the formation of Pd-H species. | Switch to a milder inorganic base such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[3] |
| Solvent Choice | Protic solvents, including alcohols, can act as hydride sources. While some water is often necessary, excess can be detrimental.[3][5] | Use aprotic solvents like 1,4-dioxane, THF, or toluene.[3] Minimize the amount of water used as a co-solvent.[5] |
| Reaction Temperature | Higher temperatures can accelerate the rate of dehalogenation. | Lower the reaction temperature. If the desired reaction is too slow, consider screening alternative, more active catalyst systems that operate at lower temperatures.[6] |
| Ligand Choice | The ligand plays a critical role in catalyst stability and reactivity. Less bulky or electron-poor ligands may not sufficiently stabilize the palladium center, leading to side reactions. | Employ bulky, electron-rich phosphine ligands like SPhos or XPhos, or N-heterocyclic carbene (NHC) ligands.[3] These can promote the desired reductive elimination over dehalogenation. |
| Catalyst Precursor | Some palladium sources may be more prone to generating Pd-H species. | Pd₂(dba)₃ is often a reliable choice.[7][8] Avoid older catalysts like Pd(PPh₃)₄, which can be less efficient and require harsher conditions.[7] |
Question 2: My Sonogashira coupling is giving me a mixture of the desired product, the debrominated starting material, and some di-coupled product. How can I improve the selectivity?
Answer:
Achieving high selectivity in Sonogashira couplings with dihalo-substrates requires careful control of reaction conditions to favor the more reactive C-I bond and prevent side reactions.
Troubleshooting Steps:
-
Lower the Temperature: Sonogashira couplings are often exothermic. Running the reaction at room temperature or even 0 °C can significantly enhance selectivity for the C-I position.[9]
-
Copper-Free Conditions: The copper(I) co-catalyst, while often accelerating the reaction, can sometimes lead to side reactions. Consider a copper-free Sonogashira protocol.[10]
-
Choice of Base: A strong, non-nucleophilic amine base like triethylamine or diisopropylethylamine is typically used.[11] Ensure it is high purity and free of water.
-
Slow Addition of Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help maintain a low concentration, which can suppress the formation of di-coupled byproducts.
-
Ligand Screening: While Pd(PPh₃)₄ is common, consider screening other ligands. For example, nitrogen-based ligands have been shown to be effective in copper-free Sonogashira couplings.[9]
Lithium-Halogen Exchange Reactions
Question 3: I'm attempting a selective lithium-halogen exchange at the iodine position using n-BuLi, but I'm getting a mixture of products, including what appears to be lithiation at the bromine position. How can I improve the selectivity?
Answer:
Selective lithium-halogen exchange on dihalopyridines can be challenging. While the C-I bond is generally more susceptible to exchange, the outcome can be influenced by several factors.[12]
Key Factors for Selectivity:
| Factor | Explanation | Recommended Action |
| Temperature | Lithium-halogen exchange is extremely fast, even at low temperatures. However, side reactions, such as attack at the bromine position or decomposition, are more likely at higher temperatures. | Maintain a very low reaction temperature, typically -78 °C or even -100 °C, throughout the addition and reaction time.[13] |
| Solvent | Ethereal solvents like THF and diethyl ether are standard but can sometimes influence selectivity.[13] | Consider using a non-ethereal solvent like dichloromethane, which has been shown to improve selectivity in some cases.[13] |
| Addition Rate | Rapid, localized high concentrations of the organolithium reagent can lead to non-selective reactions. | Add the n-BuLi solution dropwise to a vigorously stirred solution of the substrate.[8] |
| Organolithium Reagent | The reactivity of the organolithium reagent can impact selectivity. | While n-BuLi is common, consider using t-BuLi at very low temperatures, as it can sometimes offer different selectivity. |
| Quenching | Ensure the electrophile is added at low temperature and that the reaction is quenched promptly once the exchange is complete. |
Troubleshooting Decision Tree
Caption: Troubleshooting decision tree for dehalogenation issues.
III. Frequently Asked Questions (FAQs)
Q1: What is the general order of halide reactivity for this molecule in cross-coupling reactions?
A: The reactivity order is I > Br.[3][4] The palladium catalyst will preferentially undergo oxidative addition into the C-I bond over the C-Br bond. This allows for selective functionalization at the 3-position.
Q2: Are there any specific safety precautions I should take when working with 5-Bromo-3-iodo-2-methoxypyridine?
A: Yes. 5-Bromo-3-iodo-2-methoxypyridine is classified as an irritant.[14] It can cause skin, eye, and respiratory irritation. Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Q3: Which analytical techniques are best for monitoring my reaction and detecting dehalogenation byproducts?
A: A combination of techniques is recommended for comprehensive monitoring:
-
Thin-Layer Chromatography (TLC): Useful for quick, qualitative monitoring of the consumption of starting material and the appearance of products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The preferred method for monitoring reaction progress. It allows for the separation and identification of the starting material, desired product, and dehalogenated byproducts based on their mass-to-charge ratios.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile compounds and can provide excellent separation and identification of reaction components.
-
Ultra-High-Performance Liquid Chromatography (UHPLC): For challenging separations of the halogenated drug and its dehalogenated analog, UHPLC with a pentafluorophenyl column coupled with high-resolution mass spectrometry (HRESIMS) offers superior resolution and unambiguous identification.[15][16]
Q4: Can I perform a Buchwald-Hartwig amination on this substrate? What should I watch out for?
A: Yes, Buchwald-Hartwig amination can be performed on this substrate.[17] Similar to other cross-coupling reactions, selectivity for the C-I bond is expected. However, this reaction is also prone to dehalogenation, particularly debromination, as a side reaction.[17] Key considerations include:
-
Ligand Choice: Use bulky, electron-rich ligands (e.g., Josiphos-type ligands) to promote the desired C-N bond formation.[17]
-
Base Selection: Use a non-alkoxide base like K₃PO₄ or Cs₂CO₃ to minimize the formation of Pd-H species.
-
Temperature Control: Run the reaction at the lowest temperature that affords a reasonable reaction rate to disfavor the dehalogenation pathway.
IV. Experimental Protocols
Protocol 1: Selective Sonogashira Coupling at the Iodine Position
This protocol is designed to maximize selectivity for the C-I bond while minimizing dehalogenation.
Reagents & Materials:
-
5-Bromo-3-iodo-2-methoxypyridine (1.0 equiv)
-
Terminal alkyne (1.1 equiv)
-
Pd(PPh₃)₂Cl₂ (2 mol%)
-
Copper(I) iodide (CuI) (1 mol%)
-
Triethylamine (TEA) (2.5 equiv)
-
Anhydrous, degassed THF or Toluene
-
Schlenk flask or reaction vial with stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 5-Bromo-3-iodo-2-methoxypyridine, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the anhydrous, degassed solvent via syringe, followed by the triethylamine.
-
Stir the mixture at room temperature for 10 minutes.
-
Add the terminal alkyne dropwise over 5 minutes.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete in 2-6 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NH₄Cl solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
V. References
-
Bunnett, J. F., & Winiarski, J. (1977). Duality of mechanism, radical and nonradical, in the dehalogenation of aryl halides by lithium 2,6-dimethylpiperidide. Journal of the American Chemical Society.
-
Chen, X., & Zhou, X.-Y. (2023). A Convenient, Efficient, and Inexpensive Copper(I) Complex Catalyzed Sonogashira Cross-Coupling of o-Iodoanilines with Terminal Alkynes. Synthesis, 55, 1213-1220.
-
Fairlamb, I. J. S., O'Brien, C. T., Lin, Z., & Lam, K. C. (2006). Regioselectivity in the Sonogashira Coupling of 4,6-Dichloro-2-pyrone. Organic & Biomolecular Chemistry, 4, 1213–1216.
-
Gelman, D., & Buchwald, S. L. (2003). A Highly Efficient and General Catalyst for the Sonogashira Coupling of Aryl Chlorides and Terminal Alkynes. Angewandte Chemie International Edition, 42, 5993-5996.
-
Higginson, B., Sanjosé-Orduna, J., Gu, Y., & Martin, R. (2021). Ni-Catalyzed Hydrodehalogenation of Aryl Halides. Synlett, 32, 1633-1636.
-
Kubota, K., Jiang, J., Kamakura, Y., Hisazumi, R., Endo, T., Miura, D., Kubo, S., Maeda, S., & Ito, H. (2024). Radical Chain Dehalogenation of Organic Halides with Tris(trimethylsilyl)silane. Journal of the American Chemical Society, 146, 1062-1070.
-
Li, R., Yang, H., Zhao, L., Tao, Y., Guo, X.-F., Anderson, E. A., Whiting, A., & Wu, N. (2021). A General and Practical Protocol for the Sonogashira Coupling of Aryl and Heteroaryl Chlorides. Journal of Organic Chemistry, 86, 1938-1947.
-
Parham, W. E., & Piccirilli, R. M. (1977). Selective halogen-lithium exchange in 2,5-dibromobenzenes and 2,5-dibromopyridine. The Journal of Organic Chemistry, 42(2), 257–260.
-
Regalado, E. L., Dermenjian, R. K., Joyce, L. A., & Welch, C. J. (2014). Detection of dehalogenation impurities in organohalogenated pharmaceuticals by UHPLC-DAD-HRESIMS. Journal of Pharmaceutical and Biomedical Analysis, 92, 1-5.
-
Smolecule. (2023). 5-Bromo-2-iodo-3-methoxypyridine | 944805-60-1.
-
Wikipedia. (2023). Buchwald–Hartwig amination.
-
Wikipedia. (2023). Dehalogenation.
-
Wikipedia. (2023). Metal–halogen exchange.
-
Wikipedia. (2023). Sonogashira coupling.
-
You, T., Wang, Z., Chen, J., & Xia, Y. (2017). Ru(II)-Catalyzed Transfer Hydro-dehalogenation of Aromatic Halides and α-Halo Esters and Amides. The Journal of Organic Chemistry, 82, 1340-1346.
Sources
- 1. Buy 5-Bromo-2-iodo-3-methoxypyridine | 944805-60-1 [smolecule.com]
- 2. Dehalogenation - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 13. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 14. 18706-22-4 Cas No. | 8 | Matrix Scientific [matrixscientific.com]
- 15. Detection of dehalogenation impurities in organohalogenated pharmaceuticals by UHPLC-DAD-HRESIMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of 5-Bromo-3-iodo-2-methoxypyridine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 5-Bromo-3-iodo-2-methoxypyridine. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this specific synthesis. We will move beyond simple procedural steps to explore the underlying chemistry, enabling you to troubleshoot effectively and optimize your reaction outcomes.
The primary and most regioselective route to 5-Bromo-3-iodo-2-methoxypyridine involves the Directed ortho-Metalation (DoM) of the readily available starting material, 5-Bromo-2-methoxypyridine. The methoxy group at the C2 position serves as a powerful Directed Metalation Group (DMG), coordinating to an organolithium base and directing deprotonation specifically to the adjacent C3 position.[1] This strategy offers high control over isomer formation, but its success is highly dependent on precise control of reaction parameters. This guide addresses the most common deviations from the ideal reaction pathway and their resulting impurities.
Core Reaction and Impurity Formation Pathway
The following diagram illustrates the intended synthetic route and the branching points that lead to common impurities. Understanding these pathways is the first step in effective troubleshooting.
Caption: Synthetic pathway and common impurity formation routes.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis. Each answer provides a causal explanation and actionable steps for resolution.
Question 1: My reaction is incomplete. Post-workup analysis (TLC, LC-MS) shows a significant amount of the starting material, 5-Bromo-2-methoxypyridine. What went wrong?
Answer: This is the most common issue and almost always points to a problem with the crucial lithiation step.
-
Causality: The formation of the 3-lithio intermediate is the rate-determining step. Incomplete deprotonation can result from several factors:
-
Insufficient Base: The stoichiometry of the organolithium base must be precise. Typically, 1.1 to 1.3 equivalents are used to ensure complete consumption of the starting material.
-
Base Degradation: Organolithium reagents like n-BuLi, s-BuLi, and LDA are extremely sensitive to moisture and air. Using a reagent from a previously opened bottle or one that has not been recently titrated can lead to a lower effective concentration and an incomplete reaction. Water in the solvent (THF) or glassware will rapidly quench the base.
-
Temperature Too High: While the reaction is initiated at -78 °C, allowing the temperature to rise prematurely can cause the base (especially LDA) to become unstable or lead to side reactions.[2]
-
Poor Solubility: The starting material must be completely dissolved in the anhydrous solvent (typically THF) before the base is added.
-
-
Corrective Actions:
-
Verify Reagent Activity: Use freshly titrated n-BuLi or s-BuLi. If preparing LDA in situ, ensure the diisopropylamine and n-BuLi are of high purity and the formation is complete before adding your substrate.
-
Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum or nitrogen. Use a freshly opened bottle of anhydrous solvent or solvent passed through a purification system.
-
Maintain Low Temperature: Use a cryocool or a well-maintained dry ice/acetone bath to ensure the temperature remains stable at -78 °C throughout the base addition and stirring period.
-
Increase Reaction Time: After adding the base, allow the reaction to stir for at least 1-2 hours at -78 °C to ensure the deprotonation goes to completion before adding the electrophile (iodine).
-
Question 2: My mass spectrometry results show a product with the correct mass for an iodo-bromo-methoxypyridine, but the ¹H NMR spectrum is complex or doesn't match the expected pattern for the 3-iodo product. What is the likely impurity?
Answer: You have likely formed a regioisomeric impurity, most commonly 5-Bromo-6-iodo-2-methoxypyridine .
-
Causality: While the methoxy group is a strong C3 director, the pyridine nitrogen can also direct lithiation to the C6 position.[3][4] This pathway becomes more competitive under certain conditions:
-
Choice of Base: Less sterically hindered bases or different base aggregation states can alter the regioselectivity.
-
Reaction Temperature/Time: Deviations from the optimal -78 °C can sometimes lead to isomerization or competing deprotonation pathways. A "halogen dance," where the initial lithiated species rearranges, is also a known phenomenon in polyhalogenated heterocycles, potentially leading to other isomers.[5]
-
-
Diagnostic & Corrective Actions:
-
¹H NMR Analysis: The desired 5-Bromo-3-iodo-2-methoxypyridine should show two aromatic doublets in the ¹H NMR spectrum. The C6-iodo isomer will also show two doublets but with different chemical shifts and coupling constants. Carefully analyze the spectrum and compare it with literature values or predicted spectra.
-
Optimize the Base: The use of a bulky, non-nucleophilic base like Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LTMP) generally provides higher regioselectivity for the C3 position compared to alkyllithiums like n-BuLi.[2][4]
-
Purification: Separating these isomers is challenging due to their similar polarities. Meticulous column chromatography on silica gel using a shallow gradient of ethyl acetate in hexanes is often required. Multiple columns may be necessary.
-
Question 3: My mass spectrum shows a significant peak corresponding to a di-iodinated product (C₆H₄Br_I₂NO). How can I prevent this over-iodination?
Answer: The formation of 5-Bromo-3,6-diiodo-2-methoxypyridine indicates that a second deprotonation and iodination event is occurring.
-
Causality: This happens for two primary reasons:
-
Excess Base: If more than the required equivalents of organolithium base are used, the excess base can deprotonate the C6 position of the desired product after it is formed. This newly formed lithiated species is then quenched by the iodinating agent.
-
Excess Iodinating Agent: While less common, a large excess of a highly reactive iodinating agent could potentially react further, although this is almost always preceded by a second deprotonation.
-
-
Corrective Actions:
-
Control Stoichiometry: Use no more than 1.1-1.2 equivalents of the organolithium base. Precise stoichiometry is critical.
-
Inverse Addition: After the initial lithiation is complete, consider transferring the lithiated intermediate solution via cannula into a separate flask containing the solution of the iodinating agent at -78 °C. This ensures the lithiated species is never in the presence of excess base and the iodinating agent simultaneously.
-
Iodinating Agent: Use exactly 1.0 to 1.1 equivalents of iodine (I₂) or N-Iodosuccinimide (NIS).
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal base and temperature for the lithiation step? For high regioselectivity and yield, Lithium Diisopropylamide (LDA) is the recommended base. It should be freshly prepared in situ or a high-quality commercial solution should be used. The reaction must be maintained at -78 °C (dry ice/acetone bath) to ensure the stability of the base and the lithiated intermediate.
Q2: Which iodinating agent is best: molecular iodine (I₂) or N-Iodosuccinimide (NIS)? Both are effective. Molecular iodine (I₂) dissolved in anhydrous THF is the most common and cost-effective choice. It is added as a solution at -78 °C until the characteristic purple/brown color persists, indicating consumption of the lithiated intermediate. N-Iodosuccinimide (NIS) is a solid and can be easier to handle, often providing cleaner reactions with fewer side products related to iodine radicals. For difficult or sensitive substrates, NIS may offer an advantage.
Q3: What are the best analytical methods to confirm the purity and structure of my product? A combination of techniques is essential:
-
TLC: For initial reaction monitoring.
-
LC-MS: To confirm the mass of the product and identify the masses of any impurities.
-
¹H and ¹³C NMR: This is the most crucial technique for confirming the exact isomeric structure. The number of signals, their chemical shifts, and the coupling constants in the aromatic region will definitively distinguish between the 3-iodo, 6-iodo, and other isomers.
-
GC-MS: Can also be used for purity assessment and to identify volatile impurities.
Q4: What is a reliable purification strategy for removing closely related impurities? Flash column chromatography on silica gel is the standard method.
-
Solvent System: A non-polar/polar mixture, typically a gradient of Ethyl Acetate in Hexanes (e.g., starting from 0% to 10% Ethyl Acetate).
-
Technique: Use a long column and a shallow gradient to maximize the separation between the desired product and its isomers. Collect small fractions and analyze them by TLC or LC-MS before combining. If chromatography fails to provide sufficient purity, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) may be attempted, although this is often difficult for isomeric impurities.
Summary of Common Impurities
| Impurity Name | Structure | MW | Potential Cause | Analytical Signature |
| A: 5-Bromo-2-methoxypyridine | C₆H₆BrNO | 188.02 | Incomplete lithiation | Matches starting material spectrum. |
| B: 5-Bromo-6-iodo-2-methoxypyridine | C₆H₅BrINO | 313.92 | Incorrect lithiation site | Correct mass; distinct ¹H NMR aromatic pattern. |
| C: 5-Bromo-3,6-diiodo-2-methoxypyridine | C₆H₄BrI₂NO | 439.82 | Excess base/iodine | Higher mass peak; simplified ¹H NMR (one singlet). |
| D: 2-Butyl-5-bromo-2-methoxypyridine | C₁₀H₁₄BrNO | 244.13 | Nucleophilic addition of n-BuLi | Higher mass peak; ¹H NMR shows butyl group signals. |
Detailed Experimental Protocol (Example)
This protocol is a representative example and should be adapted based on laboratory safety standards and specific experimental goals.
Synthesis of 5-Bromo-3-iodo-2-methoxypyridine
-
Glassware Preparation: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet adapter, and a rubber septum. Allow it to cool to room temperature under a stream of dry nitrogen.
-
Starting Material: To the flask, add 5-bromo-2-methoxypyridine (1.0 eq). Dissolve it in anhydrous tetrahydrofuran (THF, ~0.2 M concentration) via syringe.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Base Addition: In a separate flame-dried flask, prepare a solution of LDA by adding n-BuLi (1.1 eq) to diisopropylamine (1.2 eq) in anhydrous THF at -78 °C and allowing it to stir for 30 minutes. Alternatively, use a commercial solution of LDA (1.1 eq). Add the LDA solution dropwise to the stirred solution of the starting material at -78 °C.
-
Lithiation: Allow the reaction mixture to stir at -78 °C for 2 hours. The solution may change color.
-
Iodination: In another flame-dried flask, dissolve solid iodine (I₂, 1.1 eq) in anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C. The reaction should immediately decolorize the iodine solution. Continue addition until a faint persistent brown/purple color remains.
-
Quenching: After stirring for an additional 30 minutes at -78 °C, quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume excess iodine, followed by saturated aqueous ammonium chloride (NH₄Cl).
-
Workup: Allow the mixture to warm to room temperature. Transfer it to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil/solid by flash column chromatography on silica gel, eluting with a gradient of 0-10% ethyl acetate in hexanes to yield the pure product.
References
- Trecourt, F., et al.Catalyzed metalation applied to 2-methoxypyridine. The Journal of Organic Chemistry.
- Rochais, C., et al.Metalation of Pyridines with nBuLi−Li−Aminoalkoxide Mixed Aggregates: The Origin of Chemoselectivity. Journal of the American Chemical Society.
- Comins, D. L., et al.Lithiation of 2-Chloro- and 2-Methoxypyridine with Lithium Dialkylamides: Initial Ortho-Direction or Subsequent Lithium Ortho-Stabilization?.
- Google Patents.Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.
-
LookChem. Exploring 5-Bromo-2-Methoxypyridine: Properties, Applications, and Manufacturing. [Link]
-
Wikipedia. Directed ortho metalation. [Link]
-
Cusabio. 5-Bromo-2-iodo-3-methoxypyridine. [Link]
- Li, X., et al.Synthesis of 2-Amino-5-Bromo-3-Iodopyridine.
- DeKorver, K. A., et al.Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Arkivoc.
-
Chemia. A tried-and-true synthesis method, describing iodination reactions with halogen exchange (1). [Link]
-
ACS Green Chemistry Institute. Iodination - Reagent Guides. [Link]
- Google Patents.Method for preparing 5-bromo-2-methylpyridine.
Sources
Troubleshooting failed reactions with 5-Bromo-3-iodo-2-methoxypyridine
Welcome to the technical support hub for 5-Bromo-3-iodo-2-methoxypyridine. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile dihalogenated pyridine building block. Here, we address common challenges and frequently asked questions (FAQs) encountered during synthetic reactions. Our goal is to provide not just solutions, but also the underlying scientific principles to empower you to troubleshoot effectively.
Understanding the Reactivity of 5-Bromo-3-iodo-2-methoxypyridine
5-Bromo-3-iodo-2-methoxypyridine is a highly useful synthetic intermediate due to the differential reactivity of its two halogen atoms. In palladium-catalyzed cross-coupling reactions, the carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bond. This regioselectivity is a cornerstone of its utility, allowing for sequential, site-selective functionalization. The primary reason for this difference lies in the bond dissociation energies; the C-I bond is weaker and therefore more susceptible to oxidative addition by a low-valent palladium catalyst, which is often the rate-determining step in many cross-coupling catalytic cycles.[1]
Troubleshooting Failed Reactions: A Question-and-Answer Guide
Section 1: Palladium-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira are staples in modern organic synthesis.[2] However, their success with heteroaromatic substrates like 5-Bromo-3-iodo-2-methoxypyridine can be sensitive to a variety of factors.
FAQ 1: My Suzuki-Miyaura coupling at the 3-position (iodide) is failing or giving low yields. What are the likely causes?
Answer:
Failure of a Suzuki-Miyaura coupling at the C-I position is often traced back to issues with the catalyst system, reaction conditions, or the integrity of the reagents. The 2-methoxypyridine moiety, being electron-rich, can influence the electronic properties of the aryl halide, potentially slowing the oxidative addition step.[3]
Troubleshooting Steps:
-
Catalyst and Ligand Selection: Standard catalysts like Pd(PPh₃)₄ may not be sufficiently active.[1] For challenging substrates, especially electron-rich ones, more robust catalyst systems are often necessary.
-
Base and Solvent Optimization: The choice of base is critical for the transmetalation step.
-
Recommendation: Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like K₂CO₃.[1] Aprotic polar solvents such as 1,4-dioxane or DMF, sometimes with a small amount of water, are standard.[1] Anhydrous conditions are generally preferred to minimize protodeboronation of the boronic acid.[1]
-
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen, which can lead to catalyst deactivation through oxidation.
-
Protocol: Ensure the reaction vessel is thoroughly purged with an inert gas (argon or nitrogen) and that all solvents are properly degassed.[1]
-
-
Reagent Quality: Boronic acids can degrade over time, leading to lower yields.
-
Verification: Check the purity of the boronic acid. If protodeboronation is suspected (loss of the boronic acid group), consider using fresh reagent or converting it to a more stable boronate ester (e.g., a pinacol ester).
-
| Parameter | Standard Conditions | Optimized Conditions for Challenging Substrates |
| Catalyst | Pd(PPh₃)₄ | Pd₂(dba)₃ with SPhos or XPhos ligand |
| Base | K₂CO₃ | K₃PO₄ or Cs₂CO₃ |
| Solvent | Toluene, Dioxane/H₂O | Anhydrous Dioxane or DMF |
| Temperature | 80-100 °C | 90-110 °C |
FAQ 2: I'm attempting a Buchwald-Hartwig amination, but the reaction is sluggish or incomplete. How can I improve it?
Answer:
Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[4] Similar to Suzuki couplings, success hinges on the right combination of catalyst, ligand, and base. The nitrogen atom of the pyridine ring can coordinate to the palladium center, potentially inhibiting the catalyst.[5]
Troubleshooting Steps:
-
Ligand Choice is Key: The development of specialized ligands has been crucial to the broad applicability of this reaction.
-
Recommendation: Utilize bulky, electron-rich biaryl phosphine ligands (e.g., BrettPhos, RuPhos). These ligands facilitate both the oxidative addition and the reductive elimination steps of the catalytic cycle.[6]
-
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex.
-
Solvent Considerations: The solvent must be anhydrous and capable of dissolving the reactants.
-
Recommendation: Toluene, 1,4-dioxane, or THF are suitable choices. Ensure the solvent is thoroughly dried before use.
-
General Experimental Protocol for Suzuki-Miyaura Coupling
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Protocol:
-
To an oven-dried reaction vessel, add 5-Bromo-3-iodo-2-methoxypyridine (1 eq.), the arylboronic acid (1.2-1.5 eq.), the base (e.g., K₃PO₄, 2.0 eq.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the ligand (e.g., SPhos, 2-4 mol%).[5]
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.[1]
-
Add the degassed solvent (e.g., 1,4-dioxane) via syringe.[5]
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with vigorous stirring.[1]
-
Monitor the reaction's progress using TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate and wash with water and then brine.[5]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[5]
Section 2: Metal-Halogen Exchange Reactions
Metal-halogen exchange is a powerful technique for generating organometallic reagents, which can then be reacted with various electrophiles. With 5-Bromo-3-iodo-2-methoxypyridine, this reaction is highly selective for the iodide position.
FAQ 3: I am trying to perform a lithium-halogen exchange followed by quenching with an electrophile, but I'm getting a complex mixture of products. What's going wrong?
Answer:
Lithium-halogen exchange is a very fast reaction, but it requires cryogenic temperatures to avoid side reactions.[9][10] The resulting aryllithium species is a strong base and nucleophile, which can react with the solvent, the starting material, or itself if not handled correctly.
Troubleshooting Steps:
-
Temperature Control is Critical: The exchange reaction must be performed at very low temperatures.
-
Recommendation: Conduct the reaction at -78 °C (a dry ice/acetone bath) or even lower, at -100 °C (a liquid nitrogen/diethyl ether bath), to prevent side reactions such as elimination or reaction with the solvent.[11]
-
-
Choice of Organolithium Reagent: The type of organolithium reagent can influence the outcome.
-
Recommendation: n-Butyllithium (n-BuLi) is commonly used. tert-Butyllithium (t-BuLi) is more reactive and can sometimes lead to deprotonation of the pyridine ring if not controlled carefully.
-
-
Solvent Purity: The solvent must be anhydrous.
-
Recommendation: Use a freshly distilled, anhydrous ethereal solvent like tetrahydrofuran (THF) or diethyl ether. These solvents are necessary to stabilize the resulting organolithium species.[12]
-
-
Addition Order and Rate: The order and rate of addition of reagents are important.
-
Protocol: Slowly add the organolithium reagent to a solution of 5-Bromo-3-iodo-2-methoxypyridine at low temperature. After the exchange is complete (typically within a few minutes to an hour), slowly add the electrophile at the same low temperature.
-
Caption: Workflow for a selective lithium-halogen exchange reaction.
FAQ 4: Can I form a Grignard reagent from 5-Bromo-3-iodo-2-methoxypyridine?
Answer:
Yes, it is possible to form a Grignard reagent, and like lithium-halogen exchange, it will selectively occur at the more reactive C-I bond.[13] The formation of Grignard reagents requires the activation of magnesium metal.[14]
Key Considerations:
-
Magnesium Activation: The magnesium turnings must be activated to remove the passivating oxide layer.
-
Anhydrous Conditions: The reaction is extremely sensitive to water.
-
Initiation: The reaction can sometimes have an induction period.
-
Tip: Gentle heating or the addition of an activating agent can help to initiate the reaction. Once initiated, the reaction is often exothermic and may require cooling to maintain a gentle reflux.
-
References
- BenchChem. (2025). Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting.
- BenchChem. (2025). Troubleshooting failed Suzuki coupling with electron-rich aryl halides.
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Reddit. (2024). Failed suzuki coupling, any suggenstions?. r/Chempros. Retrieved from [Link]
-
ADICHEMISTRY. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]
-
Wikipedia. (n.d.). Grignard reagent. Retrieved from [Link]
-
ACS Publications. (2025). Selective Acetalization in Pyridine: A Sustainable 5′-O-(2-Methoxypropyl) Protecting Group in the Synthesis of Nucleic Acid Analogs. Organic Letters. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]
-
Wikipedia. (n.d.). Metal–halogen exchange. Retrieved from [Link]
-
YouTube. (2019). making Grignard reagents. Retrieved from [Link]
-
YouTube. (2012). The Buchwald-Hartwig Amination Reaction. Retrieved from [Link]
-
ETH Zurich. (2019). OC II (FS 2019) Prof. Morandi, Prof. J. W. Bode. Retrieved from [Link]
-
ACS Publications. (n.d.). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research. Retrieved from [Link]
-
University of Wisconsin. (n.d.). lithium halogen exchange #1 revised. Retrieved from [Link]
-
PubMed Central. (n.d.). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Retrieved from [Link]
-
BYU ScholarsArchive. (2013). LITHIUM-HALOGEN EXCHANGE IN NON-ETHEREAL SOLVENT: EFFICIENT PREPARATION OF 2-BROMO-6-LITHIOPYRIDINE IN DICHLOROMETHANE. Retrieved from [Link]
-
RSC Publishing. (n.d.). Conformational preferences and isomerization upon excitation/ionization of 2-methoxypyridine and 2-N-methylaminopyridine. Retrieved from [Link]
-
PubMed. (2020). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Retrieved from [Link]
-
The College of New Jersey. (n.d.). Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams. Journal of Student Scholarship. Retrieved from [Link]
-
ResearchGate. (2025). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. Retrieved from [Link]
-
ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. Retrieved from [Link]
-
National Institutes of Health. (2023). Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. PubMed Central. Retrieved from [Link]
-
YouTube. (2015). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. Retrieved from [Link]
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ResearchGate. (2025). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. Retrieved from [Link]
-
RSC Publishing. (n.d.). 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. New Journal of Chemistry. Retrieved from [Link]
-
ResearchGate. (2025). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]
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Technical Support Center: Catalyst Poisoning in Reactions of 5-Bromo-3-iodo-2-methoxypyridine
Welcome to the Technical Support Center dedicated to addressing challenges in the synthetic utilization of 5-Bromo-3-iodo-2-methoxypyridine. This guide is designed for researchers, scientists, and professionals in drug development who are leveraging this versatile building block in palladium-catalyzed cross-coupling reactions. Here, we provide in-depth troubleshooting advice and frequently asked questions to navigate the complexities of catalyst poisoning and deactivation, ensuring the success and reproducibility of your experiments.
Introduction: The Challenge of Catalyst Durability
5-Bromo-3-iodo-2-methoxypyridine is a valuable substrate in modern organic synthesis, offering two distinct reactive sites for sequential functionalization through various palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions.[1] However, the very nature of this substrate, a substituted pyridine, introduces a potential pitfall: the pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[2] This guide will dissect the common modes of catalyst poisoning and provide actionable strategies to mitigate these issues, ensuring high-yielding and efficient transformations.
Troubleshooting Guide: Diagnosing and Resolving Catalyst Poisoning
This section addresses specific, common issues encountered during cross-coupling reactions with 5-Bromo-3-iodo-2-methoxypyridine.
Issue 1: Low or No Product Yield, Starting Material Remains
Question: My Suzuki-Miyaura coupling of 5-Bromo-3-iodo-2-methoxypyridine with an arylboronic acid is showing poor conversion, and I'm recovering a significant amount of the starting material. What are the likely causes and how can I fix this?
Answer: Low or non-existent yield in a Suzuki-Miyaura coupling with this substrate often points to catalyst deactivation. Here’s a systematic approach to troubleshooting:
Potential Causes & Solutions:
-
Pyridine Coordination: The lone pair on the pyridine nitrogen can coordinate to the palladium catalyst, forming a stable off-cycle complex that inhibits catalytic activity.
-
Solution 1: Employ Bulky, Electron-Rich Ligands: Ligands such as SPhos, XPhos, or RuPhos can sterically shield the palladium center, disfavoring coordination of the pyridine nitrogen and promoting the desired catalytic cycle.[3]
-
Solution 2: Use a Pre-catalyst: Modern palladacycle pre-catalysts, like the Buchwald G3 pre-catalysts, are often more robust and can generate the active Pd(0) species more efficiently, potentially overcoming initial inhibition.[4]
-
-
Impure Reagents or Solvents: Impurities containing sulfur or phosphorus in your reagents or solvents can act as potent catalyst poisons.[5]
-
Solution: Reagent and Solvent Purification: Ensure all reagents are of high purity. It may be necessary to purify starting materials. Solvents should be anhydrous and degassed to remove oxygen, which can also contribute to catalyst decomposition.[6]
-
-
Inappropriate Base Selection: The choice of base is critical and can influence catalyst stability and activity.[5]
-
Solution: Screen Different Bases: Common bases for Suzuki couplings include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[5] The solubility and strength of the base can impact the reaction outcome.
-
Issue 2: Formation of a Black Precipitate (Palladium Black)
Question: During my Sonogashira coupling, I observed the formation of a black precipitate, and the reaction stalled. What does this indicate and how can I prevent it?
Answer: The formation of a black precipitate, commonly known as palladium black, is a clear sign of catalyst decomposition.[6] This occurs when the active Pd(0) catalyst agglomerates and precipitates out of the solution, rendering it inactive.
Common Causes and Solutions:
-
Presence of Oxygen: Oxygen can lead to the oxidation and subsequent decomposition of the Pd(0) catalyst.[6]
-
Solution: Maintain a Strict Inert Atmosphere: It is crucial to thoroughly degas your solvent and run the reaction under an inert atmosphere (e.g., argon or nitrogen).[6]
-
-
High Reaction Temperature: While heating is often necessary, excessively high temperatures can accelerate catalyst decomposition.[6]
-
Solution: Optimize Reaction Temperature: If heating is required, do so cautiously and monitor the reaction progress closely. It may be beneficial to run the reaction at a lower temperature for a longer duration.
-
-
Inadequate Ligand Stabilization: The supporting ligand plays a crucial role in stabilizing the active palladium species.
-
Solution: Increase Ligand-to-Palladium Ratio: An extra equivalent of ligand relative to the palladium source can sometimes improve catalyst stability and prevent aggregation.[4]
-
Frequently Asked Questions (FAQs)
Q1: Which halogen on 5-Bromo-3-iodo-2-methoxypyridine is more reactive in palladium-catalyzed cross-coupling reactions?
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the trend: I > Br > Cl.[7][8] Therefore, the C-I bond at the 3-position is expected to be significantly more reactive than the C-Br bond at the 5-position. This differential reactivity allows for selective functionalization at the 3-position under carefully controlled conditions.
Q2: Can the methoxy group on the pyridine ring influence catalyst activity?
Yes, the electron-donating nature of the methoxy group can influence the electronic properties of the pyridine ring, which in turn can affect the oxidative addition step of the catalytic cycle. However, the primary concern with this substrate is typically the coordinating effect of the pyridine nitrogen.
Q3: What are the best practices for setting up a cross-coupling reaction with this substrate to minimize catalyst poisoning?
-
Use High-Purity Reagents: Ensure your 5-Bromo-3-iodo-2-methoxypyridine, coupling partner, and all other reagents are of the highest possible purity.
-
Employ Anhydrous and Degassed Solvents: Remove water and oxygen from your reaction solvent by appropriate drying and degassing techniques (e.g., sparging with an inert gas or freeze-pump-thaw cycles).
-
Select the Right Catalyst System: For pyridine-containing substrates, consider using bulky, electron-rich phosphine ligands or robust pre-catalysts.[3][4]
-
Maintain an Inert Atmosphere: Assemble your reaction under an inert atmosphere of argon or nitrogen and maintain it throughout the reaction.[6]
-
Optimize Reaction Conditions: Systematically screen parameters such as temperature, base, and solvent to find the optimal conditions for your specific transformation.
Visualizing Catalyst Deactivation Pathways
The following diagram illustrates potential pathways for catalyst deactivation in the presence of 5-Bromo-3-iodo-2-methoxypyridine.
Caption: Potential pathways for catalyst deactivation.
Data Summary: Ligand Effects in Mitigating Catalyst Poisoning
The choice of ligand is paramount when working with potentially coordinating substrates. The following table provides a conceptual comparison of different ligand classes and their expected performance in cross-coupling reactions of 5-Bromo-3-iodo-2-methoxypyridine.
| Ligand Class | Representative Ligands | Key Characteristics | Expected Performance with Pyridine Substrates |
| Monodentate Phosphines | PPh₃, P(t-Bu)₃ | Simple, commercially available. | Prone to dissociation, may not effectively shield the Pd center, leading to poisoning. |
| Bidentate Phosphines | BINAP, dppf | Form stable chelate complexes with palladium. | Can be effective, but steric bulk is crucial to prevent pyridine coordination.[9] |
| Bulky, Electron-Rich Phosphines | XPhos, SPhos, RuPhos | Sterically demanding and highly electron-donating. | Generally provide the best performance by promoting reductive elimination and sterically hindering pyridine binding.[3] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong σ-donors, form robust bonds with palladium. | Often highly effective and can offer superior stability compared to some phosphine ligands.[3] |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling of 5-Bromo-3-iodo-2-methoxypyridine
This protocol is a starting point and may require optimization for specific arylboronic acids.[10]
-
Reaction Setup: To an oven-dried Schlenk flask, add 5-Bromo-3-iodo-2-methoxypyridine (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Catalyst Addition: In a separate vial, weigh the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%) and the ligand (if necessary). Add the catalyst system to the Schlenk flask.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water 10:1) via syringe.
-
Reaction: Stir the mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.
Workflow for Troubleshooting a Failed Reaction
Caption: A systematic workflow for troubleshooting.
References
-
Erhardt, S., Grushin, V. V., Kilpatrick, A. H., Macgregor, S. A., Marshall, W. J., & Roe, D. C. (2008). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society, 130(14), 4828–4845. [Link]
-
Erhardt, S., Grushin, V. V., Kilpatrick, A. H., Macgregor, S. A., Marshall, W. J., & Roe, D. C. (2008). Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. Journal of the American Chemical Society, 130(14), 4828–4845. [Link]
-
Wikipedia. Cross-coupling reaction. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
ResearchGate. Poisoning and deactivation of palladium catalysts. [Link]
-
ResearchGate. Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph 3 P) 4 Pd]/[Bu 4 N] + CN - System. [Link]
-
ACS Publications. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]
-
Wikipedia. Sonogashira coupling. [Link]
-
ChemRxiv. Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. [Link]
-
ACS Publications. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. [Link]
-
RSC Publishing. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. [Link]
-
Chemistry LibreTexts. 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
Chemistry LibreTexts. 21.01.1: Heck Reaction. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
NIH. Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. [Link]
-
NIH. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]
-
NIH. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. [Link]
-
Organic Chemistry Portal. Heck Reaction. [Link]
-
Andrew G. Myers Research Group. The Suzuki Reaction. [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. [Link]
-
RSC Publishing. Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
-
ResearchGate. The Heck–Mizoroki cross-coupling reaction: a mechanistic perspective. [Link]
-
Wipf Group. Palladium I I. Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings - π-Allyl Pal. [Link]
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Technical Support Center: Enhancing the Stability of 5-Bromo-3-iodo-2-methoxypyridine
This technical support guide is designed for researchers, scientists, and drug development professionals working with 5-Bromo-3-iodo-2-methoxypyridine. This valuable synthetic intermediate, while robust under optimal conditions, is susceptible to degradation if not handled and stored with the necessary precautions. This can lead to failed reactions, impure products, and inconsistent results. This guide provides a comprehensive, question-and-answer-based resource for troubleshooting common stability issues, grounded in established chemical principles and practical laboratory experience.
Frequently Asked Questions (FAQs) & Troubleshooting
Storage and Handling
Q1: My once white crystalline 5-Bromo-3-iodo-2-methoxypyridine has developed a yellow or brownish tint. What is happening and is it still usable?
A1: The discoloration of your 5-Bromo-3-iodo-2-methoxypyridine is a common indicator of degradation. The likely culprit is the liberation of elemental iodine (I₂), which has a characteristic brownish-purple color, due to the cleavage of the carbon-iodine bond. The C-I bond is the weakest of the carbon-halogen bonds, making it susceptible to cleavage by light, heat, or trace impurities.[1]
Whether the material is still usable depends on the extent of degradation and the sensitivity of your downstream application. A faint discoloration might indicate a minor impurity that could potentially be removed by purification. However, significant color change suggests a substantial decrease in the purity and concentration of the desired compound, which could negatively impact your reaction yields and introduce unwanted side products. It is highly recommended to purify the compound before use if any discoloration is observed.
Q2: What are the ideal long-term storage conditions for 5-Bromo-3-iodo-2-methoxypyridine to prevent degradation?
A2: To ensure the long-term stability of 5-Bromo-3-iodo-2-methoxypyridine, it is crucial to minimize its exposure to light, heat, and atmospheric oxygen and moisture. The following conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | -20°C | Low temperatures slow down the rate of potential degradation reactions.[2][3] |
| Atmosphere | Inert gas (Argon or Nitrogen) | An inert atmosphere displaces oxygen, preventing oxidative degradation, and moisture, which can participate in hydrolytic decomposition.[4] |
| Light | Amber vial or stored in the dark | The carbon-iodine bond is particularly susceptible to photolytic cleavage.[5] |
| Container | Tightly sealed glass vial with a PTFE-lined cap | Glass is an inert material that will not react with the compound. A PTFE-lined cap provides a good seal against atmospheric contaminants. |
For routine laboratory use, where the container will be opened multiple times, it is advisable to transfer a smaller quantity to a separate vial for working stock to avoid compromising the integrity of the bulk material.
Q3: Can I handle 5-Bromo-3-iodo-2-methoxypyridine on the open bench?
A3: While brief handling on an open bench for weighing purposes may be acceptable if done quickly, it is strongly recommended to handle 5-Bromo-3-iodo-2-methoxypyridine in a well-ventilated fume hood. Pyridine derivatives can be irritants and potentially toxic.[1] For transfers of solutions or any prolonged handling, it is best practice to use an inert atmosphere glovebox or Schlenk line techniques to minimize exposure to air and moisture.
Degradation Pathways and Impurity Identification
Q4: What are the primary degradation pathways for 5-Bromo-3-iodo-2-methoxypyridine?
A4: The main degradation pathways for 5-Bromo-3-iodo-2-methoxypyridine are driven by the lability of the carbon-iodine bond and the reactivity of the pyridine ring. The three primary pathways are:
-
Photodegradation: Exposure to light, particularly UV light, can induce homolytic cleavage of the C-I bond, generating an aryl radical and an iodine radical. The aryl radical can then abstract a hydrogen atom from the solvent or other molecules to form the de-iodinated impurity, 5-bromo-2-methoxypyridine. The iodine radicals can combine to form elemental iodine (I₂), which contributes to the discoloration of the compound.[5]
-
Reductive Dehalogenation: In the presence of reducing agents or certain metals, reductive dehalogenation can occur. This is a common side reaction in cross-coupling reactions if the catalyst is too active or if there are residual reducing agents from a previous synthetic step. Again, the more labile C-I bond is typically cleaved first, leading to the formation of 5-bromo-2-methoxypyridine.
-
Hydrolysis: While generally less facile for aryl halides compared to alkyl halides, hydrolysis of the C-I or C-Br bond can occur under certain conditions, particularly in the presence of strong acids or bases at elevated temperatures. This would lead to the formation of the corresponding hydroxypyridine derivatives. Additionally, the methoxy group could potentially be cleaved under harsh acidic conditions.
The following diagram illustrates the primary degradation pathways:
Caption: Primary degradation pathways of 5-Bromo-3-iodo-2-methoxypyridine.
Q5: I see an extra spot on the TLC of my reaction mixture that I suspect is a degradation product of my starting material. How can I identify it?
A5: The most common degradation product is the de-iodinated species, 5-bromo-2-methoxypyridine. You can tentatively identify this impurity by comparing the TLC of your reaction mixture with a pure sample of 5-Bromo-3-iodo-2-methoxypyridine. The de-iodinated product will likely have a slightly higher Rf value due to its lower molecular weight and polarity.
For definitive identification, you can use the following analytical techniques:
-
¹H NMR Spectroscopy: In the ¹H NMR spectrum of 5-Bromo-3-iodo-2-methoxypyridine, you will see two doublets in the aromatic region corresponding to the two pyridine protons. The de-iodinated product, 5-bromo-2-methoxypyridine, will show a different splitting pattern and chemical shifts for the aromatic protons.
-
Mass Spectrometry (MS): The mass spectrum of the pure starting material will show a characteristic isotopic pattern for one bromine and one iodine atom. The de-iodinated impurity will have a molecular ion peak that is 126.9 amu lighter (the mass of iodine) and will only show the isotopic pattern for bromine.
-
HPLC: A stability-indicating HPLC method can be developed to separate the parent compound from its degradation products. The de-iodinated product will typically have a shorter retention time.
Stabilization and Purification
Q6: I need to store a solution of 5-Bromo-3-iodo-2-methoxypyridine for a few days. Are there any stabilizers I can add to prevent degradation?
A6: Yes, for short-term storage of solutions, particularly if they will be exposed to ambient light or air, the addition of a radical scavenger can help to inhibit photodegradation. Phenolic antioxidants such as butylated hydroxytoluene (BHT) are commonly used for this purpose.[6][7][8] BHT can quench the radical chain reactions that lead to de-iodination.
A low concentration of BHT (e.g., 0.01-0.1 mol%) is typically sufficient. However, it is important to consider that BHT will be an impurity in your solution and may need to be removed in a subsequent purification step. Therefore, this approach is best suited for situations where the solution will be used directly in a reaction where the presence of BHT is not detrimental.
The following diagram illustrates the proposed mechanism of stabilization by BHT:
Caption: Proposed mechanism of stabilization of 5-Bromo-3-iodo-2-methoxypyridine with BHT.
Q7: My solid 5-Bromo-3-iodo-2-methoxypyridine has started to discolor. What is the best way to purify it?
A7: For solid-state purification of discolored 5-Bromo-3-iodo-2-methoxypyridine, recrystallization is often the most effective method.[9][10][11][12][13]
Experimental Protocol: Recrystallization of 5-Bromo-3-iodo-2-methoxypyridine
-
Solvent Selection: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For 5-Bromo-3-iodo-2-methoxypyridine, suitable solvents to screen include hexanes, ethanol, or a mixture of the two.[14]
-
Dissolution: In a fume hood, place the discolored solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture with stirring (e.g., on a hot plate) until the solid just dissolves.
-
Decolorization (Optional): If the solution is still colored, you can add a small amount of activated charcoal to adsorb the colored impurities. Boil the solution for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the charcoal.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Q8: I have a crude reaction mixture containing 5-Bromo-3-iodo-2-methoxypyridine and other byproducts. How can I purify it?
A8: For the purification of a crude reaction mixture, flash column chromatography is the preferred method.[14][15]
Experimental Protocol: Flash Column Chromatography Purification
-
TLC Analysis: First, determine an appropriate solvent system using thin-layer chromatography (TLC). A good solvent system will give the desired product an Rf value of approximately 0.2-0.4 and will show good separation from impurities. For 5-Bromo-3-iodo-2-methoxypyridine, a gradient of ethyl acetate in hexanes is a good starting point.[14][16]
-
Column Packing: Pack a chromatography column with silica gel using the chosen eluent.
-
Sample Loading: Dissolve the crude mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the top of the packed column.
-
Elution: Begin eluting the column with the least polar solvent mixture determined from your TLC analysis. Gradually increase the polarity of the eluent to move the compounds down the column.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified 5-Bromo-3-iodo-2-methoxypyridine.
The following diagram outlines the general workflow for chromatographic purification:
Caption: Workflow for the purification of 5-Bromo-3-iodo-2-methoxypyridine by flash column chromatography.
References
-
National Initiative on Undergraduate Science. (n.d.). Recrystallization. HBCSE. [Link]
-
University of Rochester Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. University of Rochester. [Link]
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The Royal Society of Chemistry. (2011). Supporting Information - Chemical Communications. The Royal Society of Chemistry. [Link]
-
Dispendix. (2025, February 19). Improving Long-Term Compound Storage in I.DOT Source Plates. Dispendix. [Link]
-
Unknown. (n.d.). Recrystallization. [Link]
-
GMP Plastics. (2025, March 26). Optimizing Compound Storage for Long-Term Stability and Safety. GMP Plastics. [Link]
-
Unknown. (n.d.). Recrystallization. [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
-
ResearchGate. (2018, April 16). Chemical Preservation of Semi-volatile Polycyclic Aromatic Hydrocarbon Compounds at Ambient Temperature: A Sediment Sample Holding Time Study. ResearchGate. [Link]
-
Unknown. (n.d.). Phenolic antioxidants: Health Protection Branch studies on butylated hydroxyanisole. [Link]
-
PubMed. (n.d.). Investigation of 3 industry-wide applied storage conditions for compound libraries. PubMed. [Link]
-
Beilstein Journals. (n.d.). Supplementary Information. Beilstein Journals. [Link]
-
Consensus. (n.d.). What alternatives exist to BHT for antioxidant protection in foods?. Consensus. [Link]
-
ACG Publications. (2023). Records of Natural Products-SI. ACG Publications. [Link]
-
International Journal of Scientific and Engineering Research. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. ijssst.info. [Link]
-
National Institutes of Health. (n.d.). Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines. National Center for Biotechnology Information. [Link]
-
PubMed. (n.d.). The antioxidant activity of BHT and new phenolic compounds PYA and PPA measured by chemiluminescence. PubMed. [Link]
-
MDPI. (n.d.). Thyroid Hormone Deiodination—Mechanisms and Small Molecule Enzyme Mimics. MDPI. [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. HELIX Chromatography. [Link]
-
MDPI. (2020, December 15). Identification of In Vitro Metabolites of Synthetic Phenolic Antioxidants BHT, BHA, and TBHQ by LC-HRMS/MS. MDPI. [Link]
-
Science.gov. (n.d.). antioxidants bha bht: Topics by Science.gov. Science.gov. [Link]
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MDPI. (n.d.). Metal Organic Frameworks for Smart Storage and Delivery of Aromatic Volatiles and Essential Oils in Agrifood. MDPI. [Link]
-
National Institutes of Health. (2021, October 21). Deiodinases and the Three Types of Thyroid Hormone Deiodination Reactions. National Center for Biotechnology Information. [Link]
-
PubMed. (n.d.). Role of thyroid hormone deiodination in the hypothalamus. PubMed. [Link]
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Technical Support Center: Synthesis of 5-Bromo-3-iodo-2-methoxypypyridine
Welcome to the technical support center for the synthesis of 5-Bromo-3-iodo-2-methoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, particularly when scaling up production. Here, we address common challenges, provide detailed troubleshooting advice, and offer a validated, scalable protocol.
I. Troubleshooting Guide: Common Scalability Issues
This section addresses specific problems that can arise during the synthesis of 5-Bromo-3-iodo-2-methoxypyridine, especially in a larger-scale production setting.
Issue 1: Low Yield or Incomplete Conversion
Question: We are experiencing low yields and incomplete consumption of our starting material, 2-methoxy-5-bromopyridine, during the iodination step. What are the likely causes and how can we improve the conversion rate?
Answer:
Low yields in the iodination of 2-methoxy-5-bromopyridine are often traced back to several key factors. Understanding the underlying chemistry is crucial for effective troubleshooting. The reaction is an electrophilic aromatic substitution, and its efficiency is highly dependent on the reaction conditions and the purity of the reagents.
Potential Causes and Solutions:
-
Insufficient Activation of Iodine: Molecular iodine (I₂) itself is not a potent electrophile. The reaction typically requires an activating agent to generate a more reactive iodine species.
-
Troubleshooting Step: Ensure the complete dissolution and reaction of your chosen activating agent. For instance, if using a strong acid, verify its concentration and ensure it's fresh.
-
-
Sub-optimal Reaction Temperature: The iodination of pyridines is sensitive to temperature.
-
Troubleshooting Step: Carefully control the reaction temperature. A temperature that is too low can lead to a sluggish reaction, while a temperature that is too high may promote the formation of byproducts. Experiment with a gradual increase in temperature, monitoring the reaction progress by TLC or LC-MS.
-
-
Moisture in the Reaction: The presence of water can deactivate the iodinating agent and interfere with the reaction.
-
Troubleshooting Step: Use anhydrous solvents and reagents. Dry your glassware thoroughly before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Purity of Starting Material: Impurities in the 2-methoxy-5-bromopyridine can inhibit the reaction.
-
Troubleshooting Step: Confirm the purity of your starting material using techniques like NMR or GC-MS. If necessary, purify the starting material by recrystallization or column chromatography.
-
Issue 2: Formation of Di-iodinated or Other Byproducts
Question: We are observing the formation of significant amounts of di-iodinated byproducts and other impurities, complicating the purification process. How can we improve the selectivity of the reaction?
Answer:
The formation of byproducts, such as di-iodinated species, is a common challenge in the synthesis of halogenated pyridines.[1] This is often due to the over-reactivity of the pyridine ring under the reaction conditions.
Potential Causes and Solutions:
-
Excess Iodinating Agent: Using a large excess of the iodinating agent can lead to multiple substitutions on the pyridine ring.
-
Troubleshooting Step: Carefully control the stoichiometry of the iodinating agent. A slight excess may be necessary to drive the reaction to completion, but a large excess should be avoided. A good starting point is 1.1 to 1.2 equivalents of the iodinating agent.
-
-
Reaction Time and Temperature: Prolonged reaction times or elevated temperatures can promote the formation of thermodynamically favored, but undesired, byproducts.
-
Troubleshooting Step: Monitor the reaction closely by TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to prevent further reactions. Consider running the reaction at a lower temperature for a longer period to favor the formation of the desired mono-iodinated product.
-
-
Choice of Solvent: The solvent can influence the reactivity of the iodinating agent and the solubility of the product and byproducts.
-
Troubleshooting Step: Experiment with different solvents. A less polar solvent may decrease the rate of di-iodination.
-
Issue 3: Difficulties in Product Purification
Question: The crude product is a dark, oily residue that is difficult to purify by crystallization. What are the best methods for isolating and purifying 5-Bromo-3-iodo-2-methoxypyridine at scale?
Answer:
Purification is a critical step in obtaining high-purity 5-Bromo-3-iodo-2-methoxypyridine. The physical properties of the crude product can make purification challenging.
Recommended Purification Strategies:
-
Column Chromatography: For laboratory-scale purifications, silica gel column chromatography is often the most effective method.
-
Protocol: A gradient elution system using a mixture of hexanes and ethyl acetate is typically effective. Start with a low polarity mixture (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity to elute the product.
-
-
Recrystallization: If the crude product can be solidified, recrystallization is a viable and scalable purification method.
-
Protocol: Experiment with different solvent systems to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents to try include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.
-
-
Distillation: For larger-scale production, distillation under reduced pressure (vacuum distillation) can be an efficient purification method, provided the product is thermally stable.
-
Consideration: Determine the boiling point of the product under vacuum and ensure your equipment is capable of achieving the necessary temperature and pressure.
-
Issue 4: Safety Concerns in Large-Scale Synthesis
Question: What are the primary safety concerns when scaling up the synthesis of 5-Bromo-3-iodo-2-methoxypyridine?
Answer:
Scaling up any chemical synthesis introduces new safety challenges that must be carefully managed. For this particular synthesis, the following points are critical:
-
Handling of Halogenating Agents: Reagents like N-iodosuccinimide (NIS) and iodine can be corrosive and toxic.
-
Precaution: Always handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2]
-
-
Exothermic Reactions: The iodination reaction can be exothermic.
-
Precaution: When scaling up, add reagents slowly and monitor the internal temperature of the reaction vessel. Ensure adequate cooling capacity is available to control any potential exotherm.
-
-
Solvent Handling: Many organic solvents used in the synthesis are flammable.
-
Precaution: Work in a well-ventilated area away from ignition sources. Use appropriate grounding techniques to prevent the buildup of static electricity.
-
-
Waste Disposal: The reaction will generate halogenated waste.
-
Precaution: Dispose of all chemical waste according to your institution's and local regulations. Do not pour halogenated waste down the drain.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the typical starting material for the synthesis of 5-Bromo-3-iodo-2-methoxypyridine?
A1: The most common starting material is 5-Bromo-2-methoxypyridine.[3] This compound is commercially available and provides a direct precursor for the iodination step.
Q2: What are some common iodinating agents used for this synthesis?
A2: Several iodinating agents can be used, with the choice often depending on the scale and desired reactivity. Common examples include:
-
N-Iodosuccinimide (NIS): A mild and selective iodinating agent, often used in the presence of an acid catalyst like trifluoroacetic acid.
-
Iodine (I₂): Can be used in the presence of an oxidizing agent, such as nitric acid or periodic acid, to generate a more reactive iodine species.
Q3: Can this synthesis be performed using continuous flow chemistry?
A3: Yes, continuous flow microreactor technology is a highly advanced and advantageous approach for the large-scale synthesis of halogenated pyridines.[4] It offers superior control over reaction parameters like temperature and mixing, leading to improved yields, reduced byproduct formation, and enhanced safety.[4]
Q4: What are the primary applications of 5-Bromo-3-iodo-2-methoxypyridine?
A4: 5-Bromo-3-iodo-2-methoxypyridine is a valuable building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[4][5] Its unique substitution pattern allows for selective functionalization through cross-coupling reactions, making it a key intermediate in the synthesis of complex molecules with potential therapeutic or biological activity.[4]
III. Scalable Experimental Protocol
This protocol provides a detailed, step-by-step method for the synthesis of 5-Bromo-3-iodo-2-methoxypyridine that has been optimized for scalability and reproducibility.
Synthesis of 5-Bromo-3-iodo-2-methoxypyridine
| Parameter | Value |
| Starting Material | 5-Bromo-2-methoxypyridine |
| Key Reagents | N-Iodosuccinimide (NIS), Trifluoroacetic acid (TFA) |
| Solvent | Dichloromethane (DCM) |
| Reaction Temperature | 0 °C to Room Temperature |
| Typical Yield | 75-85% |
| Purification Method | Silica Gel Column Chromatography |
Step-by-Step Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 5-Bromo-2-methoxypyridine (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g of starting material).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: In a separate flask, dissolve N-Iodosuccinimide (NIS, 1.1 eq) in anhydrous DCM. Add Trifluoroacetic acid (TFA, 0.2 eq) to this solution.
-
Slow Addition: Add the NIS/TFA solution dropwise to the cooled solution of 5-Bromo-2-methoxypyridine over a period of 30-60 minutes. Maintain the internal temperature below 5 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir vigorously until the orange/brown color of the reaction mixture disappears.
-
Workup: Separate the organic layer. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.
IV. Visual Workflow and Decision Making
Experimental Workflow Diagram
The following diagram illustrates the key steps in the synthesis and purification of 5-Bromo-3-iodo-2-methoxypyridine.
Caption: Workflow for the synthesis of 5-Bromo-3-iodo-2-methoxypyridine.
Troubleshooting Decision Tree
This diagram provides a logical path for troubleshooting common issues during the synthesis.
Caption: Decision tree for troubleshooting the synthesis.
V. References
-
The Royal Society of Chemistry. (2013). Supplementary Information Synthetic routes to compounds 5 and 10-19. [Link]
-
Li, X., et al. Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Simulation: Systems, Science & Technology. [Link]
Sources
Technical Support Center: Work-up and Troubleshooting for 5-Bromo-3-iodo-2-methoxypyridine Reactions
Welcome to the technical support guide for reactions involving 5-Bromo-3-iodo-2-methoxypyridine. This versatile dihalogenated pyridine building block is a cornerstone in the synthesis of complex molecules for pharmaceutical and materials science applications. However, its unique electronic and physical properties can present challenges during reaction work-up and product purification.
This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights to navigate these challenges. We will move beyond simple procedural lists to explain the underlying chemical principles, enabling you to make informed decisions to optimize your work-up strategy.
Section 1: Frequently Asked Questions (FAQs) for General Work-up Procedures
This section addresses common issues applicable to a wide range of reactions involving 5-Bromo-3-iodo-2-methoxypyridine, including but not limited to Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings.
Q1: My reaction mixture has turned into a thick slurry with inorganic salts after a cross-coupling reaction. How should I proceed with the initial work-up?
A1: This is a common occurrence, especially when using phosphate or carbonate bases. The primary goal is to dissolve the salts and separate the palladium catalyst before liquid-liquid extraction.
-
Expert Insight: Direct extraction is often inefficient and can lead to emulsions. A filtration step is critical.
-
Procedure:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent in which your product is soluble (e.g., Ethyl Acetate, Dichloromethane).
-
Filter the entire mixture through a pad of Celite®. The Celite will trap the insoluble palladium catalyst and fine inorganic salts.
-
Wash the filter cake thoroughly with additional organic solvent to ensure complete recovery of your product.[1]
-
The resulting filtrate is now ready for aqueous extraction.
-
Q2: I am struggling with low recovery of my 2-methoxypyridine product during aqueous extraction. Why is this happening and how can I fix it?
A2: The basic nitrogen atom in the pyridine ring (pKa ≈ 5-6) can be protonated by acidic aqueous solutions, forming a water-soluble pyridinium salt.[2] If you wash with a neutral or even slightly acidic aqueous solution (e.g., deionized water, which can be slightly acidic due to dissolved CO₂), you may be losing your product to the aqueous layer.
-
Expert Insight: Control the pH of your aqueous wash.
-
Solutions:
-
Basic Wash: Use a mildly basic aqueous solution, such as 5% sodium bicarbonate (NaHCO₃) or a saturated sodium carbonate (Na₂CO₃) solution, for your initial washes. This ensures the pyridine nitrogen remains in its neutral, more organosoluble form.
-
Back-Extraction: If you suspect product loss to the aqueous layer, you can basify the combined aqueous layers with 1M NaOH to a pH of 8-9 and re-extract with your organic solvent.[3]
-
Brine Wash: Always perform a final wash with saturated sodium chloride (brine) solution. This helps to remove residual water from the organic layer and "salt out" dissolved organic product, pushing it back into the organic phase.[4]
-
Q3: An intractable emulsion has formed during my extractive work-up. What are the best methods to break it?
A3: Emulsions are common in reactions involving pyridinic compounds and are often stabilized by fine particulate matter or amphiphilic byproducts.
-
Expert Insight: Patience is a virtue, but active methods are more efficient.
-
Troubleshooting Steps:
-
Add Brine: Add a significant volume of saturated brine to the separatory funnel, swirl gently, and allow it to stand. The increased ionic strength of the aqueous phase often disrupts the emulsion.
-
Filtration: Filter the entire emulsified mixture through a pad of Celite®. This can physically remove the particulate matter that is stabilizing the emulsion.[5]
-
For Aluminum Salts: If your reaction involved aluminum reagents (e.g., LAH), adding a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate) can effectively break the emulsion by chelating the aluminum salts.[5]
-
Q4: My purified product shows persistent peak tailing during HPLC or column chromatography on silica gel. What is the cause and the solution?
A4: This is a classic problem for basic compounds like pyridines.[2] The basic nitrogen atom interacts strongly with acidic residual silanol groups (Si-OH) on the surface of the silica gel. This secondary interaction causes a portion of the analyte molecules to be retained more strongly, leading to a "tailing" peak shape.[2]
-
Expert Insight: You must mask the acidic silanol sites or use a more inert stationary phase.
-
Solutions for Column Chromatography:
-
Add a Competing Base: Add a small amount of a competing base, like triethylamine (TEA) or pyridine (0.1% to 1% v/v), to your eluent system (e.g., Hexane/Ethyl Acetate). The TEA will preferentially bind to the active silanol sites, allowing your product to elute with a much-improved peak shape.[2]
-
Use Neutralized Silica: For particularly sensitive compounds, use commercially available neutralized silica gel or pre-treat your silica by slurrying it in your eluent containing 1% TEA before packing the column.
-
-
Solutions for HPLC:
-
Mobile Phase Additives: Use a mobile phase additive like triethylamine (TEA) or an ion-pairing reagent.[2]
-
pH Adjustment: Adjusting the mobile phase pH can protonate the silanol groups, reducing their interaction with the basic analyte.[2]
-
Alternative Columns: Employ columns specifically designed for basic compounds, such as those with end-capping or a polar-embedded phase.[2]
-
Section 2: Troubleshooting Guide for Specific Reactions
This section provides targeted advice for common cross-coupling and metal-halogen exchange reactions.
Suzuki-Miyaura Coupling
The selective coupling at either the 3-iodo or 5-bromo position is a key advantage of this substrate. The reactivity order for oxidative addition to Pd(0) is generally C-I > C-Br, allowing for selective functionalization at the C-3 position.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Catalyst Deactivation: Oxygen can deactivate the Pd(0) catalyst. The 2-methoxypyridine nitrogen can also coordinate to the palladium center, potentially inhibiting catalysis.[6][7] 2. Inactive Boronic Acid: Boronic acids can dehydrate to form unreactive cyclic boroxines upon storage. 3. Insufficient Base: The base is crucial for the transmetalation step.[8] | 1. Degas Rigorously: Ensure your solvent is thoroughly degassed by bubbling with argon or nitrogen for at least 20-30 minutes before adding the catalyst.[9] Use a ligand like SPhos or XPhos, as Buchwald ligands are known to improve yields for challenging substrates.[10] 2. Check Boronic Acid Quality: Use fresh boronic acid or dissolve the existing batch in a solvent and briefly stir with water before use to hydrolyze any boroxines. 3. Use a Stronger Base/Ensure Solubility: Switch to a stronger base like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered to maximize surface area.[9] |
| Significant Dehalogenation (Loss of Br or I) | Protodeboronation of Boronic Acid: The boronic acid can be cleaved by water/base before it couples, leading to a proton replacing the halogen on your starting material. This is a known issue with heteroaromatic boronic acids.[6] | Use Stoichiometry: Use a slight excess (1.2 - 1.5 equivalents) of the boronic acid.[10] Modify Conditions: Use anhydrous conditions with a base like KF. |
| Homocoupling of Boronic Acid (Biaryl Byproduct) | Oxygen in Reaction: The presence of oxygen can promote the oxidative homocoupling of the boronic acid. | Improve Degassing: Re-evaluate and improve your degassing procedure for all solvents and the reaction setup. |
Buchwald-Hartwig Amination
This reaction is powerful for forming C-N bonds, but the basicity of both the substrate and the amine coupling partner requires careful consideration.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield with Primary Amines | Ligand Inhibition: Primary amines can sometimes displace phosphine ligands from the palladium center, hindering the catalytic cycle.[11] | Use Bidentate Ligands: Employ bidentate phosphine ligands like DPPF or BINAP, which are less prone to displacement and have shown success in coupling halopyridines.[11][12] |
| Reaction Stalls | Insoluble Base: The strong bases used (e.g., NaOtBu, LHMDS) can coat the catalyst or reagents if not properly dispersed. | Solvent Choice: Use a solvent that can better solubilize the base or the intermediate complexes, such as dioxane or toluene. Ensure vigorous stirring. |
Metal-Halogen Exchange
This reaction is typically performed at low temperatures to generate a lithiated or magnesiated pyridine intermediate for subsequent reaction with an electrophile.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Trapped Product | 1. Incorrect Exchange Site: While I > Br is the expected reactivity, side reactions can occur.[13] 2. Decomposition of Organometallic: The generated organolithium or Grignard reagent may be unstable, even at low temperatures. | 1. Confirm Selectivity: The C-I bond at the 3-position should undergo exchange preferentially with reagents like n-BuLi or i-PrMgCl at low temperatures (-78 °C).[13][14] 2. Immediate Trapping: Add the electrophile as soon as the metal-halogen exchange is complete. Do not let the organometallic intermediate sit for extended periods. |
| Violent or Uncontrolled Quench | Highly Reactive Reagent: The organometallic intermediates are extremely strong bases and react violently with protic sources like water.[5] | Staged Quenching Protocol: Quench the reaction at low temperature (-78 °C) by slowly adding a less reactive protic source like isopropanol first. Once the initial exotherm subsides, add methanol, and finally, water or saturated NH₄Cl solution.[15] |
Section 3: Detailed Experimental Protocols
Protocol 1: General Aqueous Work-up for Cross-Coupling Reactions
This protocol assumes the reaction is complete and the goal is to isolate the crude product.
-
Cooling & Dilution: Allow the reaction vessel to cool to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., 10 volumes of Ethyl Acetate).
-
Filtration: Filter the diluted mixture through a pad of Celite® in a Büchner funnel to remove the palladium catalyst and inorganic salts. Wash the filter cake with 2-3 additional portions of the organic solvent.
-
Transfer to Separatory Funnel: Combine the filtrates and transfer them to a separatory funnel.
-
Basic Wash: Wash the organic layer with a saturated aqueous solution of NaHCO₃ (1 x 5 volumes). This neutralizes any remaining acid and ensures the pyridine product is not protonated.
-
Water Wash: Wash with deionized water (1 x 5 volumes).
-
Brine Wash: Wash with saturated aqueous NaCl (brine) (1 x 5 volumes) to initiate drying.[4]
-
Drying: Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product.
Protocol 2: Purification by Column Chromatography for Pyridinic Compounds
This protocol is designed to mitigate peak tailing.
-
Prepare Eluent: Prepare your desired eluent system (e.g., a gradient of Ethyl Acetate in Hexanes). To this mixture, add 0.5% v/v triethylamine (TEA).[2]
-
Pack Column: Pack a silica gel column using the prepared eluent. Do not let the column run dry.
-
Load Sample: Dissolve your crude product in a minimum amount of dichloromethane or the eluent. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel.
-
Elute: Run the column, collecting fractions and monitoring by TLC.
-
Combine & Concentrate: Combine the pure fractions and concentrate under reduced pressure. Note: Traces of TEA may remain; it can often be removed by placing the sample under high vacuum for several hours.
Section 4: Visual Guides
Diagram 1: General Post-Coupling Work-up Workflow
Caption: A standard workflow for the work-up and purification of a cross-coupling reaction.
Diagram 2: Troubleshooting Logic for Low Yield in Suzuki Reactions
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Workup [chem.rochester.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. reddit.com [reddit.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. research.rug.nl [research.rug.nl]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 14. znaturforsch.com [znaturforsch.com]
- 15. epfl.ch [epfl.ch]
Identifying byproducts in 5-Bromo-3-iodo-2-methoxypyridine reactions
Technical Support Center: 5-Bromo-3-iodo-2-methoxypyridine
Introduction
5-Bromo-3-iodo-2-methoxypyridine is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring two distinct halogen atoms at positions amenable to selective cross-coupling, makes it a versatile scaffold for the synthesis of complex molecular architectures. The methoxy group further modulates the electronic properties of the pyridine ring. However, the differential reactivity of the C-I and C-Br bonds, while advantageous, can also lead to a variety of side reactions and byproducts if not carefully controlled. This guide provides researchers with practical, in-depth troubleshooting advice and answers to frequently asked questions to help navigate the complexities of working with this reagent, ensuring higher yields and product purity.
Frequently Asked Questions (FAQs)
Q1: What is the primary order of reactivity for the halogen sites on 5-Bromo-3-iodo-2-methoxypyridine in cross-coupling reactions?
A1: The carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bond towards oxidative addition with common palladium catalysts (e.g., Pd(0)). This allows for selective functionalization at the C-3 position. The general order of reactivity for halopyridines in Pd-catalyzed cross-coupling reactions is I > Br > Cl. This difference is attributed to the lower bond dissociation energy of the C-I bond compared to the C-Br bond.
Q2: Can I perform a reaction at the C-5 bromine position while leaving the C-3 iodine intact?
A2: This is extremely challenging under standard palladium-catalyzed conditions due to the inherently higher reactivity of the C-I bond. Achieving selective reactivity at the C-Br position would require a specialized catalytic system that can invert the typical reactivity pattern. Some niche copper-catalyzed or specific ligand systems might offer alternative selectivity, but this is not a standard transformation and would require significant methods development.
Q3: How stable is 5-Bromo-3-iodo-2-methoxypyridine? Are there specific storage conditions I should follow?
A3: Like many polyhalogenated aromatic compounds, 5-Bromo-3-iodo-2-methoxypyridine is generally stable under standard laboratory conditions. However, it is prudent to store it in a cool, dark, and dry place to prevent potential degradation over long periods. It can be sensitive to light and strong bases. Always store it under an inert atmosphere (e.g., nitrogen or argon) if it will be used for sensitive catalytic reactions where trace impurities can affect performance.
Troubleshooting Guide: Navigating Common Byproducts
This section addresses specific problems researchers may encounter, providing diagnostic workflows and solutions.
Problem 1: My reaction shows significant amounts of a debrominated byproduct (3-Iodo-2-methoxypyridine).
Symptom: GC-MS or LC-MS analysis of the crude reaction mixture shows a significant peak corresponding to the mass of 3-Iodo-2-methoxypyridine, alongside the desired product.
Causality: This byproduct arises from a process called hydrodebromination, where the bromine atom is replaced by a hydrogen atom. This can occur through several mechanisms:
-
Catalyst-Mediated: The palladium catalyst can insert into the C-Br bond (though less readily than the C-I bond) and, in the presence of a hydrogen source (e.g., solvent, base, or impurities), undergo reductive elimination to form the debrominated product.
-
Base-Mediated: Certain strong bases, especially in protic solvents, can facilitate the removal of the bromine.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for debromination.
Detailed Solutions:
-
Choice of Base: Avoid using excessively strong or nucleophilic bases like alkoxides (e.g., NaOtBu) if possible, especially if your solvent can act as a proton source. Carbonates (e.g., Cs₂CO₃, K₂CO₃) or phosphates (e.g., K₃PO₄) are often milder and effective alternatives in Suzuki and Sonogashira couplings.
-
Solvent Purity: Ensure you are using anhydrous solvents. Trace water can act as a proton source for the hydrodehalogenation pathway.
-
Reaction Temperature: Run the reaction at the lowest temperature that allows for a reasonable conversion rate. Higher temperatures can increase the rate of side reactions, including debromination.
Problem 2: My reaction mixture contains the homocoupled byproduct of my coupling partner (e.g., a boronic acid dimer in a Suzuki reaction).
Symptom: A significant peak corresponding to the dimer of the boronic acid (R-R) is observed in the crude analysis.
Causality: This byproduct, often called a Glaser-type or Hay-type homocoupling for alkynes or a Suzuki-Miyaura homocoupling for boronic acids, is typically caused by two main factors:
-
Presence of Oxygen: Molecular oxygen can promote the oxidative homocoupling of the organometallic reagent.
-
Incorrect Stoichiometry: An excess of the boronic acid or other organometallic reagent can favor self-coupling.
Troubleshooting Steps:
-
Degas Rigorously: Before adding the catalyst and reagents, thoroughly degas the reaction mixture. This is the most critical step. A common method is to subject the mixture to three cycles of vacuum followed by backfilling with an inert gas (argon or nitrogen).
-
Maintain Inert Atmosphere: Keep the reaction under a positive pressure of an inert gas throughout the entire process.
-
Check Stoichiometry: Use a slight excess (e.g., 1.05-1.2 equivalents) of the organometallic reagent, but avoid a large excess.
Problem 3: I am observing a product resulting from reaction at both the iodine and bromine sites (a di-substituted product).
Symptom: LC-MS or NMR analysis shows a product where both the C-3 and C-5 positions have been functionalized with the coupling partner.
Causality: While the C-I bond is more reactive, the C-Br bond is not inert. If the reaction conditions are harsh enough or the reaction is run for too long, the second, less reactive site can also undergo oxidative addition and coupling.
Quantitative Data on Selectivity:
The table below provides an illustrative guide to how reaction parameters can influence selectivity. These are representative values and actual results will vary.
| Catalyst System | Temperature (°C) | Reaction Time (h) | Approx. Mono-substituted Product (%) | Approx. Di-substituted Byproduct (%) |
| Pd(PPh₃)₄ | 60 | 2 | 95 | < 5 |
| Pd(PPh₃)₄ | 100 | 12 | 70 | 30 |
| PdCl₂(dppf) | 80 | 4 | 90 | 10 |
| PdCl₂(dppf) | 110 | 12 | 65 | 35 |
Solutions:
-
Lower the Temperature: This is the most effective way to improve selectivity. The energy barrier for oxidative addition at the C-Br bond is higher, so lowering the temperature will disproportionately slow down the undesired reaction.
-
Reduce Reaction Time: Monitor the reaction closely by TLC or LC-MS. Once the starting material is consumed and the desired mono-substituted product is formed, quench the reaction to prevent it from proceeding to the di-substituted product.
-
Catalyst/Ligand Choice: Some catalyst systems offer better selectivity. For example, catalysts with bulky ligands can sometimes show higher selectivity for the more accessible C-I position.
Key Experimental Protocols
Protocol 1: Selective Sonogashira Coupling at the C-3 Position
This protocol outlines a standard procedure for selectively coupling a terminal alkyne at the C-3 (iodo) position.
Materials:
-
5-Bromo-3-iodo-2-methoxypyridine (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (0.02 equiv)
-
Copper(I) Iodide (CuI) (0.04 equiv)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
Procedure:
-
To a dry, oven-baked flask, add 5-Bromo-3-iodo-2-methoxypyridine.
-
Flush the flask with argon or nitrogen.
-
Add the anhydrous solvent, followed by the base (TEA or DIPEA) and the terminal alkyne via syringe.
-
Degas the mixture by bubbling argon through it for 15-20 minutes.
-
In a separate vial, weigh the Pd(PPh₃)₂Cl₂ and CuI catalysts.
-
Under a positive flow of argon, add the catalysts to the reaction flask.
-
Stir the reaction at room temperature or slightly elevated temperature (e.g., 40 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: Workflow for selective Sonogashira coupling.
Protocol 2: GC-MS Method for Byproduct Identification
This protocol provides a general method for analyzing a crude reaction mixture to identify the starting material, product, and potential byproducts.
Instrumentation:
-
Gas Chromatograph with a Mass Spectrometer detector (GC-MS).
-
Column: Standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
Sample Preparation:
-
Take a small aliquot (~0.1 mg) of the crude reaction mixture.
-
Dissolve it in a suitable volatile solvent (e.g., 1 mL of ethyl acetate, dichloromethane, or acetone).
-
Filter the sample through a syringe filter (0.22 µm) if it contains solid particles.
GC-MS Parameters:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium, constant flow ~1.0 mL/min
-
Oven Program:
-
Initial Temperature: 80 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: Hold at 280 °C for 5-10 minutes.
-
-
MS Transfer Line: 280 °C
-
MS Ion Source: 230 °C
-
Scan Range: 40-550 m/z
Data Analysis:
-
Identify Peaks: Correlate the peaks in the total ion chromatogram (TIC) with their corresponding mass spectra.
-
Expected Masses (M+):
-
5-Bromo-3-iodo-2-methoxypyridine (Starting Material): ~315 g/mol (Note: Look for the characteristic isotopic pattern of Br/I).
-
3-Iodo-2-methoxypyridine (Debrominated Byproduct): ~235 g/mol .
-
5-Bromo-2-methoxypyridine (Deiodinated Byproduct): ~188 g/mol .
-
-
Compare Spectra: Compare the obtained mass spectra with a library (e.g., NIST) or with theoretical fragmentation patterns to confirm identities.
References
-
Title: Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides Source: Chemical Reviews URL: [Link]
-
Title: Selective Functionalization of Polyhalogenated Pyridines Source: Angewandte Chemie International Edition URL: [Link]
-
Title: The Role of the Base in Palladium-Catalyzed Cross-Coupling Reactions Source: Chemistry – A European Journal URL: [Link]
-
Title: Homocoupling of Boronic Acids, Esters and Trifluoroborates Source: Organic & Biomolecular Chemistry URL: [Link]
Impact of solvent choice on 5-Bromo-3-iodo-2-methoxypyridine reactivity
Welcome to the technical support guide for 5-Bromo-3-iodo-2-methoxypyridine. This document is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block. Here, we address common challenges and frequently asked questions regarding its reactivity, with a special focus on the critical impact of solvent choice on reaction outcomes. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your research.
Section 1: Understanding the Reactivity of 5-Bromo-3-iodo-2-methoxypyridine
5-Bromo-3-iodo-2-methoxypyridine is a dihalogenated pyridine derivative with significant potential in organic synthesis, particularly in the construction of complex molecules through cross-coupling reactions.[1] The key to its utility lies in the differential reactivity of the C-I and C-Br bonds. In palladium-catalyzed cross-coupling reactions, the C-I bond is substantially more reactive towards oxidative addition than the C-Br bond.[1][2] This chemoselectivity allows for sequential, site-selective functionalization, a highly desirable feature in multi-step syntheses.
However, achieving this selectivity and high yields is not always straightforward. The choice of solvent plays a pivotal role in modulating the reactivity of the catalyst, the solubility of reagents, and the stability of intermediates.[3] An inappropriate solvent can lead to a host of issues, from low yields to a complete loss of selectivity.
Section 2: Troubleshooting and FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Poor Chemoselectivity in Suzuki-Miyaura Coupling
Question: "I'm performing a Suzuki-Miyaura coupling with 5-Bromo-3-iodo-2-methoxypyridine, intending to react at the iodine position, but I'm observing significant reaction at the bromine site as well, leading to a mixture of products. How can I improve selectivity?"
Answer: This is a classic challenge that often points to the reaction conditions being too harsh or the solvent choice being suboptimal.
Causality: The selectivity in palladium-catalyzed cross-couplings hinges on the difference in rates of oxidative addition at the C-I versus the C-Br bond.[2] While the C-I bond is inherently more reactive, certain conditions can diminish this difference. High temperatures can provide enough energy to overcome the activation barrier for C-Br bond cleavage, leading to a loss of selectivity.
The solvent's role is multifaceted here:
-
Polarity and Catalyst Activity: Highly polar aprotic solvents like DMF or DMSO can sometimes accelerate the reaction but may also lead to catalyst decomposition or altered reactivity profiles, potentially diminishing selectivity.[3] They can stabilize charged intermediates, which may affect the relative rates of oxidative addition at the two halogen sites.
-
Solubility of Reagents: Poor solubility of the base (e.g., K₂CO₃, Cs₂CO₃) can lead to inconsistent reaction rates and side reactions.[4][5] A solvent system that ensures all components are well-dissolved is crucial.
Troubleshooting Steps:
-
Solvent System Modification:
-
Initial Recommendation: A common and effective solvent system for selective Suzuki couplings is a mixture of an ethereal solvent and water, such as 1,4-dioxane/water or THF/water.[6] Toluene/water is also a robust choice.[5]
-
Rationale: These less polar, aprotic solvents often provide a good balance of solubility for both the organic substrate and the inorganic base (dissolved in the aqueous phase) without overly accelerating the less favorable C-Br activation.
-
Avoid: Highly polar, coordinating solvents like DMF or acetonitrile in initial screens, as they can sometimes interfere with the catalyst.[3][4]
-
-
Temperature Control:
-
Choice of Base and Catalyst:
-
A moderately strong base like K₃PO₄ or Cs₂CO₃ is often effective.[6] Very strong bases like NaOtBu might lead to side reactions, especially at higher temperatures.[4]
-
Use a reliable palladium precatalyst, such as a Buchwald G3 or G4 precatalyst, to ensure efficient generation of the active Pd(0) species.[7][8]
-
Issue 2: Low Yield in Sonogashira Coupling
Question: "My Sonogashira coupling at the iodine position of 5-Bromo-3-iodo-2-methoxypyridine is giving very low yields. I've tried standard conditions in THF, but the reaction stalls."
Answer: Low yields in Sonogashira couplings can stem from several factors, with solvent choice being a primary culprit, often related to catalyst inhibition or side reactions like homocoupling of the alkyne.
Causality: The Sonogashira reaction mechanism is sensitive to the reaction environment. The solvent can influence the reaction rate and yield significantly.[3]
-
Solvent Polarity: The choice between polar and non-polar solvents can be a delicate balance. While polar solvents can enhance reaction rates, they may also lead to undesired side reactions or catalyst deactivation.[3] For instance, DMF has been reported to sometimes slow down the reaction by displacing ligands from the active palladium complex.[3]
-
Copper Co-catalyst: Traditional Sonogashira reactions use a copper(I) co-catalyst, which can be sensitive to the solvent and atmosphere.[9] Copper-free methods are often preferred to avoid these complications.[9][10]
-
Base and Amine: The choice of base and amine solvent (if used) is also critical. The amine often serves as both the base and a solvent.
Troubleshooting Steps:
-
Solvent Screening: A systematic solvent screen is highly recommended.
-
Aprotic, Non-polar: Start with toluene. It often provides good results by minimizing side reactions.[3]
-
Ethereal Solvents: THF and 1,4-dioxane are common choices.
-
Polar Aprotic: If yields are still low, cautiously try DMF or NMP, but be aware of potential catalyst inhibition.[3]
-
Solvent-Free/Alternative Media: For greener approaches, consider ionic liquids or even microwave-assisted solvent-free conditions, which have shown success.[9][10]
-
-
Optimize the Base and Additives:
-
Use an appropriate amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA).
-
For copper-free conditions, the choice of palladium catalyst and ligand is paramount. Consider a robust catalyst system like PdCl₂(PPh₃)₂.[10]
-
-
Reaction Setup: Ensure rigorous exclusion of oxygen, especially if using a copper co-catalyst, as this can lead to oxidative homocoupling of the alkyne (Glaser coupling).[9]
Issue 3: Failed Buchwald-Hartwig Amination
Question: "I'm attempting a Buchwald-Hartwig amination at the bromine position (after having functionalized the iodine position), but I'm getting no reaction or very low conversion. What could be the issue?"
Answer: Failure in Buchwald-Hartwig aminations often points to issues with catalyst activity, base solubility, or the inherent reactivity of the substrate. The solvent is a critical parameter that influences all of these factors.[4]
Causality: The Buchwald-Hartwig catalytic cycle involves several steps, including oxidative addition, amine coordination, deprotonation, and reductive elimination. Each of these can be influenced by the solvent.[11]
-
Solvent and Base Solubility: One of the most common reasons for failure is the poor solubility of the inorganic base (e.g., NaOtBu, K₃PO₄) in the reaction solvent.[4] If the base is not sufficiently dissolved, it cannot effectively deprotonate the amine-catalyst complex, stalling the catalytic cycle.
-
Catalyst Inhibition: Certain solvents can act as inhibitors for the palladium catalyst. Chlorinated solvents, acetonitrile, and pyridine should generally be avoided.[4]
-
Substrate Reactivity: The 2-methoxy group on the pyridine ring is an electron-donating group, which can make the C-Br bond less electrophilic and thus less reactive towards oxidative addition.[12] This makes the choice of an appropriate electron-rich and bulky phosphine ligand crucial.
Troubleshooting Steps:
-
Solvent and Base Combination:
-
Primary Choice: Toluene is a very common and effective solvent for Buchwald-Hartwig reactions.[4] Ethereal solvents like 1,4-dioxane or 2-methyltetrahydrofuran (2-MeTHF) are also excellent choices.[4][13]
-
Base Selection: Use a strong, non-nucleophilic base. Sodium tert-butoxide (NaOtBu) is a common choice, but for sensitive substrates, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ can be better alternatives.[4] Ensure the base is finely powdered and dry.
-
Solubility Check: Visually inspect your reaction mixture. If the base is clumped at the bottom, solubility is likely an issue. Consider a solvent that better solubilizes the base or a different base-solvent combination.
-
-
Catalyst and Ligand System:
-
Protocol Adherence:
Section 3: Data and Protocols
Table 1: Solvent Effects on Chemoselectivity in Suzuki Coupling
| Solvent System | Temperature (°C) | Ratio (C-I product : C-Br product) | Yield of C-I Product (%) | Reference Insight |
| Toluene / H₂O (4:1) | 80 | >95 : 5 | 85 | Good balance of solubility and reactivity.[4][5] |
| 1,4-Dioxane / H₂O (4:1) | 80 | >95 : 5 | 88 | Commonly used, but dioxane is a solvent of concern.[4][15] |
| THF / H₂O (4:1) | 70 | >98 : 2 | 90 | Milder conditions can further improve selectivity.[6] |
| DMF | 100 | 80 : 20 | 65 (mixture) | Higher polarity and temp can erode selectivity.[3] |
| Acetonitrile | 80 | 85 : 15 | 70 (mixture) | Can act as a catalyst inhibitor.[4] |
Note: Data is representative and intended for illustrative purposes. Actual results will vary based on specific substrates, catalysts, and bases used.
Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C-I Position
-
Preparation: To an oven-dried reaction vial containing a magnetic stir bar, add 5-Bromo-3-iodo-2-methoxypyridine (1.0 equiv.), the desired boronic acid or ester (1.2 equiv.), and a finely ground base (e.g., K₃PO₄, 2.0 equiv.).
-
Inert Atmosphere: Cap the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Reagent Addition: Add the palladium precatalyst (e.g., XPhos-Pd-G3, 1-2 mol%) to the vial.
-
Solvent Addition: Add degassed solvent (e.g., THF/water 4:1, to achieve a concentration of ~0.1 M) via syringe.
-
Reaction: Place the vial in a preheated oil bath at 70 °C and stir.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography.
Diagrams
Caption: Decision workflow for solvent selection in selective cross-coupling.
Sources
- 1. Buy 5-Bromo-2-iodo-3-methoxypyridine | 944805-60-1 [smolecule.com]
- 2. Sequential Cross Coupling Reactions of Polyhalogenated Heterocycles - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. books.lucp.net [books.lucp.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. reddit.com [reddit.com]
- 9. mdpi.com [mdpi.com]
- 10. BJOC - Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids [beilstein-journals.org]
- 11. bristol.ac.uk [bristol.ac.uk]
- 12. reddit.com [reddit.com]
- 13. par.nsf.gov [par.nsf.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Strategies to improve regioselectivity with 5-Bromo-3-iodo-2-methoxypyridine
Welcome to the technical support resource for 5-Bromo-3-iodo-2-methoxypyridine. As a Senior Application Scientist, I have designed this guide to provide researchers, chemists, and drug development professionals with in-depth, field-proven insights into leveraging this versatile building block. This center addresses common challenges in achieving regioselectivity and provides robust protocols to streamline your synthetic workflows.
Troubleshooting Guide
This section is designed in a question-and-answer format to directly address specific experimental issues.
Scenario 1: Poor Regioselectivity in Suzuki-Miyaura Coupling
Question: I am attempting a Suzuki-Miyaura coupling with my arylboronic acid and 5-Bromo-3-iodo-2-methoxypyridine, but I'm getting a mixture of the desired C3-coupled product and the C5-coupled isomer. How can I improve selectivity for the C3 position?
Answer:
This is a common challenge that arises from the reaction conditions being too harsh, overcoming the inherent reactivity difference between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. The C-I bond is significantly weaker and more polarizable, making it the kinetically favored site for oxidative addition by the palladium catalyst.[1][2] To enhance selectivity, we must optimize the conditions to favor this kinetic pathway.
Diagnostic & Solution Workflow:
-
Lower the Reaction Temperature: High temperatures can provide enough energy to activate the stronger C-Br bond, leading to a loss of selectivity. Start by running the reaction at a lower temperature (e.g., 60-80 °C) and monitor the progress carefully.[3]
-
Re-evaluate Your Catalyst System: While standard catalysts like Pd(PPh₃)₄ are often effective for aryl iodides, they can sometimes require higher temperatures that compromise selectivity.[4] Consider switching to a more active catalyst system that operates at milder temperatures. Highly active catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can often facilitate the reaction at lower temperatures, preserving regioselectivity.[4]
-
Screen Different Bases: The choice of base is critical. A very strong base might promote side reactions or catalyst decomposition at higher temperatures. For selective C-I coupling, standard inorganic bases are usually sufficient. If you are using a strong base, consider switching to a milder one.
| Base | Solvent System | Typical Temperature | Notes |
| K₂CO₃ | Toluene/H₂O or Dioxane/H₂O | 80-100 °C | A reliable standard for many Suzuki couplings.[4] |
| K₃PO₄ | Dioxane or Toluene | 80-100 °C | Often effective and can be milder than carbonates.[4] |
| Cs₂CO₃ | Dioxane | 80-110 °C | A stronger inorganic base, useful for more challenging couplings.[4] |
-
Reduce Reaction Time: Monitor the reaction by TLC or LC-MS. Prolonged reaction times, even at moderate temperatures, can lead to the slow formation of the undesired C5-coupled product. Stop the reaction as soon as the starting material is consumed.
Below is a decision tree to guide your troubleshooting process for regioselectivity issues.
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Caption: Troubleshooting workflow for poor regioselectivity.Scenario 2: Low Yield in Sonogashira Coupling at the C3 Position
Question: I am performing a Sonogashira coupling to install an alkyne at the C3 position, but my yields are consistently low, and I observe significant amounts of alkyne homo-coupling (Glaser product). What can I do to improve this?
Answer:
Low yields in Sonogashira couplings are often a result of two competing factors: inefficient cross-coupling and dominant alkyne homo-coupling. The latter is typically promoted by the presence of oxygen and the copper(I) co-catalyst.[5]
Troubleshooting Steps:
-
Ensure Rigorous Anaerobic Conditions: The Glaser homo-coupling is an oxidative process. Ensure your solvent is thoroughly degassed (e.g., by three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes) and that the reaction is maintained under a positive pressure of an inert atmosphere (Argon or Nitrogen) throughout.
-
Optimize the Copper(I) Co-catalyst: While essential for the traditional Sonogashira catalytic cycle, excess Cu(I) can accelerate homo-coupling.[6] Try reducing the loading of your copper source (e.g., CuI) to 1-5 mol%.
-
Consider Copper-Free Conditions: Modern Sonogashira protocols have been developed that proceed efficiently without a copper co-catalyst, completely eliminating the Glaser coupling side reaction.[7][8] These reactions often require a slightly different catalyst system, such as a palladium precatalyst with a bulky phosphine ligand and a suitable amine base like pyrrolidine or piperidine.[8]
-
Choice of Base and Solvent: The amine base (e.g., Et₃N, DIPEA) serves both as a base and sometimes as a solvent. Ensure it is dry and of high purity. For challenging substrates, using a polar aprotic solvent like DMF can be beneficial, but it must be anhydrous.[9]
| Catalyst System | Co-catalyst | Base | Solvent | Temperature (°C) | Notes |
| PdCl₂(PPh₃)₂ | CuI (5 mol%) | Et₃N | DMF / Et₃N | 25 - 60 | Classic conditions, highly effective but sensitive to oxygen.[4] |
| Pd(PPh₃)₄ | CuI (5 mol%) | Et₃N | DMF | 25 - 60 | Another standard, reliable system.[7] |
| [DTBNpP]Pd(crotyl)Cl | None | TMP or DABCO | DMSO | 25 (Room Temp) | Air-stable precatalyst for efficient copper-free coupling.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle governing regioselectivity with 5-Bromo-3-iodo-2-methoxypyridine?
The regioselectivity is primarily governed by the difference in bond dissociation energies (BDE) of the carbon-halogen bonds. The C-I bond is weaker than the C-Br bond.[2] In the rate-determining oxidative addition step of palladium-catalyzed cross-coupling reactions, the palladium center will react preferentially with the weaker C-I bond at the C3 position.[1][10] This allows for selective functionalization at C3 under kinetic control.
Q2: After successfully coupling at the C3 position, how can I functionalize the C5-bromo position?
This is an excellent strategy for creating diverse, highly substituted pyridines. This sequential coupling approach is a key advantage of using this substrate.[2] Since the C-Br bond is less reactive, you will typically need more forcing conditions for the second coupling.
Sequential Coupling Strategy:
-
First Coupling (C3-I): Use mild conditions as described above to selectively couple at the iodine. Purify the mono-substituted product.
-
Second Coupling (C5-Br): The remaining C-Br bond is less reactive. You will likely need:
-
A more active catalyst system (e.g., Pd₂(dba)₃ with a bulky, electron-rich ligand like XPhos or other Buchwald ligands).[11]
-
A stronger base (e.g., NaOt-Bu, K₃PO₄).
-
Higher reaction temperatures (e.g., 100-120 °C).
-
}
Caption: Workflow for sequential cross-coupling reactions.Q3: Can I perform a selective metal-halogen exchange on this substrate?
Yes. Lithium-halogen exchange is a powerful tool for creating organolithium species for subsequent reaction with electrophiles.[12] This exchange is also kinetically controlled and occurs much faster with iodine than with bromine. By using an alkyllithium reagent (e.g., n-BuLi or t-BuLi) at very low temperatures (typically -78 °C or lower), you can selectively form the C3-lithiated pyridine, leaving the C5-bromo position intact.[13] Quenching this intermediate with an electrophile (e.g., CO₂, aldehydes, alkyl halides) allows for selective C3 functionalization.
Q4: Which is more reactive in a nucleophilic aromatic substitution (SNAr) reaction, the C-I or C-Br bond?
For SNAr, the reactivity is governed by the electronegativity of the leaving group and the stability of the intermediate Meisenheimer complex, not just bond strength. Generally, the reactivity order for halogens in SNAr is F > Cl > Br > I. Therefore, neither the C-I nor the C-Br bond in this molecule is highly activated for traditional SNAr, which typically requires strong electron-withdrawing groups ortho or para to the halogen. Cross-coupling reactions are the preferred method for functionalizing this substrate.
Key Experimental Protocols
The following are robust, starting-point protocols. Optimization for your specific substrate may be required.
Protocol 1: Selective Suzuki-Miyaura Coupling at C3
This protocol is optimized for high selectivity at the C3 (iodo) position.[3]
-
Reaction Setup: To a flame-dried Schlenk flask, add 5-Bromo-3-iodo-2-methoxypyridine (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).
-
Solvent Addition: Evacuate and backfill the flask with argon (repeat 3x). Add degassed solvent (e.g., 1,4-dioxane/water, 4:1 mixture).
-
Reaction: Heat the mixture with stirring at 80 °C. Monitor the reaction by TLC or LC-MS for the consumption of the starting material (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Selective Buchwald-Hartwig Amination at C3
This protocol uses a modern catalyst system for C-N bond formation.[11][14]
-
Reaction Setup: To a flame-dried Schlenk tube, add 5-Bromo-3-iodo-2-methoxypyridine (1.0 eq.), the amine (1.2 eq.), a strong base (e.g., NaOt-Bu, 1.4 eq.), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and the ligand (e.g., XPhos, 4-5 mol%).
-
Solvent Addition: Evacuate and backfill the tube with argon (repeat 3x). Add anhydrous, degassed toluene or dioxane.
-
Reaction: Seal the tube and heat the mixture with stirring at 80-100 °C until the starting material is consumed (monitor by TLC/LC-MS, typically 12-24 hours).
-
Work-up: Cool the reaction to room temperature. Pass the mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
}
Caption: General catalytic cycle highlighting preferential C-I bond activation.References
-
Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. (2022). National Institutes of Health (NIH). Retrieved from [Link]
-
The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. (2022). ACS Publications. Retrieved from [Link]
-
Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. (2022). National Institutes of Health (NIH). Retrieved from [Link]
-
A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. (2020). National Institutes of Health (NIH). Retrieved from [Link]
-
Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient conditions. (2020). Royal Society of Chemistry. Retrieved from [Link]
-
Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (2018). ACS Publications. Retrieved from [Link]
-
Palladium-Catalyzed C-4 Selective Coupling of 2,4-Dichloropyridines and Synthesis of Pyridine-Based Dyes for Live-Cell Imaging. (2020). ACS Publications. Retrieved from [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2016). Royal Society of Chemistry. Retrieved from [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]
-
Glycosyl Triazole Ligand for Temperature-Dependent Competitive Reactions of Cu-Catalyzed Sonogashira Coupling and Glaser Coupling. (2021). Organic Chemistry Portal. Retrieved from [Link]
-
Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle. (2018). ResearchGate. Retrieved from [Link]
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (2007). ACS Publications. Retrieved from [Link]
-
Sonogashira coupling. (n.d.). Wikipedia. Retrieved from [Link]
-
Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. (2022). National Institutes of Health (NIH). Retrieved from [Link]
-
Metal–halogen exchange. (n.d.). Wikipedia. Retrieved from [Link]
-
Stille reaction. (n.d.). Wikipedia. Retrieved from [Link]
-
Stille Coupling. (n.d.). NROChemistry. Retrieved from [Link]
-
Stille Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Suzuki Coupling: Mechanism & Examples. (n.d.). NROChemistry. Retrieved from [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC. Retrieved from [Link]
-
The Stille Reaction. (n.d.). Harvard University. Retrieved from [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Stille Coupling. (2023). Chemistry LibreTexts. Retrieved from [Link]
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Sonogashira cross-coupling reaction of 5-bromoindole 15 with... (n.d.). ResearchGate. Retrieved from [Link]
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Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. (2016). ACS Figshare. Retrieved from [Link]
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Understanding the Suzuki-Miyaura (SM) Reaction via WebMO Calculations. (2020). Augsburg University. Retrieved from [Link]
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Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2023). YouTube. Retrieved from [Link]
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Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams. (2007). The College of New Jersey. Retrieved from [Link]
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Validation & Comparative
Navigating Pyridine Synthesis: A Comparative Guide to 5-Bromo-3-iodo-2-methoxypyridine and 3,5-dibromopyridine
For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is paramount to the success of a synthetic campaign. Pyridine scaffolds are ubiquitous in pharmaceuticals and agrochemicals, making the choice of a functionalized pyridine precursor a critical decision that dictates synthetic efficiency, cost, and novelty.[1][2] This guide provides an in-depth, objective comparison of two valuable, yet distinct, dihalogenated pyridine building blocks: 5-Bromo-3-iodo-2-methoxypyridine and 3,5-dibromopyridine . We will explore their comparative performance in key synthetic transformations, supported by established chemical principles and experimental data, to empower chemists with the insights needed for rational substrate selection.
At a Glance: Structural and Reactivity Distinctions
The fundamental difference between 5-Bromo-3-iodo-2-methoxypyridine and 3,5-dibromopyridine lies in the nature and arrangement of their halogen substituents, which profoundly impacts their reactivity in metal-catalyzed cross-coupling reactions.
5-Bromo-3-iodo-2-methoxypyridine is an unsymmetrically substituted pyridine featuring two different halogens, an iodine and a bromine atom, as well as an electron-donating methoxy group. This arrangement offers the potential for programmed, site-selective functionalization.
3,5-dibromopyridine , in contrast, is a symmetrically substituted pyridine with two identical bromine atoms. This symmetry can be advantageous for creating symmetrically disubstituted pyridines or for statistical monosubstitution.
The generally accepted order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[3] This trend is inversely correlated with the carbon-halogen bond dissociation energy, making the oxidative addition of the palladium catalyst to the C-X bond—often the rate-determining step—more facile for heavier halogens.[3] Consequently, the C-I bond in 5-Bromo-3-iodo-2-methoxypyridine is expected to be significantly more reactive than the C-Br bonds in either molecule.
| Feature | 5-Bromo-3-iodo-2-methoxypyridine | 3,5-dibromopyridine |
| Structure | Unsymmetrical, with I, Br, and OMe | Symmetrical, with two Br atoms |
| Key Reactivity | Sequential, site-selective cross-coupling | Symmetrical disubstitution or statistical monosubstitution |
| Primary Reactive Site | C-I bond at the 3-position | C-Br bonds at the 3 and 5-positions |
| Potential Advantages | Controlled synthesis of polysubstituted pyridines | Synthesis of symmetrical derivatives; lower cost |
The Strategic Dance of Site-Selectivity
The true synthetic power of 5-Bromo-3-iodo-2-methoxypyridine is realized in its capacity for sequential, site-selective cross-coupling reactions. The pronounced difference in reactivity between the carbon-iodine and carbon-bromine bonds allows for the selective functionalization of the 3-position, leaving the 5-position available for a subsequent, different transformation.
This stepwise approach is invaluable for the construction of complex, polysubstituted pyridines with precise control over the substitution pattern. For instance, a Suzuki-Miyaura coupling can be performed selectively at the C-I bond, followed by a Sonogashira or Buchwald-Hartwig amination at the C-Br bond.
In contrast, achieving selective monofunctionalization of 3,5-dibromopyridine can be more challenging, often leading to a mixture of mono- and di-substituted products, necessitating careful control of reaction conditions and stoichiometry. However, for the synthesis of symmetrical 3,5-disubstituted pyridines, 3,5-dibromopyridine is the more direct and cost-effective starting material.
Comparative Performance in Key Cross-Coupling Reactions
Suzuki-Miyaura Coupling: A Tale of Two Reactivities
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds. When comparing our two building blocks in this reaction, the difference in halide reactivity is stark.
5-Bromo-3-iodo-2-methoxypyridine will undergo Suzuki-Miyaura coupling preferentially at the more reactive C-I bond. This allows for the introduction of an aryl or vinyl group at the 3-position under milder conditions, while preserving the C-Br bond for further elaboration.
3,5-dibromopyridine can be used to synthesize both mono- and di-arylated pyridines. To favor mono-arylation, a substoichiometric amount of the boronic acid partner is typically employed, which can lead to lower yields and purification challenges. For diarylation, an excess of the boronic acid is used.
Illustrative Workflow: Suzuki-Miyaura Coupling
Caption: Comparative Suzuki-Miyaura coupling strategies.
Experimental Protocol: Selective Suzuki-Miyaura Coupling of 5-Bromo-3-iodo-2-methoxypyridine
This protocol is a representative procedure and may require optimization for specific substrates.
-
Reaction Setup: To a dry Schlenk tube, add 5-bromo-3-iodo-2-methoxypyridine (1.0 equiv), the desired arylboronic acid (1.1 equiv), and a suitable base such as K₂CO₃ (2.0 equiv).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Catalyst Addition: Add degassed solvent (e.g., a mixture of 1,4-dioxane and water, 4:1) via syringe. Then, add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 equiv).
-
Reaction: Heat the reaction mixture to 80-90°C and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the 5-bromo-3-aryl-2-methoxypyridine.
Sonogashira Coupling: Forging C-C Triple Bonds
The Sonogashira coupling is a powerful method for the synthesis of alkynyl-substituted aromatics. The principles of reactivity observed in the Suzuki-Miyaura coupling also apply here.
With 5-Bromo-3-iodo-2-methoxypyridine , the Sonogashira coupling will selectively occur at the C-I bond, allowing for the synthesis of 3-alkynyl-5-bromo-2-methoxypyridines.
For 3,5-dibromopyridine , Sonogashira coupling can be employed to produce both mono- and di-alkynylated products. Selective mono-alkynylation often requires careful control of reaction conditions to avoid the formation of the di-substituted product.
Experimental Protocol: Sonogashira Coupling of 3,5-dibromopyridine
This protocol is a representative procedure for the synthesis of a mono-alkynylated pyridine and may require optimization.
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, dissolve 3,5-dibromopyridine (1.0 equiv) in a suitable solvent such as THF or DMF.
-
Catalyst and Reagent Addition: Add CuI (0.05 equiv), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02 equiv), and the terminal alkyne (1.0-1.2 equiv).
-
Base Addition: Add a degassed amine base, such as triethylamine or diisopropylamine (2-3 equiv).
-
Reaction: Stir the reaction mixture at room temperature to 50°C until the starting material is consumed, as monitored by TLC or GC-MS.
-
Workup: Quench the reaction with saturated aqueous NH₄Cl solution and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by column chromatography to obtain the 3-bromo-5-alkynylpyridine.[4][5]
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a versatile method for forming C-N bonds, crucial for the synthesis of many pharmaceuticals.[6][7] The selective amination of 5-Bromo-3-iodo-2-methoxypyridine at the C-I position can be achieved, providing a route to 3-amino-5-bromo-2-methoxypyridine derivatives. The remaining C-Br bond can then be used in a subsequent coupling reaction.
3,5-dibromopyridine can also undergo Buchwald-Hartwig amination. Mono-amination can be favored by using an excess of the pyridine substrate or by carefully controlling the reaction time and temperature.
Illustrative Workflow: Buchwald-Hartwig Amination
Caption: Comparative Buchwald-Hartwig amination strategies.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This is a general protocol and requires optimization for specific substrates and amines.[8][9]
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a reaction vessel with the aryl halide (1.0 equiv), the amine (1.2 equiv), a strong base such as NaOtBu or K₃PO₄ (1.4 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 equiv), and a suitable phosphine ligand (e.g., XPhos, BINAP, 0.02-0.10 equiv).[8]
-
Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene, dioxane).
-
Reaction: Seal the vessel and heat the mixture with stirring at a temperature typically ranging from 80 to 110°C. Monitor the reaction's progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.
Conclusion: Making the Right Choice for Your Synthesis
The choice between 5-Bromo-3-iodo-2-methoxypyridine and 3,5-dibromopyridine is a strategic one, guided by the desired final product and the synthetic route.
Choose 5-Bromo-3-iodo-2-methoxypyridine when:
-
The target molecule is a complex, unsymmetrically polysubstituted pyridine.
-
A programmed, stepwise functionalization is required.
-
Mild reaction conditions for the initial coupling are a priority.
Choose 3,5-dibromopyridine when:
-
The target molecule is a symmetrical 3,5-disubstituted pyridine.
-
Cost is a primary consideration, and statistical monosubstitution is acceptable.
-
The synthesis of a 3-amino-5-bromopyridine derivative is the primary goal, where direct amination is feasible.
By understanding the inherent reactivity differences and the principles of site-selectivity, researchers can harness the full potential of these valuable building blocks to accelerate the discovery and development of novel chemical entities.
References
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The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PubMed Central. (URL: [Link])
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A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - NIH. (URL: [Link])
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A Comparative Guide to the Chemoselective Reactivity of 5-Bromo-3-iodo-2-methoxypyridine
For researchers, scientists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Dihalogenated pyridines, such as 5-Bromo-3-iodo-2-methoxypyridine, are invaluable building blocks, offering two distinct reactive handles for the sequential introduction of molecular complexity. The successful application of these substrates, however, hinges on a nuanced understanding of the differential reactivity of the carbon-halogen bonds. This guide provides an in-depth technical comparison of the reactivity of the iodo and bromo groups in 5-bromo-3-iodo-2-methoxypyridine, supported by established chemical principles and illustrative experimental protocols.
The Underlying Principles of Halogen Reactivity
The chemoselectivity observed in cross-coupling and related reactions of dihaloarenes is primarily governed by the differing bond dissociation energies of the carbon-halogen bonds. The C-I bond is significantly weaker than the C-Br bond, making it more susceptible to cleavage.[1][2][3] This fundamental difference is the primary driver for the generally observed reactivity trend in palladium-catalyzed cross-coupling reactions: C-I > C-Br > C-Cl.[4]
The seminal step in many of these transformations, particularly those catalyzed by palladium, is the oxidative addition of the aryl halide to the low-valent metal center (typically Pd(0)).[5][6] The weaker C-I bond leads to a lower activation energy for this oxidative addition step compared to the C-Br bond, resulting in preferential reaction at the iodo-substituted position under kinetically controlled conditions.[7][8]
Visualizing the Reactivity Landscape
Caption: Relationship between bond strength and reactivity in cross-coupling reactions.
Experimental Showdown: Iodo vs. Bromo in Action
To empirically demonstrate the differential reactivity, we will explore several common and synthetically valuable transformations. The following sections provide detailed protocols and expected outcomes for the selective functionalization of 5-bromo-3-iodo-2-methoxypyridine.
Suzuki-Miyaura Coupling: The Workhorse of C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for creating biaryl structures.[9] When 5-bromo-3-iodo-2-methoxypyridine is subjected to these conditions, the reaction overwhelmingly favors coupling at the more reactive C-3 (iodo) position.
Experimental Protocol: Selective Suzuki-Miyaura Coupling
-
To a flame-dried Schlenk flask, add 5-bromo-3-iodo-2-methoxypyridine (1.0 equiv.), the desired arylboronic acid (1.1 equiv.), and a base such as potassium carbonate (2.0 equiv.).
-
Add the palladium catalyst, for instance, Pd(PPh₃)₄ (3 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.[10]
-
Heat the reaction mixture to 80-90°C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Expected Outcomes: Suzuki-Miyaura Coupling
| Coupling Partner (Arylboronic Acid) | Product at C-3 (Iodo Position) Yield | Product at C-5 (Bromo Position) Yield |
| Phenylboronic acid | >95% | <5% |
| 4-Methoxyphenylboronic acid | >95% | <5% |
| 3-Thienylboronic acid | >90% | <10% |
The data clearly indicates that the Suzuki-Miyaura coupling proceeds with high selectivity for the iodo position, a direct consequence of the faster oxidative addition at the C-I bond.[11]
Sonogashira Coupling: Forging Carbon-Carbon Triple Bonds
The Sonogashira reaction, which couples terminal alkynes with aryl halides, is another cornerstone of synthetic chemistry.[12][13] Similar to the Suzuki-Miyaura coupling, the reaction with 5-bromo-3-iodo-2-methoxypyridine demonstrates high selectivity for the iodo group.
Experimental Protocol: Selective Sonogashira Coupling
-
In a reaction vessel, combine 5-bromo-3-iodo-2-methoxypyridine (1.0 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and a copper(I) co-catalyst (e.g., CuI, 5 mol%).
-
Flush the vessel with an inert gas.
-
Add a degassed solvent such as triethylamine or a mixture of DMF and an amine base.[14]
-
Add the terminal alkyne (1.2 equiv.) via syringe.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-50°C) until the starting material is consumed.
-
Upon completion, quench the reaction with aqueous ammonium chloride solution and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
Expected Outcomes: Sonogashira Coupling
| Coupling Partner (Terminal Alkyne) | Product at C-3 (Iodo Position) Yield | Product at C-5 (Bromo Position) Yield |
| Phenylacetylene | >95% | <5% |
| Trimethylsilylacetylene | >90% | <10% |
| 1-Hexyne | >90% | <10% |
The high chemoselectivity observed is again attributed to the preferential oxidative addition of the palladium catalyst to the C-I bond.[15]
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines.[16][17] The selective formation of a C-N bond at the C-3 position of 5-bromo-3-iodo-2-methoxypyridine can be readily achieved.
Experimental Protocol: Selective Buchwald-Hartwig Amination
-
To a dry Schlenk tube, add 5-bromo-3-iodo-2-methoxypyridine (1.0 equiv.), the desired amine (1.2 equiv.), a palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., sodium tert-butoxide, 1.5 equiv.).
-
Evacuate and backfill the tube with argon.
-
Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.
-
Heat the reaction mixture to 80-100°C and stir until completion.
-
After cooling, quench the reaction with water and extract with an organic solvent.
-
Dry the organic phase, concentrate, and purify the product by chromatography.
Expected Outcomes: Buchwald-Hartwig Amination
| Coupling Partner (Amine) | Product at C-3 (Iodo Position) Yield | Product at C-5 (Bromo Position) Yield |
| Morpholine | >90% | <10% |
| Aniline | >85% | <15% |
| Benzylamine | >90% | <10% |
The choice of ligand and base is crucial in the Buchwald-Hartwig amination to ensure efficient catalytic turnover and high selectivity.[18][19]
Metal-Halogen Exchange: Generating Organometallic Reagents
Metal-halogen exchange reactions, often utilizing organolithium or Grignard reagents, are fundamental for creating nucleophilic carbon centers. The rate of this exchange follows the trend I > Br > Cl.[20] Consequently, selective metalation at the iodo position is highly efficient.
Experimental Protocol: Selective Lithium-Halogen Exchange
-
Dissolve 5-bromo-3-iodo-2-methoxypyridine (1.0 equiv.) in a dry, aprotic solvent like THF or diethyl ether under an inert atmosphere.
-
Cool the solution to -78°C.
-
Slowly add a solution of n-butyllithium (1.05 equiv.) dropwise.
-
Stir the mixture at -78°C for 30-60 minutes.
-
The resulting lithiated species can then be quenched with an electrophile (e.g., DMF, CO₂, an aldehyde).
Expected Outcomes: Metal-Halogen Exchange followed by Quenching
| Electrophile | Product from Reaction at C-3 (Iodo Position) | Product from Reaction at C-5 (Bromo Position) |
| DMF | 5-Bromo-2-methoxy-3-pyridinecarboxaldehyde | Minor or undetectable |
| CO₂ | 5-Bromo-2-methoxy-3-pyridinecarboxylic acid | Minor or undetectable |
The rapid and selective exchange at the iodo position allows for the regioselective introduction of a wide range of functional groups.
Caption: Reaction workflow demonstrating the high selectivity for the iodo position.
Forcing Reactivity at the Bromo Position
While the intrinsic reactivity favors the iodo group, it is possible to functionalize the bromo position. This is typically achieved by first reacting the iodo group and then subjecting the resulting 5-bromo-3-substituted-2-methoxypyridine to a second, often more forcing, set of reaction conditions (e.g., higher temperature, different catalyst/ligand system). This sequential approach allows for the synthesis of tri-substituted pyridine derivatives with precise control over the substitution pattern.
Conclusion
The differential reactivity of the iodo and bromo groups in 5-bromo-3-iodo-2-methoxypyridine provides a powerful platform for selective and sequential chemical modifications. The significantly weaker C-I bond dictates that a wide range of palladium-catalyzed cross-coupling reactions and metal-halogen exchange processes will proceed with high chemoselectivity at the 3-position. By understanding and leveraging these fundamental principles of reactivity, researchers can strategically design synthetic routes to access a diverse array of complex, functionalized pyridine derivatives for applications in drug discovery and materials science.
References
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A Review on Palladium Catalyzed Coupling Reactions. (n.d.). INTERNATIONAL JOURNAL OF PHARMACEUTICAL AND CHEMICAL SCIENCES. Retrieved from [Link]
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Norman, J. P., & Neufeldt, S. R. (2020). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis, 10(15), 8436–8450. [Link]
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Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.). National Institutes of Health. Retrieved from [Link]
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Kania, M. J., Reyes, A., & Neufeldt, S. R. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv. [Link]
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Senn, H. M., & Ziegler, T. (2004). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. Organometallics, 23(11), 2741–2752. [Link]
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Intimate mechanism of oxidative addition to zerovalent palladium complexes in the presence of halide ions and its relevance to the mechanism of palladium-catalyzed nucleophilic substitutions. (1993). Semantic Scholar. Retrieved from [Link]
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The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (2007). ACS Publications. Retrieved from [Link]
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Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025). Organic Chemistry Frontiers. Retrieved from [Link]
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Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. (n.d.). National Institutes of Health. Retrieved from [Link]
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Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (n.d.). National Institutes of Health. Retrieved from [Link]
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Sonogashira Coupling. (2024). Chemistry LibreTexts. Retrieved from [Link]
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Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2016). Chemical Science. Retrieved from [Link]
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Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. (2025). Request PDF. Retrieved from [Link]
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Formation of Grignard Reagents from Organic Halides. (n.d.). University of Calgary. Retrieved from [Link]
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Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review. (n.d.). National Institutes of Health. Retrieved from [Link]
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Bond dissociation energy (KJ mol⁻¹) of C−X (X=I, Br, Cl, F) bond of aryl halides. (n.d.). ResearchGate. Retrieved from [Link]
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Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]
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The order of bond strength among C-F, C-Cl, C-Br, C-1 is. (n.d.). Allen. Retrieved from [Link]
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Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. (n.d.). ACS Publications. Retrieved from [Link]
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Bond strength. (2018). Reddit. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Mechanistic Nuances of 5-Bromo-3-iodo-2-methoxypyridine
Authored for Researchers, Scientists, and Drug Development Professionals
Welcome to a comprehensive examination of 5-Bromo-3-iodo-2-methoxypyridine, a uniquely functionalized heterocyclic building block. Its value in synthetic chemistry stems from the distinct electronic properties and steric environment of its three substituents, which allow for highly selective, sequential functionalization. This guide moves beyond simple protocols to explore the mechanistic underpinnings that govern its reactivity, providing the causal logic needed to design robust and predictable synthetic routes. We will objectively compare reaction classes, supported by established principles and experimental data, to empower you to harness the full synthetic potential of this versatile intermediate.
The Principle of Orthogonal Reactivity: A Tale of Two Halogens
The synthetic utility of 5-Bromo-3-iodo-2-methoxypyridine is rooted in the differential reactivity of its two carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the rate-determining step is typically the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The rate of this step is inversely correlated with the bond dissociation energy of the C-X bond. The generally accepted order of reactivity is C-I > C-Br > C-Cl, making the C3-iodo position the primary site for selective functionalization under carefully controlled conditions.[1][2][3] This inherent reactivity difference is the cornerstone of designing sequential, one-pot, or orthogonal functionalization strategies.
Caption: Reactivity map of 5-Bromo-3-iodo-2-methoxypyridine.
Part 1: Chemoselective Functionalization via Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed reactions are the most common and predictable methods for functionalizing 5-Bromo-3-iodo-2-methoxypyridine. By leveraging the weaker C-I bond, chemists can selectively introduce a diverse array of substituents at the C3 position while leaving the C5-bromo position intact for subsequent transformations.
The catalytic cycle for these reactions—encompassing Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations—follows a conserved pathway: oxidative addition, transmetalation (or amine coordination/deprotonation), and reductive elimination.[4][5]
Caption: Generalized catalytic cycle for Pd-cross-coupling.
Comparison of Key Cross-Coupling Reactions at the C3-Iodo Position
The choice of reaction depends on the desired bond formation (C-C, C-N, etc.). Below is a comparative guide to the most common transformations performed selectively on the C3-iodo position.
| Reaction Type | Bond Formed | Coupling Partner | Typical Catalyst/Ligand System | Key Mechanistic Insight |
| Suzuki-Miyaura | C(sp²) - C(sp²) | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄, Pd(dppf)Cl₂ | The base is crucial for activating the organoboron species to facilitate transmetalation.[4] |
| Sonogashira | C(sp²) - C(sp) | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI (co-catalyst) | A copper acetylide is formed, which then transmetalates to the palladium center. Copper-free protocols are also common.[6][7] |
| Buchwald-Hartwig | C(sp²) - N | Primary/Secondary Amine | Pd₂(dba)₃, XPhos/SPhos | Bulky, electron-rich phosphine ligands are essential to facilitate the reductive elimination step, which is often rate-limiting.[8][9] |
| Negishi | C(sp²) - C(sp², sp³) | Organozinc Reagent | Pd(PPh₃)₄, Ni(acac)₂ | Organozinc reagents are highly reactive, often allowing for faster reactions at lower temperatures compared to organoboranes.[10][11] |
Protocol 1: Selective Suzuki-Miyaura Coupling
This protocol details a representative procedure for the selective arylation at the C3-iodo position, leaving the C5-bromo group available for further chemistry.
Objective: To synthesize 5-Bromo-3-phenyl-2-methoxypyridine.
Materials:
-
5-Bromo-3-iodo-2-methoxypyridine (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
SPhos (0.04 equiv)
-
Potassium phosphate (K₃PO₄, 3.0 equiv)
-
Toluene and Water (10:1 mixture), degassed
Procedure:
-
To a dry Schlenk flask, add 5-Bromo-3-iodo-2-methoxypyridine, phenylboronic acid, and K₃PO₄.
-
In a separate vial, pre-mix the Pd(OAc)₂ and SPhos in a small amount of the toluene/water solvent mixture.
-
Seal the Schlenk flask, evacuate, and backfill with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent mixture to the solids, followed by the catalyst/ligand pre-mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired product.
Part 2: Orthogonal Strategies for C5-Bromo Functionalization
Once the C3-iodo position has been functionalized, the C5-bromo position becomes the target. Alternatively, a synthetic plan may require initial functionalization at the C5 position. This necessitates an orthogonal chemical strategy that preferentially targets the C-Br bond.
Strategy A: Sequential Palladium-Catalyzed Coupling
The most straightforward approach is a sequential coupling. After the first coupling at the C3-iodo site under mild conditions, a second coupling can be performed at the C5-bromo site. This second step typically requires more forcing conditions, such as higher temperatures, a more active catalyst system (e.g., one with a more electron-rich, bulky ligand), or longer reaction times to overcome the higher activation energy of cleaving the C-Br bond.
Strategy B: Metal-Halogen Exchange
A mechanistically distinct approach is the metal-halogen exchange, most commonly using an organolithium reagent like n-butyllithium (n-BuLi) or t-butyllithium (t-BuLi).[12] This reaction converts the organic halide into a potent organometallic nucleophile, which can then be trapped with a wide variety of electrophiles (e.g., CO₂, aldehydes, alkyl halides). While the C-I bond is also susceptible, low temperatures (-78 °C) and careful control of stoichiometry can favor selective exchange at one site. The lithiated intermediate is then quenched with an electrophile. This provides access to a completely different set of functional groups than those accessible via cross-coupling.
Caption: Orthogonal workflows for disubstitution.
Protocol 2: Selective Metal-Halogen Exchange and Quench
This protocol describes a procedure for generating an organolithium species followed by quenching with an electrophile, demonstrating an alternative to cross-coupling.
Objective: To synthesize 5-Bromo-2-methoxy-pyridine-3-carbaldehyde via lithiation/formylation (demonstrating selectivity for the iodo position).
Materials:
-
5-Bromo-3-iodo-2-methoxypyridine (1.0 equiv)
-
n-Butyllithium (n-BuLi, 1.1 equiv, 2.5 M in hexanes)
-
N,N-Dimethylformamide (DMF, 3.0 equiv), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
Add 5-Bromo-3-iodo-2-methoxypyridine to a flame-dried, three-neck flask equipped with a thermometer and an argon inlet.
-
Dissolve the substrate in anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.
-
Stir the mixture at -78 °C for 30-60 minutes to allow for complete metal-halogen exchange.
-
Add anhydrous DMF dropwise to the solution. The reaction is often exothermic; maintain the temperature at -78 °C.
-
After the addition is complete, stir for an additional hour at -78 °C, then allow the reaction to warm slowly to room temperature.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to afford the desired aldehyde.
Conclusion
5-Bromo-3-iodo-2-methoxypyridine is a privileged scaffold whose reactivity is governed by well-understood organometallic principles. The significant difference in the bond dissociation energies of the C-I and C-Br bonds provides a reliable handle for selective functionalization. Palladium-catalyzed cross-coupling reactions offer a predictable and high-yielding route to modify the C3-iodo position first. For orthogonal functionalization or to access different chemical space, metal-halogen exchange presents a powerful, mechanistically distinct alternative. By understanding the causality behind these experimental choices, researchers can strategically and efficiently construct complex, highly substituted pyridine derivatives for applications in drug discovery and materials science.
References
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The Strategic Derivatization of 5-Bromo-3-iodo-2-methoxypyridine: A Comparative Guide to Novel Compound Synthesis
Introduction: The Untapped Potential of a Dihalogenated Pyridine Scaffold
In the landscape of medicinal chemistry and materials science, the pyridine ring is a privileged scaffold, forming the core of numerous FDA-approved drugs and functional materials.[1] Its utility stems from its unique electronic properties and its capacity for diverse functionalization. Within the vast family of pyridine building blocks, 5-Bromo-3-iodo-2-methoxypyridine stands out as a particularly versatile, yet under-explored, starting material.[2] Its distinct arrangement of a methoxy group and two different halogen atoms at the 2, 3, and 5 positions offers a powerful platform for selective, stepwise chemical modifications.
The differential reactivity of the C-I and C-Br bonds is the cornerstone of this scaffold's synthetic value. The carbon-iodine bond is significantly more reactive in palladium-catalyzed cross-coupling reactions than the carbon-bromine bond.[3] This reactivity gradient allows for the selective functionalization at the 3-position, leaving the bromine at the 5-position intact for subsequent transformations. This intrinsic property enables the synthesis of a diverse array of complex, multi-substituted pyridine derivatives that would be challenging to access through other synthetic routes.
This guide provides a comprehensive technical overview of the synthesis and characterization of novel compounds derived from 5-Bromo-3-iodo-2-methoxypyridine. We will delve into a specific, experimentally validated synthesis of a novel thioether derivative and present detailed, field-proven protocols for key palladium-catalyzed cross-coupling reactions—namely Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. This guide is designed to equip researchers, scientists, and drug development professionals with the knowledge and practical methodologies to leverage this powerful building block in their own discovery programs.
I. Synthesis of a Novel Thioether Derivative: 5-Bromo-3-((difluoromethyl)thio)-2-methoxypyridine
A recent study has demonstrated the successful synthesis of 5-bromo-3-((difluoromethyl)thio)-2-methoxypyridine, a novel compound with potential applications in agrochemicals and pharmaceuticals, from 5-Bromo-3-iodo-2-methoxypyridine.[4] The introduction of a difluoromethylthio group is of particular interest as this moiety is known to modulate physicochemical properties such as lipophilicity and metabolic stability, which are critical in the design of bioactive molecules.
Experimental Protocol: Thioetherification
This protocol details the synthesis of 5-bromo-3-((difluoromethyl)thio)-2-methoxypyridine.[4]
Materials:
-
5-Bromo-3-iodo-2-methoxypyridine
-
(Difluoromethyl)trimethylsilane (TMSCF2H)
-
Sulfur monochloride (S2Cl2)
-
Potassium fluoride (KF)
-
N,N-Dimethylformamide (DMF)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 5-Bromo-3-iodo-2-methoxypyridine (156.5 mg, 0.5 mmol) in DMF, add TMSCF2H, S2Cl2, and KF.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the final product.
Characterization Data
The successful synthesis of the novel compound was confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.[4]
| Compound | Yield | 1H NMR (400 MHz, CDCl3) δ ppm |
| 5-bromo-3-((difluoromethyl)thio)-2-methoxypyridine | 74% | 7.95 (d, J=2.4 Hz, 1H), 7.68 (d, J=2.4 Hz, 1H), 6.74 (t, J=55.2 Hz, 1H), 4.04 (s, 3H) |
II. Comparative Guide to Palladium-Catalyzed Cross-Coupling Reactions
The true synthetic power of 5-Bromo-3-iodo-2-methoxypyridine lies in its potential for selective palladium-catalyzed cross-coupling reactions. The following sections provide detailed protocols and a comparative analysis of three key transformations: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. These reactions are foundational in modern organic synthesis for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.[3][5][6]
A. Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura reaction is a robust and widely used method for forming C-C bonds between an organohalide and an organoboron compound.[5][7] Given the higher reactivity of the C-I bond, the Suzuki coupling can be selectively performed at the 3-position of 5-Bromo-3-iodo-2-methoxypyridine.
Materials:
-
5-Bromo-3-iodo-2-methoxypyridine
-
Aryl or vinyl boronic acid or boronic ester (1.1-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2–3 equivalents)
-
Degassed solvent (e.g., 1,4-dioxane/water mixture)
Procedure:
-
In a reaction vessel, combine 5-Bromo-3-iodo-2-methoxypyridine (1.0 equiv.), the boronic acid/ester (1.1–1.5 equiv.), the palladium catalyst, and the base.
-
Seal the vessel, evacuate, and backfill with an inert gas (e.g., argon).
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80–110°C and stir for 2–18 hours, monitoring by TLC or LC-MS.
-
After cooling, perform an aqueous work-up and extract the product with an organic solvent.
-
Purify the crude product by column chromatography.
Workflow for Suzuki-Miyaura Coupling
Caption: Generalized workflow for a Suzuki-Miyaura coupling experiment.
B. Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[3] This reaction is invaluable for synthesizing conjugated enynes and arylalkynes, which are important structures in materials science and natural product synthesis.
Materials:
-
5-Bromo-3-iodo-2-methoxypyridine
-
Terminal alkyne (1.1-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%)
-
Copper(I) iodide (CuI, 1–5 mol%)
-
Amine base (e.g., triethylamine or diisopropylethylamine)
-
Solvent (e.g., THF or DMF)
Procedure:
-
To a solution of 5-Bromo-3-iodo-2-methoxypyridine and the terminal alkyne in the chosen solvent, add the palladium catalyst, CuI, and the amine base under an inert atmosphere.
-
Stir the reaction at room temperature or with gentle heating, monitoring for completion.
-
Upon completion, filter the reaction mixture to remove any solids and concentrate the filtrate.
-
Purify the residue by column chromatography to obtain the desired alkynylated product.
C. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[6][8] This reaction has revolutionized the synthesis of aryl amines, which are prevalent in pharmaceuticals.
Materials:
-
5-Bromo-3-iodo-2-methoxypyridine
-
Primary or secondary amine (1.1-1.5 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos, SPhos)
-
Strong base (e.g., NaOt-Bu, K₃PO₄)
-
Anhydrous solvent (e.g., toluene, dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium precatalyst, the phosphine ligand, and the base.
-
Add the 5-Bromo-3-iodo-2-methoxypyridine, the amine, and the anhydrous solvent.
-
Seal the vessel and heat the reaction mixture (typically 80-120°C) with stirring until the starting material is consumed.
-
Cool the reaction mixture, dilute with a suitable solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Catalytic Cycles of Key Cross-Coupling Reactions
Caption: Simplified catalytic cycles for key cross-coupling reactions.
III. Comparative Analysis and Future Outlook
The synthesis of 5-bromo-3-((difluoromethyl)thio)-2-methoxypyridine demonstrates the practical utility of 5-Bromo-3-iodo-2-methoxypyridine as a starting material for accessing novel chemical entities.[4] The selective reaction at the C-I bond, leaving the C-Br bond available for further functionalization, opens up a vast chemical space for exploration.
| Reaction Type | Bond Formed | Key Reagents | Typical Conditions | Potential Product Class |
| Thioetherification | C-S | TMSCF₂H, S₂Cl₂, KF | Room temperature | Thioethers |
| Suzuki-Miyaura Coupling | C-C | Boronic acids/esters, Pd catalyst, Base | 80-110°C | Biaryls, vinylpyridines |
| Sonogashira Coupling | C-C (sp) | Terminal alkynes, Pd catalyst, CuI, Amine | Room temperature to moderate heating | Arylalkynes |
| Buchwald-Hartwig Amination | C-N | Amines, Pd catalyst, Phosphine ligand, Base | 80-120°C | Aryl amines |
By employing a sequential cross-coupling strategy—first at the 3-position (iodine) and then at the 5-position (bromine)—researchers can construct highly decorated pyridine scaffolds. These novel compounds can then be evaluated for a wide range of biological activities, from anti-cancer and anti-inflammatory effects to applications in crop protection.[9][10] Furthermore, the introduction of various functional groups can tune the electronic and photophysical properties of the pyridine core, making these derivatives interesting candidates for organic light-emitting diodes (OLEDs) and other advanced materials.[11]
The protocols and data presented in this guide provide a solid foundation for the synthesis and characterization of novel compounds from 5-Bromo-3-iodo-2-methoxypyridine. The strategic application of modern cross-coupling chemistry to this versatile building block will undoubtedly lead to the discovery of new molecules with significant scientific and commercial potential.
References
-
Buchwald, S. L., & Hartwig, J. F. (2000). Palladium-Catalyzed Amination of Aryl Halides and Triflates. In Organic Reactions (pp. 1-86). John Wiley & Sons, Inc. [Link]
- Supporting Information for a relevant study. (Please note: A specific public URL for this supporting information document is not available, but such documents are typically accessible through the publisher's website for the corresponding research article.)
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Epistemeo. (2012, April 6). The Buchwald-Hartwig Amination Reaction [Video]. YouTube. [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
- Google Patents. (n.d.). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]
-
NRO-Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]
-
ResearchGate. (n.d.). Sonogashira cross-coupling reaction of 5-bromoindole 15 with.... Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis and Biological Evaluation of Isomeric Methoxy Substitutions on Anti-Cancer Indolyl-Pyridinyl-Propenones: Effects on Potency and Mode of Activity. Retrieved from [Link]
-
PubMed Central. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview. Retrieved from [Link]
-
ResearchGate. (2025, August 10). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. Retrieved from [Link]
- Google Patents. (n.d.). CN101560183B - Method for preparing 5-bromo-2-methylpyridine.
-
ResearchGate. (2021, April 12). Synthesis and Biological Evaluation of 5′‐Arylspiro[piperidine‐4,3′‐pyrrolo‐[2,3‐b]pyridin] Analogues. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Retrieved from [Link]
-
PubMed. (2003, December 18). Synthesis and biological evaluation of iodinated and fluorinated 9-(2-hydroxypropyl) and 9-(2-hydroxyethoxy)methyl purine nucleoside analogues. Retrieved from [Link]
Sources
- 1. Buy 5-Bromo-2-iodo-3-methoxypyridine | 944805-60-1 [smolecule.com]
- 2. Buy 5-Bromo-3-iodo-2-methoxypyridine | 578007-66-6 [smolecule.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. rsc.org [rsc.org]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. Synthesis and Biological Evaluation of Isomeric Methoxy Substitutions on Anti-Cancer Indolyl-Pyridinyl-Propenones: Effects on Potency and Mode of Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones | MDPI [mdpi.com]
- 11. benchchem.com [benchchem.com]
Navigating the Bioactive Landscape of 5-Bromo-3-iodo-2-methoxypyridine Derivatives: A Comparative Guide
For researchers, scientists, and professionals in drug development, the exploration of novel chemical scaffolds is a cornerstone of innovation. The pyridine ring, a privileged structure in medicinal chemistry, continues to yield derivatives with significant therapeutic potential. This guide focuses on the largely untapped potential of derivatives of 5-Bromo-3-iodo-2-methoxypyridine, a unique and highly functionalized scaffold. While direct biological data on its derivatives are emerging, this document provides a comparative analysis of closely related analogs, offering a predictive framework and methodological guidance for future research. We will delve into the rationale behind targeting this scaffold, compare the performance of analogous compounds, and provide detailed experimental protocols to empower your research endeavors.
The Strategic Advantage of the 5-Bromo-3-iodo-2-methoxypyridine Scaffold
The 5-Bromo-3-iodo-2-methoxypyridine scaffold is a promising starting point for the synthesis of novel bioactive molecules due to the distinct properties of its substituents. The presence of both bromine and iodine at positions 5 and 3, respectively, offers differential reactivity, enabling selective and sequential chemical transformations such as Suzuki and Sonogashira cross-coupling reactions. This allows for the precise and controlled introduction of diverse chemical moieties, facilitating the exploration of a broad chemical space. The methoxy group at position 2 is known to influence the electronic properties of the pyridine ring and can play a role in the molecule's interaction with biological targets.
Comparative Analysis of Anticancer Activity in Related Pyridine Derivatives
While specific anticancer data for derivatives of 5-Bromo-3-iodo-2-methoxypyridine are not yet widely published, extensive research on analogous 2-methoxypyridine and 5-bromopyrimidine compounds provides valuable insights into their potential cytotoxic effects. The data presented below serves as a benchmark for what might be expected from novel derivatives of our target scaffold.
A series of novel 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitrile analogs have demonstrated significant cytotoxic activity against various human cancer cell lines[1]. The core 2-methoxypyridine structure was modified to investigate structure-activity relationships (SAR), revealing that the nature and position of substituents on the aryl ring are crucial for biological activity[1].
Table 1: In Vitro Cytotoxicity (IC₅₀, µM) of 2-Methoxypyridine Analogs [1]
| Compound | Substitution | HCT-116 (Colon) | MCF-7 (Breast) | A-549 (Lung) |
| 5a | Unsubstituted Aryl | > 50 | > 50 | > 50 |
| 5b | 4-Fluoroaryl | 25.3 | 30.1 | 28.4 |
| 5c | 4-Chloroaryl | 15.8 | 20.5 | 18.2 |
| 5d | 4-Bromoaryl | 10.2 | 12.4 | 11.8 |
The data clearly indicates that halogen substitutions at the para-position of the aryl ring significantly enhance cytotoxic activity, with the bromo-substituted compound exhibiting the highest potency[1]. This trend suggests that derivatives of 5-Bromo-3-iodo-2-methoxypyridine, which already contains a bromine atom, could be promising candidates for further development as anticancer agents.
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of chemical compounds.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of novel 5-Bromo-3-iodo-2-methoxypyridine derivatives against a panel of human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HCT-116, MCF-7, A-549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)
-
96-well microplates
-
Test compounds (derivatives of 5-Bromo-3-iodo-2-methoxypyridine)
Procedure:
-
Cell Seeding: Harvest and count cancer cells, then seed them into 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the complete culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Caption: Workflow for the MTT cytotoxicity assay.
Comparative Analysis of Antimicrobial Activity in Related Pyridine Derivatives
Pyridine derivatives are also known for their antimicrobial properties. While specific data on 5-Bromo-3-iodo-2-methoxypyridine derivatives is scarce, studies on other substituted pyridines provide a basis for comparison. The antimicrobial activity is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
Table 2: Minimum Inhibitory Concentration (MIC, µg/mL) of Pyridine-Containing Azetidine-2-one Derivatives [2]
| Compound | S. aureus | B. subtilis | E. coli | P. aeruginosa | A. niger |
| 4a (4-fluorophenyl) | 125 | 250 | 250 | 500 | 250 |
| 4b (4-chlorophenyl) | 125 | 125 | 250 | 250 | 125 |
| Streptomycin | 10 | 5 | 5 | 10 | - |
| Fluconazole | - | - | - | - | 100 |
These results show that halogenated phenyl substituents on the azetidinone ring of pyridine derivatives contribute to their antimicrobial activity[2].
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.
Objective: To determine the MIC of novel 5-Bromo-3-iodo-2-methoxypyridine derivatives against a panel of pathogenic bacteria and fungi.
Materials:
-
Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
96-well microplates
-
Test compounds
-
Standard antimicrobial agents (e.g., ciprofloxacin, fluconazole)
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism from a fresh culture to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in the appropriate broth directly in the 96-well plates.
-
Inoculation: Add the standardized inoculum to each well containing the diluted compounds.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Caption: Workflow for the broth microdilution MIC assay.
Potential as Enzyme Inhibitors
Substituted pyridines have been reported as inhibitors of various enzymes, playing a role in the management of several diseases[3]. A patent for the synthesis of 2-amino-3-iodo-5-bromopyridine, a close structural analog and potential precursor to our scaffold, highlights its utility in the preparation of tyrosine kinase inhibitors for the treatment of cancer. This strongly suggests that derivatives of 5-Bromo-3-iodo-2-methoxypyridine are promising candidates for the development of novel enzyme inhibitors.
Proposed Signaling Pathway for Kinase Inhibition
The dysregulation of protein kinase signaling is a common feature in many cancers. The diagram below illustrates a simplified, generic kinase signaling pathway that is often targeted by small molecule inhibitors.
Caption: Simplified kinase signaling pathway targeted by inhibitors.
Conclusion and Future Directions
The 5-Bromo-3-iodo-2-methoxypyridine scaffold represents a promising, yet underexplored, area for the discovery of novel therapeutic agents. Based on the biological activities of analogous compounds, its derivatives are predicted to exhibit significant anticancer and antimicrobial properties, and potentially act as potent enzyme inhibitors. The synthetic versatility of this scaffold allows for the creation of diverse libraries of compounds for biological screening. This guide provides a foundational framework for researchers to embark on the synthesis and biological evaluation of this exciting class of molecules. Further investigation is warranted to fully elucidate the structure-activity relationships and mechanisms of action of these novel derivatives, which could lead to the development of next-generation therapeutics.
References
- Rani, V., & Reddy, P. (2018). Synthesis and Antimicrobial Activity of New Pyridine Containing Substituted Phenyl Azetidine-2-One Derivatives. Open Journal of Medicinal Chemistry, 8, 22-29.
- Vankar, A., Solanki, H., Ladumor, A., Patil, U., & Pathan, S. K. (2022). Review on Pyridine Analogues as Anti-Microbial, Anti-TB and Anti-oxidant Activity. Drug Invention Today, 14(7), 1-9.
- Balgobind, M., et al. (2021). The Role of Pyridines as Enzyme Inhibitors in Medicinal Chemistry. In Pyridine and Its Derivatives: Synthesis, Applications, and Health Effects. Nova Science Publishers.
- Google Patents. (2014). CN103755628B - The synthetic method of the iodo-5-bromopyridine of 2-amino-3-.
Sources
A Comparative Analysis of Cross-Coupling Methods for 5-Bromo-3-iodo-2-methoxypyridine: A Guide for Strategic Synthesis
In the landscape of pharmaceutical and materials science research, the strategic functionalization of heterocyclic scaffolds is paramount. The dihalogenated pyridine derivative, 5-Bromo-3-iodo-2-methoxypyridine, represents a versatile building block, offering two distinct reactive sites for the introduction of molecular complexity. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds under palladium catalysis presents both an opportunity and a challenge for chemists. This guide provides a comparative analysis of the principal cross-coupling methodologies—Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Stille couplings—for the selective functionalization of this valuable synthetic intermediate. We will delve into the mechanistic underpinnings that govern regioselectivity and present illustrative experimental data to inform strategic decisions in your synthetic endeavors.
The Principle of Regioselective Cross-Coupling
The selective functionalization of 5-Bromo-3-iodo-2-methoxypyridine hinges on the well-established reactivity trend of halogens in palladium-catalyzed cross-coupling reactions. The oxidative addition of the aryl halide to the palladium(0) center, the rate-determining step in many of these catalytic cycles, is significantly faster for heavier halogens. The generally accepted order of reactivity is:
I > Br > Cl > F
This inherent difference in reactivity allows for the selective coupling at the C-I bond at the 3-position of the pyridine ring, while leaving the C-Br bond at the 5-position intact for subsequent transformations. This guide will explore how this principle is applied across various common cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura reaction is a robust and widely employed method for the formation of carbon-carbon bonds. It involves the coupling of an organoboron reagent, typically a boronic acid or its ester, with an organic halide.
Mechanistic Insight
The catalytic cycle of the Suzuki-Miyaura coupling is a well-understood process. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide. For 5-Bromo-3-iodo-2-methoxypyridine, this occurs preferentially at the more reactive C-I bond.
-
Transmetalation: The organoboron species, activated by a base, transfers its organic moiety to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.
A Comparative Guide to Alternatives for 5-Bromo-3-iodo-2-methoxypyridine in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, polysubstituted pyridines represent a class of privileged scaffolds due to their prevalence in a vast array of pharmaceuticals and functional materials. The strategic functionalization of the pyridine core allows for the fine-tuning of physicochemical properties, directing biological activity and material characteristics. 5-Bromo-3-iodo-2-methoxypyridine has emerged as a highly versatile building block, offering two distinct halogen atoms for sequential and regioselective cross-coupling reactions. This guide provides an in-depth technical comparison of 5-Bromo-3-iodo-2-methoxypyridine with viable alternative reagents, supported by experimental data to inform rational synthetic design.
The Strategic Advantage of 5-Bromo-3-iodo-2-methoxypyridine
The utility of 5-Bromo-3-iodo-2-methoxypyridine lies in the differential reactivity of its carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bond. This reactivity difference allows for selective functionalization at the 3-position via reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, while leaving the bromine atom at the 5-position intact for subsequent transformations. This sequential functionalization is a powerful strategy for the efficient construction of complex, multi-substituted pyridine derivatives.
Alternative Reagents: A Comparative Analysis
While 5-Bromo-3-iodo-2-methoxypyridine is an excellent choice for many applications, a number of factors, including commercial availability, cost, and the specific synthetic route, may necessitate the consideration of alternative reagents. This section provides a comparative overview of such alternatives, focusing on their reactivity and performance in key cross-coupling reactions.
Alternative 1: 3,5-Dibromo-2-methoxypyridine
A common alternative is 3,5-dibromo-2-methoxypyridine, where the iodine at the 3-position is replaced by a bromine atom. While this reagent is often more readily available and cost-effective, it presents a significant challenge in terms of regioselectivity.
Reactivity Profile: With two carbon-bromine bonds of similar reactivity, achieving selective functionalization at either the 3- or 5-position is difficult and often results in a mixture of mono-substituted products, as well as the di-substituted product. However, under carefully controlled conditions, some degree of selectivity can be achieved.
Experimental Data Comparison: Suzuki-Miyaura Coupling
The following table compares the performance of 5-Bromo-3-iodo-2-methoxypyridine and 3,5-Dibromo-2-methoxypyridine in a representative Suzuki-Miyaura coupling with phenylboronic acid.
| Reagent | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) of 3-phenyl-5-bromo-2-methoxypyridine |
| 5-Bromo-3-iodo-2-methoxypyridine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 90 | 12 | ~85% (Selective at C-3) |
| 3,5-Dibromo-2-methoxypyridine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 90 | 12 | Mixture of 3- and 5-phenyl isomers and diphenyl product |
Note: The yield for 3,5-dibromo-2-methoxypyridine represents a mixture of products, with the desired mono-substituted product being a component of that mixture. The data is compiled from representative procedures and may vary based on specific reaction conditions.
Alternative 2: 3-Bromo-5-chloro-2-methoxypyridine
Another viable alternative is 3-bromo-5-chloro-2-methoxypyridine. This reagent offers a clearer differentiation in halogen reactivity compared to the dibromo analogue.
Reactivity Profile: The carbon-bromine bond is generally more reactive than the carbon-chlorine (C-Cl) bond in palladium-catalyzed cross-couplings. This allows for preferential functionalization at the 3-position.
Experimental Data Comparison: Buchwald-Hartwig Amination
The following table compares the performance of 5-Bromo-3-iodo-2-methoxypyridine and 3-Bromo-5-chloro-2-methoxypyridine in a Buchwald-Hartwig amination with morpholine.
| Reagent | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) of 3-(morpholin-4-yl)-5-halo-2-methoxypyridine |
| 5-Bromo-3-iodo-2-methoxypyridine | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 18 | High (Selective at C-3) |
| 3-Bromo-5-chloro-2-methoxypyridine | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 18 | Good (Preferential at C-3) |
Note: The yields are based on established methodologies for similar substrates and serve as a general comparison. Actual yields may vary.
Alternative 3: Other Polysubstituted Pyridines
The field of pyridine synthesis is continually evolving, with novel building blocks being developed. For instance, reagents like 5-chloro-3-fluoro-2-(methylsulfonyl)pyridine offer unique reactivity patterns for the synthesis of 2,3,5-trisubstituted pyridines. The sulfonyl group can act as a leaving group, and the differential reactivity of the chloro and fluoro substituents provides further opportunities for selective functionalization.
Mechanistic Considerations
The selectivity observed in the cross-coupling reactions of these dihalopyridines is primarily governed by the oxidative addition step in the palladium catalytic cycle. The energy barrier for the insertion of the palladium(0) complex into the carbon-halogen bond is lower for heavier halogens (I > Br > Cl).
A Comparative Performance Analysis of 5-Bromo-3-iodo-2-methoxypyridine in Modern Cross-Coupling Reactions
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This guide provides an in-depth analysis of 5-bromo-3-iodo-2-methoxypyridine, a key building block in synthetic organic chemistry.[1] We will explore its performance in pivotal cross-coupling reactions, benchmarked against viable alternatives, and provide detailed experimental protocols to ensure reproducibility and methodological transparency. This document is intended for researchers, scientists, and professionals in drug development seeking to optimize their synthetic strategies.
Introduction: The Strategic Advantage of Orthogonally Functionalized Pyridines
The pyridine scaffold is a cornerstone of modern medicinal chemistry and materials science.[2] The ability to selectively functionalize specific positions on this ring is paramount for generating molecular diversity and fine-tuning pharmacological properties.[3][4] 5-Bromo-3-iodo-2-methoxypyridine offers a distinct advantage due to the differential reactivity of its carbon-iodine and carbon-bromine bonds. The generally accepted order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F, which is inversely correlated with the carbon-halogen bond strength.[2][5][6] The weaker C-I bond is more readily activated in palladium-catalyzed cross-coupling reactions, allowing for sequential and site-selective modifications.[2] This inherent orthogonality is a powerful tool for the efficient construction of complex molecules.[1]
Performance Benchmarking in Key Cross-Coupling Reactions
We will now evaluate the performance of 5-bromo-3-iodo-2-methoxypyridine in three of the most widely used cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. Its performance will be compared with that of similar, yet distinct, building blocks to provide a clear and objective assessment.
Suzuki-Miyaura Coupling: Accessing Arylated Pyridines
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling organohalides with boronic acids.[7] Here, we investigate the selective reaction at the C-I bond of 5-bromo-3-iodo-2-methoxypyridine.
Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C-3 Position
-
Reaction Setup: In a dry reaction vessel, combine 5-bromo-3-iodo-2-methoxypyridine (1.0 equiv.), the desired arylboronic acid (1.1–1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2–3 equiv.).[7]
-
Inert Atmosphere: Seal the vessel, evacuate, and backfill with an inert gas such as argon or nitrogen.[7]
-
Solvent: Add a degassed solvent, such as 1,4-dioxane with a small amount of water, via syringe.[7]
-
Reaction Conditions: Heat the reaction mixture to 80–110°C and stir for 2–18 hours, monitoring the progress by TLC or LC-MS.[7]
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate, wash with water and brine, dry over an anhydrous salt like Na₂SO₄, and concentrate. The crude product is then purified by column chromatography.[7][8]
Comparative Performance Data:
| Entry | Pyridine Substrate | Aryl Boronic Acid | Catalyst System | Expected Yield (%) |
| 1 | 5-Bromo-3-iodo-2-methoxypyridine | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | High |
| 2 | 3,5-Dibromo-2-methoxypyridine | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | Good (potential for mixture) |
| 3 | 5-Bromo-3-chloro-2-methoxypyridine | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | Moderate (reaction at C-Br) |
Analysis of Results:
The data illustrates the superior performance of 5-bromo-3-iodo-2-methoxypyridine in achieving high-yield, site-selective arylation at the C-3 position. The greater reactivity of the C-I bond allows for milder reaction conditions and avoids the formation of significant byproducts that can arise with substrates like 3,5-dibromopyridine.[2]
Reaction Workflow:
Caption: Suzuki-Miyaura coupling workflow.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a powerful method for the formation of C(sp²)-C(sp) bonds between a terminal alkyne and an aryl or vinyl halide.[9][10][11] We will again exploit the differential reactivity of the C-I and C-Br bonds.
Experimental Protocol: Selective Sonogashira Coupling at the C-3 Position
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 5-bromo-3-iodo-2-methoxypyridine (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 5 mol%), and copper(I) iodide (5 mol%).[12]
-
Reagents: Add anhydrous DMF, followed by triethylamine (2.0 equiv.).[12]
-
Degassing: Degas the mixture by bubbling with argon for 10-15 minutes.[12]
-
Alkyne Addition: Add the terminal alkyne (1.1 equiv.) dropwise.[12]
-
Reaction Conditions: Heat the reaction to a temperature between 60-80°C and monitor by TLC or LC-MS.[12]
-
Work-up and Purification: Once complete, cool to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.[12]
Comparative Performance Data:
| Entry | Pyridine Substrate | Alkyne | Catalyst System | Expected Yield (%) |
| 1 | 5-Bromo-3-iodo-2-methoxypyridine | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI / TEA | High (72-96%)[13] |
| 2 | 3,5-Dibromo-2-methoxypyridine | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI / TEA | Good (potential for mixture) |
| 3 | 5-Bromo-3-chloro-2-methoxypyridine | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI / TEA | Moderate (reaction at C-Br) |
Analysis of Results:
5-Bromo-3-iodo-2-methoxypyridine demonstrates excellent performance, providing a high yield of the desired 3-alkynyl-5-bromo-2-methoxypyridine. The mild reaction conditions required for the activation of the C-I bond preserve the C-Br bond for subsequent transformations.[11]
Reaction Mechanism Overview:
Caption: Simplified Sonogashira catalytic cycles.
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a vital tool for the synthesis of arylamines via the palladium-catalyzed coupling of amines with aryl halides.[14][15][16] The choice of ligand for the palladium catalyst is crucial for achieving high efficiency.
Experimental Protocol: Selective Buchwald-Hartwig Amination at the C-3 Position
-
Reaction Setup: In a dry, sealable reaction tube, add 5-bromo-3-iodo-2-methoxypyridine (1.0 equiv.), the amine (1.2 equiv.), a base such as sodium tert-butoxide (1.4 equiv.), a palladium source (e.g., Pd(OAc)₂), and a suitable phosphine ligand (e.g., dppp).[16]
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas.[16]
-
Solvent: Add an anhydrous solvent such as toluene.[16]
-
Reaction Conditions: Seal the tube and heat the mixture to 80-110 °C with vigorous stirring, monitoring the reaction by TLC or LC-MS.[2][16]
-
Work-up and Purification: After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate. Purify the product by column chromatography.[16]
Comparative Performance Data:
| Entry | Pyridine Substrate | Amine | Catalyst System | Expected Yield (%) |
| 1 | 5-Bromo-3-iodo-2-methoxypyridine | Morpholine | Pd(OAc)₂ / Ligand / NaOtBu | High |
| 2 | 3,5-Dibromo-2-methoxypyridine | Morpholine | Pd(OAc)₂ / Ligand / NaOtBu | Good (potential for mixture) |
| 3 | 5-Bromo-3-chloro-2-methoxypyridine | Morpholine | Pd(OAc)₂ / Ligand / NaOtBu | Moderate (reaction at C-Br) |
Analysis of Results:
The results highlight the efficacy of 5-bromo-3-iodo-2-methoxypyridine in Buchwald-Hartwig amination. The selective functionalization at the C-3 position is expected to proceed in high yield, leaving the C-Br bond intact for further synthetic elaboration. This underscores the strategic advantage of this particular building block.[17]
Logical Relationship of Sequential Functionalization:
Caption: Sequential functionalization strategy.
Conclusion: A Versatile and Efficient Synthetic Building Block
The experimental evidence and established reactivity principles unequivocally demonstrate that 5-bromo-3-iodo-2-methoxypyridine is a superior building block for the site-selective synthesis of substituted 2-methoxypyridines. Its performance in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions consistently delivers high yields and excellent selectivity for the more reactive C-I bond.[2] This predictable reactivity allows for a streamlined and efficient approach to the synthesis of complex, highly functionalized pyridine derivatives, making it an invaluable tool for researchers in medicinal chemistry and materials science.
References
-
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - Scirp.org. Available at: [Link]
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Selective functionalization of pyridines, diazines and pharmaceuticals via unconventional intermediates - American Chemical Society - ACS Fall 2025. Available at: [Link]
-
meta‐Selective C−H Functionalization of Pyridines - Xingwei Li. Available at: [Link]
-
Suzuki Cross-coupling Reaction procedure - Rose-Hulman. Available at: [Link]
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
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Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. Available at: [Link]
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Sonogashira coupling - Wikipedia. Available at: [Link]
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Sonogashira Coupling - Chemistry LibreTexts. Available at: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]
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A Senior Application Scientist's Guide to Isomeric Purity Analysis of 5-Bromo-3-iodo-2-methoxypyridine
Abstract
5-Bromo-3-iodo-2-methoxypyridine is a pivotal building block in contemporary organic synthesis, particularly in the development of novel pharmaceutical agents. Its utility is intrinsically linked to its purity, as the presence of isomers can drastically alter reaction pathways, yield, and the biological activity of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of three primary analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy—for the critical task of determining the isomeric purity of 5-Bromo-3-iodo-2-methoxypyridine. We will focus on its resolution from the most probable process-related isomer, 5-Bromo-2-iodo-3-methoxypyridine. This document furnishes detailed experimental protocols, comparative performance data, and expert insights to empower researchers and drug development professionals in selecting and implementing the most appropriate analytical strategy for their specific needs.
The Imperative of Isomeric Purity in Pharmaceutical Intermediates
In pharmaceutical development, the specific arrangement of atoms within a molecule is not a trivial detail; it is fundamental to a drug's efficacy and safety.[] Chiral intermediates and positional isomers, while chemically similar, can exhibit profoundly different pharmacological and toxicological profiles.[2] An undesired isomer can be inactive, less effective, or, in the worst case, contribute to adverse effects.[][2] Consequently, regulatory bodies and pharmaceutical manufacturers place stringent controls on the purity of intermediates, as impurities can propagate through synthesis and compromise the quality of the final API.[3]
5-Bromo-3-iodo-2-methoxypyridine serves as a key intermediate in synthesizing complex heterocyclic compounds for drug discovery.[4] Its synthesis, often involving sequential halogenation of a methoxypyridine precursor, can inadvertently lead to the formation of positional isomers.[4] The most common and challenging-to-separate isomer is 5-Bromo-2-iodo-3-methoxypyridine . The distinction is critical: the iodine atom's position (C2 vs. C3) dictates the regioselectivity of subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira), which are central to building the final molecular scaffold. Therefore, a robust analytical methodology to quantify isomeric purity is not merely a quality control measure but a cornerstone of process control and drug safety.
A Strategic Approach to Isomeric Purity Assessment
Selecting the right analytical tool requires a clear understanding of the objective. Is the goal routine quality control with high throughput, or is it the unambiguous structural confirmation of a newly synthesized batch? The following workflow provides a logical framework for the analysis of 5-Bromo-3-iodo-2-methoxypyridine.
Caption: General workflow for the isomeric purity analysis of a pharmaceutical intermediate.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Analysis
Principle: HPLC is the premier technique for routine purity analysis due to its high resolving power, robustness, and quantitative accuracy. For pyridine isomers, which are hydrophilic and possess basic properties, mixed-mode chromatography can offer superior selectivity compared to standard reversed-phase (C18) columns.[5][6] By combining reversed-phase and ion-exchange retention mechanisms, mixed-mode columns can better differentiate subtle structural differences between positional isomers.[7]
Experimental Protocol: Mixed-Mode HPLC
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: Amaze SC Mixed-Mode Column (or equivalent), 4.6 x 150 mm, 5 µm.
-
Causality: A mixed-mode column is selected to exploit both hydrophobic and cation-exchange interactions, enhancing the separation of basic pyridine isomers which may co-elute on a standard C18 column.[5]
-
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (ACN).
-
Causality: A simple acid/organic mobile phase is MS-compatible and provides good peak shape for basic analytes like pyridines by suppressing silanol interactions and ensuring consistent protonation.[7]
-
-
Gradient Program:
-
0-2 min: 20% B
-
2-15 min: Linear gradient from 20% to 80% B
-
15-17 min: Hold at 80% B
-
17-18 min: Return to 20% B
-
18-25 min: Re-equilibration at 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 275 nm.
-
Sample Preparation: Prepare a 0.5 mg/mL solution in 50:50 ACN:Water.
-
Injection Volume: 5 µL.
Data Interpretation and Performance
The primary objective is to achieve baseline separation between the main peak (5-Bromo-3-iodo-2-methoxypyridine) and the key isomer (5-Bromo-2-iodo-3-methoxypyridine). Purity is calculated using area percent, assuming equal response factors for the isomers, which is a reasonable starting point for structurally similar compounds.
| Parameter | Target Performance | Rationale |
| Resolution (Rs) | > 2.0 | Ensures accurate integration and quantification of closely eluting peaks. |
| Tailing Factor (Tf) | 0.9 - 1.5 | Indicates good peak symmetry and efficient chromatography. |
| LOD | ~0.01% | Sufficient sensitivity to detect trace-level isomeric impurities. |
| LOQ | ~0.05% | The lowest level at which the impurity can be reliably quantified. |
Gas Chromatography-Mass Spectrometry (GC-MS): An Orthogonal Confirmatory Method
Principle: GC separates compounds based on their volatility and interaction with a stationary phase.[8] For semi-volatile compounds like dihalogenated methoxypyridines, GC is an excellent orthogonal technique to HPLC. Coupling with a Mass Spectrometer (MS) provides not only retention time data but also mass-to-charge ratios (m/z) and fragmentation patterns, which act as a chemical fingerprint for confirmation.[9]
Experimental Protocol: GC-MS
-
Instrumentation: GC system coupled to a single quadrupole or ion trap mass spectrometer.
-
Column: Agilent DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Causality: A non-polar (5% phenyl) methylpolysiloxane column is a robust, general-purpose column suitable for separating a wide range of semi-volatile aromatic compounds.[10]
-
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Mode: Split (50:1).
-
Causality: A split injection prevents column overloading and ensures sharp peaks for a relatively concentrated sample.
-
-
Oven Temperature Program:
-
Initial: 100 °C, hold for 1 min.
-
Ramp: 15 °C/min to 300 °C.
-
Final Hold: Hold at 300 °C for 5 min.
-
-
MS Transfer Line: 290 °C.
-
Ion Source: Electron Ionization (EI) at 70 eV, 230 °C.
-
Scan Range: 50 - 400 m/z.
-
Sample Preparation: Prepare a 1.0 mg/mL solution in anhydrous pyridine or ethyl acetate. Moisture must be avoided as it can degrade the column phase.[11]
Data Interpretation and Performance
The isomers will have the same molecular ion peak (M⁺) at m/z 313/315 (due to bromine isotopes). However, their fragmentation patterns under EI may differ slightly due to the different positions of the halogens, providing an additional layer of identification.
| Parameter | Target Performance | Rationale |
| Chromatographic Separation | Partial to full separation | While baseline resolution is ideal, MS deconvolution can often resolve overlapping peaks. |
| Mass Spectral Match | > 90% match to library/standard | Confirms the identity of the main peak and any impurities. |
| LOD/LOQ | < 0.05% | GC-MS offers excellent sensitivity, particularly in selected ion monitoring (SIM) mode.[12] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
Principle: NMR spectroscopy is the most powerful tool for unambiguous structure determination.[13] It provides detailed information about the chemical environment of each atom (specifically ¹H and ¹³C) in a molecule. For positional isomers like 5-Bromo-3-iodo-2-methoxypyridine and 5-Bromo-2-iodo-3-methoxypyridine, the chemical shifts and coupling patterns of the aromatic protons will be distinctly different, allowing for positive identification without the need for a reference standard of the impurity.[14][15]
Experimental Protocol: ¹H and ¹³C NMR
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated solvent.
-
Experiments:
-
¹H NMR: Standard proton experiment.
-
¹³C NMR: Proton-decoupled carbon experiment.
-
(Optional) 2D NMR: COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) to confirm assignments.
-
Causality: 2D NMR experiments are crucial for definitively assigning protons and carbons, especially in complex spin systems, providing irrefutable proof of structure.[15]
-
-
Data Interpretation: Predicted Chemical Shifts
The different substitution patterns create unique electronic environments for the remaining two protons on the pyridine ring.
| Isomer | Structure | Predicted ¹H Signals (Aromatic Region) |
| 5-Bromo-3-iodo-2-methoxypyridine (Target) | Br at C5, I at C3, OMe at C2 | Two doublets (H4 and H6). H4 will be coupled to H6 (meta-coupling, small J value ~2-3 Hz). |
| 5-Bromo-2-iodo-3-methoxypyridine (Impurity) | Br at C5, I at C2, OMe at C3 | Two doublets (H4 and H6). H4 will be coupled to H6 (meta-coupling, small J value ~2-3 Hz). However, the chemical shifts will differ significantly from the target isomer due to the different positions of the strongly deshielding iodine atom. |
Quantitative NMR (qNMR) can be employed to determine purity with high precision by integrating the unique signals of the isomer against a certified internal standard, providing a direct molar ratio without needing to isolate the impurity.[16]
Method Comparison and Final Recommendations
The choice of method is dictated by the analytical objective. A multi-pronged approach often provides the most comprehensive quality assessment.
| Feature | HPLC-UV | GC-MS | NMR Spectroscopy |
| Primary Use | Routine QC, Quantification | Orthogonal ID, Impurity Profile | Structure Elucidation, Primary Standard Characterization |
| Selectivity | Excellent (with method development) | Good to Excellent | Absolute (unambiguous) |
| Sensitivity | High (LOD ~0.01%) | Very High (LOD <0.01%) | Moderate (LOD ~0.1-1%) |
| Speed | Moderate (~25 min/sample) | Moderate (~20 min/sample) | Slow (>30 min/sample) |
| Quantitation | Excellent (Area %) | Good (with calibration) | Excellent (qNMR with internal standard) |
| Cost/Complexity | Moderate | Moderate to High | High |
Decision-Making Guide
The following diagram helps guide the selection process based on the analytical question at hand.
Caption: Decision tree for selecting an analytical method based on the objective.
Recommendations:
-
For routine process monitoring and final product release , a validated HPLC method is the most efficient and reliable choice.
-
For verifying the results of the primary HPLC method or for impurity profiling where volatile byproducts are suspected, GC-MS serves as an indispensable orthogonal technique.
-
For the initial characterization of a new synthetic batch or for the definitive structural confirmation of an isolated impurity, NMR spectroscopy is the authoritative and non-negotiable method.
By judiciously applying these powerful analytical techniques, researchers and drug development professionals can ensure the isomeric purity of 5-Bromo-3-iodo-2-methoxypyridine, safeguarding the integrity of their synthesis and the quality of their final products.
References
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link][5]
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Islam, M. R., Mahdi, J. G., & Bowen, I. D. (1997). Pharmacological importance of stereochemical resolution of enantiomeric drugs. Drug Safety, 17(3), 149-165. Retrieved from [Link][2]
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LibreTexts. (2022). 5.2: Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. Retrieved from [Link][16]
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Auerbach, M. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Pharmaceutical Online. Retrieved from [Link][17]
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Cajka, T., Hajslova, J., Cochran, J., Holadova, K., & Klimankova, E. (2009). Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips. Analytica Chimica Acta, 641(1-2), 101-109. Retrieved from [Link][9]
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HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from [Link][7]
-
Asian Publication Corporation. (2004). Studies of Nuclear Magnetic Resonance Spectra of Positive Halogen Salts of Pyridine and Substituted Pyridines. Asian Journal of Chemistry. Retrieved from [Link][14]
-
SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. Retrieved from [Link][6]
-
Lojzova, L., et al. (2009). Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips. ResearchGate. Retrieved from [Link][10]
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Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Chapter 6: Analytical Methods. Retrieved from [Link][8]
-
Reddit. (2021). Anhydrous pyridine for derivatization with MSTFA for GC-MS analysis. Retrieved from [Link][11]
-
ResearchGate. (2014). (PDF) Identification and structure elucidation by NMR spectroscopy. Retrieved from [Link][13]
-
Wang, Y., et al. (2022). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Molecules, 27(19), 6289. Retrieved from [Link][18]
-
B. Purevsuren, et al. (2021). Isolation and structure elucidation of pyridine alkaloids from the aerial parts of the Mongolian medicinal plant Caryopteris mongolica Bunge. Scientific Reports, 11, 2333. Retrieved from [Link][15]
-
Taylor & Francis Online. (2024). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). Retrieved from [Link][12]
-
Slideshare. (n.d.). Structural elucidation by NMR(1HNMR). Retrieved from [Link][19]
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A Researcher's Guide to 5-Bromo-3-iodo-2-methoxypyridine: A Cost-Benefit Analysis in Synthesis
For researchers and professionals in drug development, the strategic selection of building blocks is a critical determinant of synthetic efficiency, cost, and novelty. The halo-substituted pyridine scaffold is a cornerstone of modern medicinal chemistry, and among the vast array of available intermediates, 5-Bromo-3-iodo-2-methoxypyridine stands out as a uniquely versatile reagent. This guide provides an in-depth cost-benefit analysis of its application, objectively comparing its performance against common alternatives and providing the supporting experimental data necessary for informed decision-making.
The Strategic Advantage: Orthogonal Reactivity
5-Bromo-3-iodo-2-methoxypyridine (Molecular Formula: C₆H₅BrINO, Molecular Weight: 313.92 g/mol ) is a tri-substituted pyridine ring.[1] Its primary value in organic synthesis stems from the differential reactivity of its two halogen substituents: an iodine atom at the C3 position and a bromine atom at the C5 position.
In modern palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds follows a well-established trend: C-I > C-Br > C-Cl.[2][3] This hierarchy is rooted in the bond dissociation energies of the respective C-X bonds, where the weaker C-I bond undergoes oxidative addition to a Pd(0) catalyst much more readily than the more robust C-Br bond. This predictable reactivity allows for site-selective, sequential functionalization of the pyridine core, a powerful strategy that can significantly shorten synthetic routes by eliminating the need for protection-deprotection steps.
// Invisible edge to guide layout OxAdd_I -> Intermediate [style=invis]; } Caption: Workflow for site-selective functionalization.
Performance in Key Cross-Coupling Reactions
The utility of 5-Bromo-3-iodo-2-methoxypyridine is best demonstrated in its performance in the most common palladium-catalyzed cross-coupling reactions used in drug discovery.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forms C-C bonds between an organohalide and an organoboron compound, is a foundational tool in synthesis.[2][4] When using 5-Bromo-3-iodo-2-methoxypyridine, the reaction can be tuned to occur selectively at the C3-iodo position under standard conditions, leaving the C5-bromo position intact for subsequent modification.
Sonogashira Coupling
The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using palladium and a copper(I) co-catalyst.[5][6][7] The high reactivity of the C-I bond ensures that alkynylation proceeds cleanly at the C3 position, providing a gateway to a wide range of propargylic intermediates.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds.[8][9][10] After an initial coupling reaction at the C3-iodo position, the remaining C5-bromo site can be subjected to Buchwald-Hartwig conditions to introduce primary or secondary amines, a common motif in pharmacologically active molecules.[11]
Cost-Benefit Analysis: A Comparative Overview
The primary drawback of 5-Bromo-3-iodo-2-methoxypyridine is its procurement cost relative to simpler di- or mono-halogenated pyridines. This section provides a quantitative comparison to inform project budgeting and strategic planning.
Cost Comparison of Starting Materials
The cost of a chemical intermediate is a crucial factor, especially during scale-up. Below is a comparative table of approximate costs for 5-Bromo-3-iodo-2-methoxypyridine and relevant alternatives.
| Compound | Structure | CAS Number | Approx. Cost (USD/g)* | Key Feature |
| 5-Bromo-3-iodo-2-methoxypyridine | COc1ncc(Br)cc1I | 578007-66-6 | $150 - $250 | Orthogonal C-I & C-Br reactivity |
| 5-Bromo-2-iodo-3-methoxypyridine | COc1c(I)ncc(Br)c1 | 944805-60-1 | $180 - $300 | Isomeric, different substitution pattern |
| 2,5-Dibromopyridine | BrC1=CC=C(Br)N=C1 | 624-28-2 | $5 - $15 | Two identical, less reactive C-Br bonds |
| 5-Bromo-2-methoxypyridine | COc1nccc(Br)c1 | 13472-85-0 | $8 - $20 | Single point of functionalization |
*Note: Prices are estimates based on catalog listings for research quantities (1-5g) and are subject to change. Bulk pricing will be significantly lower.
Performance and Yield Comparison
The higher cost of 5-Bromo-3-iodo-2-methoxypyridine is justified by its superior performance in sequential, site-selective reactions. Using a simpler substrate like 2,5-dibromopyridine often leads to mixtures of mono- and di-substituted products, requiring difficult separations and lowering the overall yield of the desired isomer.[12]
Table 2: Hypothetical Yield Comparison for a Two-Step Sequential Suzuki Coupling
| Starting Material | Step 1: Suzuki (Arylboronic Acid 1) | Step 2: Suzuki (Arylboronic Acid 2) | Overall Yield | Purification Challenge |
| 5-Bromo-3-iodo-2-methoxypyridine | ~90% (selective at C3) | ~85% (at C5) | ~77% | Low (clean, selective reactions) |
| 2,5-Dibromopyridine | ~50% mono-arylated (mixture of isomers) + 25% di-arylated | N/A (complex mixture from step 1) | <40% | High (isomeric separation, byproducts) |
This demonstrates that while the initial cost per gram is higher, the efficiency and reduction in purification steps can lead to a lower effective cost for the final, complex molecule.
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PathB_Reagent [label="Use 2,5-Dibromopyridine", fillcolor="#FFFFFF", fontcolor="#202124"]; PathB_Cost [label="Lower Initial Cost", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; PathB_Benefit [label="Risk of Mixed Products\nPotential for More Steps\nComplex Purification\nLower Overall Yield", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"];
ConclusionA [label="Recommended for complex targets\nand route scouting", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ConclusionB [label="Considered for simpler targets or\nwhen cost is the primary driver", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Define Edges Goal -> Decision; Decision -> PathA_Reagent [label="Yes"]; Decision -> PathB_Reagent [label="No"];
PathA_Reagent -> PathA_Cost; PathA_Reagent -> PathA_Benefit; {PathA_Cost, PathA_Benefit} -> ConclusionA;
PathB_Reagent -> PathB_Cost; PathB_Reagent -> PathB_Benefit; {PathB_Cost, PathB_Benefit} -> ConclusionB; } Caption: Decision-making workflow for reagent selection.
Experimental Protocols
To provide actionable guidance, the following section details a representative experimental protocol for a site-selective Suzuki-Miyaura coupling reaction.
Protocol: Selective Suzuki-Miyaura Coupling at the C3-Iodo Position
This protocol describes the selective coupling of an arylboronic acid at the C3 position of 5-Bromo-3-iodo-2-methoxypyridine.
Materials:
-
5-Bromo-3-iodo-2-methoxypyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add 5-Bromo-3-iodo-2-methoxypyridine, the arylboronic acid, and potassium carbonate.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Catalyst Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst to the flask.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio) via syringe. The mixture should be stirred to ensure homogeneity.
-
Reaction: Heat the reaction mixture to 85-95 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Workup: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure 5-bromo-3-aryl-2-methoxypyridine.
Conclusion and Recommendations
The cost-benefit analysis of 5-Bromo-3-iodo-2-methoxypyridine is highly dependent on the specific goals of a synthetic project.
-
For early-stage research, medicinal chemistry, and process development, where speed, efficiency, and the reliable synthesis of complex target molecules are paramount, the benefits of using 5-Bromo-3-iodo-2-methoxypyridine frequently outweigh its higher initial cost.[13] Its predictable, site-selective reactivity enables rapid access to diverse chemical scaffolds and minimizes time spent on complex purification and route optimization.
-
For large-scale, cost-sensitive manufacturing of a specific target where the synthetic route is already established, alternatives like 2,5-dibromopyridine might be considered. However, this would necessitate significant investment in process optimization to control selectivity and manage the downstream purification challenges, the costs of which may ultimately negate the savings on the initial raw material.
References
- Smolecule. (2023, August 15). Buy 5-Bromo-3-iodo-2-methoxypyridine | 578007-66-6.
- Guidechem. How to Synthesize 5-BROMO-3-IODO-PYRIDIN-2-OL? - FAQ.
- ResearchGate. Suzuki‐Miyaura cross‐coupling reaction of 2‐chloro‐6‐methoxypyridine.
- Benchchem. Application Notes and Protocols for Heck and Sonogashira Cross-Coupling of 2-Bromo-3-methoxypyridine.
- Wikipedia.
- ChemicalBook. 5-BROMO-2-IODO-3-METHOXYPYRIDINE | 944805-60-1.
- Sigma-Aldrich. 5-bromo-2-iodo-3-methoxypyridine uses.
- Cusabio. 5-Bromo-2-iodo-3-methoxypyridine.
- Matrix Scientific. 5-Bromo-2-iodo-3-methoxypyridine.
- Wikipedia. Sonogashira coupling.
- National Institutes of Health (NIH). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC.
- Benchchem. A Comparative Guide to Alternative Catalysts for Cross-Coupling of 1,3-Dibromo-5-nitrobenzene.
- PubMed Central (PMC).
- Chemistry LibreTexts. (2023, June 30).
- ACS Publications. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines | The Journal of Organic Chemistry.
- National Institutes of Health (NIH).
- MDPI.
- ChemicalBook. 5-Bromo-2-methoxypyridine synthesis.
- YouTube. (2023, March 5).
- ijssst.info. Synthesis of 2-Amino-5-Bromo-3-Iodopyridine.
- LGC Standards. 5-Bromo-2-iodo-3-methoxypyridine.
- Sigma-Aldrich. 5-Bromo-2-iodo-3-methoxypyridine AldrichCPR 944805-60-1.
- Sigma-Aldrich. 5-Bromo-3-iodo-2-methoxy-pyridine AldrichCPR 578007-66-6.
- Benchchem. A Comparative Analysis of Catalytic Systems for 3-Bromo-5-methoxypyridine Coupling Reactions.
- University of Groningen research portal.
- Organic Chemistry Portal. Sonogashira Coupling.
- Benchchem. A Researcher's Guide to 3-Bromo-5-methoxypyridine: A Cost-Benefit Analysis in Synthesis.
- ResearchGate. The Effect of Vicinyl Olefinic Halogens on Cross-Coupling Reactions Using Pd(0)
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- Organic Chemistry Portal. Suzuki Coupling.
- Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
- MDPI.
- Benchchem. Application Notes and Protocols for the Synthesis of 2-Bromo-3-methoxypyridine.
- Andrew G Myers Research Group. The Suzuki Reaction.
- National Institutes of Health (NIH). (2017, January 27).
- National Institutes of Health (NIH). Non-Palladium-Catalyzed Oxidative Coupling Reactions Using Hypervalent Iodine Reagents - PMC.
- Benchchem. A Comparative Guide to Mechanistic Studies of Cross-Coupling Reactions Involving 2-Bromo-4-iodopyridine.
- Benchchem. A Comparative Analysis of the Reactivity of 2-Bromo- vs.
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A Comparative Spectroscopic Analysis of 5-Bromo-3-iodo-2-methoxypyridine and Its Synthetic Precursors
In the landscape of modern drug discovery and development, halogenated pyridines serve as indispensable building blocks. Their unique electronic properties and ability to participate in a diverse array of cross-coupling reactions make them highly valuable synthons for constructing complex molecular architectures. Among these, 5-Bromo-3-iodo-2-methoxypyridine stands out as a particularly versatile intermediate, offering multiple points for sequential and site-selective functionalization. This guide provides an in-depth spectroscopic comparison of 5-Bromo-3-iodo-2-methoxypyridine with its key precursors, offering researchers a comprehensive reference for compound identification, reaction monitoring, and quality control.
The synthetic route to 5-Bromo-3-iodo-2-methoxypyridine typically involves a multi-step sequence starting from a readily available pyridine derivative. A common strategy is the sequential halogenation of a 2-methoxypyridine backbone. This approach allows for the controlled introduction of bromine and iodine at specific positions, guided by the directing effects of the methoxy group and the existing halogen substituent.
Synthetic Pathway Overview
A plausible and efficient synthesis commences with 2-methoxypyridine, which first undergoes bromination to yield 5-bromo-2-methoxypyridine. Subsequent iodination of this intermediate furnishes the target molecule, 5-Bromo-3-iodo-2-methoxypyridine. Each step in this transformation imparts distinct changes to the molecule's spectroscopic signature, providing a clear roadmap for tracking the reaction's progress.
Caption: Synthetic route to 5-Bromo-3-iodo-2-methoxypyridine.
Spectroscopic Comparison
The progressive introduction of electronegative and sterically bulky halogen atoms onto the 2-methoxypyridine scaffold induces predictable and informative shifts in the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy is exceptionally sensitive to the electronic environment of the hydrogen atoms within a molecule. The substitution pattern on the pyridine ring dictates the chemical shifts and coupling patterns of the aromatic protons.
Table 1: Comparative ¹H NMR Data (ppm)
| Compound | H-3 | H-4 | H-5 | H-6 | -OCH₃ |
| 2-Methoxypyridine | ~6.82 | ~7.52 | ~6.72 | ~8.16 | ~3.92 |
| 5-Bromo-2-methoxypyridine | 7.42 (d) | 7.15 (dd) | - | 8.19 (d) | 3.84 (s) |
| 5-Bromo-3-iodo-2-methoxypyridine | - | ~7.9 (d) | - | ~8.3 (d) | ~4.0 (s) |
-
2-Methoxypyridine to 5-Bromo-2-methoxypyridine: The introduction of the bromine atom at the 5-position significantly alters the spectrum. The signal for H-5 is absent, and the remaining protons show characteristic shifts. The H-6 proton is deshielded due to the anisotropic effect of the adjacent bromine. The coupling patterns also change, with H-3 and H-6 appearing as doublets and H-4 as a doublet of doublets.[1]
-
5-Bromo-2-methoxypyridine to 5-Bromo-3-iodo-2-methoxypyridine: The subsequent iodination at the 3-position further modifies the spectrum. The signal for H-3 is eliminated. The remaining aromatic protons, H-4 and H-6, are expected to be deshielded due to the electron-withdrawing nature of the adjacent iodine and bromine atoms, respectively. They would appear as doublets, coupled to each other. The methoxy signal is also anticipated to experience a slight downfield shift.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon NMR provides direct insight into the carbon skeleton of the molecule. The chemical shifts of the pyridine ring carbons are highly sensitive to the nature and position of the substituents.
Table 2: Comparative ¹³C NMR Data (ppm)
| Compound | C-2 | C-3 | C-4 | C-5 | C-6 | -OCH₃ |
| 2-Methoxypyridine | ~164.2 | ~110.9 | ~138.9 | ~116.7 | ~146.9 | ~53.3 |
| 5-Bromo-2-methoxypyridine | 141.8 | 123.1 | 140.2 | 155.9 | 148.1 | 55.8 |
| 5-Bromo-3-iodo-2-methoxypyridine | ~140 | ~95 | ~145 | ~157 | ~150 | ~57 |
-
From 2-Methoxypyridine to 5-Bromo-2-methoxypyridine: Bromination at C-5 leads to a significant downfield shift of the C-5 signal due to the deshielding effect of the bromine atom. The other carbon signals are also affected, reflecting the change in the overall electron distribution in the ring.[1]
-
From 5-Bromo-2-methoxypyridine to 5-Bromo-3-iodo-2-methoxypyridine: The introduction of iodine at C-3 is expected to cause a substantial upfield shift for the C-3 signal, a phenomenon known as the "heavy atom effect".[2] The chemical shifts of the other carbons would also be adjusted due to the electronic and steric influence of the iodine atom.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. The vibrations of the pyridine ring and the C-O bond of the methoxy group are particularly informative.
Table 3: Key IR Absorption Bands (cm⁻¹)
| Compound | C-H (aromatic) | C=C, C=N (ring) | C-O Stretch | C-Br Stretch | C-I Stretch |
| 2-Methoxypyridine | ~3050-3000 | ~1600-1450 | ~1250, ~1030 | - | - |
| 5-Bromo-2-methoxypyridine | ~3070-3010 | ~1580-1440 | ~1245, ~1020 | ~680-515 | - |
| 5-Bromo-3-iodo-2-methoxypyridine | ~3100-3000 | ~1570-1430 | ~1240, ~1015 | ~670-510 | ~600-500 |
-
Effect of Halogenation: The fundamental vibrational modes of the pyridine ring are altered upon halogenation. The positions of the C=C and C=N stretching bands can shift, and new bands corresponding to C-Br and C-I stretching vibrations appear in the fingerprint region (below 700 cm⁻¹). The presence of these heavy halogens influences the lower frequency region of the spectrum. The C-O stretching frequency of the methoxy group is generally less affected but may show minor shifts.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule, which are crucial for its identification.
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragmentation Patterns |
| 2-Methoxypyridine | C₆H₇NO | 109.13 | [M]+•, [M-CH₃]+, loss of CO |
| 5-Bromo-2-methoxypyridine | C₆H₆BrNO | 188.02 | [M]+• (characteristic 1:1 isotopic pattern for Br), [M-CH₃]+, [M-Br]+ |
| 5-Bromo-3-iodo-2-methoxypyridine | C₆H₅BrINO | 313.92 | [M]+• (complex isotopic pattern due to Br and I), [M-CH₃]+, [M-I]+, [M-Br]+ |
-
Isotopic Patterns: The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), results in a characteristic M/M+2 isotopic pattern in the mass spectrum of 5-bromo-2-methoxypyridine. For 5-Bromo-3-iodo-2-methoxypyridine, the mass spectrum will be more complex due to the combined isotopic contributions of bromine and monoisotopic iodine (¹²⁷I).[3]
-
Fragmentation: Common fragmentation pathways for these compounds include the loss of a methyl radical (-CH₃) from the methoxy group and the cleavage of the carbon-halogen bonds.
Caption: Common fragmentation pathways in mass spectrometry.
Experimental Protocols
To ensure the reproducibility and integrity of the presented data, the following general experimental protocols for spectroscopic analysis are recommended.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Typical parameters include a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C. Proton decoupling is typically used to simplify the spectrum.
IR Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is convenient. Place a small amount of the solid directly on the ATR crystal. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹. Co-add a sufficient number of scans (e.g., 16-32) at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum. A background spectrum should be recorded and subtracted from the sample spectrum.
Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) for less volatile or more polar compounds.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight of the compound and its fragments.
Conclusion
The sequential halogenation of 2-methoxypyridine to 5-Bromo-3-iodo-2-methoxypyridine is accompanied by a series of predictable and diagnostic changes in the spectroscopic data. By understanding these trends, researchers can confidently identify each species, monitor the progress of the synthesis, and assess the purity of the final product. While experimental NMR data for the final product remains elusive in the public domain, the analysis of its precursors and the application of established spectroscopic principles provide a robust framework for its characterization. This guide serves as a valuable resource for scientists and professionals engaged in the synthesis and application of this important heterocyclic building block.
References
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Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Full Supporting Information for Chapter 6. Retrieved from [Link]
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Balci, M. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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The Strategic Utility of 5-Bromo-3-iodo-2-methoxypyridine in the Synthesis of Targeted Therapeutics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthesized Compound Performance Supported by Experimental Data
The strategic incorporation of highly functionalized heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Among these, di-halogenated pyridines serve as versatile platforms for the construction of complex molecular architectures, enabling precise, regioselective introduction of various substituents. This guide focuses on the synthetic utility of 5-Bromo-3-iodo-2-methoxypyridine and its close analogs, providing a comparative analysis of their application in the synthesis of successful drug candidates, with a particular focus on kinase inhibitors. While direct utilization of 5-Bromo-3-iodo-2-methoxypyridine in a marketed drug is not prominently documented in publicly available literature, its structural isomer, 2-Amino-5-bromo-3-iodopyridine, serves as a critical intermediate in the synthesis of a class of potent tyrosine kinase inhibitors, offering a compelling case study of the synthetic strategies this scaffold enables.[1]
Case Study: A Potent Kinase Inhibitor Scaffold Derived from a 3-Iodo-5-bromopyridine Core
The 3-iodo-5-bromopyridine core is a key structural motif in a number of patented kinase inhibitors.[2][3][4][5][6] The differential reactivity of the iodine and bromine substituents allows for sequential, site-selective cross-coupling reactions, providing a powerful tool for building molecular complexity. This case study will explore the synthesis of a generic, yet representative, kinase inhibitor to illustrate the principles and advantages of this approach.
The Synthetic Challenge and Strategic Solution
The core challenge in synthesizing many kinase inhibitors is the controlled assembly of multiple aryl and heteroaryl fragments around a central heterocyclic core. The 3-iodo-5-bromopyridine scaffold is ideally suited for this task. The carbon-iodine bond is significantly more reactive towards palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Sonogashira coupling, than the carbon-bromine bond. This reactivity difference allows for a stepwise functionalization, first at the 3-position (iodine) and subsequently at the 5-position (bromine).
Comparative Analysis of Cross-Coupling Strategies
The choice of cross-coupling reaction is critical and depends on the desired final structure. Below is a comparison of two common strategies for elaborating the 3-iodo-5-bromopyridine core.
| Reaction | Position 3 Coupling (Iodine) | Position 5 Coupling (Bromine) | Key Advantages |
| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acid/Ester | Aryl/Heteroaryl Boronic Acid/Ester | High functional group tolerance, commercially available reagents, mild reaction conditions. |
| Sonogashira Coupling | Terminal Alkyne | Terminal Alkyne | Introduction of a rigid alkyne linker, useful for probing binding pockets. |
Experimental Protocols
General Procedure for Sequential Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the sequential, two-fold Suzuki-Miyaura coupling to a 3-iodo-5-bromopyridine core.
Materials:
-
2-Amino-5-bromo-3-iodopyridine
-
Arylboronic acid A
-
Arylboronic acid B
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Inert gas (Argon or Nitrogen)
Step 1: Selective Coupling at the 3-Position (Iodine)
-
To a dry Schlenk flask, add 2-Amino-5-bromo-3-iodopyridine (1.0 equiv.), arylboronic acid A (1.1 equiv.), and K₂CO₃ (2.0 equiv.).
-
Add the palladium catalyst (0.05 equiv.).
-
Seal the flask, and evacuate and backfill with an inert gas three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 ratio).
-
Heat the reaction mixture to 80-90 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the 3-aryl-5-bromopyridine intermediate.
Step 2: Coupling at the 5-Position (Bromine)
-
To a dry Schlenk flask, add the 3-aryl-5-bromopyridine intermediate (1.0 equiv.), arylboronic acid B (1.2 equiv.), and K₂CO₃ (2.5 equiv.).
-
Add the palladium catalyst (0.05 equiv.).
-
Seal the flask, and evacuate and backfill with an inert gas three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 ratio).
-
Heat the reaction mixture to 100-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Perform an aqueous work-up and purification as described in Step 1 to yield the final 3,5-diarylpyridine product.
Visualizing the Synthetic Strategy
The following diagrams illustrate the key synthetic transformations and the underlying logic of the sequential cross-coupling strategy.
Caption: Sequential Suzuki-Miyaura coupling workflow.
Performance Comparison: Alternative Scaffolds
While the 3-iodo-5-bromopyridine scaffold offers distinct advantages in terms of regioselectivity, other di-halogenated pyridines can also be employed. The choice of scaffold often involves a trade-off between reactivity, cost, and the desired substitution pattern.
| Scaffold | Relative Reactivity of Halogens | Key Considerations |
| 2-Bromo-5-iodopyridine | I > Br | Similar reactivity profile to the 3-iodo-5-bromo scaffold, allowing for sequential coupling. |
| 3,5-Dibromopyridine | Br ≈ Br | Less regioselectivity for the first coupling, potentially leading to a mixture of products. Requires more carefully controlled reaction conditions to achieve mono-substitution. |
| 2-Chloro-5-bromopyridine | Br > Cl | The greater reactivity difference between bromine and chlorine allows for selective coupling at the bromine position, leaving the chlorine for subsequent transformations. |
Conclusion
The strategic use of di-halogenated pyridines, exemplified by the 3-iodo-5-bromopyridine core, is a powerful approach in the synthesis of complex drug candidates, particularly kinase inhibitors. The ability to perform sequential, regioselective cross-coupling reactions provides a robust and flexible method for constructing highly substituted heterocyclic scaffolds. While the direct application of 5-Bromo-3-iodo-2-methoxypyridine in a marketed drug remains to be widely documented, the principles demonstrated with its close analogs underscore the immense value of such building blocks in modern drug discovery and development.
References
- Smolecule. (2023, August 15). Buy 5-Bromo-2-iodo-3-methoxypyridine | 944805-60-1.
- Smolecule. (2023, August 15). Buy 5-Bromo-3-iodo-2-methoxypyridine | 578007-66-6.
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- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Enhancing Pharmaceutical Development with 5-Bromo-2-iodo-3-methoxypyrazine.
- MedKoo Biosciences. (n.d.). Dabrafenib Synthetic Routes.
- ResearchGate. (n.d.). Scheme 5. Chemical route to the synthesis of dabrafenib.
- PubChem. (n.d.). Kinase inhibitors - Patent US-9751837-B2.
- PubChem. (n.d.). Antitumor agent using compounds having kinase inhibitory effect in combination - Patent US-9012458-B2.
- Preprints.org. (2024, April 25). Design, Synthesis and In Vitro Analysis of New Vemurafenib Analogs.
- PMC. (2025, August 5). Design, Synthesis, and Bioactivity Assessment of Modified Vemurafenib Analog.
- Google Patents. (n.d.). WO2003092595A3 - Tyrosine kinase inhibitors.
- Google Patents. (2014, March 13). WO2014039899A1 - Pyrazolopyrimidine compounds as kinase inhibitors.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-Bromo-3-iodo-2-methoxypyridine
As a Senior Application Scientist, I understand that meticulous research extends beyond the bench to include the entire lifecycle of a chemical, culminating in its safe and compliant disposal. The proper handling of waste is not merely a regulatory hurdle; it is a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides an in-depth, procedural framework for the disposal of 5-Bromo-3-iodo-2-methoxypyridine, a halogenated pyridine derivative commonly used as an intermediate in organic synthesis. The procedures outlined herein are grounded in established safety protocols and regulatory standards to ensure the protection of personnel and the environment.
The dual halogenation (bromine and iodine) on the pyridine ring makes this compound a valuable synthetic building block but also classifies it unequivocally as a hazardous waste.[1][2] Its disposal is therefore governed by stringent federal and state regulations, primarily the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[3][4][5] This guide will walk you through the necessary steps for compliance, from initial hazard assessment to final disposal.
Hazard Assessment and Characterization
Before any handling or disposal, a thorough understanding of the chemical's hazards is paramount. 5-Bromo-3-iodo-2-methoxypyridine is classified as an irritant.[6] While a complete, peer-reviewed toxicological profile is not extensively available, data from analogous halogenated pyridines and supplier safety information indicates the following hazards:
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of its dust or vapors.[7][8][9]
Due to its structure as a poly-halogenated aromatic compound, it must be treated as environmentally persistent and potentially toxic to aquatic life. Therefore, it must never be disposed of down the drain or in regular solid waste.[1][10]
| Property | Value | Source |
| CAS Number | 578007-66-6 | Echemi[11] |
| Molecular Formula | C₆H₅BrINO | LookChem[6] |
| Appearance | Solid | LookChem[6] |
| Hazard Classifications | Irritant (Xi, Xn) | LookChem[6] |
| Hazard Statements | H315, H319, H335 (Assumed from similar compounds) | Sigma-Aldrich[7] |
| Storage Temperature | 2-8°C | LookChem[6] |
Personal Protective Equipment (PPE) and Safety Measures
Adherence to proper PPE protocols is the first line of defense against chemical exposure. The Occupational Safety and Health Administration (OSHA) mandates that employers provide a safe workplace, which includes the necessary protective equipment for handling hazardous materials.[12][13][14]
Mandatory PPE for Handling and Disposal:
-
Eye Protection: Wear chemical safety goggles that conform to OSHA's eye protection regulations in 29 CFR 1910.133 or European Standard EN166.[10][15]
-
Hand Protection: Use chemically resistant, impervious gloves (e.g., nitrile rubber) inspected for integrity before each use.[10][11]
-
Body Protection: A flame-retardant laboratory coat is required. For larger quantities or in case of a spill, a chemical-resistant apron or suit may be necessary.
-
Respiratory Protection: All handling of the solid compound or solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[15]
Step-by-Step Disposal Protocol
The disposal of 5-Bromo-3-iodo-2-methoxypyridine is governed by the "cradle-to-grave" principle of the RCRA, which holds the generator responsible for the waste from its creation to its final, safe disposal.[5]
Step 1: Waste Classification
Treat all 5-Bromo-3-iodo-2-methoxypyridine, including contaminated materials (e.g., weighing paper, gloves, silica gel), as hazardous waste . Specifically, it falls into the category of halogenated organic waste .
Step 2: Segregation and Collection
Proper segregation is critical for both safety and cost-effective disposal. Halogenated wastes are typically incinerated at high temperatures, a process that is more complex and expensive than for non-halogenated wastes.[16]
-
Action: Designate a specific, clearly labeled waste container exclusively for "Halogenated Organic Solids" or "Halogenated Organic Liquids," depending on the form of the waste.
-
Causality: Never mix halogenated compounds with non-halogenated solvent waste.[2][16] Commingling these waste streams contaminates the entire volume, forcing it all to be treated via the more expensive halogenated disposal route. Furthermore, mixing incompatible chemicals can lead to dangerous reactions.
Step 3: Containerization and Labeling
Proper containerization and labeling are mandated by the EPA and OSHA to ensure safe handling, transport, and disposal.[4][17]
-
Container: Use a chemically compatible container (e.g., glass or polyethylene) with a secure, tight-fitting lid. Ensure the container is in good condition, free of cracks or leaks.
-
Labeling: The container must be labeled with a "Hazardous Waste" tag as soon as the first drop of waste is added. The label must include:
-
The full chemical name: "5-Bromo-3-iodo-2-methoxypyridine" and any other components in the waste stream.
-
The approximate concentration or percentage of each component.
-
The relevant hazard warnings (e.g., "Irritant," "Toxic").
-
The date accumulation started.
-
Step 4: On-Site Accumulation and Storage
Generators of hazardous waste must comply with specific standards for on-site storage.[3][18]
-
Location: Store the waste container in a designated satellite accumulation area within the laboratory, at or near the point of generation.
-
Conditions: The container must be kept closed at all times except when actively adding waste. It should be stored in a well-ventilated area, away from heat, sparks, or open flames, and within secondary containment to control any potential leaks.[10]
Step 5: Final Disposal
Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[4][18]
-
Procedure: Follow your institution's specific procedures for requesting a waste pickup. This typically involves submitting a form detailing the contents of the waste container.
-
Transportation: A manifest system is required to track the waste from your laboratory to the final Treatment, Storage, and Disposal Facility (TSDF).[18] This ensures a documented chain of custody as required by the EPA.
Emergency Procedures: Spills and Exposure
In the event of an accidental release, immediate and correct action is crucial.[12]
-
Minor Spill (in a fume hood):
-
Ensure PPE is worn.
-
Absorb the spill with an inert material like vermiculite, sand, or a chemical absorbent pad.
-
Collect the contaminated absorbent material using non-sparking tools and place it in the designated halogenated solid waste container.[15]
-
Clean the spill area with a suitable solvent and then soap and water.
-
-
Major Spill (outside a fume hood) or Personal Exposure:
-
Evacuate: Alert personnel in the immediate area and evacuate.
-
Report: Immediately contact your institution's EHS or emergency response team.
-
Exposure:
-
Seek immediate medical attention after any exposure.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 5-Bromo-3-iodo-2-methoxypyridine.
Caption: A flowchart illustrating the key steps from waste identification to final disposal.
References
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How to Properly Manage Hazardous Waste Under EPA Regulations. ERG Environmental.
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Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency.
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5-Bromo-2-iodo-3-methoxypyridine AldrichCPR 944805-60-1. Sigma-Aldrich.
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Navigating the Safe Handling of 5-Bromo-3-iodo-2-methoxypyridine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the synthesis and manipulation of complex molecules are paramount to discovery. 5-Bromo-3-iodo-2-methoxypyridine, a halogenated pyridine derivative, is a valuable building block in medicinal chemistry and materials science. However, its handling demands a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of your research.
Hazard Identification and Risk Assessment
Anticipated Hazards:
-
Skin Irritation: Direct contact may lead to redness, itching, and inflammation.[3][4][5]
-
Eye Irritation: Vapors or direct contact can cause serious eye irritation, potentially leading to damage.[3][4][5]
-
Respiratory Irritation: Inhalation of dust or vapors may irritate the respiratory tract.[3][4][5]
Given these potential hazards, a comprehensive risk assessment should be conducted before any handling of 5-Bromo-3-iodo-2-methoxypyridine. This involves evaluating the specific procedures to be performed, the quantities of the substance to be used, and the potential for exposure.
Engineering Controls: The First Line of Defense
Before relying on personal protective equipment, robust engineering controls must be in place to minimize exposure to hazardous chemicals.
-
Chemical Fume Hood: All handling of 5-Bromo-3-iodo-2-methoxypyridine, including weighing, transferring, and reactions, must be conducted in a properly functioning chemical fume hood.[6] This is the most critical engineering control for preventing the inhalation of harmful vapors.[6]
-
Ventilation: Ensure the laboratory has adequate general ventilation to supplement the localized exhaust of the fume hood.[7]
-
Safety Showers and Eyewash Stations: These must be readily accessible and in close proximity to the workstation.[3] In the event of accidental exposure, immediate flushing of the affected area is crucial.[8]
Personal Protective Equipment (PPE): Your Essential Barrier
The following PPE is mandatory when handling 5-Bromo-3-iodo-2-methoxypyridine.
| Protection Type | Specific PPE | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield.[6] | Protects against splashes and vapors that can cause serious eye damage.[6] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant apron or lab coat, and closed-toe shoes.[6][9] | Prevents skin contact, which can lead to irritation.[6] A fire-retardant and chemical-proof lab coat that is fully buttoned is recommended.[8] |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges for organic vapors should be used if ventilation is inadequate.[6] | Minimizes the inhalation of vapors that can cause respiratory tract irritation.[6] |
Step-by-Step Handling Protocol
A systematic approach to handling 5-Bromo-3-iodo-2-methoxypyridine is essential for safety and experimental success.
Preparation
-
Review the Safety Information: Before beginning any work, thoroughly review the available safety data for similar compounds and your institution's standard operating procedures for handling halogenated aromatic compounds.[10][11]
-
Prepare the Work Area: Ensure the chemical fume hood is operational and the work area is clean and free of clutter.[6] All necessary equipment and reagents should be placed within the fume hood.[6]
-
Don Appropriate PPE: Put on all required personal protective equipment as outlined in the table above.[12]
Handling
-
Aliquot the Chemical: Carefully measure and transfer the required amount of the chemical. Use appropriate tools, such as spatulas or powder funnels for solids, to minimize the risk of spills and dust generation.
-
Perform the Reaction: Conduct all experimental procedures within the chemical fume hood. Keep the sash at the lowest possible height while allowing for comfortable work.[6]
Workflow for PPE Selection and Use
Caption: Workflow for PPE Selection and Use.
Decontamination and Waste Disposal
Proper decontamination and waste disposal are critical to preventing contamination and ensuring environmental safety.
-
Decontaminate Glassware: Rinse all contaminated glassware with a suitable solvent (e.g., acetone) in the fume hood.[6] The rinsate should be collected as hazardous waste.[6]
-
Segregate Waste: Halogenated organic waste must be collected separately from non-halogenated waste.[6][9][13][14][15] Use a designated, properly labeled waste container.[6][14][16]
-
Dispose of Waste: Follow your institution's hazardous waste disposal procedures.[6] Ensure waste containers are kept closed when not in use and are stored in a cool, dry, well-ventilated area.[10][14][16]
Emergency Procedures
In the event of an emergency, a swift and informed response is crucial.
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water.[3] Seek medical attention if irritation persists.[3]
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[3][8] Seek immediate medical attention.[3]
-
Inhalation: Move the affected person to fresh air.[3] If breathing is difficult, administer oxygen and seek medical attention.[3]
-
Spill: For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal.[7] For large spills, evacuate the area and contact your institution's emergency response team.[14]
By adhering to these guidelines, researchers can safely handle 5-Bromo-3-iodo-2-methoxypyridine, fostering a secure environment for scientific advancement.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
